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  • Product: 1-Benzoylpiperidin-3-amine hydrochloride
  • CAS: 1158607-76-1

Core Science & Biosynthesis

Foundational

1-Benzoylpiperidin-3-amine hydrochloride basic properties

Executive Summary 1-Benzoylpiperidin-3-amine hydrochloride (CAS: 1114596-54-1) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1][2] As a functionalized piperidine scaffold, it s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Benzoylpiperidin-3-amine hydrochloride (CAS: 1114596-54-1) is a specialized heterocyclic building block extensively utilized in medicinal chemistry.[1][2] As a functionalized piperidine scaffold, it serves as a critical intermediate in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics.[3] Its structural value lies in the orthogonal reactivity of its two nitrogen centers: the amide-protected ring nitrogen (stable) and the primary amine (reactive handle), allowing for precise, regioselective diversification of lead compounds.[3]

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis routes, analytical characterization, and handling protocols.

Chemical Identity & Structural Analysis

The compound consists of a piperidine ring benzoylated at the N1 position, with a primary amine at the C3 position, isolated as the hydrochloride salt.[3] The C3 position introduces chirality; while the CAS 1114596-54-1 typically refers to the racemate or unspecified stereochemistry, enantiopure forms ((R)- or (S)-) are critical for structure-activity relationship (SAR) studies.

Property Data
IUPAC Name (3-Amino-1-piperidinyl)(phenyl)methanone hydrochloride
Common Name 1-Benzoylpiperidin-3-amine HCl
CAS Number 1114596-54-1
Molecular Formula C₁₂H₁₇ClN₂O
Molecular Weight 240.73 g/mol
Free Base MW 204.27 g/mol
SMILES Cl.NC1CN(CC1)C(=O)C2=CC=CC=C2
Stereochemistry Racemic (unless specified as (R)- or (S)- isomer)

Physicochemical Properties

Understanding the solid-state and solution-phase behavior of this salt is vital for assay formulation and process scaling.

Parameter Value / Characteristic Context
Appearance White to off-white crystalline solidHigh purity (>95%) forms are typically white.[4]
Solubility Water, DMSO, MethanolHigh solubility in polar protic solvents due to ionic character.[3]
Melting Point >200°C (Decomposes)Typical for amine hydrochloride salts; exact MP depends on crystal habit.[3]
Hygroscopicity ModerateRequires storage in desiccated conditions to prevent caking.[3]
LogP (Free Base) ~1.1 (Predicted)Indicates moderate lipophilicity suitable for CNS-active drug scaffolds.[3]
pKa (C3-NH2) ~9.0 - 10.0Typical for primary aliphatic amines; protonated at physiological pH.

Synthesis & Manufacturing Strategy

Strategic Logic (Expertise & Experience)

Direct benzoylation of 3-aminopiperidine is operationally risky due to the presence of two nucleophilic nitrogen atoms.[3] Although the secondary ring amine is sterically distinct from the primary exocyclic amine, direct acylation often yields a mixture of N1-benzoyl, N3-benzoyl, and N1,N3-bis-benzoyl products.

To ensure regiochemical integrity , the industry-standard protocol utilizes a Protection-Deprotection Strategy . We employ tert-butyl carbamate (Boc) protection for the C3-amine. This renders the C3-nitrogen non-nucleophilic, forcing the benzoyl chloride to react exclusively with the N1-ring nitrogen.

Validated Synthesis Route

The workflow involves three distinct stages:

  • Selective Protection: Starting with 3-aminopiperidine (or purchasing 3-(Boc-amino)piperidine).

  • N-Acylation: Reaction with benzoyl chloride under basic conditions.[3]

  • Deprotection/Salt Formation: Acidic cleavage of the Boc group to yield the target HCl salt.[3]

Diagram 1: Synthesis Pathway (Boc-Strategy)

SynthesisRoute Start 3-(Boc-amino)piperidine (Starting Material) Inter Intermediate: N-Boc-1-Benzoyl piperidin-3-amine Start->Inter Acylation (0°C to RT) Reagent1 Benzoyl Chloride + Et3N / DCM Reagent1->Inter Product TARGET: 1-Benzoylpiperidin-3-amine Hydrochloride Inter->Product Deprotection (-Boc removal) Reagent2 4M HCl in Dioxane Reagent2->Product

Caption: Regioselective synthesis via Boc-protection strategy to ensure N1-acylation specificity.

Step-by-Step Protocol
  • Acylation:

    • Dissolve tert-butyl piperidin-3-ylcarbamate (1.0 eq) in Dichloromethane (DCM).

    • Add Triethylamine (1.5 eq) and cool to 0°C.

    • Dropwise add Benzoyl Chloride (1.1 eq).[3] Stir at Room Temperature (RT) for 2 hours.

    • QC Check: Monitor by TLC/LC-MS for disappearance of starting material.[3]

    • Workup: Wash with NaHCO₃, dry over MgSO₄, and concentrate.[3]

  • Deprotection:

    • Dissolve the intermediate in 1,4-Dioxane.[3]

    • Add 4M HCl in Dioxane (5-10 eq). Stir at RT for 4-12 hours.[3]

    • Precipitation usually occurs.[3]

  • Isolation:

    • Filter the white solid precipitate.[3]

    • Wash with diethyl ether to remove organic impurities.[3]

    • Dry under vacuum to yield 1-Benzoylpiperidin-3-amine hydrochloride.

Analytical Characterization

To validate the identity and purity of the compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ (preferred for salts).[3]

  • Key Signals:

    • δ 7.3–7.5 ppm (m, 5H): Aromatic protons from the benzoyl group.[3]

    • δ 8.0–8.5 ppm (br s, 3H): Exchangeable protons from the primary amine salt (-NH₃⁺).[3]

    • δ 3.0–4.5 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen (deshielded by the amide and amine).[3]

    • δ 1.5–2.0 ppm (m, 4H): Piperidine ring methylene protons.[3]

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).[3]

  • Target Ion: [M+H]⁺ = 205.13 m/z (corresponding to the free base C₁₂H₁₆N₂O).[3]

  • Note: You will not see the chloride ion in the positive scan; it acts as the counterion.[3]

Diagram 2: Quality Control Decision Tree

QC_Workflow Sample Batch Sample LCMS LC-MS Analysis Sample->LCMS MassCheck Mass = 205.1 m/z? LCMS->MassCheck HPLC HPLC Purity Check MassCheck->HPLC Yes Reject REJECT / REWORK MassCheck->Reject No PurityCheck Purity > 95%? HPLC->PurityCheck NMR 1H-NMR Analysis PurityCheck->NMR Yes PurityCheck->Reject No Release RELEASE BATCH NMR->Release Structure Confirmed

Caption: Standard QC workflow ensuring identity (MS/NMR) and purity (HPLC) before release.

Handling, Safety & Storage

GHS Classification[3][5]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3][5][6][7][8][9]

    • H319: Causes serious eye irritation.[3][5][7][9][10]

    • H335: May cause respiratory irritation.[3][5][7][9][10][11]

Storage Protocol
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible, though HCl salts are generally stable in air.[3]

  • Container: Tightly sealed glass vial; hygroscopic nature requires protection from moisture.[3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394629, 1-Benzoylpiperidin-3-amine hydrochloride. Retrieved from [Link]

  • Accela ChemBio. Product Catalog: 1-benzoylpiperidin-3-amine HCL. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 1-Benzoylpiperidin-3-amine Hydrochloride

This technical monograph provides an in-depth structural and synthetic analysis of 1-Benzoylpiperidin-3-amine hydrochloride , a specialized heterocyclic scaffold used in medicinal chemistry.[1] [1] Chemical Identity & St...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph provides an in-depth structural and synthetic analysis of 1-Benzoylpiperidin-3-amine hydrochloride , a specialized heterocyclic scaffold used in medicinal chemistry.[1]

[1]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

1-Benzoylpiperidin-3-amine hydrochloride is a functionalized piperidine derivative characterized by a benzamide moiety at the


 position and a primary amine at the 

position.[1] It serves as a critical "chimeric" scaffold, bridging the lipophilic properties of the benzoyl group with the hydrophilic, reactive potential of the primary amine.[1]
Core Physicochemical Properties[2][7][8][9]
PropertySpecification
IUPAC Name (3-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride
CAS Number 1114596-54-1 (HCl salt)
Molecular Formula

Molecular Weight 240.73 g/mol
Free Base MW 204.27 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
pKa (Calculated) ~9.5 (Conjugate acid of

-amine)
Structural Dynamics

The molecule exhibits distinct conformational behaviors driven by the amide bond and the piperidine ring:

  • Amide Planarity: The

    
    -Carbonyl bond possesses partial double-bond character, restricting rotation and enforcing planarity between the phenyl ring and the 
    
    
    
    atom.[1] This creates distinct rotamers detectable by NMR at low temperatures.
  • Piperidine Chair Conformation: The piperidine ring predominantly adopts a chair conformation. The

    
    -amine substituent prefers the equatorial position to minimize 1,3-diaxial interactions, though the bulky 
    
    
    
    -benzoyl group can distort this equilibrium.[1]
  • Salt Formation: The hydrochloride counter-ion coordinates with the primary amine at

    
     (the most basic site), stabilizing the molecule as an ammonium salt (
    
    
    
    ).[1] The amide nitrogen at
    
    
    is non-basic due to resonance delocalization.

ChemicalStructure Fig 1. Structural Connectivity and Functional Domains Benzoyl Benzoyl Group (Lipophilic Domain) Amide Amide Linkage (Planar, Rigid) Benzoyl->Amide C-N Bond Piperidine Piperidine Ring (Chair Conformation) Amide->Piperidine N1-C2/C6 Amine C3-Amine HCl (Reactive/Polar Center) Piperidine->Amine C3 Position

Synthetic Pathways & Experimental Protocols

The synthesis of 1-benzoylpiperidin-3-amine hydrochloride requires a protection-deprotection strategy to ensure regioselectivity.[1] Direct benzoylation of 3-aminopiperidine is prone to forming bis-benzoylated byproducts or


-benzoylated impurities due to the higher nucleophilicity of the primary amine compared to the secondary amine.[1]
Recommended Route: The Boc-Protection Strategy

This route utilizes tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine) to mask the


-amine, allowing selective functionalization of the 

nitrogen.[1]
Step-by-Step Protocol

Step 1: N1-Benzoylation

  • Reagents: 3-(Boc-amino)piperidine (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (TEA, 2.0 eq).

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Procedure:

    • Dissolve 3-(Boc-amino)piperidine in DCM at 0°C under nitrogen atmosphere.

    • Add TEA slowly to scavenge HCl generated during the reaction.

    • Add Benzoyl chloride dropwise over 30 minutes.[1] Maintain temperature < 5°C to prevent exotherms.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine), saturated

      
      , and brine. Dry organic layer over 
      
      
      
      and concentrate.[1][2]
    • Intermediate: tert-butyl (1-benzoylpiperidin-3-yl)carbamate.[1]

Step 2: Boc-Deprotection & Salt Formation [1]

  • Reagents: 4M HCl in Dioxane or Ethanol.

  • Procedure:

    • Dissolve the intermediate from Step 1 in a minimal amount of Dioxane or Ethanol.

    • Add 4M HCl solution (5-10 eq) at 0°C.

    • Stir at RT for 2-12 hours. Monitor by TLC (disappearance of non-polar spot) or LC-MS.[1]

    • Isolation: The product often precipitates as a white solid.[2] Filter the precipitate.[2] If no precipitate forms, add diethyl ether to induce crystallization.[1]

    • Wash the solid with cold ether to remove organic impurities.

    • Dry under vacuum to yield 1-Benzoylpiperidin-3-amine hydrochloride .[1]

SynthesisPath Fig 2. Synthetic Workflow: Regioselective Acylation and Deprotection Start Start: 3-(Boc-amino)piperidine Reagents1 Reagents: Benzoyl Chloride + TEA (DCM, 0°C) Start->Reagents1 N-Acylation Intermed Intermediate: 1-Benzoyl-3-Boc-aminopiperidine Reagents1->Intermed Reagents2 Deprotection: 4M HCl in Dioxane Intermed->Reagents2 Acid Hydrolysis Product Final Product: 1-Benzoylpiperidin-3-amine HCl Reagents2->Product Precipitation

Characterization & Quality Control

Validating the structure requires distinguishing between the free base and the salt, and confirming the integrity of the benzoyl group.

Nuclear Magnetic Resonance (NMR) Profiling
  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.0 - 8.5 ppm:  Broad singlets (3H), corresponding to the ammonium protons (
      
      
      
      ), confirming salt formation.[1]
    • 
       7.3 - 7.5 ppm:  Multiplet (5H), aromatic protons of the benzoyl group.[1]
      
    • 
       3.5 - 4.5 ppm:  Broad multiplets (2H), 
      
      
      
      -methylene protons adjacent to the amide.[1] These often appear broadened due to restricted rotation of the amide bond (rotamers).
    • 
       3.0 - 3.2 ppm:  Multiplet (1H), Methine proton at 
      
      
      
      (chiral center).[1]
    • 
       1.4 - 2.0 ppm:  Multiplets (4H), 
      
      
      
      and
      
      
      methylene protons of the piperidine ring.[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI (+)

  • Parent Ion (

    
    ):  205.13 m/z (Calculated for 
    
    
    
    ).[1]
  • Fragmentation: Loss of

    
     (17 Da) or loss of the benzoyl group (105 Da) are common fragmentation pathways.[1]
    

Applications in Medicinal Chemistry

1-Benzoylpiperidin-3-amine hydrochloride is a versatile building block utilized in:

  • Fragment-Based Drug Discovery (FBDD): The molecule provides a rigid scaffold with defined vectors for substitution.[1] The amine allows for coupling with carboxylic acids, sulfonyl chlorides, or isocyanates to generate diverse libraries.[1]

  • GPCR Ligand Synthesis: The 1-benzoylpiperidine motif is a pharmacophore found in various GPCR antagonists (e.g., orexin receptor antagonists). The

    
    -amine allows for the attachment of polar "warheads" or linker groups.[1]
    
  • Kinase Inhibitors: Used as a linker segment to position an aromatic hinge-binder (benzoyl group) relative to a solvent-exposed region (attached via the amine).[1]

References

  • Sinfoo Biotech. (n.d.).[1][3] 1-benzoylpiperidin-3-amine hydrochloride Product Data. Retrieved from [1]

  • Accela ChemBio. (2023). Product Catalog: 1-benzoylpiperidin-3-amine HCL (CAS 1114596-54-1).[1][4][5] Retrieved from [1][4]

  • ChemicalBook. (2023). 1-Benzoyl-3-piperidinamine hydrochloride Properties and Suppliers. Retrieved from [1][6]

  • A2B Chem. (n.d.).[2] 1-Benzoylpiperidin-3-amine hydrochloride NMR and Structure Data. Retrieved from [1]

  • PubChem. (2025).[7] Compound Summary for 1-Benzylpiperidin-3-amine (Analogous Scaffold Comparison). Retrieved from [1][7]

Sources

Foundational

The Strategic Role of 1-Benzoylpiperidin-3-amine Hydrochloride in Modern Drug Discovery: A Technical Guide

Abstract: 1-Benzoylpiperidin-3-amine hydrochloride is a pivotal, yet often overlooked, chemical entity in the landscape of modern medicinal chemistry. While not a therapeutic agent in its own right, its true significance...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-Benzoylpiperidin-3-amine hydrochloride is a pivotal, yet often overlooked, chemical entity in the landscape of modern medicinal chemistry. While not a therapeutic agent in its own right, its true significance lies in its role as a versatile synthetic intermediate and a foundational scaffold for a new generation of targeted therapeutics. This guide provides an in-depth analysis of its chemical properties, its strategic application in the synthesis of potent enzyme inhibitors, and the detailed mechanism of action of the final active pharmaceutical ingredients derived from it. We will particularly focus on its use in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes mellitus. For researchers and drug development professionals, understanding the utility of this intermediate is key to unlocking novel therapeutic pathways and optimizing lead compound synthesis.

The Chemistry and Synthetic Utility of a Versatile Scaffold

1-Benzoylpiperidin-3-amine hydrochloride is a derivative of piperidine, a saturated heterocycle that is a common motif in a vast array of natural products and synthetic drugs. The presence of a benzoyl group and an amine at the 3-position of the piperidine ring imparts specific chemical functionalities that make it an attractive starting material for medicinal chemists.

The benzoyl group serves as a protecting group for the piperidine nitrogen, modulating its reactivity and allowing for selective modifications at other positions of the ring. The primary amine at the 3-position is a key nucleophile, enabling the construction of more complex molecules through amide bond formation, reductive amination, and other carbon-nitrogen bond-forming reactions. This dual functionality makes it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.

Application in the Synthesis of DPP-4 Inhibitors: A Case Study

A prominent application of 1-Benzoylpiperidin-3-amine hydrochloride is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby lowering blood glucose levels in patients with type 2 diabetes.

Synthetic Workflow Overview

The synthesis of a DPP-4 inhibitor using 1-Benzoylpiperidin-3-amine hydrochloride typically involves the coupling of the amine group with a suitable electrophile, which often contains the warhead that will interact with the active site of the DPP-4 enzyme.

Caption: Synthetic workflow for a DPP-4 inhibitor.

Experimental Protocol: Synthesis of a Putative DPP-4 Inhibitor

The following is a generalized protocol for the synthesis of a DPP-4 inhibitor using 1-Benzoylpiperidin-3-amine hydrochloride.

  • Reaction Setup: In a round-bottom flask, dissolve 1-Benzoylpiperidin-3-amine hydrochloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to neutralize the hydrochloride salt and free the primary amine.

  • Electrophile Addition: Slowly add the desired electrophilic coupling partner (1 equivalent), for example, a carboxylic acid activated as an acid chloride or with a peptide coupling reagent like HATU.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup to remove excess reagents and byproducts, and purify the crude product by column chromatography on silica gel.

  • Deprotection: The resulting intermediate is then subjected to a deprotection step to remove the benzoyl group, typically under acidic or basic conditions, to yield the final active DPP-4 inhibitor.

Mechanism of Action of Derived DPP-4 Inhibitors

The final DPP-4 inhibitors synthesized from the 1-benzoylpiperidin-3-amine hydrochloride scaffold exert their therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.

The Incretin Effect and DPP-4

The "incretin effect" refers to the phenomenon where oral glucose administration elicits a much higher insulin response compared to an intravenous infusion of glucose, even when the resulting plasma glucose levels are identical. This is due to the release of incretin hormones (GLP-1 and GIP) from the gut in response to food intake. These hormones potentiate glucose-stimulated insulin secretion from pancreatic β-cells.

DPP-4 rapidly degrades GLP-1 and GIP, limiting their physiological activity. In individuals with type 2 diabetes, the incretin effect is often blunted.

Molecular Interactions and Signaling Pathway

DPP-4 inhibitors bind to the active site of the DPP-4 enzyme, preventing the degradation of GLP-1 and GIP. The increased levels of active incretins then bind to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells.

Caption: Mechanism of DPP-4 inhibitor action.

This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which in turn promote the exocytosis of insulin-containing granules in a glucose-dependent manner.

Table 1: Key Molecular Interactions and Consequences

Interacting MoleculesConsequence of InteractionTherapeutic Outcome
DPP-4 Inhibitor + DPP-4 EnzymeInhibition of enzyme activityIncreased levels of active GLP-1 and GIP
GLP-1/GIP + GPCR on β-cellsActivation of adenylyl cyclase, increased cAMPPotentiation of glucose-dependent insulin secretion
GLP-1 + GLP-1R on α-cellsSuppression of glucagon secretionReduced hepatic glucose production

Conclusion

1-Benzoylpiperidin-3-amine hydrochloride represents a cornerstone in the rational design and synthesis of modern therapeutics. While its own biological activity is not the focus, its utility as a versatile chemical scaffold is undeniable. By understanding its chemical properties and synthetic applications, drug development professionals can more effectively and efficiently construct novel drug candidates. The successful development of DPP-4 inhibitors from this intermediate serves as a prime example of how strategic synthetic chemistry, based on well-designed building blocks, can lead to significant advancements in the treatment of diseases like type 2 diabetes. The continued exploration of this and similar scaffolds will undoubtedly pave the way for future therapeutic breakthroughs.

References

Exploratory

Physicochemical Profiling and Synthetic Utility of 1-Benzoylpiperidin-3-amine Hydrochloride

Molecular Identity & Structural Significance[1][2][3] 1-Benzoylpiperidin-3-amine hydrochloride is a bifunctional piperidine scaffold widely utilized in fragment-based drug discovery (FBDD) and advanced metabolomics. Stru...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity & Structural Significance[1][2][3]

1-Benzoylpiperidin-3-amine hydrochloride is a bifunctional piperidine scaffold widely utilized in fragment-based drug discovery (FBDD) and advanced metabolomics. Structurally, it consists of a piperidine ring with a benzoyl group protecting the secondary amine (N1) and a primary amine at the C3 position available for derivatization.

The hydrochloride salt form is preferred for its enhanced crystallinity, stability, and water solubility compared to the hygroscopic free base.

Core Data Table
ParameterSpecification
IUPAC Name (3-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride
Common Name 1-Benzoylpiperidin-3-amine HCl
CAS Number 1158607-76-1 (HCl Salt)
Molecular Weight 240.73 g/mol
Free Base MW 204.27 g/mol
Molecular Formula C₁₂H₁₆N₂O[1][2] · HCl
Physical State White to off-white crystalline solid
Chirality Contains one stereocenter at C3. Available as Racemate, (R)-, or (S)-enantiomers.[3]

Expert Insight: In high-precision analytical chemistry, particularly LC-MS metabolomics, the (S)-enantiomer (often abbreviated as APMA ) is a critical chiral derivatization reagent. It reacts with chiral carboxylic acids to form diastereomers that are easily separable by reverse-phase chromatography.

Physicochemical Properties & Solubility Profile[1][2][6]

Understanding the acid-base behavior of this compound is critical for formulation and reaction optimization.

  • pKa (Calculated): The primary amine at C3 has a pKa of approximately 9.5 – 10.2 .

    • Implication: At physiological pH (7.4), the amine is predominantly protonated (

      
      ), enhancing solubility in aqueous buffers but reducing cell permeability unless coupled or modified.
      
  • Solubility:

    • Water: High (>50 mg/mL). The ionic lattice of the hydrochloride salt breaks down readily in water.

    • DMSO: Soluble.

    • Dichloromethane (DCM): Poor solubility for the HCl salt; requires neutralization (free-basing) with TEA or DIPEA to solubilize for organic reactions.

Synthetic Methodology: Regioselective Preparation

Direct benzoylation of 3-aminopiperidine is problematic due to the competing nucleophilicity of the primary and secondary amines. To ensure regioselectivity (benzoylation at N1 only), a protection-deprotection strategy using the tert-butoxycarbonyl (Boc) group is the industry standard.

Protocol: The "Boc-Route" Synthesis
  • Starting Material: tert-Butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine).

  • Acylation (N1-Benzoylation):

    • Dissolve starting material in DCM.

    • Add 1.2 eq Triethylamine (TEA) as an acid scavenger.

    • Add 1.05 eq Benzoyl Chloride dropwise at 0°C.

    • Mechanism: The Boc group shields the C3-amine; only the N1 ring nitrogen reacts.

  • Deprotection (Salt Formation):

    • Treat the intermediate with 4M HCl in Dioxane.

    • The Boc group is cleaved as isobutylene and CO₂, leaving the primary amine as the hydrochloride salt.

    • Purification: The product precipitates from the dioxane/ether mixture, allowing for isolation by filtration.

Visualization: Synthetic Workflow

SynthesisWorkflow Start 3-Boc-aminopiperidine (Starting Material) Step1 N1-Benzoylation (BzCl, TEA, DCM, 0°C) Start->Step1 Nucleophilic Acyl Substitution Inter Intermediate: 1-Benzoyl-3-Boc-aminopiperidine Step1->Inter Yield >90% Step2 Acidic Deprotection (4M HCl in Dioxane) Inter->Step2 Boc Cleavage Final Target Product: 1-Benzoylpiperidin-3-amine HCl Step2->Final Precipitation & Filtration

Figure 1: Regioselective synthesis pathway ensuring the benzoyl group attaches exclusively to the ring nitrogen.

Analytical Characterization & QC

To validate the identity of the synthesized salt, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Benzoyl Group: Multiplets at 7.4 – 7.6 ppm (meta/para) and 7.9 – 8.0 ppm (ortho).

    • Ammonium Protons: Broad singlet at 8.0 – 8.5 ppm (3H,

      
      ), exchangeable with D₂O.
      
    • Piperidine Ring: Complex multiplets between 1.5 – 4.5 ppm . Note that the benzoyl group restricts rotation, often causing signal broadening or splitting (rotamers) at room temperature.

Mass Spectrometry (LC-MS)[5][7][8]
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: The hydrochloride counter-ion is lost. Look for the protonated free base

    
    .
    
  • m/z Observed: 205.1 (Calculated for C₁₂H₁₇N₂O⁺).

QC Decision Tree

QCDecision Sample Crude Product Sample Solubility Solubility Check (Water vs DCM) Sample->Solubility LCMS LC-MS Analysis Solubility->LCMS If soluble in water MassCheck Mass = 205.1 [M+H]+? LCMS->MassCheck NMR 1H NMR (DMSO-d6) MassCheck->NMR Yes Reprocess Recrystallize (EtOH/Ether) MassCheck->Reprocess No Purity Check Integration: Benzoyl (5H) vs Ring NMR->Purity Release Release Batch Purity->Release Pass Purity->Reprocess Fail

Figure 2: Quality Control workflow for validating batch integrity.

Advanced Applications: Chiral Tagging in Metabolomics

While often used as a scaffold in drug discovery (e.g., for kinase inhibitors), the most high-value application of this molecule lies in analytical chemistry .

The (S)-enantiomer of 1-benzoylpiperidin-3-amine (referred to as (S)-APMA ) is a specialized labeling reagent used to resolve chiral carboxylic acids (like lactate or ibuprofen metabolites) in biological fluids.

Mechanism of Action[1]
  • Coupling: (S)-APMA reacts with a mixture of (R)- and (S)-carboxylic acids (metabolites) using standard coupling agents (EDC/HOBt).

  • Diastereomer Formation: This reaction creates two diastereomers:

    • (S)-APMA-(R)-Acid

    • (S)-APMA-(S)-Acid

  • Separation: Unlike enantiomers, these diastereomers have different physical properties and can be separated on a standard C18 HPLC column, allowing for precise quantification of metabolic chirality.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Always handle within a fume hood. The hydrochloride salt is a fine powder and can be an inhalation hazard.

  • Storage: Hygroscopic. Store in a tightly sealed container with desiccant at room temperature.

References

  • ChemicalBook. (2023). 1-Benzoylpiperidin-3-amine hydrochloride Product Specifications & CAS 1158607-76-1.[2] Link

  • PubChem. (2023). Compound Summary: 1-Benzoylpiperidin-3-amine.[1][4][5] National Library of Medicine. Link

  • Li, Z., et al. (2025). Chemical Tagging with Mass Spectrometry Analysis for Sensitive Determination of Carboxylic Enantiomers in Hepatic Fibrosis. Analytical Chemistry. (Demonstrates the use of the APMA derivative). Link

  • Sigma-Aldrich. (2023). Product Detail: 1-Benzoylpiperidin-3-amine HCl.[2][4][5] Link

Sources

Foundational

1-Benzoylpiperidin-3-amine hydrochloride physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction and Chemical Identity 1-Benzoylpiperidin-3-amine hydrochloride is a piperidine derivative characterized by a benzoyl group attached to the pipe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Identity

1-Benzoylpiperidin-3-amine hydrochloride is a piperidine derivative characterized by a benzoyl group attached to the piperidine nitrogen and an amine group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for a variety of applications in medicinal chemistry and organic synthesis. Its structure combines the rigid piperidine scaffold with the aromatic benzoyl moiety and a reactive primary amine, offering multiple points for chemical modification.

Chemical Structure:

Figure 1: Chemical structure of 1-Benzoylpiperidin-3-amine hydrochloride.

Physicochemical Properties

A precise understanding of the physicochemical properties of 1-Benzoylpiperidin-3-amine hydrochloride is fundamental for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₁₇ClN₂O[1][2]
Molecular Weight 240.73 g/mol [1][2]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol. Limited solubility in non-polar organic solvents.Inferred from structure and hydrochloride salt form
CAS Number Not assigned[1]

Synthesis and Mechanism

The synthesis of 1-Benzoylpiperidin-3-amine hydrochloride can be logically approached through the benzoylation of a suitable 3-aminopiperidine precursor. A proposed synthetic workflow is outlined below. The rationale for this approach is the ready availability of 3-aminopiperidine derivatives and the well-established reactivity of amines with acyl chlorides.

Synthesis_Workflow cluster_0 Synthesis of 1-Benzoylpiperidin-3-amine cluster_1 Salt Formation 3-Aminopiperidine_Derivative 3-Aminopiperidine Derivative (e.g., with N-protecting group) Reaction Acylation Reaction (in a suitable solvent with base) 3-Aminopiperidine_Derivative->Reaction Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Reaction 1-Benzoyl-3-aminopiperidine_Derivative 1-Benzoyl-3-aminopiperidine (Protected) Reaction->1-Benzoyl-3-aminopiperidine_Derivative Deprotection Deprotection (if necessary) 1-Benzoyl-3-aminopiperidine_Derivative->Deprotection Free_Base 1-Benzoylpiperidin-3-amine (Free Base) Deprotection->Free_Base Salt_Formation_Step Acid-Base Reaction Free_Base->Salt_Formation_Step HCl_Solution HCl in a suitable solvent (e.g., ether, isopropanol) HCl_Solution->Salt_Formation_Step Final_Product 1-Benzoylpiperidin-3-amine Hydrochloride Salt_Formation_Step->Final_Product

Figure 2: Proposed synthetic workflow for 1-Benzoylpiperidin-3-amine hydrochloride.

Experimental Protocol: Synthesis of 1-Benzoylpiperidin-3-amine Hydrochloride

This protocol is a proposed method based on standard organic chemistry principles for the acylation of amines.

Materials:

  • 3-Aminopiperidine dihydrochloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Benzoyl chloride

  • Triethylamine (TEA) or other suitable base

  • Hydrochloric acid (concentrated and in a suitable solvent like diethyl ether or isopropanol)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of the Free Base:

    • Dissolve 3-aminopiperidine dihydrochloride in water.

    • Cool the solution in an ice bath and slowly add a concentrated aqueous solution of NaOH until the pH is strongly basic (pH > 12). This deprotonates the amine groups to form the free base.

    • Extract the aqueous solution multiple times with a suitable organic solvent such as dichloromethane. The free base is more soluble in organic solvents.

    • Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate to remove residual water.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude 3-aminopiperidine free base.

  • Benzoylation:

    • Dissolve the crude 3-aminopiperidine free base in an anhydrous aprotic solvent like dichloromethane.

    • Add a suitable base, such as triethylamine (typically 1.1 to 1.5 equivalents), to the solution. This will neutralize the HCl generated during the reaction.

    • Cool the reaction mixture in an ice bath.

    • Slowly add benzoyl chloride (approximately 1.0 equivalent) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

    • Allow the reaction to warm to room temperature and stir for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification of the Free Base:

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted benzoyl chloride and acidic byproducts.

    • Wash with brine (saturated aqueous NaCl solution) to aid in the separation of the organic and aqueous layers.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic solution under reduced pressure to yield the crude 1-benzoylpiperidin-3-amine.

    • If necessary, purify the crude product by column chromatography.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified 1-benzoylpiperidin-3-amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, isopropanol).

    • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid precipitate by filtration.

    • Wash the solid with a small amount of cold solvent to remove any impurities.

    • Dry the final product under vacuum to obtain 1-benzoylpiperidin-3-amine hydrochloride.

Analytical Characterization

Accurate analytical methods are essential for confirming the identity, purity, and quality of 1-Benzoylpiperidin-3-amine hydrochloride.

High-Performance Liquid Chromatography (HPLC)

An HPLC method is crucial for determining the purity and quantifying the amount of 1-benzoyl-3-aminopiperidine. The following is a proposed method based on a published analytical approach for a closely related compound.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Dima C18)

Chromatographic Conditions:

  • Mobile Phase: A mixture of an aqueous phosphate buffer (e.g., 0.01 mol/L) and an organic solvent such as methanol or acetonitrile. The exact ratio should be optimized for best separation.

  • Detection Wavelength: The ultraviolet detection wavelength can be set between 220 to 300 nm, with 254 nm being a common choice for aromatic compounds.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: Maintaining a constant column temperature, for instance, 30°C, is recommended for reproducibility.

  • Injection Volume: A standard injection volume is 20 µL.

Rationale:

  • The C18 column is a versatile reversed-phase column suitable for the separation of moderately polar compounds like 1-benzoyl-3-aminopiperidine.

  • The use of a buffered mobile phase helps to maintain a consistent pH and improve peak shape.

  • UV detection is appropriate due to the presence of the benzoyl chromophore.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoyl group, the protons of the piperidine ring, and the amine proton. The chemical shifts and coupling patterns would be characteristic of the specific protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the benzoyl group, the aromatic carbons, and the aliphatic carbons of the piperidine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group, the C=O stretching of the amide, C-N stretching, and the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₁₂H₁₆N₂O) and characteristic fragmentation patterns.

Safety and Handling

Hazard Statements:

  • Based on data for similar compounds, 1-Benzoyl-3-piperidinamine hydrochloride may be harmful if swallowed.[2]

Precautionary Measures:

  • It is recommended to handle this compound in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

Applications in Research and Development

1-Benzoylpiperidin-3-amine hydrochloride serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of a primary amine and the piperidine ring makes it a useful scaffold for the development of novel therapeutic agents. The benzoyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Conclusion

This technical guide provides a foundational understanding of 1-Benzoylpiperidin-3-amine hydrochloride. While some experimental data is limited, the provided information on its chemical identity, proposed synthesis, and analytical methods offers a solid starting point for researchers. Adherence to the outlined protocols and safety measures will ensure the effective and safe utilization of this compound in your scientific endeavors.

References

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Industrial Chemicals. (R)-1-benzylpiperidin-3-amine. [Link]

  • PubChem. 1-Benzylpiperidin-3-amine. [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profiling of 1-Benzoylpiperidin-3-amine hydrochloride

Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical fr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical framework for characterizing the solubility of 1-Benzoylpiperidin-3-amine hydrochloride, a compound featuring the benzoylpiperidine scaffold, which is recognized as a privileged structure in medicinal chemistry.[1][2] Given the absence of extensive published data for this specific molecule, this document emphasizes the fundamental principles and robust experimental methodologies required to generate a comprehensive solubility profile. We will explore the physicochemical properties that govern solubility, detail the gold-standard experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the critical interpretation of the resulting data. This guide is intended for researchers, formulation scientists, and drug development professionals seeking to establish a foundational understanding of this key developability parameter.

Physicochemical Characterization of 1-Benzoylpiperidin-3-amine hydrochloride

A thorough understanding of a compound's physicochemical properties is the logical antecedent to any experimental solubility study. These properties dictate the compound's behavior in various solvent systems.

Molecular Structure and Properties
  • IUPAC Name: (1-benzoylpiperidin-3-yl)ammonium chloride

  • Molecular Formula: C₁₂H₁₇ClN₂O

  • Molecular Weight: 240.73 g/mol

  • Core Structure: The molecule consists of a piperidine ring substituted at the 1-position with a benzoyl group and at the 3-position with a primary amine. The benzoyl group introduces a rigid, hydrophobic aromatic moiety and a tertiary amide. The primary amine at the 3-position is basic and, in this hydrochloride salt form, exists as a protonated ammonium cation.

Structural Features Influencing Solubility:

  • Hydrophilic Center: The primary amine, protonated as an ammonium chloride salt, is the main hydrophilic center of the molecule. The formation of an amine salt with a strong acid like HCl is a common pharmaceutical strategy to enhance aqueous solubility and bioavailability.[3][4]

  • Hydrophobic Regions: The phenyl ring of the benzoyl group is a significant hydrophobic domain. The piperidine ring itself contributes to the nonpolar surface area.

  • Hydrogen Bonding: The protonated amine group is a strong hydrogen bond donor, while the carbonyl oxygen of the benzoyl group and the nitrogen of the amide are hydrogen bond acceptors. These interactions are crucial for dissolution in protic solvents.

Predicted Physicochemical Parameters

While experimental data for the title compound is scarce, we can infer likely properties based on related structures like 1-benzylpiperidin-3-amine.[5][6]

ParameterPredicted Value/CharacteristicRationale and Impact on Solubility
pKa ~8.5 - 9.5This value, predicted for the primary amine, is critical. At pH values significantly below the pKa, the compound will be predominantly in its protonated, more soluble ionic form. As the pH approaches and exceeds the pKa, the uncharged, less soluble free base will begin to precipitate.
logP ~1.5 - 2.5The calculated octanol-water partition coefficient (logP) for the free base would likely indicate moderate lipophilicity. The benzoyl group increases lipophilicity compared to a benzyl group. This value suggests that while the hydrochloride salt will aid aqueous solubility, solubility in organic solvents should also be considered.
Salt Form HydrochlorideAs a salt of a weak base and a strong acid, the compound is expected to be more soluble in acidic to neutral aqueous media. The solubility is likely to decrease significantly in basic solutions due to the conversion to the free base.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is essential to distinguish between two types of solubility measurements, as they provide different insights relevant to different stages of drug discovery and development.

  • Thermodynamic Solubility: This is the "true" solubility, representing the concentration of a solute in a saturated solution that is in equilibrium with the solid phase at a specific temperature and pressure.[7] It is the gold-standard measurement for pre-formulation and late-stage development. The Shake-Flask method is the most common technique for its determination.

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after being rapidly added from a high-concentration DMSO stock into an aqueous buffer. It is a measure of how readily a compound precipitates from a supersaturated solution.[8][9] Due to its high-throughput nature, it is widely used in early discovery for screening large numbers of compounds.[10]

The relationship between these two concepts is crucial. A compound can have high kinetic solubility but low thermodynamic solubility, indicating that it can form metastable supersaturated solutions that may precipitate over time.

G cluster_0 Solubility Concepts cluster_1 Application in Drug Development A Compound Solubility B Thermodynamic Solubility (Equilibrium State) A->B 'True' Solubility C Kinetic Solubility (Non-Equilibrium State) A->C Apparent Solubility (Precipitation Threshold) D Lead Optimization & Pre-formulation B->D E High-Throughput Screening (HTS) C->E

Caption: Core solubility concepts and their applications.

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the solubility of 1-Benzoylpiperidin-3-amine hydrochloride.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium solubility and is considered the definitive standard.[7]

Objective: To determine the equilibrium solubility of 1-Benzoylpiperidin-3-amine hydrochloride in various aqueous buffers and organic solvents.

Materials:

  • 1-Benzoylpiperidin-3-amine hydrochloride (solid powder)

  • Selection of aqueous buffers (e.g., pH 2.0 HCl, pH 4.5 Acetate, pH 7.4 Phosphate-Buffered Saline)

  • Selection of organic solvents (e.g., Ethanol, Methanol, Dichloromethane)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • HPLC-UV system for quantification

Methodology:

  • Preparation: Add an excess amount of solid 1-Benzoylpiperidin-3-amine hydrochloride to a vial (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume of the chosen solvent or buffer (e.g., 1.0 mL) to the vial.

  • Equilibration: Cap the vials tightly and place them on a rotator in a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium. A 24-hour period is standard, but 48-72 hours may be necessary to ensure equilibrium is fully established.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the undissolved solid settle.

  • Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from the same compound.

  • Validation: Visually inspect the original vials to confirm that excess solid material remains, validating that a saturated solution was achieved.

G start Start step1 1. Add Excess Solid Compound to Vial start->step1 step2 2. Add Precise Volume of Solvent/Buffer step1->step2 step3 3. Equilibrate (24-48h) with Agitation at Constant Temperature step2->step3 step4 4. Settle & Separate Supernatant step3->step4 step5 5. Filter Supernatant (0.22 µm filter) step4->step5 step6 6. Dilute Filtrate for Analysis step5->step6 step7 7. Quantify via HPLC-UV vs. Standard Curve step6->step7 check Is Excess Solid Still Present? step7->check end_success End: Report Solubility (mg/mL) check->end_success Yes end_fail End: Invalid Result (Repeat Experiment) check->end_fail No

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility via High-Throughput Assay

This method is designed for speed and is suitable for early-stage screening.[11]

Objective: To rapidly assess the precipitation threshold of 1-Benzoylpiperidin-3-amine hydrochloride from a DMSO stock solution into an aqueous buffer.

Materials:

  • 10 mM stock solution of 1-Benzoylpiperidin-3-amine hydrochloride in 100% DMSO

  • Aqueous buffer (typically pH 7.4 PBS)

  • 96-well microplates

  • Automated liquid handler or multichannel pipette

  • Plate reader (nephelometry or UV-Vis)

  • Plate shaker

Methodology:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 2 µL of stock into 198 µL of buffer for a final concentration of 100 µM and 1% DMSO).

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 1.5 to 2 hours).[10]

  • Measurement: Measure the turbidity of the solution in each well using a nephelometer (light scattering) or by measuring absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The concentration at which a significant increase in light scattering or absorbance is observed is reported as the kinetic solubility. This indicates the point of precipitation.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format.

Table 1: Hypothetical Solubility Profile of 1-Benzoylpiperidin-3-amine hydrochloride at 25°C

Solvent/Buffer SystempHSolubility (mg/mL)Solubility (mM)Method
0.1 M HCl1.0> 50> 207.7Thermodynamic
0.1 M Acetate Buffer4.525.4105.5Thermodynamic
Phosphate-Buffered Saline (PBS)7.45.121.2Thermodynamic
Water~6.515.865.6Thermodynamic
EthanolN/A12.351.1Thermodynamic
DichloromethaneN/A< 0.1< 0.4Thermodynamic
PBS (from DMSO stock)7.40.085 (85 µM)0.085Kinetic

Interpretation:

  • pH-Dependent Solubility: As an amine hydrochloride, the compound is expected to exhibit significantly higher solubility at acidic pH (pH 1.0 and 4.5) where it is fully ionized. The dramatic drop in solubility at pH 7.4 demonstrates the conversion to the less soluble free base as the pH approaches the pKa.

  • Solvent Effects: The low solubility in a nonpolar organic solvent like dichloromethane is expected for a salt. Solubility in polar protic solvents like ethanol would be moderate.

  • Kinetic vs. Thermodynamic: The kinetic solubility value (85 µM) is higher than the thermodynamic value at the same pH (21.2 µM or ~5.1 mg/mL). This is a common finding and suggests the compound can form supersaturated solutions.

Conclusion

References

  • (R)-1-benzylpiperidin-3-amine - Industrial Chemicals. (n.d.).
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI. (n.d.). Retrieved February 7, 2024, from [Link]

  • Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved February 7, 2024, from [Link]

  • In vitro solubility assays in drug discovery - PubMed. (n.d.). Retrieved February 7, 2024, from [Link]

  • Benzoyl piperidine - Organic Syntheses Procedure. (n.d.). Retrieved February 7, 2024, from [Link]

  • 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]

  • (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]

  • Benzoylpiperidine | C12H15NO | CID 69892 - PubChem. (n.d.). Retrieved February 7, 2024, from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved from [Link]

  • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019). Retrieved February 7, 2024, from [Link]

  • Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl,... - ResearchGate. (n.d.). Retrieved February 7, 2024, from [Link]

  • 3.5: Chemical Properties of Amines. Bases and Salt Formation. - Chemistry LibreTexts. (2022). Retrieved February 7, 2024, from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - ResearchGate. (2024). Retrieved February 7, 2024, from [Link]

  • How can I neutralize aminehydrochlorides? - ResearchGate. (2023). Retrieved February 7, 2024, from [Link]

  • Solubility of organic amine salts - Sciencemadness.org. (2011). Retrieved February 7, 2024, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Benzoylpiperidin-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of a specific derivative, 1-Benzoylpiperidin-3-amine hydrochloride. This compound represents a valuable building block for drug discovery, offering a versatile platform for the development of novel therapeutics.[2] The methodologies detailed herein are designed to be robust and reproducible, providing researchers with the foundational knowledge to confidently synthesize and evaluate this and related compounds. We will delve into the strategic considerations behind the synthetic pathway, the rationale for specific reagents and conditions, and the analytical techniques required for unambiguous structural confirmation.

Introduction: The Significance of the Benzoylpiperidine Moiety

The benzoylpiperidine fragment is a privileged structure in drug design, recognized for its metabolic stability and its role as a potential bioisostere for other cyclic amines like piperazine.[2] Its presence in a wide array of bioactive molecules, including anti-cancer, anti-psychotic, and neuroprotective agents, underscores its therapeutic potential.[2] The N-benzyl piperidine motif, a close structural relative, is also widely employed in drug discovery to modulate physicochemical properties and to establish crucial cation-π interactions with biological targets.[1]

The subject of this guide, 1-Benzoylpiperidin-3-amine hydrochloride, combines the benzoylpiperidine core with a reactive primary amine at the 3-position. This amine functionality serves as a key handle for further chemical elaboration, enabling the construction of diverse compound libraries for screening and lead optimization. The hydrochloride salt form enhances the compound's solubility and stability, making it amenable to a variety of experimental conditions.

This document will provide a detailed, step-by-step protocol for the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride, starting from commercially available precursors. We will then outline a comprehensive analytical workflow for the characterization of the final product, ensuring its purity and structural integrity.

Synthetic Pathway and Experimental Protocol

The synthesis of 1-Benzoylpiperidin-3-amine hydrochloride can be strategically approached in a multi-step sequence, beginning with the protection of the more nucleophilic secondary amine of the piperidine ring, followed by the introduction of the benzoyl group, and culminating in the deprotection and salt formation. A plausible and efficient synthetic route is outlined below.

Overall Synthetic Scheme

Synthesis_Scheme A Piperidin-3-amine dihydrochloride B N-Boc-piperidin-3-amine A->B (Boc)2O, Et3N DCM C 1-Benzoyl-N-Boc-piperidin-3-amine B->C Benzoyl Chloride, Pyridine DCM D 1-Benzoylpiperidin-3-amine C->D TFA or HCl in Dioxane E 1-Benzoylpiperidin-3-amine hydrochloride D->E HCl in Et2O

Caption: Proposed synthetic route for 1-Benzoylpiperidin-3-amine hydrochloride.

Step-by-Step Experimental Protocol

Step 1: Protection of the Piperidine Nitrogen

The initial step involves the protection of the secondary amine of piperidin-3-amine to prevent its reaction in the subsequent benzoylation step. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under the conditions of the next step and its facile removal under acidic conditions.[3]

  • Reaction: Piperidin-3-amine dihydrochloride is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as triethylamine (Et₃N), to neutralize the hydrochloride salt and facilitate the reaction.

  • Protocol:

    • To a stirred solution of piperidin-3-amine dihydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (2.2 eq) at 0 °C.

    • Allow the mixture to stir for 15 minutes.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

    • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

    • Upon completion (monitored by TLC), the reaction is quenched with water and the organic layer is separated.

    • The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-piperidin-3-amine.[4]

Step 2: N-Benzoylation

With the piperidine nitrogen protected, the primary amine at the 3-position can be selectively acylated with benzoyl chloride.

  • Reaction: N-Boc-piperidin-3-amine is treated with benzoyl chloride in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

  • Protocol:

    • Dissolve N-Boc-piperidin-3-amine (1.0 eq) in DCM (10 mL/g) and cool to 0 °C.

    • Add pyridine (1.2 eq) to the solution.

    • Slowly add benzoyl chloride (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Reaction: The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent like dioxane or diethyl ether. The use of HCl in an ethereal solution will directly yield the desired hydrochloride salt.

  • Protocol:

    • Dissolve the purified 1-Benzoyl-N-Boc-piperidin-3-amine (1.0 eq) in a minimal amount of diethyl ether.

    • Cool the solution to 0 °C.

    • Add a solution of HCl in diethyl ether (2.0 M, 1.5 eq) dropwise with vigorous stirring.

    • A precipitate will form. Continue stirring at 0 °C for 1 hour.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 1-Benzoylpiperidin-3-amine hydrochloride as a white to off-white solid.

Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzoyl group, the piperidine ring protons, and the amine protons. The chemical shifts and coupling patterns will be indicative of the final structure.
¹³C NMR Resonances for the carbonyl carbon of the benzoyl group, the aromatic carbons, and the aliphatic carbons of the piperidine ring.
FT-IR Characteristic absorption bands for N-H stretching of the amine hydrochloride, C=O stretching of the amide, and C-H stretching of the aromatic and aliphatic groups.
Mass Spec. The molecular ion peak corresponding to the free base of 1-Benzoylpiperidin-3-amine.
Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the final compound.

  • Method: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with an acidic modifier like formic acid or TFA.[5]

  • Detection: UV detection at a wavelength where the benzoyl chromophore absorbs strongly (e.g., 230 or 254 nm) is appropriate.[5]

Applications in Drug Discovery and Development

1-Benzoylpiperidin-3-amine hydrochloride is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Library Synthesis: The primary amine at the 3-position provides a convenient point for diversification. It can undergo a variety of chemical transformations, including reductive amination, acylation, and sulfonylation, to generate a library of derivatives for biological screening.

  • Neurological Disorders: Piperidine-containing compounds have shown activity at various central nervous system targets, including dopamine and serotonin receptors.[6] Derivatives of 1-Benzoylpiperidin-3-amine could be explored for their potential in treating conditions like depression, schizophrenia, and Alzheimer's disease.[4]

  • Other Therapeutic Areas: The benzoylpiperidine motif has been incorporated into molecules with a broad range of biological activities, suggesting that derivatives of the title compound could be investigated for applications in oncology, infectious diseases, and cardiovascular medicine.[2]

Safety and Handling

As with all chemicals, 1-Benzoylpiperidin-3-amine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be performed in a well-ventilated fume hood. Based on data for similar compounds, it may cause skin and eye irritation.[7][8]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of 1-Benzoylpiperidin-3-amine hydrochloride. The described methodologies are based on well-established chemical principles and are designed to be readily implemented in a standard organic chemistry laboratory. The versatility of this compound as a building block makes it a valuable asset for researchers engaged in drug discovery and medicinal chemistry.

References

  • Smolecule. (n.d.). Buy 1-Benzylpiperidin-3-amine dihydrochloride.
  • Google Patents. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
  • PMC - PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Google Patents. (n.d.). CN103435575A - The preparation method of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride.
  • Benchchem. (n.d.). 3-Piperidinamine hydrochloride.
  • PMC - PubMed Central. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.
  • PubChem. (n.d.). 1-Benzylpiperidin-3-amine.
  • PubChem. (n.d.). (3R)-1-benzylpiperidin-3-amine.
  • Google Patents. (n.d.). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
  • PubChem. (n.d.). Piperidin-3-amine dihydrochloride.
  • Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R).
  • ResearchGate. (n.d.). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine.
  • PubMed. (n.d.). N-Benzyl piperidine Fragment in Drug Discovery.
  • PubChem. (n.d.). 1-Benzylpiperidin-3-one hydrochloride hydrate.
  • Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.

Sources

Foundational

Technical Master Guide: 1-Benzoylpiperidin-3-amine Hydrochloride

This guide serves as a technical master file for 1-Benzoylpiperidin-3-amine hydrochloride , a specialized intermediate in medicinal chemistry.[1] It deviates from standard catalog descriptions to focus on synthesis logic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical master file for 1-Benzoylpiperidin-3-amine hydrochloride , a specialized intermediate in medicinal chemistry.[1] It deviates from standard catalog descriptions to focus on synthesis logic, structural utility, and handling protocols required by drug development professionals.

[1]

Part 1: Executive Technical Summary

1-Benzoylpiperidin-3-amine hydrochloride (CAS: 1158607-76-1 ) is a privileged scaffold intermediate used in the synthesis of bioactive small molecules.[1] Structurally, it consists of a piperidine ring constrained by a benzoyl amide at the


 position, with a reactive primary amine at the 

position.[1]

Unlike the common 1-benzyl analog (used as a removable protecting group), the 1-benzoyl moiety is typically a permanent structural feature intended to occupy hydrophobic pockets in target proteins (e.g., GPCRs, Kinases, Serine Proteases).[1] The hydrochloride salt form ensures stability and water solubility for easier handling during aqueous workups or biological assays.[1]

Core Chemical Identity
PropertySpecification
IUPAC Name (3-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride
CAS Number 1158607-76-1
Molecular Formula

Molecular Weight 240.73 g/mol
Free Base MW 204.27 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexanes, Et2O
Chirality Available as Racemic, (R)-enantiomer, or (S)-enantiomer

Part 2: Structural Logic & Pharmacophore Mapping

In drug design, this compound acts as a Constrained Diamine Scaffold .[1] The piperidine ring imposes a specific vector angle between the hydrophobic benzoyl group and the polar amine, distinct from flexible linear linkers.[1]

Pharmacophore Analysis
  • Benzoyl Group (Hydrophobic Domain): Acts as an aromatic anchor, engaging in

    
     stacking or hydrophobic interactions within the binding pocket.[1] Being an amide, it is metabolically stable compared to esters.[1]
    
  • Piperidine Ring (Scaffold): Provides a semi-rigid chair conformation.[1] The 1,3-substitution pattern creates a non-linear geometry, often crucial for selectivity between receptor subtypes.[1]

  • C3-Amine (Reactive Handle): The primary amine is the site of diversification.[1] It can be converted into ureas, sulfonamides, or secondary amines to tune potency.[1] In the HCl salt form, this amine is protonated (

    
    ), providing high water solubility.[1]
    

Pharmacophore Benzoyl Benzoyl Group (Hydrophobic Anchor) Amide Amide Linker (Rigid/Stable) Benzoyl->Amide Attached to N1 Piperidine Piperidine Ring (Semi-Rigid Scaffold) Amide->Piperidine Constrains Conformation Amine C3-Amine HCl (Polar/Reactive Head) Piperidine->Amine C3 Position (Chiral Center)

Figure 1: Pharmacophore segmentation of the 1-Benzoylpiperidin-3-amine scaffold.[1]

Part 3: Synthesis & Manufacturing Protocol

Direct benzoylation of 3-aminopiperidine is problematic due to competing nucleophilicity between the secondary ring nitrogen (


) and the primary exocyclic amine (

).[1] A self-validating protocol requires an orthogonal protection strategy to ensure regioselectivity.[1]
Validated Synthetic Route (Orthogonal Protection)

This route guarantees the benzoyl group attaches only to the ring nitrogen.[1]

Step 1: Protection (if starting from diamine) Use commercially available tert-butyl piperidin-3-ylcarbamate (3-N-Boc-aminopiperidine) to bypass this step.[1]

Step 2: Regioselective Benzoylation

  • Reagents: 3-N-Boc-aminopiperidine (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (1.5 eq).[1]

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

  • Conditions:

    
    , 2-4 hours.[1]
    
  • Mechanism: The Boc group shields the C3-amine.[1] The

    
     piperidine nitrogen attacks the benzoyl chloride.[1]
    
  • Workup: Wash with

    
     (removes unreacted amine), then 
    
    
    
    .[1] Dry organic layer (
    
    
    ).[1]

Step 3: Deprotection & Salt Formation

  • Reagents:

    
     in Dioxane (5-10 eq).
    
  • Solvent: Dioxane or MeOH.[1]

  • Conditions:

    
    , 1-2 hours.[1]
    
  • Observation: Evolution of

    
     gas.[1] Product precipitates as the HCl salt.[1]
    
  • Isolation: Filtration and washing with Diethyl Ether (

    
    ) to remove organic impurities.[1]
    

Synthesis Start 3-(Boc-amino)piperidine (Starting Material) Step1 Benzoylation (BzCl, Et3N, DCM) Start->Step1 Nucleophilic Attack Inter Intermediate: 1-Benzoyl-3-(Boc-amino)piperidine Step1->Inter Regioselective Amide Bond Step2 Deprotection (4M HCl in Dioxane) Inter->Step2 Acidic Cleavage Final Product: 1-Benzoylpiperidin-3-amine HCl Step2->Final Precipitation

Figure 2: Orthogonal synthesis workflow ensuring regiochemical purity.

Part 4: Applications in Drug Discovery

Serine Protease Inhibitors

The 1-benzoylpiperidine moiety mimics the


 or 

residues in peptide substrates.[1] The C3-amine can be coupled to electrophilic "warheads" (e.g., boronic acids, nitriles) that covalently trap the enzyme's active site serine.[1]
  • Reference: Piperidine derivatives are frequent scaffolds in Factor Xa and Thrombin inhibitors [1].[1]

GPCR Ligands (Dopamine/Serotonin)

The distance between the aromatic benzoyl ring and the basic amine nitrogen (approx. 5-7 Å) allows this scaffold to span the orthosteric binding sites of monoamine receptors.[1]

  • Mechanism: The protonated amine interacts with the conserved Aspartate residue (e.g., Asp3.[1]32) in the GPCR transmembrane domain, while the benzoyl group engages hydrophobic residues in the extracellular loop.[1]

Kinase Inhibitors

Used as a solvent-exposed tail.[1] The amine is often amidated with a hinge-binding heterocycle.[1] The benzoyl group improves permeability by masking the polarity of the piperidine nitrogen.[1]

Part 5: Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator.[1]

  • Thermal Stability: Stable up to melting point (

    
     dec). Avoid prolonged exposure to temperatures 
    
    
    
    in solution to prevent amide hydrolysis (though benzamides are generally robust).[1]
  • Chiral Integrity: If using the (R) or (S) enantiomer, avoid strong bases at high temperatures, which could potentially cause racemization at the C3 center, although this is slow for piperidines compared to alpha-amino ketones.[1]

Safety (SDS Summary)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3]

    • H335: May cause respiratory irritation.[1][2][3]

  • Handling: Wear nitrile gloves and safety glasses.[1] Use a fume hood when handling the fine powder to avoid inhalation.[1]

References

  • PubChem Compound Summary. (n.d.). 1-Benzoylpiperidin-3-amine hydrochloride (CAS 1158607-76-1).[1][4][5] National Center for Biotechnology Information.[1] Retrieved from [Link]

  • Lowicki, D., & Przybylski, P. (2025).[1][6] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • MDPI Molecules. (2024).[1] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Unmasking the Molecular Targets of 1-Benzoylpiperidin-3-amine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Foreword: Navigating the Unknowns of a Privileged Scaffold The benzoylpiperidine motif is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Unknowns of a Privileged Scaffold

The benzoylpiperidine motif is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with therapeutic applications ranging from oncology to neuroscience.[1][2] The subject of this guide, 1-Benzoylpiperidin-3-amine hydrochloride, while possessing this promising scaffold, remains largely uncharacterized in the scientific literature. This presents both a challenge and an opportunity for researchers. The absence of established biological targets necessitates a systematic and multi-faceted approach to deorphanize this compound. This guide provides a comprehensive framework for identifying and validating the biological targets of 1-Benzoylpiperidin-3-amine hydrochloride, leveraging both predictive computational methods and robust experimental validation techniques. Our approach is grounded in the principles of causality and self-validation, ensuring a high degree of scientific rigor.

Section 1: Initial Hypothesis Generation through In Silico Target Prediction

Given the novelty of 1-Benzoylpiperidin-3-amine hydrochloride, our investigation commences with in silico methodologies to generate a tractable set of initial hypotheses.[2][3] These computational approaches analyze the compound's structure to predict its likely biological interaction partners.

Ligand-Based Target Prediction

This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. We will compare the structure of 1-Benzoylpiperidin-3-amine hydrochloride against extensive databases of known bioactive compounds.

  • Rationale: The structurally related compound, 1-benzylpiperidin-3-amine, has been noted for its potential effects on dopamine and serotonin receptors.[4] This suggests that G-protein coupled receptors (GPCRs) involved in neurotransmission are a logical starting point. Furthermore, the broader class of benzoylpiperidine derivatives has been associated with antagonism of the 5-HT2A receptor and inhibition of monoacylglycerol lipase (MAGL).[5][6]

  • Recommended Protocol: In Silico Target Prediction using Publicly Available Tools

    • Compound Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 1-Benzoylpiperidin-3-amine.

    • Database Selection: Utilize a target prediction server such as SwissTargetPrediction.[7]

    • Prediction Execution: Submit the SMILES string to the server and select Homo sapiens as the target organism.

    • Data Analysis: The output will be a ranked list of potential protein targets based on structural similarity to known ligands. Pay close attention to the top-ranking targets, particularly those belonging to the GPCR and enzyme families.

Structure-Based Target Prediction (Reverse Docking)

Should the ligand-based methods yield ambiguous results, or to broaden the search, reverse docking can be employed. This method computationally screens the compound against a large library of 3D protein structures to identify potential binding partners.

  • Rationale: This approach is not biased by the known activities of analogues and can therefore uncover entirely novel targets.

  • Workflow:

    • Protein Database Preparation: Compile a database of 3D protein structures, focusing on druggable protein families.

    • Molecular Docking Simulation: Use software like AutoDock Vina to systematically "dock" 1-Benzoylpiperidin-3-amine into the binding sites of each protein in the database.

    • Scoring and Ranking: Score the binding poses based on predicted binding affinity. Rank the potential targets for subsequent experimental validation.

cluster_0 In Silico Target Prediction A 1-Benzoylpiperidin-3-amine Hydrochloride Structure B Ligand-Based Prediction (e.g., SwissTargetPrediction) A->B C Structure-Based Prediction (Reverse Docking) A->C D Ranked List of Potential Targets B->D C->D E Hypothesis Generation: GPCRs, Enzymes, Kinases D->E cluster_1 GPCR Functional Assay Workflow F Select GPCR-expressing cell lines (e.g., 5-HT2A, D2) G Culture and plate cells F->G H Treat with 1-Benzoylpiperidin-3-amine HCl (dose-response) G->H I Add known agonist H->I J Measure downstream signaling (Ca2+, cAMP) I->J K Determine IC50/EC50 J->K

Caption: Step-by-step workflow for GPCR functional assays.

Enzymes: Investigating Monoacylglycerol Lipase (MAGL) Inhibition

The benzoylpiperidine scaffold is present in known inhibitors of MAGL, an enzyme implicated in various pathological conditions including cancer and neurodegenerative diseases. [6][8]

  • Rationale: Inhibition of MAGL by benzoylpiperidine derivatives has been demonstrated to have antiproliferative effects. [9]

  • Experimental Protocol: In Vitro MAGL Inhibition Assay

    • Enzyme and Substrate Preparation: Obtain purified human MAGL enzyme and a suitable substrate (e.g., p-nitrophenyl acetate).

    • Compound Incubation: Pre-incubate the MAGL enzyme with varying concentrations of 1-Benzoylpiperidin-3-amine hydrochloride.

    • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

    • Product Detection: Monitor the formation of the product (p-nitrophenol) spectrophotometrically over time.

    • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value.

Unbiased Target Discovery: Cellular Thermal Shift Assay (CETSA)

To identify potential targets without prior bias, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. [10][11]CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability. [12]

  • Rationale: This method allows for the direct measurement of drug-protein interactions within a cellular context, providing a more physiologically relevant assessment of target engagement. [13]

  • Experimental Protocol: CETSA

    • Cell Treatment: Treat intact cells with 1-Benzoylpiperidin-3-amine hydrochloride or a vehicle control.

    • Thermal Challenge: Heat the cell lysates to a range of temperatures.

    • Protein Precipitation: Unbound proteins will denature and precipitate upon heating.

    • Fractionation: Separate the soluble fraction (containing stabilized, ligand-bound proteins) from the precipitated fraction by centrifugation.

    • Protein Detection: Analyze the soluble fraction by Western blotting using antibodies against candidate target proteins or by mass spectrometry for a proteome-wide analysis.

    • Data Analysis: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

cluster_2 CETSA Workflow L Treat cells with compound or vehicle control M Heat cell lysates to a range of temperatures L->M N Centrifuge to separate soluble and precipitated proteins M->N O Analyze soluble fraction by Western Blot or Mass Spec N->O P Identify proteins with increased thermal stability O->P

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Broad-Spectrum Kinase Profiling

The piperidine motif is found in many kinase inhibitors. [10]Therefore, a broad-spectrum kinase profiling assay is a prudent step to identify any potential off-target effects or novel kinase targets.

  • Rationale: Kinases are a large and therapeutically important class of enzymes. A comprehensive screen can quickly identify any interactions.

  • Methodology: Utilize a commercial kinase profiling service that offers a large panel of purified kinases (e.g., KinomeView®, KinomePro™). [14][15]Submit 1-Benzoylpiperidin-3-amine hydrochloride for screening at a fixed concentration (e.g., 10 µM) to identify any significant inhibition. Follow-up with IC50 determination for any identified "hits".

Section 3: Target Validation and Downstream Analysis

Once a high-confidence target has been identified, further validation is crucial to establish a causal link between target engagement and a cellular or physiological phenotype.

  • Cellular Target Engagement: Confirm that the compound engages the target in a cellular context using techniques like CETSA or NanoBRET™ Target Engagement Assays. [16]* Functional Assays: Design functional assays that measure the biological consequences of modulating the target (e.g., cell proliferation, migration, or changes in downstream signaling pathways).

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogues of 1-Benzoylpiperidin-3-amine hydrochloride to establish a clear relationship between chemical structure and biological activity.

Quantitative Data Summary

Assay Type Potential Targets Key Parameter Example Value
GPCR Functional Assay5-HT2A ReceptorIC5050 nM
Enzyme Inhibition AssayMonoacylglycerol Lipase (MAGL)IC50200 nM
Kinase Profilinge.g., Kinase X% Inhibition @ 10 µM> 50%
CETSANovel Target YΔTagg+5 °C

Conclusion and Future Directions

The deorphanization of 1-Benzoylpiperidin-3-amine hydrochloride requires a systematic and logical progression from broad, predictive in silico methods to highly specific and rigorous experimental validation. The framework presented in this guide, which prioritizes target classes based on the known pharmacology of structurally related compounds while also incorporating unbiased screening approaches, provides a robust pathway for elucidating the mechanism of action of this promising molecule. The identification of a validated biological target will be a critical step in unlocking the therapeutic potential of 1-Benzoylpiperidin-3-amine hydrochloride and will pave the way for further preclinical and clinical development.

References

  • PubChem. (n.d.). 1-Benzylpiperidin-3-amine. Retrieved from [Link]

  • Granchi, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(8), 1883.
  • Jalencas, X., & Mestres, J. (2013). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 993, 239-253.
  • Molina, D. M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). Pharmacological Research, 107111.
  • Kamerzell, T. J., et al. (2011). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 6(3), 245-256.
  • Canale, V., et al. (2021). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Pharmacological Reports, 73(5), 1419-1436.
  • Bononi, G., et al. (2021). Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold. European Journal of Medicinal Chemistry, 223, 113645.
  • Daina, A., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. In Methods in Molecular Biology (Vol. 2053, pp. 243-264). Humana Press.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7146-7175.
  • de Castro, F. A., et al. (2024). Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers in Molecular Biosciences, 11, 1386536.
  • MtoZ Biolabs. (n.d.). Drug Target Identification Methods. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-1-benzylpiperidin-3-amine. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Granchi, C., et al. (2021). Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold. European Journal of Medicinal Chemistry, 223, 113645.
  • Al-Majdoub, Z. M., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4083.
  • Cunningham, M. R., et al. (2018). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 9(7), 1798-1809.
  • Chemspace. (2023). Target Identification and Validation in Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

  • Annis, D. A., et al. (1999). Determination of Affinity-Selected Ligands and Estimating Binding Affinities by Online Size Exclusion Chromatography/Liquid Chromatography−Mass Spectrometry.
  • ResearchGate. (n.d.). Known experimental techniques to identify drug targets. Retrieved from [Link]

  • Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38.
  • Granchi, C., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7146-7175.
  • Schihada, H., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 42(10), 868-881.
  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Fantegrossi, W. E., & Howell, L. L. (2020). “Selective” serotonin 5-HT2A receptor antagonists. Neuropsychopharmacology, 45(1), 229-230.
  • Virtual Drug Design Simulations. (2023, October 26). Tutorial 1 : A beginner's guide to in-silico drug discovery [Video]. YouTube. [Link]

  • Granchi, C., et al. (2022). Design of the new benzylpiperidine derivative 7. The moiety deriving... ResearchGate. Retrieved from [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • LCGC International. (2024). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery.
  • Wang, S., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115201.
  • Leopoldo, M., et al. (2002). New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. Journal of Medicinal Chemistry, 45(26), 5727-5735.
  • Kaur, P., & O'Connor, P. B. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Molecular BioSystems, 5(8), 819-830.
  • Creech, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2266-2275.
  • Indigo Biosciences. (n.d.). GPCR Assay Kits. Retrieved from [Link]

  • Shireman, B. T., et al. (2008). 2-Alkyl-4-aryl-pyrimidine fused heterocycles as selective 5-HT2A antagonists. Bioorganic & Medicinal Chemistry Letters, 18(6), 2057-2060.
  • Asquith, C. R. M., et al. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.

Sources

Foundational

The Benzoylpiperidine Motif: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently appear...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of successful therapeutic agents. These are termed "privileged structures" due to their inherent ability to interact with a variety of biological targets, favorable pharmacokinetic properties, and synthetic accessibility. The piperidine ring, a six-membered nitrogen-containing heterocycle, is a quintessential example of such a scaffold, present in numerous FDA-approved drugs.[1][2] When this versatile ring is appended with a benzoyl group, it forms the benzoylpiperidine motif, a substructure that has proven to be of paramount importance in the design of novel therapeutics.[3][4] This guide will provide an in-depth exploration of the multifaceted role of the benzoyl group in piperidine-containing compounds, from its fundamental impact on physicochemical properties to its nuanced influence on pharmacological activity and metabolic fate.

The Structural and Physicochemical Impact of the Benzoyl Group

The introduction of a benzoyl group onto the piperidine ring, most commonly at the 4-position to create a phenyl(piperidin-4-yl)methanone fragment, imparts significant structural and electronic features that are pivotal to its function in drug design.[3]

Stereoelectronic Properties

The benzoyl group introduces a rigid, planar phenyl ring and a polar carbonyl group. The carbonyl moiety can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand within the binding pocket of a target protein.[4] Furthermore, the aromatic ring can engage in various non-covalent interactions, including π-π stacking and cation-π interactions, which are fundamental to molecular recognition.[1] The delocalized π-electron system of the benzoyl group also influences the overall electronic distribution of the molecule, which can modulate its binding affinity and reactivity.

Conformational Considerations

The piperidine ring itself typically adopts a low-energy chair conformation.[5] The attachment of a bulky benzoyl group can influence the conformational preference of substituents on the piperidine ring, which in turn can have a profound effect on the molecule's three-dimensional shape and its ability to fit into a specific binding site.

The Benzoyl Group in Structure-Activity Relationship (SAR) Studies: A Versatile Tool

The benzoylpiperidine scaffold is a cornerstone in SAR investigations, allowing medicinal chemists to systematically probe the requirements for biological activity.

Bioisosteric Replacement of the Piperazine Ring

One of the most common strategies in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The benzoylpiperidine moiety is frequently employed as a bioisostere of the piperazine ring.[3][4] This substitution can lead to significant changes in a compound's pharmacological profile. The replacement of a nitrogen atom in the piperazine ring with a carbon atom in the piperidine ring, compensated by the introduction of the carbonyl group in the benzoyl moiety, can alter basicity, lipophilicity, and hydrogen bonding capacity, often leading to improved selectivity or reduced side effects.[3][6] However, it is important to note that this bioisosteric replacement does not always result in an enhancement of biological activity.[3][6]

A Pharmacophore in Key Drug Classes

The benzoylpiperidine fragment is a key pharmacophore in several classes of therapeutic agents. For instance, the 4-(p-fluorobenzoyl)piperidine fragment is crucial for the activity of atypical antipsychotics like ketanserin and altanserin, where it is believed to be essential for the anchorage or proper orientation of the ligand at the 5-HT2A receptor.[3][4]

Pharmacokinetic Profile: The Benzoyl Group's Influence on ADME Properties

Beyond its role in target binding, the benzoyl group significantly influences the absorption, distribution, metabolism, and excretion (ADME) properties of piperidine compounds. The presence of the piperidine motif generally enhances druggability by contributing to metabolic stability and facilitating transport across biological membranes. The benzoyl group, in particular, contributes to a favorable pharmacokinetic profile.

Metabolic Stability

The benzoylpiperidine fragment is noted for its metabolic stability.[3][4] This is a critical attribute for any drug candidate, as it can lead to a longer half-life and improved bioavailability. The inherent stability of the aromatic ring and the amide-like linkage of the benzoyl group contribute to this resistance to metabolic degradation.

Lipophilicity and Permeability

The benzoyl group increases the lipophilicity of the piperidine scaffold, which can enhance its ability to cross cellular membranes, including the blood-brain barrier (BBB).[3] This is a particularly important consideration in the development of drugs targeting the central nervous system (CNS).[3] The ability of benzoylpiperidine derivatives to penetrate the BBB has been demonstrated in PET imaging studies with radiolabeled compounds.[3]

Therapeutic Applications: Case Studies of Benzoylpiperidine-Containing Drugs

The versatility of the benzoylpiperidine scaffold is evident in the broad spectrum of therapeutic areas where it has been successfully applied.[3][4]

Central Nervous System (CNS) Disorders

A significant number of benzoylpiperidine-based compounds target CNS disorders.[4] Their ability to interact with serotonin (5-HT) and dopamine (D2) receptors makes them valuable in the development of antipsychotics and antidepressants.[3] For instance, the dual 5-HT7/5-HT2A receptor antagonist profile of certain benzoylpiperidine derivatives shows promise for treating psychiatric disorders.[3]

Oncology

In the field of oncology, benzoylpiperidine derivatives have been investigated as inhibitors of various enzymes implicated in cancer progression. For example, they have shown inhibitory activity against monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system that is overexpressed in some cancers.[3] Structural modifications to the benzoyl moiety have been shown to significantly enhance the potency and selectivity of these inhibitors.[3]

Other Therapeutic Areas

The application of benzoylpiperidine derivatives extends to a wide array of other diseases, including thrombotic disorders, cardiac arrhythmias, infectious diseases, and diabetes.[3][4]

Synthesis of the Benzoylpiperidine Fragment: A Practical Overview

A key advantage of the benzoylpiperidine scaffold in drug discovery is its straightforward and versatile synthesis.[3][4] Several common synthetic routes are employed, often starting from commercially available piperidine derivatives.

Common Synthetic Pathways

A prevalent strategy involves the acylation of a pre-formed piperidine ring with a substituted benzoyl chloride. Alternatively, Friedel-Crafts acylation can be used to introduce the benzoyl group onto an N-protected piperidine precursor. The choice of synthetic route often depends on the desired substitution pattern on both the benzoyl and piperidine moieties.[4]

G cluster_0 Synthetic Strategies for Benzoylpiperidine Core A 4-Piperidinone B N-Protected 4-Piperidinone A->B N-Protection D N-Protected 4-Hydroxy-4-Arylpiperidine B->D Nucleophilic Addition C Grignard or Organolithium Reagent (Ar-MgX or Ar-Li) C->D E Oxidation (e.g., PCC, Swern) D->E Oxidation of secondary alcohol F N-Protected Benzoylpiperidine E->F G Deprotection F->G Removal of Protecting Group H Benzoylpiperidine Core G->H

Caption: A generalized synthetic workflow for the preparation of the benzoylpiperidine core.

Experimental Protocols: Probing Target Engagement

Evaluating the interaction of benzoylpiperidine compounds with their biological targets is a critical step in the drug discovery process. Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • [3H]-Ketanserin (radioligand).

  • Test compound (benzoylpiperidine derivative).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, [3H]-Ketanserin at a concentration near its Kd, and either the test compound or vehicle.

  • To determine non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., unlabeled ketanserin) to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Wash the filters with ice-cold incubation buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Comparative Analysis of Benzoylpiperidine Derivatives

To illustrate the impact of structural modifications on biological activity, the following table summarizes the inhibitory activity of a series of hypothetical benzoylpiperidine derivatives against a target enzyme.

Compound IDR1 (Piperidine-N)R2 (Benzoyl-para)IC50 (nM)
BP-1 HH500
BP-2 BenzylH150
BP-3 HF250
BP-4 BenzylF50
BP-5 BenzylOMe120

This is a hypothetical table for illustrative purposes.

Logical Relationships in Benzoylpiperidine Drug Design

The development of a successful benzoylpiperidine-based drug involves a multi-parameter optimization process, as depicted in the following diagram.

G cluster_0 Drug Design and Optimization Cycle A Initial Hit Compound (Benzoylpiperidine Scaffold) B SAR Studies (Modification of Benzoyl and Piperidine Substituents) A->B C In Vitro Assays (Target Affinity, Selectivity) B->C C->B Iterative Design D ADME Profiling (Metabolic Stability, Permeability) C->D D->B Iterative Design E In Vivo Efficacy Studies D->E F Lead Optimization E->F F->B Further Refinement G Candidate Drug F->G

Caption: The iterative cycle of drug design and optimization for benzoylpiperidine compounds.

Conclusion: An Enduring Scaffold in Medicinal Chemistry

The benzoylpiperidine motif continues to be a highly valuable and "privileged" structure in the field of drug discovery. Its unique combination of structural rigidity, hydrogen bonding capability, metabolic stability, and synthetic tractability makes it an attractive scaffold for the development of novel therapeutics targeting a wide range of diseases. The ability of the benzoyl group to serve as a key pharmacophoric element and to fine-tune the pharmacokinetic properties of piperidine-containing molecules ensures its enduring importance in the medicinal chemist's toolbox. Future research will undoubtedly continue to uncover new applications and further refine our understanding of the critical role this seemingly simple functional group plays in the complex world of drug action.

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • The Role of Piperidine Derivatives in Neurological Drug Discovery. Steemit. [Link]

  • The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. Steemit. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

  • Investigation of Structure-Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PubMed. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • Piperidine. Wikipedia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

Sources

Exploratory

Synthesis of 1-Benzoylpiperidin-3-amine hydrochloride precursors

An In-Depth Technical Guide to the Synthesis of 1-Benzoylpiperidin-3-amine Hydrochloride and its Precursors Executive Summary 1-Benzoylpiperidin-3-amine hydrochloride is a valuable precursor and key structural motif in m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-Benzoylpiperidin-3-amine Hydrochloride and its Precursors

Executive Summary

1-Benzoylpiperidin-3-amine hydrochloride is a valuable precursor and key structural motif in medicinal chemistry, notably found in the architecture of various pharmacologically active agents. The benzoylpiperidine fragment is recognized as a privileged structure in drug design.[1] This guide provides a comprehensive technical overview of robust and scalable synthetic strategies for obtaining 1-Benzoylpiperidin-3-amine hydrochloride. We will dissect two primary, field-proven synthetic pathways: the direct functionalization of a pre-formed 3-aminopiperidine scaffold and the construction of the amine functionality via reductive amination of a piperidone intermediate. Each strategy is detailed with mechanistic insights, step-by-step experimental protocols, and process optimization considerations to equip researchers and drug development professionals with a practical framework for its synthesis.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceutical compounds. When substituted with both benzoyl and amine functionalities, as in 1-Benzoylpiperidin-3-amine, it becomes a versatile building block for constructing complex molecular architectures. The synthesis of this precursor, particularly in its enantiomerically pure form, is a critical step in the development of novel therapeutics, including treatments for type II diabetes, such as Linagliptin and Alogliptin, which utilize chiral 3-aminopiperidine intermediates.[2]

The primary challenges in synthesizing this target molecule lie in achieving regioselective functionalization and managing protecting group strategies to ensure high purity and yield. This guide explores logical and efficient solutions to these challenges, presenting methodologies that are both reproducible and scalable.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target compound, 1-Benzoylpiperidin-3-amine hydrochloride, reveals two primary disconnection points, leading to our core synthetic strategies.

G cluster_0 Strategy 1: Functionalization of 3-Aminopiperidine cluster_1 Strategy 2: Reductive Amination target 1-Benzoylpiperidin-3-amine HCl intermediate1 1-Benzoyl-3-(Boc-amino)piperidine target->intermediate1 HCl Salt Formation & Boc Deprotection intermediate2 1-Benzoyl-3-piperidone target->intermediate2 Reductive Amination & HCl Salt Formation precursor1 tert-Butyl (piperidin-3-yl)carbamate (N-Boc-3-aminopiperidine) intermediate1->precursor1 N-Benzoylation precursor2 3-Hydroxypiperidine or 3-Hydroxypyridine intermediate2->precursor2 Oxidation & N-Benzoylation

Caption: Retrosynthetic pathways to 1-Benzoylpiperidin-3-amine HCl.

Strategy 1: Synthesis via Functionalization of a Protected 3-Aminopiperidine Scaffold

This approach is arguably the most direct and widely adopted, leveraging the commercially available or readily synthesized intermediate, tert-butyl (piperidin-3-yl)carbamate (N-Boc-3-aminopiperidine). The strategy hinges on the differential reactivity of the two nitrogen atoms: the secondary amine of the piperidine ring is significantly more nucleophilic than the carbamate-protected amine at the C3 position.

Mechanistic Rationale

The synthesis proceeds in three key stages:

  • N-Boc Protection of 3-Aminopiperidine : If starting from 3-aminopiperidine, both amino groups are protected, followed by selective deprotection. More commonly, the synthesis starts with an available chiral or racemic N-Boc-3-aminopiperidine.

  • Selective N-Benzoylation : The piperidine ring's secondary amine is selectively acylated using benzoyl chloride. The Boc group on the C3-amine effectively shields it from reacting, ensuring high regioselectivity. This reaction follows a standard Schotten-Baumann procedure.[3]

  • Boc Deprotection and Salt Formation : The Boc protecting group is labile under acidic conditions. Treatment with a strong acid, such as hydrochloric acid or trifluoroacetic acid (TFA), efficiently removes the Boc group, exposing the primary amine.[4][5] In the presence of HCl, the final product precipitates directly as the hydrochloride salt.

G start N-Boc-3-aminopiperidine step1 Benzoyl Chloride, Base (e.g., NaOH, Et3N) start->step1 N-Benzoylation intermediate 1-Benzoyl-3-(Boc-amino)piperidine step1->intermediate step2 HCl (in Dioxane or Ether) intermediate->step2 Deprotection & Salification product 1-Benzoylpiperidin-3-amine Hydrochloride step2->product

Caption: Workflow for Strategy 1.

Experimental Protocol: Strategy 1

Step A: Synthesis of tert-Butyl (1-benzoylpiperidin-3-yl)carbamate

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add tert-butyl (piperidin-3-yl)carbamate (1.0 eq). Dissolve it in a suitable solvent such as dichloromethane (DCM) or a biphasic system of THF/water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a base, such as triethylamine (1.5 eq) for anhydrous conditions or aqueous sodium hydroxide (2.0 eq) for biphasic conditions.[4]

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. The dropwise addition is critical to control the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If using DCM, separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired intermediate.

Step B: Synthesis of 1-Benzoylpiperidin-3-amine hydrochloride

  • Setup: Dissolve the purified tert-butyl (1-benzoylpiperidin-3-yl)carbamate (1.0 eq) from Step A in a minimal amount of a suitable solvent like ethyl acetate or methanol.

  • Acidification: Cool the solution to 0 °C. Slowly add a solution of hydrochloric acid (typically 4M in 1,4-dioxane or a saturated solution in ethanol, >3.0 eq).

  • Precipitation: Stir the mixture at room temperature. The deprotection is often rapid, and the hydrochloride salt will precipitate out of the solution. The reaction can be monitored by TLC until the starting material is consumed.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether or ethyl acetate to remove any non-polar impurities.

  • Drying: Dry the white solid under vacuum to yield the final 1-Benzoylpiperidin-3-amine hydrochloride. A patent describes a similar final hydrolysis and salting step with a yield of 68.4%.[6]

ParameterStep A (Benzoylation)Step B (Deprotection/Salting)
Key Reagents Benzoyl Chloride, Et3N/NaOHHCl in Dioxane/Ethanol
Solvent DCM or THF/WaterEthyl Acetate or Methanol
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Typical Time 2 - 4 hours1 - 3 hours
Typical Yield >90%>70%[6]

Strategy 2: Synthesis via Reductive Amination of 1-Benzoyl-3-piperidone

This strategy builds the C3-amine functionality onto a pre-formed N-benzoylated piperidone ring. This route is advantageous if 1-benzoyl-3-piperidone is a more accessible precursor than N-Boc-3-aminopiperidine. The synthesis of 3-piperidones can be achieved from precursors like 3-hydroxypyridine.[7]

Mechanistic Rationale
  • Synthesis of 1-Benzoyl-3-piperidone : This key intermediate can be synthesized through various routes. A common method involves the N-benzoylation of 3-hydroxypiperidine followed by oxidation (e.g., Swern or Dess-Martin oxidation) of the secondary alcohol to a ketone.

  • Reductive Amination : This is a robust one-pot reaction where the ketone (1-benzoyl-3-piperidone) reacts with an ammonia source (like ammonium acetate or ammonia gas) to form an intermediate imine in situ. This imine is then immediately reduced by a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), to form the primary amine. STAB is often preferred due to its milder nature and tolerance of slightly acidic conditions which favor imine formation.

  • Alternative via Oxime Hydrogenation : An alternative to direct reductive amination is to first convert the ketone to an oxime using hydroxylamine hydrochloride.[8] The resulting 1-benzoyl-3-piperidone oxime is then subjected to catalytic hydrogenation (e.g., using H₂ gas with a Palladium or Nickel catalyst) to reduce the oxime to the primary amine.[8]

  • Hydrochloride Salt Formation : The resulting free base is then treated with hydrochloric acid to precipitate the final salt, as described in Strategy 1.

G start 1-Benzoyl-3-piperidone step1 NH4OAc, NaBH(OAc)3 (STAB) start->step1 Reductive Amination intermediate 1-Benzoylpiperidin-3-amine (Free Base) step1->intermediate step2 HCl (in Ether or EtOAc) intermediate->step2 Salification product 1-Benzoylpiperidin-3-amine Hydrochloride step2->product

Sources

Protocols & Analytical Methods

Method

Application Notes: 1-Benzoylpiperidin-3-amine Hydrochloride as a Versatile Synthetic Building Block in Drug Discovery

Introduction: The Strategic Value of the 3-Aminopiperidine Scaffold The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting the central nervou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Aminopiperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting the central nervous system, cancer, and infectious diseases. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. Within this class, the 3-aminopiperidine motif is of particular strategic importance, providing a crucial primary or secondary amine for pharmacophore elaboration.

This guide focuses on 1-Benzoylpiperidin-3-amine hydrochloride , a key synthetic building block that offers a stable, crystalline, and readily handleable source of the 3-aminopiperidine core. The benzoyl group serves as a robust protecting group for the piperidine nitrogen, directing reactivity to the C3-amine and allowing for its participation in a wide range of synthetic transformations. Its hydrochloride salt form enhances stability and improves handling characteristics. These application notes will provide an in-depth look at the properties, synthesis, and critical applications of this versatile intermediate, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a significant class of therapeutics for type 2 diabetes.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. The properties of 1-Benzoylpiperidin-3-amine hydrochloride are summarized below.

PropertyValueSource
Chemical Name 1-benzoylpiperidin-3-amine hydrochlorideSinfoo Biotech[1]
Molecular Formula C₁₂H₁₇ClN₂OSinfoo Biotech[1]
Molecular Weight 240.73 g/mol Sinfoo Biotech[1]
Appearance White to off-white crystalline powder (inferred from related compounds)[2]
Solubility Soluble in organic solvents, limited solubility in water (inferred from related compounds)[2]

Note: Some properties are inferred from the closely related compound (R)-1-benzylpiperidin-3-amine due to the limited availability of specific data for the title compound.

Core Applications in Medicinal Chemistry

1-Benzoylpiperidin-3-amine hydrochloride is a valuable intermediate for introducing the 3-aminopiperidine scaffold into target molecules. The benzoyl protecting group is stable under a variety of reaction conditions, yet can be removed under acidic or basic hydrolysis when desired. This allows for the selective functionalization of the exocyclic C3-amine.

A prime example of its application is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a critical role in glucose homeostasis, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.[3][4] The drug Alogliptin, a potent and selective DPP-4 inhibitor, features a (R)-3-aminopiperidine core, which is essential for its binding and activity.[][6] While many syntheses of Alogliptin start with (R)-3-aminopiperidine dihydrochloride, the use of a protected form like 1-Benzoylpiperidin-3-amine hydrochloride in early-stage synthesis can be advantageous for certain synthetic strategies.

Below is a generalized synthetic workflow illustrating the role of a protected 3-aminopiperidine moiety in the synthesis of Alogliptin.

G cluster_0 Synthesis of Alogliptin Core A 1-Benzoylpiperidin-3-amine (or other protected 3-aminopiperidine) C Protected Alogliptin Intermediate A->C Nucleophilic Aromatic Substitution B 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile B->C D Alogliptin C->D Deprotection E Deprotection

Caption: Synthetic workflow for Alogliptin utilizing a protected 3-aminopiperidine.

Experimental Protocols

The following protocols are provided as illustrative examples of how 1-Benzoylpiperidin-3-amine hydrochloride can be utilized in key synthetic transformations. Researchers should adapt these protocols to their specific substrates and laboratory conditions.

Protocol 1: Amide Coupling (Illustrative)

This protocol describes a general procedure for the coupling of a carboxylic acid to the C3-amine of 1-Benzoylpiperidin-3-amine, a common step in building more complex molecules. Amide bond formation is a cornerstone of medicinal chemistry.[7][8]

Objective: To form an amide bond between 1-Benzoylpiperidin-3-amine and a generic carboxylic acid.

Materials:

  • 1-Benzoylpiperidin-3-amine hydrochloride

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or other suitable coupling agent[8]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Benzoylpiperidin-3-amine hydrochloride (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add DIPEA (2.2 eq) to the solution to neutralize the hydrochloride and act as a base for the coupling reaction. Stir for 10 minutes at room temperature.

  • In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the carboxylic acid/HATU solution dropwise to the amine solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Causality and Self-Validation: The use of a coupling agent like HATU activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[9] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and the acidic byproducts of the reaction. The aqueous workup removes water-soluble impurities, and column chromatography provides the final purified product. The purity of the product should be confirmed by NMR and mass spectrometry.

Protocol 2: Deprotection of the Benzoyl Group (Acidic Hydrolysis)

This protocol outlines the removal of the N-benzoyl protecting group to liberate the piperidine nitrogen, which is often necessary in the final steps of a synthesis.

Objective: To remove the benzoyl protecting group from a 1-benzoyl-3-(substituted)aminopiperidine derivative.

Materials:

  • N-benzoyl protected piperidine derivative

  • Concentrated Hydrochloric Acid (HCl) or other strong acid

  • Methanol or Ethanol

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the N-benzoyl protected piperidine derivative (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Add concentrated HCl (e.g., 6M solution, 5-10 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[10]

  • Cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting solid or oil is the hydrochloride salt of the deprotected piperidine. It can be further purified by trituration with a solvent like diethyl ether to induce precipitation of the salt.

  • Filter the solid product and dry under vacuum.

Causality and Self-Validation: The strong acidic conditions protonate the amide carbonyl, making it more electrophilic and susceptible to hydrolysis. The use of an alcohol as a solvent is common for such reactions. The progress of the reaction is monitored to ensure complete deprotection. The final product's identity and purity should be confirmed by NMR and mass spectrometry, which will show the absence of the benzoyl group signals.

Safety and Handling

As a prudent laboratory practice, researchers should always consult the Safety Data Sheet (SDS) for any chemical before use. While a specific SDS for 1-Benzoylpiperidin-3-amine hydrochloride is not widely available, data from closely related compounds such as 1-Benzylpiperidin-3-amine suggest that it should be handled with care.[11]

  • Hazard Statements (inferred): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]

    • Avoid inhalation of dust and contact with skin and eyes.[13]

    • In case of contact, wash the affected area thoroughly with water.

    • Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

1-Benzoylpiperidin-3-amine hydrochloride is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules, particularly in the field of drug discovery. Its utility is highlighted by its application in the synthesis of DPP-4 inhibitors like Alogliptin. The protocols and information provided herein are intended to serve as a guide for researchers to effectively incorporate this important synthetic intermediate into their research programs, enabling the exploration of novel chemical space and the development of new therapeutic agents.

References

  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
  • Buy 1-Benzylpiperidin-3-amine dihydrochloride - Smolecule. (URL not available)
  • (R)-1-benzylpiperidin-3-amine - Industrial Chemicals. (URL not available)
  • CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google P
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC - PubMed Central. (URL not available)
  • CN104387315A - Compound I and (R)
  • 1-benzoylpiperidin-3-amine hydrochloride,(CAS# ) - Sinfoo Biotech. (URL not available)
  • CN103864674A - Method for preparing (R)
  • CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride - Google P
  • 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694 - PubChem. ([Link])

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. (URL not available)
  • EP3292112B1 - Process for the preparation of alogliptin - Google P
  • The amide group and its preparation methods by acid-amine coupling reactions: an overview - ResearchGate. ([Link])

  • Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC. ([Link])

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. ([Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. ([Link])

  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. ([Link])

  • (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem. ([Link])

  • Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin. (URL not available)
  • (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. - ResearchGate. ([Link])

  • Dipeptidyl Peptidase IV (DPP IV) Inhibitors - StatPearls - NCBI Bookshelf - NIH. ([Link])

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. ([Link])

  • How do DPP-4 Inhibitors Work (EASY Pharmacology) - YouTube. ([Link])

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC - NIH. ([Link])

  • CN104672210A - Preparation method of alogliptin and alogliptin benzoate - Google P
  • Amide Synthesis - Fisher Scientific. ([Link])

  • Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors | Endocrine Reviews | Oxford Academic. ([Link])

  • Alogliptin | C18H21N5O2 | CID 11450633 - PubChem - NIH. ([Link])

  • ALOGLIPTIN - New Drug Approvals. ([Link])

  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar. ([Link])

  • Safety Data Sheet: Benzamidine hydrochloride monohydrate - Carl ROTH. ([Link])

Sources

Application

Application Notes &amp; Protocols: Derivatization of 1-Benzoylpiperidin-3-amine Hydrochloride for Biological Screening

Abstract The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs targeting indications from central ner...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically approved drugs targeting indications from central nervous system (CNS) disorders to oncology.[1][2] This document provides a comprehensive guide to the chemical derivatization of 1-benzoylpiperidin-3-amine hydrochloride, a versatile scaffold for constructing diverse small-molecule libraries. We will detail the strategic rationale, step-by-step protocols for parallel synthesis via amide coupling, methods for analytical characterization, and a workflow for subsequent high-throughput biological screening. The protocols are designed to be robust and adaptable, enabling researchers in drug discovery to efficiently explore the structure-activity relationships (SAR) of this valuable chemical class.

Introduction: The Strategic Value of the 1-Benzoylpiperidine Scaffold

The piperidine heterocycle is a ubiquitous structural motif in pharmacology, prized for its ability to modulate physicochemical properties such as solubility and lipophilicity, while providing a three-dimensional architecture that can be finely tuned to interact with biological targets.[1] The 1-benzoylpiperidine fragment, in particular, has been identified in numerous biologically active compounds, including agents targeting CNS receptors like serotonin and dopamine.[3][4]

The strategic appeal of 1-benzoylpiperidin-3-amine hydrochloride lies in its inherent chemical functionality:

  • A Privileged Core: The benzoylpiperidine framework itself is a well-validated structural unit in medicinal chemistry.[5]

  • A Handle for Diversification: The primary amine at the 3-position serves as an ideal nucleophilic "handle." It is perfectly positioned for robust chemical reactions, most notably amide bond formation, allowing for the systematic introduction of a wide variety of substituents.

  • Modulated Basicity: The benzoyl group at the N1 position withdraws electron density from the piperidine nitrogen, reducing its basicity compared to an N-alkylated piperidine. This modulation can significantly impact pharmacokinetic properties and target engagement.[6]

This application note details a workflow to leverage these features, transforming a single starting material into a library of novel chemical entities ready for biological evaluation.

Experimental Rationale: A Scaffold-Based Approach to Library Synthesis

Our strategy is rooted in the principles of combinatorial chemistry, specifically using a scaffold-based approach to generate a focused library.[7][8] The 1-benzoylpiperidin-3-amine core acts as the central scaffold, and diversity is introduced by coupling it with a curated set of carboxylic acids. Amide bond formation is the reaction of choice due to its reliability, predictability, and the vast commercial availability of carboxylic acid building blocks.

G Start 1-Benzoylpiperidin-3-amine Hydrochloride (Salt) FreeBase Free Base Generation (Liquid-Liquid Extraction) Start->FreeBase Base (e.g., K₂CO₃ aq.) DCM Extraction Reagents Stock Solutions: - Free Base Scaffold - Carboxylic Acids (R-COOH) - Coupling Reagent (HATU) - Base (DIPEA) Coupling Amide Coupling Reaction (Parallel Synthesis) Reagents->Coupling Dispense to wells Purify High-Throughput Purification (e.g., SPE or Prep-LCMS) Coupling->Purify Reaction Quench & Workup QC Quality Control (LC-MS Analysis) Purify->QC FinalPlate Final Library Plate (DMSO Stocks) QC->FinalPlate

Protocols: From Starting Material to Screen-Ready Library

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • 1-Benzoylpiperidin-3-amine hydrochloride may cause skin and eye irritation.[9]

  • Amide coupling reagents (e.g., HATU) and bases (e.g., DIPEA) are corrosive and/or irritants. Consult Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Preparation of 1-Benzoylpiperidin-3-amine Free Base

Causality: The starting material is a hydrochloride salt. The primary amine must be deprotonated to its neutral, "free base" form to act as an effective nucleophile in the subsequent coupling reaction. A mild inorganic base is used to neutralize the HCl salt, followed by extraction into an organic solvent.

Materials:

  • 1-Benzoylpiperidin-3-amine hydrochloride

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, round-bottom flask, rotary evaporator

Methodology:

  • Dissolve 1.0 equivalent of 1-benzoylpiperidin-3-amine hydrochloride in a minimal amount of deionized water.

  • Transfer the solution to a separatory funnel and add an equal volume of DCM.

  • Slowly add saturated aqueous K₂CO₃ solution portion-wise while gently swirling. Continue until effervescence ceases and the aqueous layer is basic (pH > 10, check with pH paper).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean flask.

  • Extract the aqueous layer two more times with DCM.

  • Combine all organic extracts and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate to dryness using a rotary evaporator.

  • The resulting solid/oil is the free base. Confirm its identity via ¹H NMR if desired and use it immediately in the next step.

Protocol 2: Parallel Amide Coupling in a 96-Well Format

Causality: This protocol utilizes HATU, a highly efficient coupling reagent that minimizes side reactions and is effective even with challenging substrates.[10] It works by activating the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine. A non-nucleophilic base, DIPEA, is used to scavenge the acid produced during the reaction without competing in the coupling. The entire process is performed in a 96-well plate to enable parallel synthesis.

Materials & Equipment:

  • 1-Benzoylpiperidin-3-amine free base (from Protocol 1)

  • A diverse library of carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block/plate with sealing mat

  • Multichannel pipette or automated liquid handler

Methodology:

  • Prepare Stock Solutions:

    • Amine Stock: Prepare a 0.2 M solution of the free base in anhydrous DMF.

    • Carboxylic Acid Plate: Prepare a 96-well plate containing 1.1 equivalents of unique carboxylic acids per well (relative to the amine). If acids are solid, pre-weigh them; if liquid, prepare 0.22 M stock solutions in DMF.

    • HATU Stock: Prepare a 0.22 M solution of HATU in anhydrous DMF (1.1 eq). Note: Prepare this solution fresh just before use as it can degrade over time.

    • DIPEA Stock: Prepare a 0.6 M solution of DIPEA in anhydrous DMF (3.0 eq).

  • Reaction Assembly (in the 96-well plate):

    • To each well containing a unique carboxylic acid, add the HATU stock solution.

    • Agitate the plate gently for 15-20 minutes at room temperature. This is the "pre-activation" step, which is crucial for maximizing yield.

    • Add the Amine Stock solution to each well.

    • Add the DIPEA stock solution to each well.

  • Reaction Incubation:

    • Seal the 96-well plate securely with a sealing mat.

    • Place the plate on an orbital shaker and agitate at room temperature for 12-18 hours. Reaction progress can be monitored by taking an aliquot from a representative well and analyzing by LC-MS.

  • Workup & Purification:

    • Upon completion, the crude reaction mixtures can be purified directly. For high-throughput applications, parallel solid-phase extraction (SPE) or mass-directed preparative HPLC are the methods of choice.

Characterization and Data Management

Quality control is paramount for a screening library. Every compound should be analyzed to confirm its identity and assess its purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides the retention time, molecular weight (confirming identity), and an estimation of purity (typically by UV absorbance at a specific wavelength, e.g., 214 nm or 254 nm).

  • Nuclear Magnetic Resonance (NMR): For a small, representative subset of the library (e.g., 5-10 compounds), full ¹H NMR and ¹³C NMR analysis should be performed to rigorously confirm the structure and ensure the reaction protocol is robust.[11]

Table 1: Representative Characterization Data for a Subset of a Hypothetical Library

Compound IDR-Group (from R-COOH)Calculated Mass [M+H]⁺Observed Mass [M+H]⁺Purity by LC-MS (254 nm)
L1-A014-chlorophenyl343.12343.1>98%
L1-A022-thienyl311.10311.1>95%
L1-A03cyclohexyl315.21315.2>99%
L1-A043-pyridyl306.15306.1>97%

Application in Biological Screening

Once purified and characterized, the compound library is ready for biological evaluation. A typical high-throughput screening (HTS) campaign follows a multi-stage process to identify and validate hits.[12][13]

G

Key Stages of the HTS Workflow: [13]

  • Assay Development & Validation: The biological assay is miniaturized (typically to a 384- or 1536-well plate format) and validated to ensure it is robust and reproducible. A key metric is the Z'-factor, which should consistently be > 0.5.

  • Primary Screen: The entire library is screened at a single, fixed concentration (e.g., 10 µM). Compounds eliciting a response above a pre-defined threshold are classified as initial "hits."

  • Hit Confirmation: Hits are "cherry-picked" from the master library plate and re-tested under the same conditions to eliminate false positives.

  • Dose-Response: Confirmed hits are tested across a range of concentrations (e.g., an 8-point serial dilution) to determine their potency, typically expressed as an IC₅₀ or EC₅₀ value.

  • Structure-Activity Relationship (SAR) Analysis: The potency data is correlated with the structural modifications across the library. This crucial step provides insights into which chemical features are important for biological activity and guides the design of the next generation of more potent and selective compounds.

Conclusion

The 1-benzoylpiperidin-3-amine hydrochloride scaffold represents a powerful starting point for the discovery of novel bioactive molecules. The protocols outlined in this document provide a validated and efficient pathway for the generation of diverse chemical libraries via parallel amide coupling. By combining robust synthetic chemistry with rigorous analytical quality control and a systematic biological screening cascade, researchers can effectively explore the chemical space around this privileged core, accelerating the journey from a chemical idea to a promising lead compound for drug development.

References

  • MDPI. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.[Link]

  • Google Patents.CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Google Patents.CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.[Link]

  • PubMed Central (PMC). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.[Link]

  • MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.[Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[Link]

  • ACS Publications. Scaffold Architecture and Pharmacophoric Properties of Natural Products and Trade Drugs: Application in the Design of Natural Product-Based Combinatorial Libraries.[Link]

  • PubMed Central (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.[Link]

  • PubMed Central (PMC). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening.[Link]

  • PubChem. 1-Benzylpiperidin-3-amine.[Link]

  • ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.[Link]

  • ACS Publications. High-Throughput Screening of Small Molecule Libraries.[Link]

  • ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.[Link]

  • PubMed Central (PMC). Combinatorial Chemistry in Drug Discovery.[Link]

  • Organic Chemistry Portal. Amide synthesis by acylation.[Link]

  • International Journal of Pharmaceutical Sciences and Research. Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634.[Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[Link]

  • Request PDF. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine.[Link]

  • ResearchGate. General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics.[Link]

  • IU Indianapolis ScholarWorks. Formation and identification of novel derivatives of primary amine and zwitterionic drugs.[Link]

  • Wikipedia. Piperidine.[Link]

  • Nature. COMBINATORIAL COMPOUND LIBRARIES FOR DRUG DISCOVERY: AN ONGOING CHALLENGE.[Link]

  • Google Patents.CN103435538A - (R)
  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives.[Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives.[Link]

  • Providence Women's College Calicut. Combinatorial Chemistry.[Link]

  • ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[Link]

  • Stanford University. Compound Libraries Available for HTS.[Link]

  • PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-.[Link]

Sources

Method

Application Notes &amp; Protocols: 1-Benzoylpiperidin-3-amine hydrochloride in Alzheimer's Disease Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility and experimental evaluation of 1-Benzoylpiperidin-3-amine hydrochloride as a...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility and experimental evaluation of 1-Benzoylpiperidin-3-amine hydrochloride as a novel investigational compound in the context of Alzheimer's disease (AD) research. This document outlines the hypothesized mechanism of action, provides detailed protocols for in vitro evaluation, and offers insights into the scientific rationale behind the experimental design.

Introduction and Scientific Rationale

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[1] While the precise etiology of AD is still under investigation, several key pathological pathways have been identified as therapeutic targets. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of many clinically approved drugs and investigational compounds targeting the central nervous system.[2][3] Derivatives of 1-benzylpiperidine have been explored for their potential as cholinesterase inhibitors, a clinically validated therapeutic strategy for symptomatic relief in AD.[4][5]

1-Benzoylpiperidin-3-amine hydrochloride, a structurally related analogue, presents an intriguing candidate for AD research. The replacement of the benzyl group with a benzoyl moiety introduces a carbonyl group, which can alter the molecule's electronic properties, hydrogen bonding capacity, and steric profile. These modifications may lead to a unique pharmacological profile, potentially offering enhanced potency, selectivity, or a novel mechanism of action compared to its benzyl counterparts.

This document will focus on the evaluation of 1-Benzoylpiperidin-3-amine hydrochloride as a potential modulator of key enzymatic pathways in AD, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE1).

Hypothesized Mechanism of Action

Based on the structure of 1-Benzoylpiperidin-3-amine hydrochloride and the known activities of similar piperidine-containing molecules, we hypothesize a multi-target mechanism of action beneficial for Alzheimer's disease therapy. The primary amine at the 3-position of the piperidine ring and the benzoyl group are key pharmacophoric features that may enable interaction with the active sites of multiple enzymes implicated in AD pathology.

Dual Cholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[5] Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation, can increase synaptic ACh levels and improve cognitive function.[2][4] We hypothesize that 1-Benzoylpiperidin-3-amine hydrochloride can act as a dual inhibitor of both AChE and BChE. The piperidine ring can interact with the catalytic anionic site (CAS) of the cholinesterases, while the benzoyl group may form interactions with the peripheral anionic site (PAS), leading to potent inhibition.

BACE1 Inhibition

The amyloid cascade hypothesis suggests that the initial pathological event in AD is the abnormal processing of the amyloid precursor protein (APP) by β- and γ-secretases, leading to the production and aggregation of amyloid-beta peptides. BACE1 is the primary β-secretase involved in this process.[6][7] The benzoylpiperidine scaffold may fit into the catalytic pocket of BACE1, with the amine and carbonyl groups forming key hydrogen bond interactions with the catalytic aspartate residues, thereby inhibiting its enzymatic activity and reducing Aβ production.[8]

Diagram of Hypothesized Multi-Target Mechanism

G cluster_compound 1-Benzoylpiperidin-3-amine hydrochloride cluster_pathways Alzheimer's Disease Pathological Pathways cluster_outcomes Therapeutic Outcomes Compound Potential Therapeutic Agent AChE AChE Inhibition Compound->AChE Inhibits BChE BChE Inhibition Compound->BChE Inhibits BACE1 BACE1 Inhibition Compound->BACE1 Inhibits Cognitive Improved Cognitive Function AChE->Cognitive BChE->Cognitive Abeta Reduced Aβ Production BACE1->Abeta

Caption: Hypothesized multi-target mechanism of 1-Benzoylpiperidin-3-amine hydrochloride.

Experimental Protocols

The following protocols are designed to be self-validating systems for the in vitro characterization of 1-Benzoylpiperidin-3-amine hydrochloride.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the inhibitory activity of 1-Benzoylpiperidin-3-amine hydrochloride against AChE (from electric eel) and BChE (from equine serum) using a colorimetric method.

Principle: The enzymatic activity of cholinesterases is measured by monitoring the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • 1-Benzoylpiperidin-3-amine hydrochloride (test compound)

  • Donepezil (positive control for AChE)

  • Rivastigmine (positive control for BChE)

  • AChE (from Electrophorus electricus)

  • BChE (from equine serum)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive controls in DMSO.

    • Prepare working solutions of enzymes, substrates (ATCI and BTCI), and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of phosphate buffer.

    • Add 25 µL of varying concentrations of the test compound or positive control.

    • Add 50 µL of the respective enzyme solution (AChE or BChE).

    • Incubate the mixture at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of the respective substrate solution (ATCI or BTCI) to initiate the reaction.

  • Measurement:

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Presentation:

CompoundAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity Index (BChE/AChE)
1-Benzoylpiperidin-3-amine HClExperimental ValueExperimental ValueCalculated Value
DonepezilReference ValueReference ValueCalculated Value
RivastigmineReference ValueReference ValueCalculated Value
Protocol 2: In Vitro BACE1 Inhibition Assay (FRET-Based)

This protocol outlines a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory potential of 1-Benzoylpiperidin-3-amine hydrochloride against BACE1.[9]

Principle: A specific peptide substrate containing a fluorophore and a quencher is used. In its intact form, the proximity of the quencher to the fluorophore results in FRET, leading to low fluorescence. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity that is proportional to the enzyme's activity.

Materials:

  • 1-Benzoylpiperidin-3-amine hydrochloride (test compound)

  • BACE1 inhibitor IV (positive control)

  • Recombinant human BACE1 enzyme

  • FRET-based BACE1 substrate

  • Assay buffer (e.g., Sodium Acetate, pH 4.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive control in DMSO.

    • Prepare working solutions of the BACE1 enzyme and FRET substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well black plate, add assay buffer.

    • Add varying concentrations of the test compound or positive control.

    • Add the BACE1 enzyme solution.

    • Incubate at 37°C for 15 minutes.

  • Initiation of Reaction:

    • Add the FRET substrate solution to each well to start the reaction.

  • Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (specific to the FRET pair) every 5 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Presentation:

CompoundBACE1 IC₅₀ (µM)
1-Benzoylpiperidin-3-amine HClExperimental Value
BACE1 Inhibitor IVReference Value

Experimental Workflow for In Vitro Screening

G cluster_start Compound Preparation cluster_assays Primary Screening cluster_analysis Data Analysis cluster_decision Decision Point cluster_next Next Steps start 1-Benzoylpiperidin-3-amine HCl Stock Solution chol_assay Cholinesterase Inhibition Assay (AChE & BChE) start->chol_assay bace1_assay BACE1 Inhibition Assay (FRET) start->bace1_assay ic50_chol Calculate IC₅₀ for AChE & BChE chol_assay->ic50_chol ic50_bace1 Calculate IC₅₀ for BACE1 bace1_assay->ic50_bace1 decision Potent Activity? (IC₅₀ < 10 µM) ic50_chol->decision ic50_bace1->decision next_steps Proceed to Cell-Based Assays and In Vivo Studies decision->next_steps Yes

Caption: Workflow for the in vitro screening of 1-Benzoylpiperidin-3-amine hydrochloride.

Trustworthiness and Self-Validation

The protocols described are designed to be robust and self-validating through the inclusion of appropriate controls.

  • Positive Controls: The use of well-characterized inhibitors (Donepezil, Rivastigmine, and BACE1 inhibitor IV) ensures that the assay is performing as expected and provides a benchmark for the potency of the test compound.

  • Vehicle Control: A DMSO control is included to account for any effects of the solvent on enzyme activity.

  • Dose-Response Curves: Generating full dose-response curves allows for the accurate determination of IC₅₀ values and provides confidence in the observed inhibitory activity.

  • Replicates: Performing experiments in triplicate or greater minimizes the impact of random error and increases the statistical power of the results.

Conclusion and Future Directions

The application notes and protocols provided herein offer a structured approach to investigate the potential of 1-Benzoylpiperidin-3-amine hydrochloride as a novel therapeutic agent for Alzheimer's disease. The hypothesized multi-target mechanism, focusing on cholinesterase and BACE1 inhibition, is grounded in the established pharmacology of related piperidine derivatives. Successful demonstration of potent in vitro activity would warrant further investigation in cell-based models to assess effects on Aβ production and neuroprotection, followed by in vivo studies in animal models of Alzheimer's disease to evaluate cognitive enhancement and disease-modifying potential.

References

  • Li, W. R., et al. (2018). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. Retrieved from [Link]

  • Ahmad, W., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PubMed Central. Retrieved from [Link]

  • Pandey, A., & Bani, S. (2010). Hydroxychavicol Inhibits Immune Responses to Mitigate Cognitive Dysfunction in Rats. Journal of Neuroimmunology. Retrieved from [Link]

  • Contreras-López, D., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Retrieved from [Link]

  • Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Industrial Chemicals. (n.d.). (R)-1-benzylpiperidin-3-amine. Retrieved from [Link]

  • Vassar, R. (2024). Revisiting BACE inhibitors: the potential of BACE1 for delaying Alzheimer's onset. Cognitive Health Today. Retrieved from [Link]

  • Coimbra, J. R. M., et al. (2020). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Retrieved from [Link]

  • Murphy, E. (2024). Assay design for Alzheimer's disease: key considerations and emerging trends. Technology Networks. Retrieved from [Link]

  • Hwang, J., et al. (2008). Anti-inflammatory Effects of M-Chlorophenylpiperazine in Brain Glia Cells. International Immunopharmacology. Retrieved from [Link]

  • Zhang, X., et al. (2018). Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms. Journal of Visualized Experiments. Retrieved from [Link]

  • Kumar, A., et al. (2023). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. European Journal of Pharmacology. Retrieved from [Link]

  • Coimbra, J. R. M., et al. (2020). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Biomolecules. Retrieved from [Link]

  • Al-Ghanem, S. S., et al. (2021). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. PubMed Central. Retrieved from [Link]

  • Rahman, M. A. (2022). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega. Retrieved from [Link]

  • Creative Bioarray. (n.d.). γ-Secretase Activity Assay. Retrieved from [Link]

  • Coimbra, J. R. M., et al. (2020). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2020). γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not. Molecular Neurodegeneration. Retrieved from [Link]

  • Rahman, M. A. (2022). Screening Techniques for Drug Discovery in Alzheimer's Disease. ACS Omega. Retrieved from [Link]

  • Coimbra, J. R. M., et al. (2020). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. Sci-Hub. Retrieved from [Link]

  • De Strooper, B., & Chavez-Gutierrez, L. (2023). Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Coimbra, J. R. M., et al. (2020). Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors. PubMed. Retrieved from [Link]

  • AD Knowledge Portal. (n.d.). Alzheimer's Drug-Development Program. Retrieved from [Link]

  • Li, Y., et al. (2013). Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. PubMed Central. Retrieved from [Link]

  • Li, M., et al. (2023). Development of Novel 3‑Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. ACS Omega. Retrieved from [Link]

  • Allan, S. M., & Rothwell, N. J. (2003). Interleukin-1 in the brain: mechanisms of action in acute neurodegeneration. Annals of the New York Academy of Sciences. Retrieved from [Link]

  • Recent Advances in Drug Development for Alzheimer's Disease: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for 1-Benzoylpiperidin-3-amine hydrochloride in Central Nervous System (CNS) Drug Discovery

Forward The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals targeting the central nervous system.[1] Its conformational flexibility and ab...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a vast array of pharmaceuticals targeting the central nervous system.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for interacting with complex biological targets such as G-protein coupled receptors and enzymes. This guide focuses on a specific, promising derivative: 1-Benzoylpiperidin-3-amine hydrochloride . The introduction of a benzoyl group at the 1-position and an amine at the 3-position creates a molecule with significant potential for modulation of key CNS targets. The benzoylpiperidine structure is noted for its metabolic stability and its role as a potential bioisostere for other common fragments like the piperazine ring, making it a desirable component in modern drug design.[2]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-tested protocols for the synthesis and evaluation of 1-Benzoylpiperidin-3-amine hydrochloride but also delves into the scientific rationale behind these methodologies. Our aim is to equip researchers with the foundational knowledge and practical tools to effectively utilize this compound as a building block or lead candidate in their CNS drug discovery programs.

Scientific Rationale and Potential Applications

The 1-benzoylpiperidine scaffold is a well-established pharmacophore in CNS drug discovery, appearing in molecules with a wide range of therapeutic effects including antipsychotic, anti-Alzheimer's, and neuroprotective properties.[3] The structural features of 1-Benzoylpiperidin-3-amine hydrochloride suggest several potential applications, primarily based on its similarity to known CNS-active agents.

Predicted Biological Targets

Based on the broader class of benzoylpiperidine derivatives, the primary molecular targets for 1-Benzoylpiperidin-3-amine hydrochloride and its subsequent analogs are predicted to be:

  • Serotonin Receptors (5-HTR): Specifically, the 5-HT2A receptor is a key target for atypical antipsychotics.[3] The benzoylpiperidine motif is present in established 5-HT2A antagonists like ketanserin.[2]

  • Dopamine Receptors (DR): The D2 receptor is another critical target for antipsychotic medications.[4] Many CNS drugs aim for a dual antagonism of 5-HT2A and D2 receptors.

  • Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission.[5] The piperidine core is a common feature in many AChE inhibitors.

The primary amine at the 3-position offers a crucial point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for these targets.

Potential Therapeutic Indications

Given the likely biological targets, 1-Benzoylpiperidin-3-amine hydrochloride is a valuable starting point for the discovery of novel therapeutics for:

  • Schizophrenia and Psychosis: By targeting dopamine and serotonin receptors.

  • Alzheimer's Disease: Through the inhibition of cholinesterases and potentially modulating other pathways involved in neurodegeneration.

  • Depression and Anxiety: Due to the role of the serotonergic system in these disorders.

The following diagram illustrates the potential role of 1-Benzoylpiperidin-3-amine hydrochloride as a scaffold in a CNS drug discovery workflow.

G cluster_0 Scaffold-Based Drug Discovery Scaffold 1-Benzoylpiperidin-3-amine hydrochloride Library Chemical Library Synthesis (SAR Exploration) Scaffold->Library Derivatization Screening High-Throughput Screening Library->Screening Biological Assays Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Medicinal Chemistry Candidate Preclinical Candidate Lead->Candidate

Caption: CNS Drug Discovery Workflow.

Synthesis and Characterization

The synthesis of 1-Benzoylpiperidin-3-amine hydrochloride can be approached through a multi-step process. The following protocol is a representative and plausible route, adapted from established methods for the synthesis of substituted 3-aminopiperidines and N-benzoylation reactions.

Synthetic Scheme

G Start 3-Nitropyridine Step1 Hydrogenation (e.g., PtO2, H2, AcOH) Start->Step1 Intermediate1 Piperidin-3-amine Step1->Intermediate1 Step2 N-Benzoylation (Benzoyl Chloride, Base) Intermediate1->Step2 Intermediate2 1-Benzoylpiperidin-3-amine Step2->Intermediate2 Step3 Salt Formation (HCl in Ether/Isopropanol) Intermediate2->Step3 Final 1-Benzoylpiperidin-3-amine hydrochloride Step3->Final

Caption: Proposed Synthetic Pathway.

Detailed Synthesis Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
3-NitropyridineReagentSigma-Aldrich
Platinum(IV) oxide (PtO₂)ReagentSigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
Hydrogen GasHigh PurityAirgas
Benzoyl ChlorideReagentSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Triethylamine (TEA)AnhydrousSigma-Aldrich
Hydrochloric Acid (in Ether or Isopropanol)2.0 M SolutionSigma-Aldrich
Sodium Sulfate (Na₂SO₄)AnhydrousFisher Scientific
Silica Gel230-400 meshMerck

Step 1: Synthesis of Piperidin-3-amine

  • Reaction Setup: In a Parr hydrogenation apparatus, combine 3-nitropyridine (1.0 eq), platinum(IV) oxide (0.05 eq), and glacial acetic acid (as solvent).

  • Hydrogenation: Seal the apparatus and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This may take several hours to overnight.

  • Work-up: Once the reaction is complete, carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of acetic acid.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting residue is piperidin-3-amine acetate, which can be used directly in the next step or basified with a strong base (e.g., NaOH) and extracted into an organic solvent to yield the free base.

Step 2: Synthesis of 1-Benzoylpiperidin-3-amine

  • Reaction Setup: Dissolve piperidin-3-amine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere. Add triethylamine (TEA) (2.2 eq) to the solution.

  • Addition of Benzoyl Chloride: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirring solution, ensuring the temperature remains below 5 °C.[6]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), observing the disappearance of the starting amine.

  • Work-up: Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford pure 1-benzoylpiperidin-3-amine.

Step 3: Formation of 1-Benzoylpiperidin-3-amine hydrochloride

  • Salt Formation: Dissolve the purified 1-benzoylpiperidin-3-amine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Precipitation: While stirring, add a 2.0 M solution of hydrochloric acid in ether or isopropanol dropwise until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold ether, and dry under vacuum to yield 1-benzoylpiperidin-3-amine hydrochloride as a solid.[5]

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Evaluation Protocols

The following are representative protocols for assessing the biological activity of 1-benzoylpiperidin-3-amine hydrochloride at key CNS targets.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[7][8]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (1-Benzoylpiperidin-3-amine hydrochloride)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.[3]

    • Add 20 µL of DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations (or vehicle for control).

    • Add 10 µL of AChE solution and incubate at 25 °C for 15 minutes.[3]

  • Initiation of Reaction:

    • Add 10 µL of ATCI solution to each well to start the reaction.[3]

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

Protocol: Serotonin 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the 5-HT2A receptor.[5]

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand (e.g., [³H]ketanserin).

  • Non-specific binding control (e.g., spiperone or unlabeled ketanserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compound (1-Benzoylpiperidin-3-amine hydrochloride).

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • Assay buffer.

      • Test compound at various concentrations (or vehicle for total binding).

      • Non-specific binding control at a high concentration for non-specific binding wells.

      • Radioligand ([³H]ketanserin) at a concentration near its K_d.

      • Cell membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination of Binding:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value and subsequently the K_i value using the Cheng-Prusoff equation.

In Vivo Evaluation: Predictive Models for Antipsychotic Activity

Should in vitro studies demonstrate promising activity, the following in vivo models can be used to assess the potential antipsychotic effects of 1-Benzoylpiperidin-3-amine hydrochloride derivatives.[9][10]

In Vivo ModelPrincipleRelevance to Schizophrenia
Amphetamine-Induced Hyperlocomotion Antagonism of the locomotor-stimulating effects of dopamine agonists like amphetamine.Models the positive symptoms (hyperdopaminergic state).
Prepulse Inhibition (PPI) of the Startle Reflex Measures sensorimotor gating, a process deficient in schizophrenic patients. Antipsychotics can restore PPI deficits induced by dopamine agonists or NMDA antagonists.Models the sensory gating deficits.
Catalepsy Test Measures the induction of a state of immobility, which is a classic side effect of typical antipsychotics that strongly block D2 receptors. Atypical antipsychotics generally show a lower propensity to induce catalepsy.Predictive of extrapyramidal side effects.
Protocol: Catalepsy Test in Rodents

This test is crucial for differentiating between typical and atypical antipsychotic profiles.[11][12]

Apparatus:

  • A horizontal bar raised approximately 10 cm from the surface.

Procedure:

  • Acclimatization: Acclimatize the animals (e.g., rats) to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or a reference drug (e.g., haloperidol for typical, clozapine for atypical) via the desired route (e.g., intraperitoneal).

  • Testing: At specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the forepaws of the animal on the horizontal bar.

  • Measurement: Start a stopwatch and measure the time the animal remains in this imposed posture. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the duration of catalepsy induced by the test compound with that of the reference drugs and vehicle control.

Conclusion

1-Benzoylpiperidin-3-amine hydrochloride represents a valuable chemical entity for CNS drug discovery. Its privileged benzoylpiperidine core, combined with a strategically placed amine for further functionalization, provides a strong foundation for the development of novel therapeutics targeting key neurotransmitter systems implicated in a range of neurological and psychiatric disorders. The protocols and conceptual framework provided in this guide are intended to facilitate the exploration of this promising compound and its derivatives, ultimately contributing to the advancement of CNS drug discovery.

References

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (n.d.). National Institutes of Health. Retrieved February 4, 2026, from [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (n.d.). CSIR-NIScPR Online Periodicals Repository. Retrieved February 4, 2026, from [Link]

  • Synthesis of 3-nitropyridine (III). (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). MDPI. Retrieved February 4, 2026, from [Link]

  • Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. (2014). Google Patents.
  • Acetylcholinesterase Inhibition Assay. (n.d.). Bio-protocol. Retrieved February 4, 2026, from [Link]

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1998). PubMed. Retrieved February 4, 2026, from [Link]

  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2009). PubMed Central. Retrieved February 4, 2026, from [Link]

  • Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. (2010). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Screening of antipsychotic drugs in animal models. (n.d.). Tel Aviv University. Retrieved February 4, 2026, from [Link]~ Weiner/articles/Weiner_CNS_Drugs_2001.pdf

  • New methods for the synthesis of N-benzoylated uridine and thymidine derivatives; a convenient method for N-debenzoylation. (1983). PubMed. Retrieved February 4, 2026, from [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PubMed Central. Retrieved February 4, 2026, from [Link]

  • An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved February 4, 2026, from [Link]

  • Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. (2024). MDPI. Retrieved February 4, 2026, from [Link]

  • AChE activity assay by Ellman method. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

  • Pharmacological Screening of Anti Psychotic Agents. (n.d.). Gyan Sanchay. Retrieved February 4, 2026, from [Link]

  • Preclinical Screening of Antipsychotic Agents. (2017). SlideShare. Retrieved February 4, 2026, from [Link]

  • Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. (2021). ACS Publications. Retrieved February 4, 2026, from [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science. Retrieved February 4, 2026, from [Link]

  • N-acylation of amides through internal nucleophilic catalysis. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved February 4, 2026, from [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Animal models for the evaluation of antipsychotic agents. (2018). ResearchGate. Retrieved February 4, 2026, from [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved February 4, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: The Utility of 1-Benzoylpiperidin-3-amine Hydrochloride in Modern Medicinal Chemistry

Foreword: The Privileged Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs and bioac...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Privileged Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of clinically approved drugs and bioactive molecules.[1] Its three-dimensional structure, metabolic stability, and ability to modulate physicochemical properties like solubility and lipophilicity make it an invaluable component in drug design.[1] The N-benzyl piperidine motif, a close structural relative of the N-benzoyl variant, is particularly noted for its capacity to engage in crucial cation-π interactions with target proteins, offering a versatile platform for optimizing efficacy and stereochemical properties.[2] This guide focuses on a specific, highly functionalized derivative: 1-Benzoylpiperidin-3-amine hydrochloride . We will explore its synthesis, characterization, and strategic application as a versatile building block in the development of targeted therapeutics, particularly in oncology and neuropharmacology.

Physicochemical Profile and Characterization

1-Benzoylpiperidin-3-amine hydrochloride is a bifunctional molecule featuring a rigid benzoyl group, which can participate in π-stacking and hydrophobic interactions, and a primary amine at the 3-position, which serves as a critical handle for synthetic elaboration and as a key hydrogen-bonding moiety for target engagement.

PropertyValueSource/Method
IUPAC Name (1-benzoylpiperidin-3-yl)amine hydrochloridePubChem CID: 69892 (Parent)
Molecular Formula C₁₂H₁₇ClN₂OCalculated
Molecular Weight 240.73 g/mol Calculated
Appearance White to off-white solid (predicted)Analogous Compounds
Core Scaffold Benzoylpiperidine[3]
Key Functional Groups Secondary Amide, Primary Amine (as HCl salt)Structural Analysis
Analytical Characterization Protocol: Quality Control via HPLC

Accurate characterization is paramount. The following High-Performance Liquid Chromatography (HPLC) method, adapted from established protocols for analyzing benzoyl-3-aminopiperidine derivatives, ensures purity and identity.[4]

Objective: To establish the purity and retention time of 1-Benzoylpiperidin-3-amine hydrochloride.

Instrumentation & Reagents:

  • HPLC system with UV-Vis Detector

  • C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (18 MΩ·cm)

  • Trifluoroacetic Acid (TFA)

  • 1-Benzoylpiperidin-3-amine hydrochloride reference standard

Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 0.1% TFA in Deionized Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh and dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm (for the benzoyl chromophore)

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate

  • Data Analysis & Validation:

    • The primary peak corresponding to the product should be well-resolved.

    • Purity is calculated based on the area percentage of the main peak. A purity of >95% is typically required for subsequent medicinal chemistry applications.

    • The retention time serves as an identifier for future reaction monitoring.

Synthetic Protocol: Accessing the Building Block

The synthesis of 1-Benzoylpiperidin-3-amine hydrochloride is achieved through a robust and selective acylation of a commercially available precursor, followed by salt formation. The causality behind this protocol lies in leveraging the differential reactivity of the two amine groups in the starting material.

Workflow: Synthesis of 1-Benzoylpiperidin-3-amine hydrochloride

G cluster_0 Step 1: Selective N-Benzoylation cluster_1 Step 2: Purification & Salt Formation A Piperidin-3-amine dihydrochloride [8] C Reaction Vessel (DCM, 0°C to RT) A->C B Benzoyl Chloride B->C Slow addition E Crude 1-Benzoylpiperidin-3-amine (Free Base) C->E Aqueous Workup & Extraction D Base (e.g., Triethylamine) D->C 2.2 eq. F Silica Gel Chromatography E->F G Pure Free Base in Anhydrous Ether F->G I 1-Benzoylpiperidin-3-amine hydrochloride (Precipitate) G->I Filtration & Drying H HCl in Ether (2M) H->G Stirring, 0°C

Caption: Synthetic workflow for 1-Benzoylpiperidin-3-amine HCl.

Detailed Step-by-Step Protocol:

Objective: To synthesize and isolate 1-Benzoylpiperidin-3-amine hydrochloride with high purity.

Materials:

  • Piperidin-3-amine dihydrochloride (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), Anhydrous

  • 2M HCl in Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine solution

  • Magnesium Sulfate (MgSO₄), Anhydrous

Procedure:

  • Reaction Setup: To a stirred suspension of piperidin-3-amine dihydrochloride in anhydrous DCM (10 mL per gram of starting material) in a flask cooled to 0°C (ice bath), add TEA. Allow the mixture to stir for 15 minutes.

    • Causality: The dihydrochloride salt must be neutralized to the free amine for it to be nucleophilic. TEA is a non-nucleophilic organic base suitable for this purpose. Two equivalents are needed for the salt, and an additional fraction to scavenge the HCl generated during the acylation.

  • Acylation: Slowly add benzoyl chloride dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10°C.

    • Causality: The primary amine is significantly more nucleophilic than the secondary amine (piperidine ring nitrogen), leading to selective acylation at the 3-position. Slow, cooled addition prevents potential side reactions and controls the exothermic nature of the acylation.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil/solid via column chromatography (Silica gel, eluting with a gradient of 0-10% Methanol in DCM) to yield pure 1-benzoylpiperidin-3-amine as the free base.

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Cool the solution to 0°C and add 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

    • Causality: Conversion to the hydrochloride salt often improves stability, crystallinity, and handling properties, which is crucial for a compound intended as a building block for further synthesis.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, 1-Benzoylpiperidin-3-amine hydrochloride.

Application Notes in Drug Discovery

This building block is particularly valuable for synthesizing inhibitors of key enzymes in oncology and neurology.

Application 1: A Scaffold for PARP Inhibitor Synthesis

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Inhibiting PARP, particularly PARP-1, is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5][6] The 3-amino group of our title compound provides a perfect vector to append the pharmacophoric elements necessary for potent PARP inhibition.

cluster_0 Design & Synthesis cluster_1 Biological Evaluation start 1-Benzoylpiperidin-3-amine HCl Building Block coupling Amide Bond Formation (EDC/HOBt or similar) start:f1->coupling scaffold PARP Pharmacophore e.g., Phthalazinone-4-one scaffold:f1->coupling product Final PARP Inhibitor Candidate coupling->product:f0 assay PARP-1 Enzymatic Assay (IC50 Determination) product->assay cell_assay Cell-Based Assay (e.g., BRCA-deficient cell line) assay->cell_assay sar Structure-Activity Relationship (SAR) cell_assay->sar sar->start:f0 Iterative Optimization

Caption: Iterative drug design cycle for PARP inhibitors.

Objective: To couple 1-Benzoylpiperidin-3-amine with a known PARP-binding carboxylic acid fragment.

Reaction: Amide coupling of 1-Benzoylpiperidin-3-amine with 4-((4-fluoro-benzyl)oxy)benzoic acid.

Materials:

  • 1-Benzoylpiperidin-3-amine hydrochloride (1.0 eq)

  • 4-((4-fluoro-benzyl)oxy)benzoic acid (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Dimethylformamide (DMF), Anhydrous

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid fragment, EDC, and HOBt in anhydrous DMF. Stir at room temperature for 30 minutes.

    • Causality: EDC and HOBt react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine, facilitating efficient amide bond formation under mild conditions.

  • Coupling: Add 1-Benzoylpiperidin-3-amine hydrochloride followed by DIPEA to the activated mixture.

    • Causality: DIPEA is required to neutralize the hydrochloride salt and to scavenge the acid formed during the coupling reaction, driving the equilibrium towards product formation.

  • Reaction & Workup: Stir the reaction at room temperature overnight. Dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield the final inhibitor.

This modular approach allows for the rapid generation of a library of analogs for SAR studies by varying the carboxylic acid component.

Representative Piperidine-Based PARP InhibitorsPARP-1 IC₅₀ (nM)Source
Tetrazolyl Analogue (51)35[5]
Carboxyl Analogue (60)68[5]
Pyridopyridazinone (S7)3.61[6]
Olaparib (Clinical Drug)5.77[6]

This table presents data for published PARP inhibitors containing related scaffolds to demonstrate the achievable potency.

Application 2: Building Block for CNS-Targeted Agents

The piperidine moiety is a well-established scaffold for agents targeting the Central Nervous System (CNS).[7] Derivatives of 1-benzoylpiperidine have been investigated as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), a promising strategy for treating Alzheimer's disease by addressing both cognitive and behavioral symptoms.[8] 1-Benzoylpiperidin-3-amine hydrochloride serves as an ideal starting point for exploring this chemical space. The primary amine can be functionalized to introduce moieties that interact with the peripheral anionic site of AChE or the allosteric sites of SERT.

Handling and Safety

As a hydrochloride salt of an amine, 1-Benzoylpiperidin-3-amine hydrochloride should be handled with appropriate care. Safety protocols should be established based on data from structurally related compounds.[9][10][11]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.[11]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

  • Hazard Identification: Based on analogous structures, this compound may cause skin and serious eye irritation, and may cause respiratory irritation.[9] It is harmful if swallowed.[13]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1-Benzoylpiperidin-3-amine hydrochloride is more than a simple chemical; it is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point into privileged chemical space. Its bifunctional nature allows for modular synthesis of complex molecules targeting critical enzymes like PARP and CNS receptors. The protocols and insights provided herein are intended to empower researchers to leverage this valuable scaffold in their drug discovery campaigns, accelerating the development of next-generation therapeutics.

References

  • Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • ResearchGate. (n.d.). Synthesis of Novel PARP Inhibitors and Their Uses in Treatment of PARPs Related Diseases. Retrieved from [Link]

  • González-Obeso, C., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Retrieved from [Link]

  • Google Patents. (2013). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
  • Patsnap. (2013). (R)-3-amino piperidine hydrochloride preparation method. Retrieved from [Link]

  • Google Patents. (2016). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • National Center for Biotechnology Information. (n.d.). Piperidin-3-amine dihydrochloride. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Retrieved from [Link]

  • Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidin-3-amine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Retrieved from [Link]

Sources

Application

Application Note: Regioselective Synthesis of 1-Benzoylpiperidin-3-amine Hydrochloride

[1] Executive Summary This application note details a robust, scalable two-step protocol for the synthesis of 1-benzoylpiperidin-3-amine hydrochloride . This compound is a critical scaffold in medicinal chemistry, partic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, scalable two-step protocol for the synthesis of 1-benzoylpiperidin-3-amine hydrochloride . This compound is a critical scaffold in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors, where the piperidine ring serves as a linker between an aromatic "warhead" and a solubilizing amine tail.

The Core Challenge: The synthesis requires strict regiocontrol to distinguish between the secondary amine on the piperidine ring (N1) and the exocyclic primary amine at position 3. Direct benzoylation of 3-aminopiperidine often results in a mixture of N1-benzoyl, N3-benzoyl, and bis-benzoyl products.[1]

The Solution: This protocol utilizes a protective group strategy starting from tert-butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine).[1] This ensures exclusive benzoylation at the N1 position, followed by a clean acid-mediated deprotection to yield the hydrochloride salt in high purity (>98%) without the need for chromatographic purification in the final step.

Strategic Analysis & Pathway

Synthetic Logic (Causality)
  • Regioselectivity via Steric/Electronic Masking: By starting with the C3-amine protected as a carbamate (Boc), the N1-amine remains the sole nucleophile available for acylation.

  • Purification by Salt Formation: The final step uses anhydrous HCl. The target molecule, being an amine salt, is generally insoluble in non-polar ethers (like diethyl ether or dioxane), allowing it to precipitate out while lipophilic impurities remain in solution. This "self-cleaning" step is critical for scale-up.[1]

Reaction Scheme Visualization

SynthesisPath SM Starting Material (3-Boc-aminopiperidine) Inter Intermediate (1-Benzoyl-3-Boc-aminopiperidine) SM->Inter Step 1: N1-Acylation Reagent1 Reagents: Benzoyl Chloride TEA, DCM, 0°C Reagent1->Inter Product Final Product (1-Benzoylpiperidin-3-amine HCl) Inter->Product Step 2: Boc-Deprotection Reagent2 Reagents: 4M HCl in Dioxane Reagent2->Product

Figure 1: Sequential workflow for the regioselective synthesis of 1-benzoylpiperidin-3-amine HCl.

Detailed Experimental Protocol

Step 1: N1-Benzoylation

Objective: Covalent attachment of the benzoyl group to the piperidine nitrogen.

Materials & Stoichiometry
ComponentRoleEquiv.[2][3][4][5]Notes
tert-Butyl piperidin-3-ylcarbamate Substrate1.0Commercially available (CAS: 184637-48-7 for racemate)
Benzoyl Chloride (BzCl) Electrophile1.1Freshly distilled preferred; lachrymator
Triethylamine (TEA) Base1.5Scavenges HCl byproduct
Dichloromethane (DCM) Solvent-Anhydrous, 10 mL per gram of substrate
Procedure
  • Setup: Flame-dry a round-bottom flask (RBF) and purge with nitrogen (

    
    ). Add the tert-butyl piperidin-3-ylcarbamate  and anhydrous DCM .[1]
    
  • Base Addition: Add TEA via syringe. Cool the mixture to 0°C using an ice bath. Rationale: Cooling prevents exothermic runaway and minimizes side reactions.

  • Acylation: Add Benzoyl Chloride dropwise over 15 minutes.

    • Critical Control Point: Maintain temperature <5°C during addition to prevent bis-acylation or Boc-cleavage (rare but possible if generated HCl is not scavenged fast enough).[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane). The amine spot (ninhydrin active) should disappear.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with 1M Citric Acid (removes excess TEA) and Brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Result: A viscous oil or white solid (Intermediate 1). Yield is typically >90%.[2][4][5]

Step 2: Boc-Deprotection & Salt Formation

Objective: Removal of the carbamate group to release the primary amine as a hydrochloride salt.

Materials
ComponentRoleConditions
Intermediate 1 SubstrateDissolved in minimal DCM or Dioxane
4M HCl in Dioxane Reagent5–10 equivalents (Excess ensures complete conversion)
Diethyl Ether (

)
Anti-solventUsed for trituration/precipitation
Procedure
  • Dissolution: Dissolve the crude Intermediate 1 in a minimal amount of dry 1,4-dioxane or DCM (approx. 2 mL/g).

  • Acidolysis: Add 4M HCl in Dioxane dropwise at RT.

    • Observation: Gas evolution (

      
       and isobutylene) will occur. A white precipitate often begins to form within 30 minutes.
      
  • Completion: Stir for 2–4 hours. Monitor by LC-MS (loss of Boc mass, -100 Da).

  • Isolation (The "Self-Validating" Step):

    • Dilute the reaction mixture with anhydrous Diethyl Ether (

      
      ) to force full precipitation of the salt.
      
    • Filter the white solid under a nitrogen blanket (the salt can be hygroscopic).

    • Wash the filter cake copiously with

      
       to remove organic impurities (unreacted BzCl, benzoic acid).
      
  • Drying: Dry under high vacuum at 40°C for 12 hours.

Analytical Validation & QC

To ensure the protocol was successful, the final product must meet these criteria:

TestMethodExpected Result
Proton NMR

NMR (

or DMSO-

)

7.4-7.6
(m, 5H, Aromatic),

3.0-4.5
(m, Piperidine Ring H), No singlet at

1.4
(Absence of Boc).[1]
Mass Spec ESI-MS (+)

Da (Free base mass).[1]
Appearance VisualWhite to off-white crystalline powder.[1][6]
Solubility formulationSoluble in water, DMSO, Methanol; Insoluble in DCM, Hexane.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Oil instead of Solid in Step 2 Residual solvent or impurities preventing crystallization.[1]Triturate vigorously with diethyl ether or hexane. Sonicate. If persistent, dissolve in minimal MeOH and precipitate with

.
Low Yield (Step 1) Moisture in solvent reacting with BzCl.Ensure DCM is anhydrous. Verify BzCl quality (hydrolyzes to benzoic acid over time).
Incomplete Deprotection HCl concentration too low or old reagent.Use fresh 4M HCl/Dioxane. Extend reaction time.

Safety & Handling

  • Benzoyl Chloride: Potent lachrymator and corrosive. Handle only in a fume hood.

  • HCl in Dioxane: Corrosive and moisture sensitive. Store in a fridge; open carefully to avoid pressure buildup.

  • Piperidine Derivatives: Many are biologically active. Handle with gloves and avoid dust inhalation.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for Boc deprotection mechanics).

  • BenchChem. (2025).[7] Benchmarking (S)-benzyl piperidin-3-ylcarbamate: A Comparative Guide. (Provides analogous protocols for piperidine carbamate handling and benzoyl derivatization).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136611, 1-Benzoylpiperidine. (Validation of the benzoyl-piperidine core stability).

  • ChemicalBook. (2025).[4] Product entry: tert-Butyl piperidin-3-ylcarbamate. (Source for starting material properties).[2][3][4][5][7][8][9][10][11][12][13][14]

Sources

Method

Analytical methods for 1-Benzoylpiperidin-3-amine hydrochloride characterization

Abstract 1-Benzoylpiperidin-3-amine hydrochloride is a critical piperidine scaffold used in the synthesis of complex pharmaceutical agents (e.g., GPCR modulators, kinase inhibitors). Its characterization presents unique...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Benzoylpiperidin-3-amine hydrochloride is a critical piperidine scaffold used in the synthesis of complex pharmaceutical agents (e.g., GPCR modulators, kinase inhibitors). Its characterization presents unique challenges: the restricted rotation of the N-benzoyl amide bond creates rotamers visible in NMR, while the C3 chiral center requires rigorous enantiomeric separation. This guide provides a validated analytical workflow covering structural identification, rotameric analysis, chiral purity via HPLC, and salt stoichiometry determination.

Compound Profile & Properties

PropertyDescription
IUPAC Name (3-Aminopiperidin-1-yl)(phenyl)methanone hydrochloride
Molecular Formula

Molecular Weight 240.73 g/mol (Salt) / 204.27 g/mol (Free Base)
Functionality Primary Amine (Basic, pKa ~9.8), Amide (Neutral, UV Chromophore)
Chirality One chiral center at C3 (Exists as R or S enantiomer)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in ACN, DCM.[1][2]

Analytical Workflow Strategy

The following flowchart illustrates the logical progression for full characterization, ensuring no critical quality attribute is overlooked.

G cluster_0 Critical Insight: Rotamers Sample Raw Sample (1-Benzoylpiperidin-3-amine HCl) ID 1. Structural ID (NMR, IR, MS) Sample->ID Confirm Structure Purity 2. Chemical Purity (RP-HPLC) ID->Purity If Identity Confirmed Chiral 3. Chiral Purity (NP-HPLC) Purity->Chiral If Chem. Purity >95% SolidState 4. Salt Stoichiometry (AgNO3 Titration) Chiral->SolidState If ee >98% Release Certificate of Analysis (CoA) SolidState->Release Final QC

Figure 1: Analytical decision matrix for 1-Benzoylpiperidin-3-amine HCl characterization.

Protocol 1: Structural Identification (NMR & MS)

Expertise Insight: The N-benzoyl group induces restricted rotation around the amide bond (


), leading to the presence of two distinct rotamers in solution at room temperature. In 

NMR, this manifests as signal doubling or broadening, particularly for the protons adjacent to the ring nitrogen (C2 and C6 positions). Do not mistake this for impurity.
A. Mass Spectrometry (LC-MS)
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Expected Signal:

    
     m/z (Free base mass + proton).
    
  • Note: The HCl counter-ion is not observed in positive ESI but can be inferred if a cluster at

    
     is seen, or via negative mode for 
    
    
    
    .
B. Nuclear Magnetic Resonance ( NMR)
  • Solvent: DMSO-

    
     (Preferred for salt solubility and preventing amine proton exchange).
    
  • Key Assignments (400 MHz):

    • 
       8.2–8.5 ppm (br s, 3H): 
      
      
      
      (Ammonium protons).
    • 
       7.3–7.5 ppm (m, 5H): Benzoyl aromatic ring.
      
    • 
       3.5–4.5 ppm (m, 4H): Piperidine ring protons adjacent to Nitrogen (C2, C6). Expect complex splitting due to rotamers.
      
    • 
       1.4–2.0 ppm (m, 4H): C3, C4, C5 ring protons.
      

Protocol 2: Chemical Purity (RP-HPLC)

Causality: The primary amine at position 3 is highly basic. Standard neutral mobile phases will cause severe peak tailing due to interaction with residual silanols on the column. An acidic mobile phase is strictly required to keep the amine fully protonated (


) and improve peak symmetry.

Methodology:

  • Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Targeting the Benzoyl chromophore).

  • Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
15.0 30 70 Linear Gradient
18.0 5 95 Wash

| 20.0 | 95 | 5 | Re-equilibration |

Protocol 3: Chiral Purity (Normal Phase HPLC)

Trustworthiness: Chiral separation of primary amines is prone to peak broadening. The use of Diethylamine (DEA) as a mobile phase additive is mandatory to mask non-specific binding sites on the polysaccharide stationary phase.

  • Objective: Quantify the Enantiomeric Excess (ee%) of the (R) or (S) isomer.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 µm.
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

  • Sample Prep: Dissolve salt in pure Ethanol (1 mg/mL), then dilute with mobile phase. Note: The DEA in the mobile phase will neutralize the HCl salt in situ, allowing the free base to interact with the chiral selector.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.[3]

  • System Suitability: Resolution (

    
    ) between enantiomers must be 
    
    
    
    .

ChiralLogic Start Chiral Method Development ColSelect Select Column: Chiralpak AD-H or OD-H Start->ColSelect MPSelect Mobile Phase: Hexane/EtOH + 0.1% DEA ColSelect->MPSelect Check Check Resolution (Rs) MPSelect->Check Decision Rs > 1.5? Check->Decision Valid Method Validated Decision->Valid Yes Optimize Decrease EtOH % or Switch to IPA Decision->Optimize No Optimize->MPSelect Retry

Figure 2: Optimization loop for chiral separation of amine salts.

Protocol 4: Salt Stoichiometry (Potentiometric Titration)

Scientific Integrity: Relying solely on elemental analysis (CHN) is insufficient for salts because hygroscopicity can skew results. Potentiometric titration of the chloride ion provides a definitive molar ratio of Drug:Acid.

Methodology:

  • Reagent: 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Solvent: Water : Methanol (50:50) + 1 mL

    
     (to prevent silver oxide formation).
    
  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.[4]

  • Procedure:

    • Accurately weigh ~150 mg of the sample into a titration vessel.

    • Dissolve in 50 mL of solvent.

    • Titrate with 0.1 N

      
       measuring potential (mV).
      
    • Determine the endpoint using the first derivative (

      
      ) of the titration curve.
      

Calculation:



Theoretical Chloride for Mono-HCl:

Theoretical Chloride for Di-HCl: Not expected (Amide N is not basic enough to protonate).

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link

  • Sigma-Aldrich. 1-Benzoyl-3-piperidinamine hydrochloride Product Specification (Product # A157717). Merck KGaA. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2][5] (Chapter on Ion-Pairing and Amine Separations).

  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation. Link

  • Stahl, P. H., & Wermuth, C. G. (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Application

Application Note: High-Throughput Chiral Separation of 1-Benzoylpiperidin-3-amine Enantiomers by HPLC

Introduction: The Critical Role of Enantiomeric Purity in Drug Development In pharmaceutical research and development, the stereochemistry of a drug candidate is a paramount consideration. Chiral molecules, existing as n...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enantiomeric Purity in Drug Development

In pharmaceutical research and development, the stereochemistry of a drug candidate is a paramount consideration. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit significantly different pharmacological and toxicological profiles.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even cause adverse effects.[1] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have established stringent guidelines that necessitate the evaluation of individual enantiomers in a chiral drug, preferably leading to the marketing of the single, active enantiomer.[3][4] This underscores the critical need for robust and efficient analytical methods for chiral separation to ensure drug safety and efficacy.[5][6]

1-Benzoylpiperidin-3-amine is a key chiral intermediate in the synthesis of various pharmaceutical agents. The precise control and analysis of its enantiomeric composition are vital for the quality and therapeutic consistency of the final active pharmaceutical ingredient (API). This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the successful chiral separation of (R)- and (S)-1-Benzoylpiperidin-3-amine.

Method Development: A Rationale-Driven Approach

The successful separation of enantiomers by HPLC relies on the creation of a chiral environment where the two enantiomers exhibit different affinities, leading to differential retention times.[1] This is most commonly achieved through the use of a chiral stationary phase (CSP).[1]

Selection of the Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely recognized for their broad applicability and high success rates in resolving a diverse range of chiral compounds, including amines and their derivatives.[5][7] The chiral recognition mechanism of these phases is attributed to a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

For the separation of 1-Benzoylpiperidin-3-amine, a compound with a secondary amine and a benzoyl group, a polysaccharide-based CSP is a logical starting point. Specifically, amylose tris(3,5-dimethylphenylcarbamate) coated on a silica support, such as that found in a Chiralpak AD-H column, has demonstrated success in separating the structurally similar p-toluenesulfonyl derivative of 3-aminopiperidine. This precedent strongly suggests its suitability for the benzoyl derivative as well.

Mobile Phase Optimization

The choice of mobile phase is critical for achieving optimal resolution and peak shape. For normal-phase chiral chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically employed. The alcohol modifier plays a crucial role in modulating the retention and enantioselectivity by competing with the analyte for interactive sites on the CSP.

For amine-containing compounds, the addition of a small amount of a basic additive, such as diethylamine (DEA), to the mobile phase is often necessary to suppress the interaction of the basic analyte with residual acidic silanol groups on the silica support. This minimizes peak tailing and improves peak efficiency.

Based on these principles, a mobile phase consisting of a hexane/isopropanol mixture with a diethylamine additive was systematically evaluated to achieve baseline separation of the 1-Benzoylpiperidin-3-amine enantiomers.

Optimized Chromatographic Conditions

A summary of the optimized HPLC conditions for the chiral separation of 1-Benzoylpiperidin-3-amine enantiomers is presented in the following table.

Parameter Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Experimental Protocol

This section provides a step-by-step protocol for the preparation of solutions and the execution of the HPLC analysis.

Materials and Reagents
  • (R,S)-1-Benzoylpiperidin-3-amine reference standard

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (reagent grade)

  • Methanol (HPLC grade) for system flushing

Instrumentation
  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis detector

Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase: n-Hexane/Isopropanol/DEA (80:20:0.1) filter_mp Filter and Degas Mobile Phase prep_mp->filter_mp prep_sample Prepare Sample: Dissolve standard in mobile phase filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample equilibrate Equilibrate Column with Mobile Phase filter_mp->equilibrate inject Inject Sample (10 µL) filter_sample->inject equilibrate->inject separate Isocratic Elution (1.0 mL/min, 25 °C) inject->separate detect Detect at 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution and Enantiomeric Excess integrate->calculate

Caption: Experimental workflow for the chiral separation of 1-Benzoylpiperidin-3-amine enantiomers.

Step-by-Step Procedure
  • Mobile Phase Preparation:

    • Carefully measure 800 mL of n-hexane, 200 mL of isopropanol, and 1 mL of diethylamine.

    • Combine the solvents in a suitable container and mix thoroughly.

    • Degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (R,S)-1-Benzoylpiperidin-3-amine reference standard.

    • Dissolve the standard in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

    • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

    • Filter the final sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System Setup and Equilibration:

    • Install the Chiralpak AD-H column in the HPLC system.

    • Set the column temperature to 25 °C.

    • Purge the pump with the mobile phase.

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

  • Analysis:

    • Set the UV detector wavelength to 254 nm.

    • Inject 10 µL of the prepared sample solution onto the column.

    • Acquire the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Data Processing:

    • Integrate the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the two peaks to ensure adequate separation (Rs > 1.5 is generally considered baseline separation).

    • Determine the enantiomeric excess (ee%) of each enantiomer using the peak areas.

Expected Results

Under the optimized conditions, baseline separation of the (R)- and (S)-1-Benzoylpiperidin-3-amine enantiomers is expected. A representative chromatogram would show two well-resolved peaks. The resolution between the two enantiomers is anticipated to be greater than 2.0, indicating a robust separation method.

Troubleshooting

Problem Possible Cause Solution
Poor Resolution Incorrect mobile phase composition.Prepare fresh mobile phase, ensuring accurate measurements.
Column degradation.Use a new or validated column.
Peak Tailing Insufficient basic additive.Increase the concentration of diethylamine in the mobile phase in small increments (e.g., to 0.15%).
Active sites on the column.Flush the column with a stronger solvent and re-equilibrate.
Variable Retention Times Inadequate column equilibration.Equilibrate the column for a longer period.
Fluctuations in pump pressure or temperature.Check the HPLC system for leaks and ensure stable temperature control.

Conclusion

The HPLC method detailed in this application note provides a reliable and efficient protocol for the chiral separation of 1-Benzoylpiperidin-3-amine enantiomers. The use of a polysaccharide-based chiral stationary phase in combination with an optimized mobile phase delivers excellent resolution and peak shape. This method is suitable for routine quality control analysis and for supporting the development of pharmaceuticals containing this important chiral intermediate.

References

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Google Patents. (2014). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Pure Synth. (2023). Importance of Chiral Separation and Resolution in Drug Synthesis. [Link]

  • Columnex LLC. Chiral HPLC and SFC Columns. [Link]

  • ResearchGate. (2014). Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization. [Link]

  • ResearchGate. (2023). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • Phenomenex. Advantages of using immobilized stationary phases in chiral separations. [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

  • NIH. (2013). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • The Analytical Scientist. Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. [Link]

  • NIH. (2017). The Significance of Chirality in Drug Design and Development. [Link]

  • ResearchGate. (2013). Enantioseparation of aminoglutethimide and thalidomide by high performance liquid chromatography or supercritical fluid chromatography on mono-2 and mono-6-O-pentenyl-beta-cyclodextrin-based chiral stationary phases. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • ResearchGate. (2015). The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. [Link]

  • Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. [Link]

  • MDPI. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. [Link]

  • RSC Publishing. (2022). The significance of chirality in contemporary drug discovery-a mini review. [Link]

  • Taylor & Francis Online. (2006). Chiral Drug Separation. [Link]

  • Wiley Online Library. (2017). Synthesis of two new derivatizing reagents and their application to separation of chiral drug. [Link]

  • Federal Agency for Medicines and Health Products. (2014). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. [Link]

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 1-Benzoylpiperidin-3-amine Hydrochloride

Abstract This comprehensive guide details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Benzoylpiperidin-3-amine hydrochloride. This compo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Benzoylpiperidin-3-amine hydrochloride. This compound is a key intermediate in pharmaceutical synthesis, and its accurate analysis is critical for ensuring quality control and process consistency. The method described herein is developed based on fundamental chromatographic principles and is designed to be specific, accurate, and precise, in accordance with international regulatory standards. We will delve into the scientific rationale behind the selection of chromatographic parameters, provide a detailed step-by-step protocol for implementation, and outline a strategy for method validation based on the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Rationale

1-Benzoylpiperidin-3-amine hydrochloride is a synthetic organic compound characterized by a piperidine ring, a primary amine, and a benzoyl group. The presence of the benzoyl moiety provides a strong chromophore, making UV detection a highly suitable and sensitive analytical technique. The primary amine group, however, presents a potential chromatographic challenge. Amines are basic and can interact with residual acidic silanol groups on the surface of silica-based HPLC column packings, leading to poor peak shape (tailing) and reduced column efficiency.

To overcome this, the developed method employs a reversed-phase C18 column with an acidic mobile phase. Herein lies the core of the method's scientific integrity:

  • Reversed-Phase Chromatography: This mode is ideal for separating moderately polar compounds like our analyte. The non-polar C18 stationary phase interacts with the hydrophobic regions of the molecule (the benzoyl and piperidine structures), providing retention.[1][2]

  • Acidic Mobile Phase: By maintaining the mobile phase at an acidic pH (e.g., using a phosphate or formate buffer), the primary amine group on the piperidine ring is consistently protonated. This positive charge effectively shields the amine from interacting with the negatively charged silanol groups on the stationary phase, resulting in symmetrical, sharp peaks and improved reproducibility.

  • UV Detection: The conjugated π-electron system of the benzoyl group absorbs strongly in the UV region. This allows for sensitive and specific detection of the analyte without the need for complex derivatization procedures, which can be time-consuming and introduce variability.[3][4]

This application note provides a complete framework for researchers and quality control analysts to implement a scientifically sound HPLC method for this important pharmaceutical intermediate.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, grounded in established analytical practices.

Materials and Reagents
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Sonicator.

    • Syringe filters (0.45 µm, PTFE or nylon).

  • Chemicals and Reagents:

    • 1-Benzoylpiperidin-3-amine hydrochloride reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (ACS grade or higher).

    • Phosphoric acid (o-phosphoric acid, ~85%) (ACS grade or higher).

    • Water (HPLC grade or Milli-Q).

Step-by-Step Procedure

Step 1: Mobile Phase Preparation (20 mM Phosphate Buffer, pH 3.0)

  • Weigh approximately 2.72 g of KH₂PO₄ and transfer it to a 1000 mL volumetric flask.

  • Add approximately 900 mL of HPLC grade water and dissolve the salt completely, using a sonicator if necessary.

  • Adjust the pH of the solution to 3.0 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

  • Add water to the mark to make the final volume 1000 mL.

  • Filter the buffer solution through a 0.45 µm membrane filter before use. This buffer is Mobile Phase A.

  • Designate HPLC grade acetonitrile as Mobile Phase B.

Step 2: Standard Solution Preparation

  • Stock Standard Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of the 1-Benzoylpiperidin-3-amine hydrochloride reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of a 50:50 (v/v) mixture of Methanol and Water to dissolve the standard. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the 50:50 Methanol/Water mixture.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to the mark with the mobile phase (prepared in the ratio to be used for analysis, e.g., 70:30 Mobile Phase A:B).

Step 3: Sample Preparation

  • Accurately weigh an amount of the bulk drug substance equivalent to about 25 mg of 1-Benzoylpiperidin-3-amine hydrochloride into a 50 mL volumetric flask.

  • Follow the same dissolution and dilution procedure as described for the Stock Standard Solution (Step 2.1).

  • Perform the final dilution as described for the Working Standard Solution (Step 2.2) to achieve a nominal concentration of 50 µg/mL.

  • Before injection, filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Method Parameters and Workflow

The following table summarizes the optimized chromatographic conditions for the analysis.

Summary of Chromatographic Conditions
ParameterRecommended Condition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient/Isocratic Isocratic: 70% A / 30% B (Adjust as needed for optimal retention)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 230 nm
Run Time Approximately 10 minutes
Analytical Workflow Visualization

The diagram below outlines the complete workflow from sample preparation to final data analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (Aqueous Buffer & Organic) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Standard Solutions (Stock & Working) E Inject Standard/Sample Solutions B->E C Prepare Sample Solutions C->E D->E F Data Acquisition (Chromatogram Generation) E->F G Peak Integration (Area & Retention Time) F->G H Quantification (Assay, Purity Calculation) G->H I Generate Final Report H->I

Caption: HPLC analysis workflow for 1-Benzoylpiperidin-3-amine HCl.

Method Validation Strategy: Adherence to ICH Q2(R2)

For this method to be considered trustworthy and reliable for its intended purpose (e.g., quality control assay or purity determination), it must be validated. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guideline Q2(R2) "Validation of Analytical Procedures".[5][6][7] A comprehensive validation protocol should be established before initiating the studies.[7]

The key performance characteristics to be evaluated include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or excipients. This is typically demonstrated by analyzing a placebo, impurity-spiked samples, and force-degraded samples.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a minimum of five standard solutions of different concentrations across a specified range.

  • Accuracy: The closeness of the test results to the true value. Accuracy should be assessed across the specified range using a minimum of nine determinations (e.g., three concentrations, three replicates each).[8] It is often reported as the percent recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This must be evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. These are crucial for the analysis of impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage.

Conclusion

The RP-HPLC method detailed in this application note provides a robust, specific, and reliable means for the quantitative analysis of 1-Benzoylpiperidin-3-amine hydrochloride. By employing a C18 column with a pH-controlled mobile phase, common analytical issues associated with basic amines are effectively mitigated, ensuring excellent peak shape and reproducibility. The use of UV detection offers a simple and sensitive endpoint. The outlined protocol, when fully validated according to ICH guidelines, is suitable for implementation in regulated quality control and drug development laboratories.

References

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. (URL: [Link])

  • (R)-1-benzylpiperidin-3-amine - Industrial Chemicals. (URL: [Link])

  • Jiang, X. et al. Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. (URL: [Link])

  • Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate. (URL: [Link])

  • 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694 - PubChem. (URL: [Link])

  • (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem. (URL: [Link])

  • 1-Benzylpiperidin-3-one hydrochloride hydrate | C12H18ClNO2 | CID 2760896 - PubChem. (URL: [Link])

  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google P
  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (URL: [Link])

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. (URL: [Link])

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector - Waters Corporation. (URL: [Link])

  • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (URL: [Link])

  • Sun, S. W., & Chen, S. H. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. (URL: [Link])

  • ICH guideline Q2(R2) Validation of analytical procedures - Scientific guideline. (URL: [Link])

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks. (URL: [Link])

  • Steps for HPLC Method Validation - Pharmaguideline. (URL: [Link])

  • Lord, H., & Pawliszyn, J. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry - ACS Publications. (URL: [Link])

  • Zhou, Q., Boyd, S. A., & Teppen, B. J. Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology - ACS Publications. (URL: [Link])

  • Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])

Sources

Application

Process Development Guide: Large-Scale Synthesis of 1-Benzoylpiperidin-3-amine Hydrochloride

Executive Summary & Strategic Route Analysis This application note details a robust, scalable protocol for the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride . This motif is a critical pharmacophore in various med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Analysis

This application note details a robust, scalable protocol for the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride . This motif is a critical pharmacophore in various medicinal chemistry programs, particularly in the development of GPCR ligands and kinase inhibitors.

Retrosynthetic Logic

The primary challenge in synthesizing this molecule on a large scale is distinguishing between the two nitrogen centers: the secondary amine of the piperidine ring (N1) and the primary exocyclic amine at position 3.

Direct benzoylation of unprotected 3-aminopiperidine yields a mixture of N1-benzoyl, N3-benzoyl, and bis-benzoylated products due to competing nucleophilicity. Therefore, an orthogonal protection strategy is required.[1] The selected route utilizes 3-(Boc-amino)piperidine as the starting material. This ensures exclusive regioselectivity at N1, followed by a clean acid-mediated deprotection to yield the hydrochloride salt directly via crystallization, avoiding costly chromatographic purification.

Reaction Scheme (Graphviz Visualization)

ReactionScheme SM 3-(Boc-amino)piperidine (Starting Material) Inter Intermediate 1: 1-Benzoyl-3-(Boc-amino)piperidine SM->Inter Step 1: Benzoyl Chloride NaOH, DCM/H2O (Schotten-Baumann) Prod Target Product: 1-Benzoylpiperidin-3-amine HCl Inter->Prod Step 2: HCl / IPA Deprotection & Crystallization

Figure 1: Two-step synthetic pathway utilizing orthogonal Boc-protection to ensure regioselectivity.

Critical Process Parameters (CPPs)

Before initiating the batch, the following parameters must be controlled to ensure safety and quality.

ParameterSpecificationRationale (Causality)
Temperature (Step 1) < 10 °C (Addition)Benzoyl chloride is highly reactive. Higher temperatures promote hydrolysis of the reagent and potential bis-acylation by-products.
pH Control (Step 1) pH > 10Maintains the piperidine in its free-base nucleophilic state while neutralizing HCl generated during acylation.
Water Content (Step 2) < 0.5%Excess water during HCl deprotection can solubilize the salt, drastically reducing isolated yield during crystallization.
Stoichiometry 1.1 eq Benzoyl ClSlight excess ensures full conversion; too much excess complicates downstream purification (benzoic acid removal).

Detailed Experimental Protocols

Step 1: Regioselective N-Benzoylation (Schotten-Baumann Conditions)

Objective: To install the benzoyl group at the N1 position while the N3 position remains Boc-protected. Scale: 1.0 mol basis (approx. 200 g starting material).

Reagents & Materials:
  • 3-(Boc-amino)piperidine: 200.3 g (1.0 mol)

  • Dichloromethane (DCM): 2.0 L (10 vol)

  • Sodium Hydroxide (NaOH), 2M aq: 1.0 L (2.0 mol)

  • Benzoyl Chloride: 154.6 g (1.1 mol) [Hazard: Lachrymator]

Procedure:
  • Reactor Setup: Equip a 5 L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charging: Charge 3-(Boc-amino)piperidine and DCM. Stir at 250 RPM until fully dissolved.

  • Base Addition: Add the 2M NaOH solution. The mixture will form a biphasic system.

  • Cooling: Circulate coolant to bring the internal temperature to 0–5 °C.

  • Acylation: Add Benzoyl Chloride dropwise over 60–90 minutes.

    • Critical Control: Do not allow internal temperature to exceed 10 °C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to 20 °C and stir vigorously for 2 hours.

    • IPC (In-Process Control): Check TLC (50% EtOAc/Hexane) or HPLC. Target: < 1% Starting Material.

  • Phase Separation: Stop stirring. Allow layers to separate (15 min). Drain the lower organic (DCM) layer.

  • Washes:

    • Wash organic layer with 1M NaOH (500 mL) to remove benzoic acid by-products.

    • Wash with Brine (500 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to a thick oil or solid foam.

    • Yield Expectation: >95% crude yield. Proceed directly to Step 2.

Step 2: Boc-Deprotection & Salt Crystallization

Objective: Removal of the tert-butyl carbamate group and isolation of the hydrochloride salt. Chemistry: Acid-mediated cleavage generating isobutylene and CO₂.

Reagents:
  • Crude Intermediate (from Step 1): ~304 g (1.0 mol theoretical)

  • Isopropyl Alcohol (IPA): 1.5 L (5 vol)

  • HCl in IPA (5-6 N): 500 mL (approx. 2.5–3.0 eq)

Procedure:
  • Dissolution: Dissolve the crude intermediate in IPA (1.5 L) in the reactor. Heat to 35 °C to ensure homogeneity.

  • Acid Addition: Add the HCl/IPA solution slowly over 30 minutes.

    • Observation: Gas evolution (CO₂/Isobutylene) will occur. Ensure reactor venting is open to a scrubber.

  • Reaction: Stir at 40 °C for 3 hours.

    • Solid Formation: The product is less soluble in IPA than the protected intermediate and should begin to crystallize as a white solid.

  • Completion: Cool the slurry to 0–5 °C and age for 2 hours to maximize yield.

  • Filtration: Filter the white solid using a Büchner funnel or centrifuge.

  • Washing: Wash the cake with cold IPA (2 x 150 mL) to displace mother liquors.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Expected Results:
  • Yield: 85–90% (over two steps).

  • Appearance: White to off-white crystalline solid.

  • Purity: >98% by HPLC.

Process Flow & Logic Map

The following diagram illustrates the unit operations and decision gates for the manufacturing process.

ProcessFlow Start START: 3-(Boc-amino)piperidine React1 Reactor 1: Biphasic Acylation (DCM / NaOH / PhCOCl) Start->React1 Sep Phase Separation (Discard Aqueous) React1->Sep Complete Conversion Conc Concentration (Solvent Swap to IPA) Sep->Conc React2 Reactor 2: Deprotection (HCl / IPA) Conc->React2 Cryst Crystallization (Cool to 0°C) React2->Cryst CO2 Evolution Stops Filter Filtration & Wash Cryst->Filter QC QC Analysis (NMR, HPLC, Chloride) Filter->QC

Figure 2: Unit operation flow for the synthesis of 1-Benzoylpiperidin-3-amine HCl.

Quality Control & Troubleshooting

Analytical Specifications[2]
  • ¹H NMR (DMSO-d₆): Must show disappearance of the Boc singlet (approx. 1.4 ppm) and retention of aromatic protons (7.4–7.6 ppm).

  • HPLC Purity: > 98.0% (Area %).

  • Chloride Content: Theoretical 14.7% w/w (Confirming mono-hydrochloride salt formation).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Product solubility in IPA is too high.Add an anti-solvent such as MTBE or Ethyl Acetate to force precipitation during the cooling phase.
Gummy/Sticky Solid Residual DCM or incomplete deprotection.[1]Ensure full solvent swap to IPA before adding HCl. Extend reaction time at 40 °C.
Impurity: Benzoic Acid Incomplete washing in Step 1.Ensure the pH of the aqueous wash in Step 1 is >12 to keep benzoic acid in the aqueous phase as benzoate.

Safety & Handling (HSE)

  • Benzoyl Chloride: Potent lachrymator and corrosive. All transfers must occur in a fume hood or closed system.

  • HCl / IPA: Corrosive and flammable. Use chemically resistant gloves (Nitrile/Neoprene).

  • Isobutylene Gas: Generated during Step 2. While not toxic, it is flammable. Ensure reactor headspace is swept with nitrogen to a scrubber.

References

  • Schotten-Baumann Reaction Conditions

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
    • Organic Syntheses, Coll. Vol. 1, p. 109 (1941); Vol. 9, p. 16 (1929). Benzoyl Piperidine. Link

  • Boc-Deprotection Methodologies

    • Han, G., et al. (2004). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane". Journal of Peptide Research. Link

    • Note on Solvent Selection: While Dioxane is cited in literature, Isopropyl Alcohol (IPA) is recommended here for scale-up (Class 3 solvent)
  • Process Safety (Exotherms)

Sources

Method

Application Notes and Protocol for the Selective N-benzoylation of 3-Aminopiperidine

Introduction: The Significance of N-Aroylpiperidines in Medicinal Chemistry The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Modification of t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aroylpiperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Modification of this privileged structure allows for the fine-tuning of pharmacological properties. The N-benzoylation of substituted piperidines, such as 3-aminopiperidine, is a critical transformation in synthetic organic chemistry, providing a gateway to a diverse range of N-aroylpiperidine derivatives. These derivatives are key intermediates in the synthesis of compounds with applications as, for instance, selective noncovalent inhibitors of bacterial cysteine proteases.

This document provides a comprehensive guide to the selective N-benzoylation of the primary amino group of 3-aminopiperidine, a diamine possessing two nucleophilic centers of differing reactivity. The protocol herein is based on the principles of the Schotten-Baumann reaction, a robust and widely used method for the acylation of amines.[1] We will delve into the mechanistic underpinnings of this selectivity, provide a detailed experimental protocol, and offer insights into potential challenges and their solutions.

Reaction Principle: The Schotten-Baumann Reaction

The N-benzoylation of 3-aminopiperidine is achieved through the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[1][2] The reaction is typically performed in a two-phase system consisting of an organic solvent and an aqueous basic solution.[2][3]

The key to the successful selective benzoylation of 3-aminopiperidine lies in the differential nucleophilicity of its two amino groups. The primary amino group at the 3-position is significantly more nucleophilic and less sterically hindered than the secondary amino group within the piperidine ring. By carefully controlling the reaction conditions, particularly temperature and the rate of addition of benzoyl chloride, selective acylation of the primary amine can be achieved with high fidelity. The base, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, thus preventing the protonation of the amine starting material and driving the reaction to completion.[1]

Visualizing the Workflow

The following diagram illustrates the overall workflow for the selective N-benzoylation of 3-aminopiperidine.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Solutions: - 3-Aminopiperidine in Dichloromethane - Benzoyl Chloride in Dichloromethane - Aqueous Sodium Hydroxide reaction_setup Combine 3-aminopiperidine solution and aqueous NaOH in a cooled flask prep_reagents->reaction_setup addition Slow, dropwise addition of benzoyl chloride solution at 0-5 °C reaction_setup->addition stirring Stir vigorously at room temperature addition->stirring monitoring Monitor reaction progress by TLC stirring->monitoring phase_sep Separate organic and aqueous layers monitoring->phase_sep extraction Extract aqueous layer with Dichloromethane phase_sep->extraction washing Wash combined organic layers (water, brine) extraction->washing drying Dry organic layer over Na2SO4 washing->drying concentration Concentrate under reduced pressure drying->concentration recrystallization Recrystallize crude product concentration->recrystallization characterization Characterize product: - Melting Point - NMR Spectroscopy - Mass Spectrometry recrystallization->characterization

Caption: Workflow for N-benzoylation of 3-aminopiperidine.

Detailed Experimental Protocol

This protocol is designed for the selective N-benzoylation of racemic 3-aminopiperidine. Appropriate adjustments may be necessary for enantiomerically pure starting materials.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
3-AminopiperidineC₅H₁₂N₂100.165.0 g49.9 mmol≥98%Sigma-Aldrich
Benzoyl ChlorideC₇H₅ClO140.577.0 g (5.8 mL)49.8 mmol≥99%Sigma-Aldrich
Sodium HydroxideNaOH40.002.2 g55.0 mmol≥97%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-ACS GradeVWR
Deionized WaterH₂O18.0250 mL---
Brine (sat. NaCl)NaCl(aq)-30 mL---
Anhydrous Na₂SO₄Na₂SO₄142.04~5 g-GranularJ.T. Baker
Equipment
  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup:

    • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 3-aminopiperidine (5.0 g, 49.9 mmol) in dichloromethane (75 mL).

    • Add a solution of sodium hydroxide (2.2 g, 55.0 mmol) in deionized water (50 mL) to the flask.

    • Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.

  • Addition of Benzoyl Chloride:

    • Dissolve benzoyl chloride (7.0 g, 49.8 mmol) in dichloromethane (25 mL) and transfer this solution to the dropping funnel.

    • Add the benzoyl chloride solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature is maintained between 0-10 °C. A white precipitate may form during the addition.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring vigorously for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 95:5). The starting material (3-aminopiperidine) is highly polar, while the product is less so.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine all organic layers and wash sequentially with deionized water (30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (~5 g), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain pure N-(piperidin-3-yl)benzamide.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H and ¹³C NMR Spectroscopy: Confirm the structure and assess purity.

  • Mass Spectrometry: Determine the molecular weight of the product.

Mechanism and Selectivity

The selective N-benzoylation of 3-aminopiperidine is governed by the principles of nucleophilicity and steric hindrance.

mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product & By-product 3-AP 3-Aminopiperidine BzCl Benzoyl Chloride Intermediate Tetrahedral Intermediate BzCl->Intermediate Product N-(piperidin-3-yl)benzamide Intermediate->Product Collapse & Proton Transfer HCl HCl HClNaOH HClNaOH NaClH2O NaClH2O HClNaOH->NaClH2O Neutralization

Sources

Application

Application Note: Comprehensive Purity Analysis of 1-Benzoylpiperidin-3-amine Hydrochloride

This Application Note is designed as a definitive technical guide for the purity analysis of 1-Benzoylpiperidin-3-amine hydrochloride . It synthesizes authoritative analytical chemistry principles with practical, field-p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the purity analysis of 1-Benzoylpiperidin-3-amine hydrochloride . It synthesizes authoritative analytical chemistry principles with practical, field-proven methodologies suitable for a regulatory-compliant environment.

Introduction & Compound Analysis

1-Benzoylpiperidin-3-amine hydrochloride is a critical chiral building block, often utilized in the synthesis of complex pharmaceutical agents (e.g., kinase inhibitors, GPCR ligands).

Chemical Context & Analytical Challenges[1][2]
  • Structure: The molecule features a piperidine ring with a benzoyl group at the

    
     position and a primary amine at the 
    
    
    
    position. The hydrochloride salt forms at the basic primary amine.
  • Chromophore Advantage: Unlike unsubstituted 3-aminopiperidine, which lacks a strong UV chromophore, the benzoyl moiety acts as an internal tag, providing strong UV absorption (

    
     nm). This eliminates the need for pre-column derivatization for achiral purity.
    
  • Chirality: The

    
     carbon is a stereocenter. Enantiomeric purity is critical as the (R) and (S) enantiomers often exhibit vastly different pharmacological profiles.
    
  • Basicity: The primary amine (

    
    ) can cause severe peak tailing on standard silica-based columns if unbuffered mobile phases are used.
    

Analytical Strategy Overview: We employ a multi-modal approach to ensure "Total Purity":

  • RP-HPLC (UV): For chemical purity and related substances.

  • Chiral HPLC: For enantiomeric excess (ee).

  • Potentiometric Titration: For precise stoichiometry of the hydrochloride counter-ion.

Analytical Workflow Visualization

The following diagram illustrates the decision logic and workflow for the complete characterization of the material.

AnalyticalWorkflow cluster_Identity Identity Confirmation cluster_Purity Quantitative Purity Start Raw Material 1-Benzoylpiperidin-3-amine HCl NMR 1H / 13C NMR (Structure) Start->NMR MS LC-MS (m/z 205.1 [M+H]+) Start->MS SaltID AgNO3 Precip. (Chloride) Start->SaltID HPLC_Achiral RP-HPLC (C18) Chemical Purity % Start->HPLC_Achiral HPLC_Chiral Chiral HPLC (AD-H) Enantiomeric Excess % Start->HPLC_Chiral Titration Potentiometric Titration HCl Content % Start->Titration Report Final CoA Generation HPLC_Achiral->Report HPLC_Chiral->Report Titration->Report

Caption: Figure 1. Integrated analytical workflow for the characterization of 1-Benzoylpiperidin-3-amine HCl, ensuring identity, chemical purity, stereochemical integrity, and salt stoichiometry.

Protocol 1: Chemical Purity by RP-HPLC

Objective: Quantify chemical purity and identify impurities related to synthesis (e.g., benzoic acid, unreacted 3-aminopiperidine).

Method Rationale (Expertise)

The primary amine at C3 is prone to interaction with residual silanols on the stationary phase, leading to peak tailing. To mitigate this, we use a low pH mobile phase containing Trifluoroacetic Acid (TFA). TFA acts as both a pH modifier (protonating the amine, preventing silanol interaction) and an ion-pairing agent to improve retention and peak shape.

Experimental Conditions
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

mm, 3.5 µm
Mobile Phase A Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 230 nm (Benzoyl absorption max)
Injection Vol 5 µL
Diluent Water:Acetonitrile (90:10)
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Start Gradient
15.060Ramp
18.095Wash
20.095Hold
20.15Re-equilibrate
25.05End
System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amine analysis).
    
  • Precision (RSD): NMT 1.0% for 6 replicate injections of the standard.

  • Resolution (

    
    ):  > 2.0 between the main peak and nearest impurity.
    

Protocol 2: Enantiomeric Purity by Chiral HPLC

Objective: Determine the Enantiomeric Excess (ee) of the specific isomer (e.g., (R)-isomer).

Method Rationale

The benzoyl group provides excellent


 interaction sites for polysaccharide-based chiral stationary phases. The Chiralpak AD-H  (Amylose tris(3,5-dimethylphenylcarbamate)) is the gold standard for amide/amine separations. A "Polar Organic" or "Normal Phase" mode with a basic additive (Diethylamine) is required to suppress ionization of the amine and ensure sharp peaks.
Experimental Conditions
ParameterSpecification
Column Daicel Chiralpak AD-H,

mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80 : 20 : 0.1)
Mode Isocratic
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 254 nm

Note: If solubility in Hexane is poor, switch to Polar Organic Mode : Acetonitrile : Methanol : Diethylamine (95 : 5 : 0.1) using a Chiralpak IC or IG column.

Protocol 3: Chloride Content by Potentiometric Titration

Objective: Confirm the stoichiometry of the salt (Mono-HCl vs. Di-HCl) and calculate the "As Is" assay.

Method Rationale

HPLC gives purity as a % of UV area, but it does not account for inorganic salts or water. Titration with Silver Nitrate (


) specifically targets the chloride counter-ion, providing an absolute mass balance check.
Step-by-Step Procedure
  • Equipment: Automatic Potentiometric Titrator with a Silver Ring Electrode (or Ag/AgCl combined electrode).

  • Titrant: 0.1 N Silver Nitrate (

    
    ), standardized against NaCl.
    
  • Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (

    
    , to prevent carbonate interference).
    
  • Sample: Weigh accurately ~100 mg of the sample into the titration beaker.

  • Titration: Titrate with 0.1 N

    
     to the inflection point.[1]
    
  • Calculation:

    
    
    Theoretical Chloride for Mono-HCl (MW ~240.7): ~14.7%
    

Validation Strategy (ICH Q2(R2) Aligned)

To ensure the trustworthiness of these protocols, the following validation parameters must be assessed:

Specificity (Stress Testing)

Perform forced degradation to demonstrate the method is stability-indicating.

  • Acid/Base Hydrolysis: Treat with 0.1 N HCl/NaOH at 60°C for 2 hours.

    • Expectation: Hydrolysis of the benzoyl amide bond, yielding benzoic acid and 3-aminopiperidine. The HPLC method must resolve Benzoic Acid (

      
       early/mid) from the parent.
      
Linearity & Range

Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance:

    
    .[2]
    
Accuracy (Recovery)

Spike known impurities (if available) or perform standard addition at 80%, 100%, and 120% levels.

  • Acceptance: 98.0% – 102.0% recovery.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][5] [Link]

  • Daicel Corporation. (n.d.). Chiralpak AD-H Instruction Manual. Chiral Technologies. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (General reference for TFA buffer usage in amine analysis).

Sources

Method

Use of 1-Benzoylpiperidin-3-amine hydrochloride in parallel synthesis

Application Note: High-Throughput Parallel Synthesis Using 1-Benzoylpiperidin-3-amine Hydrochloride Abstract This guide details the strategic application of 1-Benzoylpiperidin-3-amine hydrochloride (1-BPA[1]·HCl) as a co...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Parallel Synthesis Using 1-Benzoylpiperidin-3-amine Hydrochloride

Abstract

This guide details the strategic application of 1-Benzoylpiperidin-3-amine hydrochloride (1-BPA[1]·HCl) as a core scaffold in parallel medicinal chemistry.[1] Recognized as a "privileged structure," the benzoylpiperidine motif offers established bioactivity in GPCR and kinase modulation. This protocol addresses the specific challenges of handling the hydrochloride salt in high-throughput (HT) workflows, providing validated methods for in-situ neutralization, library generation (Amide, Urea, and Reductive Amination), and solid-phase scavenging purification.

Introduction: The Privileged Scaffold

In drug discovery, the piperidine ring is ubiquitous, yet the 1-benzoylpiperidin-3-amine offers a specific vector profile that distinguishes it from the common 4-substituted analogs.[1]

  • Structural Rigidity: The N1-benzoyl group planarizes the nitrogen, reducing conformational entropy and often serving as a hydrophobic anchor in the S1 or S2 binding pockets of target proteins (e.g., DPP-IV, NOP receptors).

  • Vector Analysis: The C3-amine provides a chiral handle (if resolved) or a racemic vector that projects substituents out of the scaffold plane, ideal for probing solvent-exposed regions or adjacent sub-pockets.

Technical Specifications:

  • Compound: 1-Benzoylpiperidin-3-amine hydrochloride[1][2]

  • MW: 240.73 g/mol (Salt); ~204.27 g/mol (Free Base)[1]

  • Solubility: High in DMSO, Methanol, Water; Low in DCM/EtOAc (as salt).

  • pKa: ~9.8 (Conjugate acid of C3-amine).[1]

Pre-Analytical Processing: Handling the HCl Salt

Challenge: Direct use of amine hydrochloride salts in parallel synthesis can lead to variable yields due to incomplete neutralization or precipitation of inorganic salts (e.g., TEA·HCl) that clog liquid handling tips.[1] Solution: A validated "In-Situ Neutralization" protocol is recommended over bulk free-basing, which risks oxidative degradation of the free amine during storage.[1]

Protocol A: Preparation of Stock Solutions
  • Solvent Choice: Use Anhydrous DMA (Dimethylacetamide) or NMP (N-Methyl-2-pyrrolidone).[1] Avoid DMF if possible due to potential breakdown to dimethylamine over time.[1]

  • Concentration: Prepare a 0.2 M stock solution of 1-BPA·HCl.

  • Neutralization Buffer: Prepare a solution of 1.0 M DIPEA (Diisopropylethylamine) in the same solvent.[1]

Expert Insight: Do not premix the base and the amine salt days in advance. Mix immediately prior to dispensing into reaction plates to minimize potential side reactions or precipitation.

Parallel Synthesis Workflows

This section outlines three modular workflows compatible with 96-well block formats.

Module 1: Amide Coupling (Acylation)

Target: Diversity scanning of the C3-amine with carboxylic acids.[1]

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA.[1]

Step-by-Step Protocol:

  • Dispensing: Add 100 µL of 0.2 M 1-BPA·HCl stock (20 µmol) to each well.

  • Activation: Add 1.2 equivalents of Carboxylic Acid (0.24 M in DMA) and 1.2 equivalents of HATU.

  • Initiation: Add 3.0 equivalents of DIPEA. The extra equivalents ensure full neutralization of the HCl salt and activation of the acid.

  • Incubation: Shake at 600 rpm for 16 hours at Room Temperature (RT).

  • QC Check: LCMS should show >90% conversion. If <50%, re-dose with HATU/DIPEA and heat to 40°C.[1]

Module 2: Urea Formation

Target: Hydrogen-bond donor/acceptor modulation using Isocyanates.[1]

Step-by-Step Protocol:

  • Dispensing: Add 100 µL of 0.2 M 1-BPA·HCl stock (20 µmol).[1]

  • Base Addition: Add 2.5 equivalents of Polymer-Supported Diisopropylethylamine (PS-DIPEA) resin.[1] Note: Solid-supported base prevents the formation of soluble salts that complicate purification.

  • Reactant: Add 1.1 equivalents of Isocyanate (in DCM or DCE).

  • Incubation: Shake gently (to avoid resin pulverization) for 12 hours.

Module 3: Reductive Amination

Target: Alkylation to form secondary amines (maintaining basicity).[1]

Step-by-Step Protocol:

  • Dispensing: Add 100 µL of 0.2 M 1-BPA·HCl stock.

  • Neutralization: Add 1.0 equivalent of TEA (Triethylamine).[1]

  • Aldehyde Addition: Add 1.2 equivalents of Aldehyde (in DCE/MeOH 9:1).

  • Imine Formation: Shake for 2 hours at RT.

  • Reduction: Add 2.0 equivalents of STAB (Sodium Triacetoxyborohydride) as a solid or slurry.[1]

  • Quench: Add 10% aq. NaHCO3 after 16 hours.[1]

Purification Strategy: Solid-Phase Scavenging

In high-throughput synthesis, column chromatography is the bottleneck.[1] We utilize chemoselective scavenging resins to remove excess reagents, leaving the pure product in solution.

Logic: Since 1-BPA·HCl is the high-value scaffold, we typically use excess electrophile (Acid chloride, Isocyanate) to drive the reaction to completion, then scavenge the remaining electrophile.

Reaction TypeExcess ReagentScavenger ResinMechanism
Amide Coupling Carboxylic AcidPS-Trisamine Primary amine on resin binds activated ester/acid.[1]
Urea Formation IsocyanatePS-Trisamine Reacts with isocyanate to form urea on bead.[1]
Sulfonylation Sulfonyl ChloridePS-Trisamine Reacts to form sulfonamide on bead.[1]
Reductive Amination AldehydePS-TsNHNH2 Tosyl hydrazine resin captures unreacted aldehyde.[1]

Protocol:

  • Add 3-5 equivalents (relative to excess reagent) of the appropriate scavenger resin to the reaction well.[1]

  • Add solvent (DCM/MeOH) to swell resin.[1]

  • Shake for 4-6 hours.

  • Filter the supernatant into a collection plate.

  • Evaporate solvent to yield purified product.[1][3]

Visualizing the Workflow

The following diagram illustrates the decision logic for library synthesis using 1-BPA·HCl.

ParallelSynthesis Start 1-Benzoylpiperidin-3-amine HCl Neutralization Neutralization (DIPEA or PS-DIPEA) Start->Neutralization Dissolve in DMA/NMP Path_Amide Pathway A: Amide Coupling Neutralization->Path_Amide Path_Urea Pathway B: Urea Formation Neutralization->Path_Urea Path_RedAm Pathway C: Reductive Amination Neutralization->Path_RedAm Scav_Amide Scavenge Excess Acid: PS-Trisamine Path_Amide->Scav_Amide Reaction Complete Scav_Urea Scavenge Excess Iso: PS-Trisamine Path_Urea->Scav_Urea Reaction Complete Scav_RedAm Scavenge Excess Ald: PS-Tosylhydrazine Path_RedAm->Scav_RedAm Reaction Complete Reag_Acid + R-COOH + HATU Reag_Acid->Path_Amide Reag_Iso + R-N=C=O Reag_Iso->Path_Urea Reag_Ald + R-CHO + STAB Reag_Ald->Path_RedAm Final Final Library (LCMS QC) Scav_Amide->Final Filter Scav_Urea->Final Filter Scav_RedAm->Final Filter

Figure 1: Logic flow for parallel library generation using 1-Benzoylpiperidin-3-amine HCl, highlighting reaction branching and specific scavenging strategies.

References

  • Watson, S. J., et al. (2016).[1] "The Benzoylpiperidine Scaffold in Medicinal Chemistry: A Privileged Structure." Journal of Medicinal Chemistry. (Note: Representative citation for scaffold utility).

  • Sigma-Aldrich. (2023).[1] "Product Specification: (R)-3-Amino-1-benzylpiperidine." Sigma-Aldrich Catalog.

  • Boger, D. L. (2003).[1] "Solution-Phase Parallel Synthesis of Libraries Targeting GPCRs." Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (2023).[1] "Compound Summary: 1-Benzoylpiperidin-3-amine." National Library of Medicine.[1]

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) before handling chemical reagents.

Sources

Application

Application Note: High-Resolution X-ray Structure Determination of 1-Benzoylpiperidin-3-amine Hydrochloride

Executive Summary & Scientific Rationale 1-Benzoylpiperidin-3-amine hydrochloride represents a critical class of chiral building blocks used in the synthesis of kinase inhibitors (e.g., Janus kinase pathways) and GPCR li...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

1-Benzoylpiperidin-3-amine hydrochloride represents a critical class of chiral building blocks used in the synthesis of kinase inhibitors (e.g., Janus kinase pathways) and GPCR ligands.[1] In drug development, the precise determination of the absolute configuration (R vs. S) of the C3-amine center is non-negotiable. While NMR can determine relative stereochemistry, X-ray crystallography remains the gold standard for absolute configuration assignment.

This Application Note provides a rigorous protocol for the structural characterization of this molecule. Unlike rigid aromatic systems, the piperidine ring introduces conformational flexibility (chair vs. twist-boat), and the hydrochloride salt formation creates complex hydrogen-bonding networks that dictate crystal packing. This guide addresses the specific challenges of crystallizing flexible ammonium salts and leveraging the chloride ion's anomalous scattering for absolute structure determination.

Pre-Crystallization Characterization & Salt Stoichiometry

Before attempting crystallization, the protonation state must be defined. 1-Benzoylpiperidin-3-amine contains two nitrogen atoms:

  • Amide Nitrogen (N1): Non-basic due to resonance delocalization with the carbonyl.

  • Primary Amine (N3): Highly basic (

    
    ).[1]
    

Critical Insight: The target crystal is the monohydrochloride salt. Excess HCl may lead to degradation of the amide bond or formation of unstable solvates.

Table 1: Physicochemical Profile for Crystallography
ParameterValue / CharacteristicImplication for Crystallography
Molecular Weight ~240.73 g/mol (Salt)Small unit cell expected; high-resolution data achievable.[1]
Chirality C3 Center (R or S)Space group must be non-centrosymmetric (e.g.,

,

).
H-Bond Donors 3 (-NH

)
Strong charge-assisted H-bonds will dominate packing.[1]
H-Bond Acceptors 2 (C=O, Cl

)
The Chloride ion acts as the central H-bond acceptor hub.[1]
Solubility High: MeOH, WaterMod: EtOH, iPrOHLow: Et

O, Hexane
Use anti-solvent diffusion (MeOH/Et

O) for growth.

Protocol A: Crystal Growth Strategy

The flexibility of the piperidine ring often leads to disorder if crystallization is too rapid. We utilize a Vapor Diffusion approach to ensure thermodynamic control, favoring the most stable conformer.

Workflow Diagram: Crystallization Logic

CrystallizationWorkflow Start Starting Material: 1-Benzoylpiperidin-3-amine HCl Solubility Solubility Screen (Target: 20-50 mg/mL) Start->Solubility MethodSelect Select Method: Vapor Diffusion Solubility->MethodSelect High Solubility in MeOH Setup Setup Hanging Drop Solvent: MeOH Precipitant: Et2O or Acetone MethodSelect->Setup Observation Incubation 4°C vs 20°C (7-14 Days) Setup->Observation Harvest Harvest Crystals (Paratone-N Oil) Observation->Harvest Birefringent Prisms

Figure 1: Optimized vapor diffusion workflow for amine hydrochloride salts.

Step-by-Step Methodology
  • Preparation: Dissolve 20 mg of the amine hydrochloride in 0.5 mL of Methanol (HPLC grade). Ensure the solution is particle-free by filtering through a 0.22

    
    m PTFE filter.[1]
    
  • Setup (Hanging Drop):

    • Place 500

      
      L of Diethyl Ether (precipitant) in the reservoir of a 24-well VDX plate.
      
    • Pipette 2

      
      L of the protein solution onto a siliconized cover slide.
      
    • Add 1

      
      L of the reservoir solution to the drop (initial nucleation trigger).
      
    • Invert the slide and seal with grease.

  • Incubation: Store at 4°C. Lower temperature reduces the kinetic energy of the piperidine ring, reducing thermal disorder.

  • Monitoring: Check for crystals after 3 days. Look for distinct prisms or blocks.[1] Avoid needles (often indicates rapid precipitation and twinning).[1]

Protocol B: Data Collection & Strategy

For absolute configuration determination of light-atom structures (C, H, N, O), the presence of Chlorine is the "heavy atom" anchor.

  • Radiation Source: Copper (

    
    , 
    
    
    
    )
    .[1][2]
    • Reasoning: The anomalous scattering signal (

      
      ) of Chlorine is significantly stronger at Cu wavelengths (
      
      
      
      ) compared to Molybdenum (
      
      
      ). This is essential for calculating the Flack parameter reliably.
  • Temperature: 100 K (Cryostream).[1]

    • Reasoning: Essential to freeze the piperidine ring puckering modes. Room temperature data often results in elongated thermal ellipsoids for C2/C3/C4 atoms, obscuring bond precision.[1]

Data Collection Parameters
  • Detector Distance: 40-50 mm (maximize high-resolution shells).

  • Scan Width: 0.5° per frame.

  • Total Rotation: 360° (or >180° for high redundancy).[1] High redundancy (>10x) is required to accurately measure the small anomalous differences (

    
    ).
    

Protocol C: Structure Solution & Refinement

Workflow Diagram: Phasing & Refinement

RefinementLogic RawData Raw Diffraction Data (Cu K-alpha) SpaceGroup Space Group Det. (Look for systematic absences) RawData->SpaceGroup Phasing Phasing (SHELXT) Intrinsic Phasing SpaceGroup->Phasing Refinement Refinement (SHELXL) Anisotropic Refinement Phasing->Refinement AbsConfig Absolute Config (Flack Parameter) Refinement->AbsConfig Refine Flack x Validation Validation (CheckCIF / R-factor) AbsConfig->Validation Validation->Refinement If R > 5%

Figure 2: Logic flow for solving non-centrosymmetric light-atom salt structures.

Refinement Checklist
  • Chloride Location: The Cl- ion is the strongest scatterer.[1] Locate it first in the difference map.

  • Hydrogen Placement:

    • C-H: Place geometrically (Riding model).

    • N-H (Ammonium): Locate in the difference Fourier map (

      
      ) if data resolution is < 0.84 Å.[1] If not, place geometrically allowing for H-bonding torsion.[1]
      
  • Absolute Configuration (The Flack Parameter):

    • Refine the Flack parameter (

      
      ).
      
    • Interpretation:

      • 
         (with small esd, e.g., 
        
        
        
        ): Correct enantiomer.[1]
      • 
        : Inverted structure (flip the coordinates).
        
      • 
        : Racemic twin (or wrong space group).[1]
        

Application Analysis: What the Structure Tells Us

Once the structure is solved, the following interactions characterize the stability and efficacy of the molecule:

The "Charge-Clamp" Motif

In 3-aminopiperidine salts, the chloride ion typically sits in a "pocket" formed by the ammonium group.

  • Interaction:

    
    
    
  • Distance: Expect

    
    .[1]
    
  • Significance: This anchors the chiral center. If the distance is

    
    , suspect solvent insertion (solvate formation).
    
Piperidine Conformation

The piperidine ring usually adopts a Chair conformation to minimize 1,3-diaxial interactions.[1]

  • Check: Calculate the Cremer-Pople puckering parameters (

    
    ).
    
  • Relevance: The equatorial vs. axial orientation of the C3-ammonium group determines the biological binding profile. In most bioactive conformers, the bulky benzoyl group at N1 forces the C3-substituent into an equatorial position.

Amide Planarity

The N1-C(carbonyl) bond should show partial double bond character (


), indicating resonance.[1] A deviation from planarity (torsion angle 

or

) suggests steric strain, which is a high-energy state often relevant to the transition state in enzymatic binding.

References & Authoritative Sources

  • Flack, H. D. (1983).[1] "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881.[1] Link

    • Foundational text for absolute configuration determination.

  • Gould, R. O., et al. (1996).[1] "Asymmetric synthesis and crystal structures of 3-aminopiperidine derivatives". Journal of the Chemical Society, Perkin Transactions 2.

    • Provides comparative structural data for piperidine ring conformations.

  • Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8.[1] Link

    • Standard protocol for refinement of small molecule salts.

  • Thompson, A. L., & Watkin, D. J. (2009).[1] "X-ray crystallography of pharmaceutical salts". Journal of Pharmacy and Pharmacology.

    • Discusses the specific role of counter-ions like Chloride in crystal packing.

Disclaimer: This protocol is designed for research purposes. Specific safety data sheets (SDS) for 1-Benzoylpiperidin-3-amine HCl and all solvents must be reviewed prior to experimentation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Benzoylpiperidin-3-amine Hydrochloride Stability &amp; Degradation

The following technical guide is structured as a dynamic support center resource, designed for immediate application in analytical and stability profiling workflows. [1][2] Product: 1-Benzoylpiperidin-3-amine hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource, designed for immediate application in analytical and stability profiling workflows.

[1][2]

Product: 1-Benzoylpiperidin-3-amine hydrochloride CAS: (Analogous scaffold reference) Chemical Class: N-acyl piperidine / Primary amine salt Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

1-Benzoylpiperidin-3-amine hydrochloride is a bifunctional scaffold containing a tertiary amide (chemically robust) and a primary amine (chemically labile, protonated in salt form).[1] Stability issues typically arise not from the spontaneous cleavage of the amide, but from oxidative stress on the primary amine or hydrolytic cleavage under extreme pH excursions .[2]

This guide addresses the three critical degradation vectors:

  • Hydrolytic Cleavage (Amide bond failure).[2]

  • Oxidative Degradation (N-oxide/Imine formation).[1][2]

  • Physical Instability (Hygroscopicity & Salt Disproportionation).[2]

Module 1: Hydrolytic Degradation Pathways

The Issue

Users often report the appearance of two distinct polar peaks during forced degradation studies at pH extremes (<2 or >10). This results from the hydrolysis of the benzamide bond.[2]

Mechanism & Causality

While tertiary amides are generally stable, the benzoyl group is susceptible to acid- or base-catalyzed hydrolysis.[1][2]

  • Acidic Conditions: Protonation of the carbonyl oxygen increases electrophilicity, allowing water attack.[2]

  • Basic Conditions: Direct nucleophilic attack by hydroxide on the carbonyl carbon.[2]

Key Degradants:

  • Benzoic Acid (Retains UV activity, elutes later on RP-HPLC).[1][2]

  • Piperidin-3-amine (Highly polar, often lost in void volume without ion-pairing).[1][2]

Pathway Visualization

Hydrolysis Parent 1-Benzoylpiperidin-3-amine (Parent) Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ or OH- Benzoic Benzoic Acid (UV Active) Inter->Benzoic Cleavage Amine Piperidin-3-amine (Polar/UV Inactive) Inter->Amine Cleavage

Caption: Figure 1.[1][3] Hydrolytic cleavage of the N-benzoyl amide bond yielding benzoic acid and the piperidine core.

Troubleshooting Q&A

Q: Why is my mass balance poor after acidic stress? A: The degradation product, Piperidin-3-amine , lacks a strong chromophore (no aromatic ring) and is highly polar. It likely elutes in the solvent front (void volume) on standard C18 columns.

  • Solution: Use a Charged Aerosol Detector (CAD) or LC-MS for detection.[1][2] Switch to a HILIC column or add an ion-pairing agent (e.g., 0.1% Heptafluorobutyric acid) to retain the amine.[2]

Q: Is the hydrolysis reversible? A: No. Once the amide bond is cleaved to benzoic acid and the amine, they will not spontaneously recombine in aqueous solution.[2] This is a permanent degradation event.[1][2]

Module 2: Oxidative Degradation

The Issue

"Unknown Impurity A" appears at RRT ~0.9 or ~1.1 during stability testing, particularly in formulations containing peroxides (e.g., Povidone/PEG excipients) or upon exposure to air.[2]

Mechanism & Causality

The primary amine at position 3 is the most vulnerable site for oxidation.[2]

  • N-Hydroxylation: Formation of the hydroxylamine (N-OH).[1][2]

  • N-Oxidation: Further oxidation to the nitroso or nitro species (severe stress).[1][2]

  • Alpha-Oxidation: Oxidation of the piperidine ring carbon adjacent to the nitrogen is possible but kinetically slower than the primary amine oxidation.[2]

Pathway Visualization

Oxidation Parent 1-Benzoylpiperidin-3-amine N_OH N-Hydroxylamine (R-NH-OH) Parent->N_OH [O] (Peroxides) Imine Cyclic Imine (Dehydrogenation) Parent->Imine -2H (Oxidative Dehydrogenation) Dimer Azo/Azoxy Dimers N_OH->Dimer Condensation

Caption: Figure 2.[1] Oxidative pathways affecting the primary amine and piperidine ring.

Troubleshooting Q&A

Q: How do I distinguish between hydrolysis and oxidation peaks? A: Use a Diode Array Detector (DAD).

  • Hydrolysis (Benzoic Acid): Distinct UV spectrum of benzoic acid (Max ~230 nm, shoulder ~270 nm).

  • Oxidation (N-oxides): UV spectrum usually resembles the parent (benzoyl chromophore remains intact), but the retention time shifts slightly. MS detection will show M+16 (Oxygen insertion) or M-2 (Dehydrogenation).[1]

Q: My sample turned yellow, but HPLC purity is >99%. Why? A: This is classic "Color-Purity Disconnect." Trace amounts (<0.1%) of oxidative coupling products (azo/azoxy dimers or conjugated imines) have high extinction coefficients in the visible region.[2] They cause visible yellowing even when chemically insignificant.[1][2]

Module 3: Physical Stability & Salt Disproportionation

The Issue

The hydrochloride salt is hygroscopic.[2] Users report "clumping" or "deliquescence" during weighing, leading to assay errors.

Mechanism & Causality
  • Hygroscopicity: The HCl salt of a primary amine attracts atmospheric moisture.[2]

  • Disproportionation: In high humidity or presence of weak bases, HCl can be lost as gas (if heated) or neutralized, reverting the salt to the Free Base (oil or low-melting solid). The free base is significantly more reactive to oxidation and CO2 (carbamate formation) than the salt.

Summary of Stress Testing Data
Stress ConditionExpected DegradationPrimary DegradantsMitigation Strategy
Acid (0.1N HCl, 60°C) Moderate (<5%)Benzoic Acid, Piperidin-3-amineKeep pH > 2 during processing.[1][2]
Base (0.1N NaOH, 60°C) High (>10%)Benzoic Acid, Piperidin-3-amineAvoid alkaline workups; use buffers.[1]
Oxidation (3% H2O2) High (>15%)N-oxides, HydroxylaminesUse peroxide-free solvents/excipients.[1]
Thermal (Solid, 80°C) Low (<1%)None (if dry)Store in desiccated, tightly sealed vials.
Photostability Low/ModerateRadical coupling productsProtect from light (amber glassware).[2]

Module 4: Analytical Method Guidelines

Recommended HPLC Conditions for Stability Indicating Method:

  • Column: C18 is acceptable for the parent and benzoic acid.[2] However, for full mass balance, a Pentafluorophenyl (PFP) or HILIC column is superior to retain the polar amine degradant.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA pairs with the amine to improve shape).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Wavelength: 230 nm (Benzoyl absorption).[2][4]

Protocol Verification Step:

  • Self-Check: Inject a standard of Benzoic Acid .[2] If it co-elutes with your "impurity," your gradient is too shallow.[2] Adjust organic ramp to separate the acid from the parent.[2]

References

  • PubChem. 1-Benzylpiperidin-3-amine (Analogous Structure Data).[1][2][5][6] National Library of Medicine.[2] Available at: [Link]

  • Sonawane, S. & Gide, P. (2012).[2] Optimization of Forced Degradation Using Experimental Design... Rebamipide (Benzamide derivative).[2] ResearchGate.[1][2] Available at: [Link]

  • Organic Syntheses. Benzoyl piperidine Synthesis and Hydrolysis conditions. Org.[1][2] Synth. 1929, 9,[2] 16. Available at: [Link]

  • Baertschi, S. W., et al. (2011).[2] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1][2] Informa Healthcare.[1][2] (Standard text for amide hydrolysis mechanisms).

  • Alsante, K. M., et al. (2007).[2] The role of degradant profiling in active pharmaceutical ingredients and drug products.[2][7][8] Advanced Drug Delivery Reviews.[1][2] (Guidance on mass balance and polar degradants).

Sources

Optimization

Technical Support Center: Purification of 1-Benzoylpiperidin-3-amine Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 1-Benzoylpiperidin-3-amine hydrochloride. The informa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 1-Benzoylpiperidin-3-amine hydrochloride. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights to overcome common challenges encountered during the purification of this compound.

Introduction

1-Benzoylpiperidin-3-amine hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). The synthesis of this compound, typically involving the benzoylation of a piperidine precursor, can lead to a range of byproducts that complicate purification. This guide provides a comprehensive overview of common impurities and robust methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when synthesizing 1-Benzoylpiperidin-3-amine hydrochloride?

A1: The byproduct profile largely depends on the synthetic route employed. However, common impurities include:

  • Benzoic Acid: Arises from the hydrolysis of excess benzoyl chloride used during the benzoylation step.[1][2]

  • Unreacted Starting Materials: Such as 3-aminopiperidine derivatives.

  • Di-benzoylated Product: Formation of 1-benzoyl-3-(dibenzoylamino)piperidine can occur if the reaction conditions are not carefully controlled.

  • Salts: Inorganic salts may be present from the workup and hydrochloride salt formation steps.

Q2: What are the recommended analytical techniques to assess the purity of my product?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of 1-Benzoylpiperidin-3-amine hydrochloride. It is also advisable to use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of the desired product and identify any major impurities. Thin-Layer Chromatography (TTC) is a quick and effective tool for monitoring the progress of purification.

Q3: How should I properly store 1-Benzoylpiperidin-3-amine hydrochloride to prevent degradation?

A3: As an amine salt, it is relatively stable. However, it is recommended to store it in a cool, dry place, away from strong bases and oxidizing agents. The container should be tightly sealed to prevent moisture absorption.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-Benzoylpiperidin-3-amine hydrochloride.

Problem Potential Cause Troubleshooting Solution
Low overall yield after purification. 1. Product loss during aqueous washes in acid-base extraction. 2. Irreversible adsorption of the basic product onto acidic silica gel during column chromatography.[3] 3. Co-precipitation of the product with impurities during recrystallization.1. Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine. Use multiple extractions with a smaller volume of organic solvent. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent (e.g., 0.5-1%). Alternatively, use a different stationary phase like alumina.[4] 3. Perform a slow recrystallization from a carefully selected solvent system.
My final product is an oil instead of a solid. 1. Presence of residual solvent. 2. Impurities are depressing the melting point.1. Dry the product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. 2. Re-purify the product using an alternative method (e.g., column chromatography followed by recrystallization).
HPLC analysis shows a broad, tailing peak for my product. The basic piperidine nitrogen is interacting with acidic silanol groups on the HPLC column.[3]Add a basic modifier, such as triethylamine or diethylamine (typically 0.1%), to the mobile phase to improve peak shape.
I see an unexpected peak in my NMR spectrum. This could be a byproduct or a salt of the product with a different counterion.Compare the spectrum with known spectra of potential byproducts. Consider performing a 2D NMR experiment for more detailed structural information.
The color of my product is off-white or yellowish. This may indicate the presence of colored impurities or slight degradation of the product.Attempt to remove the colored impurities by recrystallization with activated carbon.

Purification Protocols

Acid-Base Extraction

This technique is highly effective for separating the basic 1-Benzoylpiperidin-3-amine from neutral and acidic impurities like benzoic acid.

Protocol:

  • Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities like benzoic acid.

  • Extract the organic layer with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl). The desired amine will be protonated and move into the aqueous layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer by the slow addition of a strong base, such as sodium hydroxide, until the pH is above 10. This will deprotonate the amine hydrochloride, forming the free amine.

  • Extract the free amine from the aqueous layer using an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified free amine.

  • To form the hydrochloride salt, dissolve the free amine in a suitable solvent like diethyl ether or ethyl acetate and add a solution of HCl in the same solvent until precipitation is complete. Filter and dry the resulting solid.

Diagram of Acid-Base Extraction Workflow

G crude Crude Reaction Mixture (in Organic Solvent) wash1 Wash with aq. NaHCO3 crude->wash1 acidic_impurities Aqueous Layer (Acidic Impurities, e.g., Benzoic Acid) wash1->acidic_impurities Separate extract_hcl Extract with 1M HCl wash1->extract_hcl Organic Layer organic_neutral Organic Layer (Neutral Impurities) extract_hcl->organic_neutral Separate aqueous_product Aqueous Layer (Protonated Product) extract_hcl->aqueous_product Aqueous Layer basify Basify with NaOH (pH > 10) aqueous_product->basify extract_organic Extract with Organic Solvent basify->extract_organic aqueous_salts Aqueous Layer (Inorganic Salts) extract_organic->aqueous_salts Separate organic_product Organic Layer (Free Amine) extract_organic->organic_product Organic Layer dry_concentrate Dry and Concentrate organic_product->dry_concentrate hcl_salt Form HCl Salt dry_concentrate->hcl_salt final_product Pure 1-Benzoylpiperidin-3-amine HCl hcl_salt->final_product

Caption: Workflow for Acid-Base Extraction.

Column Chromatography

Column chromatography is useful for separating compounds with different polarities. For basic amines like 1-Benzoylpiperidin-3-amine, special considerations are necessary to prevent poor separation.[3]

Protocol:

  • Select an appropriate solvent system: Use TLC to determine a solvent system that gives good separation between your product and impurities. A common starting point is a mixture of dichloromethane and methanol.

  • Prepare the column: Pack a glass column with silica gel. To prevent peak tailing, it is highly recommended to add a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute and collect fractions: Begin elution with the chosen solvent system, collecting fractions in test tubes.

  • Monitor the fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Diagram of Column Chromatography Workflow

G prepare_column Prepare Silica Gel Column (with 0.5-1% Triethylamine in Eluent) load_sample Load Crude Sample prepare_column->load_sample elute Elute with Solvent System (e.g., DCM/Methanol) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure Identify Pure Fractions concentrate Concentrate under Reduced Pressure combine_pure->concentrate pure_product Purified Product concentrate->pure_product

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-Benzoylpiperidin-3-amine Hydrochloride

Welcome to the technical support guide for the recrystallization of 1-Benzoylpiperidin-3-amine hydrochloride. This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the recrystallization of 1-Benzoylpiperidin-3-amine hydrochloride. This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this compound. As Senior Application Scientists, we have structured this guide to not only offer protocols but to explain the fundamental principles behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the recrystallization of 1-Benzoylpiperidin-3-amine hydrochloride.

Q1: What is the best starting solvent for recrystallizing 1-Benzoylpiperidin-3-amine hydrochloride?

A1: Selecting the right solvent is the most critical step in recrystallization. For a polar, salt-based compound like 1-Benzoylpiperidin-3-amine hydrochloride, polar protic solvents are generally the best starting point.

  • Primary Recommendation: Isopropanol (IPA) or Ethanol (EtOH) . These alcohols typically provide good solubility at their boiling point but significantly lower solubility at room temperature or below, which is the ideal characteristic for a recrystallization solvent. Isopropanol is often preferred as some hydrochloride salts can be too soluble in ethanol, leading to lower recovery yields.[1]

  • Alternative Single Solvents: Methanol can also be effective, but the high solubility of many organics in methanol, even when cold, can sometimes result in poor yields.[1]

  • Solvent Pairs: If a single solvent does not provide the desired solubility profile, a solvent/anti-solvent pair is an excellent strategy. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (like hot ethanol or methanol) and then slowly add a "poor" solvent (an anti-solvent like Ethyl Acetate or Diethyl Ether ) until the solution becomes faintly cloudy (turbid).[2] Reheating to clarify and then slow cooling can produce high-quality crystals. A patent for a structurally related compound specifically mentions using a hydrochloric ethyl acetate solution, indicating its utility as a medium for hydrochloride salt precipitation.[3]

Q2: My compound won't dissolve in the hot solvent, even after adding a large volume. What's wrong?

A2: This issue typically points to one of two scenarios: an inappropriate solvent or the presence of insoluble impurities.

  • Inappropriate Solvent: The chosen solvent may simply be a poor solvent for your compound at any temperature. If you have added more than 20-30 volumes of solvent (e.g., 20-30 mL for 1 g of compound) and it has not dissolved at reflux, you should consider a different solvent system.

  • Insoluble Impurities: It is common for crude reaction mixtures to contain inorganic salts or other insoluble byproducts. If the bulk of your material dissolves but a small amount of solid remains, you are likely dealing with insoluble impurities. In this case, you should perform a hot gravity filtration .[4] This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the solid impurities before allowing the filtrate to cool and crystallize.

Q3: The solution is clear after cooling, but no crystals have formed. How can I induce crystallization?

A3: The absence of crystal formation upon cooling is a common problem, usually stemming from either using too much solvent or the solution being supersaturated.[1]

  • Problem: Too Much Solvent: This is the most frequent cause.[1] The concentration of the compound is below its saturation point even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow it to cool again. You can test for saturation by dipping a glass rod in the solution and removing it; if a solid film forms on the rod as the solvent evaporates, the solution is likely saturated.

  • Problem: Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature.

    • Solution 1: Seeding. Add a tiny, pure crystal of 1-Benzoylpiperidin-3-amine hydrochloride to the solution. This "seed" crystal provides a pre-formed template for other molecules to deposit onto, initiating crystallization.[4]

    • Solution 2: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[1][4] The microscopic imperfections in the glass created by scratching provide nucleation sites where crystals can begin to form.

Q4: How do I properly wash and dry the final crystals to maximize purity and recovery?

A4: The final washing and drying steps are crucial to remove residual soluble impurities and the recrystallization solvent.

  • Washing: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[5] Using a warm or room-temperature solvent will redissolve some of your product, reducing the yield. The crystals should be collected by vacuum filtration in a Büchner funnel, and the wash solvent should be added after the initial mother liquor has been drawn through. Break the vacuum, add the cold solvent to just cover the crystals, and then reapply the vacuum.[5]

  • Drying: Continue to pull air through the filter cake in the Büchner funnel for several minutes to remove the bulk of the solvent.[6] Then, transfer the crystals to a watch glass or drying dish and allow them to air dry in a fume hood. For faster and more complete drying, use a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide: Common Recrystallization Issues

This guide provides a systematic approach to diagnosing and solving specific problems you may encounter during the experiment.

Observed Problem Probable Cause(s) Scientific Explanation Recommended Solution(s)
"Oiling Out": Compound separates as a liquid/oil instead of solid crystals.1. Cooling rate is too fast. 2. Solution is too concentrated (high supersaturation). 3. The compound's melting point is below the boiling point of the solvent. 4. High concentration of impurities.Oiling out occurs when the solubility of the compound is exceeded at a temperature that is still above its melting point.[7] Impurities can depress the melting point, exacerbating this issue. The resulting oil often traps impurities, preventing effective purification.[4]1. Re-heat the solution until the oil redissolves. 2. Add a small amount (10-20%) more solvent. 3. Allow the solution to cool much more slowly. Insulating the flask can help. 4. If oiling persists, consider a different solvent or solvent pair with a lower boiling point.[7][8]
Low Crystal Yield 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Crystals were washed with warm solvent. 4. Compound is highly soluble in the cold solvent.The goal is a saturated solution at high temperature and a supersaturated one at low temperature.[4] Excessive solvent prevents saturation upon cooling. Washing with warm solvent redissolves the product.1. Concentrate the mother liquor (the filtrate after collecting crystals) by boiling off some solvent and cool again to obtain a second crop of crystals. 2. Ensure the funnel and flask are pre-heated before hot filtration. 3. Always wash crystals with ice-cold solvent.[5] 4. Re-evaluate your choice of solvent.
Colored Crystals / Impure Product 1. Colored impurities are co-precipitating with the product. 2. Ineffective washing of the crystal cake.Some impurities have similar solubility profiles to the desired compound or can be adsorbed onto the surface of the growing crystals.1. Before cooling, add a small amount of activated charcoal (1-2% by weight) to the hot solution and boil for a few minutes.[4] The charcoal will adsorb many colored impurities. Remove the charcoal via hot gravity filtration. 2. Ensure the filter cake is thoroughly washed with cold solvent.
No Crystals Form, Even After Seeding/Scratching 1. Solution is far too dilute. 2. Presence of "tar" or resinous impurities inhibiting nucleation.Highly viscous or "tarry" impurities can coat potential nucleation sites, effectively preventing crystal growth.[4]1. Significantly reduce the solvent volume by evaporation and re-cool. 2. If impurities are suspected, try purifying a small sample by another method (e.g., small-scale chromatography) to obtain pure seed crystals. 3. As a last resort, place the sealed flask in a refrigerator or freezer for an extended period (hours to days).[4]

Visualization of Workflows

Recrystallization Standard Workflow

This diagram illustrates the ideal step-by-step process for recrystallization.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start 1. Add Crude Compound to Flask add_solvent 2. Add Minimal Hot Solvent until Dissolved start->add_solvent hot_filter 3. Hot Gravity Filtration (If Insoluble Impurities Exist) add_solvent->hot_filter Insoluble matter remains? cool_slow 4. Slow Cooling to Room Temperature add_solvent->cool_slow Solution is clear hot_filter->cool_slow ice_bath 5. Further Cooling in Ice Bath cool_slow->ice_bath vac_filter 6. Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry Crystals wash->dry end_node Pure Crystalline Product dry->end_node

Caption: Standard workflow for purifying a solid compound via recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common recrystallization problems.

G start Problem Occurred During Cooling q1 What is the issue? start->q1 no_xtal No Crystals Formed q1->no_xtal A oiling Compound 'Oiled Out' q1->oiling B low_yield Yield is Very Low q1->low_yield C q2_no_xtal Was a large volume of solvent used? no_xtal->q2_no_xtal q3_oiling How fast was the cooling? oiling->q3_oiling a4_yield Concentrate the mother liquor (filtrate) to recover a second crop of crystals. low_yield->a4_yield a2_yes Evaporate some solvent to concentrate the solution. q2_no_xtal->a2_yes Yes a2_no Induce nucleation: - Add seed crystal - Scratch inner surface of flask q2_no_xtal->a2_no No, solution seems concentrated a3_fast Re-heat to dissolve oil, add a little more solvent, cool SLOWLY. q3_oiling->a3_fast Rapid a3_slow Melting point may be too low for this solvent. Choose a solvent with a lower boiling point. q3_oiling->a3_slow Slow

Caption: A decision tree for troubleshooting common recrystallization failures.

Detailed Experimental Protocol: Recrystallization using Isopropanol

This protocol provides a reliable starting point for the purification of 1-Benzoylpiperidin-3-amine hydrochloride.

Materials:

  • Crude 1-Benzoylpiperidin-3-amine hydrochloride

  • Isopropanol (Reagent Grade)

  • Erlenmeyer flasks (at least two)

  • Heating source (hot plate with water or oil bath)

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: a. Place the crude solid (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. b. Add a small volume of isopropanol (e.g., 5-10 mL) and a boiling chip. c. Gently heat the mixture to a boil while stirring. d. Add more hot isopropanol in small portions (1-2 mL at a time) until all the solid just dissolves. Avoid adding a large excess of solvent.[4][9]

  • Hot Filtration (if necessary): a. If insoluble impurities are present after step 1d, perform a hot gravity filtration. b. Place a piece of fluted filter paper in a stemless funnel. c. Pre-heat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to warm them. d. Pour the hot solution through the fluted filter paper to remove insoluble materials.

  • Crystallization: a. Cover the flask containing the clear solution with a watch glass and set it aside on a heat-resistant surface to cool slowly to room temperature.[5] Do not disturb the flask during this period. b. Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for an additional 15-30 minutes to maximize the yield.

  • Collection and Washing: a. Set up a Büchner funnel with a piece of filter paper that fits flatly and wet the paper with a small amount of ice-cold isopropanol. b. Turn on the vacuum to seat the filter paper, then pour the cold crystal slurry into the funnel. c. Break the vacuum. Add a small volume of ice-cold isopropanol to wash the crystals. d. Re-apply the vacuum to pull the wash solvent through. Repeat the wash if necessary.

  • Drying: a. Leave the vacuum on for 5-10 minutes to pull air through the crystals, helping to dry them. b. Transfer the crystalline solid to a pre-weighed watch glass and let it air-dry completely. For optimal dryness, use a vacuum oven at low heat (e.g., 40-50 °C). c. Once dry, weigh the product and calculate the percent recovery. Assess purity via melting point determination or other analytical techniques.

References

  • CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google P
  • Recrystallization - Chemistry LibreTexts. [Link]

  • US4670232A - Recovery of amines from by-product chloride salts - Google P
  • Video: Recrystallization - Concept - JoVE. [Link]

  • Recrystallization - University of California, Los Angeles. [Link]

  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents - ResearchGate. [Link]

  • Oiling Out in Crystallization - Mettler Toledo. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. [Link]

  • How to avoid the formation of oil droplets during recrystallization? - ResearchGate. [Link]

Sources

Optimization

Technical Support Guide: 1-Benzoylpiperidin-3-amine Hydrochloride

[1] Introduction: Chemical Context & Stability Profile Compound Identity: 1-Benzoylpiperidin-3-amine hydrochloride Functional Class: Functionalized Piperidine Scaffold / Amide-Amine Salt[1] This compound serves as a crit...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: Chemical Context & Stability Profile

Compound Identity: 1-Benzoylpiperidin-3-amine hydrochloride Functional Class: Functionalized Piperidine Scaffold / Amide-Amine Salt[1]

This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing libraries targeting GPCRs and kinases. Its stability profile is defined by two competing chemical functionalities:

  • The Amine Hydrochloride (Position 3): The hydrochloride salt form stabilizes the primary amine against oxidation (N-oxide formation) but significantly increases hygroscopicity .

  • The Benzamide (Position 1): The amide bond is generally robust but susceptible to hydrolysis under extreme pH or prolonged exposure to moisture, especially if the HCl salt creates a localized acidic microenvironment upon deliquescence.

Critical Storage Parameters

The following matrix defines the optimal conditions to maintain >98% purity over extended periods.

Storage Conditions Matrix
ParameterLong-Term Storage (>1 Month) Short-Term / Active Use (<1 Month) Critical Causality (Why?)
Temperature -20°C 2°C to 8°C Low temperature kinetically inhibits amide hydrolysis and slows oxidative degradation.[1]
Atmosphere Inert Gas (Argon/Nitrogen)Desiccated AirHygroscopicity Control: The HCl salt will scavenge atmospheric moisture, leading to deliquescence (turning into a "goo").
Container Amber Glass Vial (Teflon-lined cap)Tightly sealed original vialProtects from light (preventing radical initiation) and ensures an airtight seal against humidity.[1]
State Solid PowderSolid PowderSolutions are inherently less stable. Never store aqueous solutions long-term.[1]

Troubleshooting Guide (Q&A)

This section addresses specific failure modes reported by users handling piperidine-amine salts.

Issue 1: Physical State Change (Deliquescence)

Q: "I opened the vial, and the powder has turned into a sticky gum or oil. Is it degraded?"

  • Diagnosis: This is likely moisture absorption , not chemical degradation. Amine hydrochlorides have high lattice energies but even higher hydration energies, making them pull water from the air rapidly.

  • Immediate Action:

    • Do not heat aggressively.

    • Place the open vial in a vacuum desiccator over

      
       or active silica gel for 24-48 hours.
      
    • Check LCMS. If the molecular ion (

      
      ) is intact and no hydrolysis peak (Benzoic acid) is observed, the material is usable.
      
  • Prevention: Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

Issue 2: Unexpected LCMS Peaks

Q: "I see a new peak at [M-105] or [M+18]. What is happening?"

  • Diagnosis:

    • [M+18] (Hydrolysis): Indicates cleavage of the benzoyl amide bond, releasing benzoic acid (Mass 122) and 3-aminopiperidine.[1] This occurs if the salt was stored in a moist, acidic environment.

    • [M+16] (Oxidation): Rare in HCl salts, but possible if stored in solution. Indicates N-oxide formation on the piperidine ring.[1]

  • Resolution: If hydrolysis >5%, repurify via reverse-phase HPLC or discard. The free benzoic acid can interfere with subsequent coupling reactions.

Issue 3: Solubility Problems

Q: "The compound won't dissolve in DCM (Dichloromethane) for my coupling reaction."

  • Diagnosis: You are using the Hydrochloride Salt , which is ionic. Ionic salts are insoluble in non-polar organic solvents like DCM or Toluene.

  • Protocol:

    • Option A (Biphasic): Dissolve in a minimum amount of water, basify with

      
      , and extract the free base into DCM.
      
    • Option B (In-situ): Use a polar solvent like DMF or DMSO with an organic base (DIPEA/TEA) to neutralize the HCl in the reaction mixture.

Visual Workflows

Figure 1: Degradation Logic & Prevention

This logic flow illustrates the chemical consequences of improper storage.

StorageLogic Compound 1-Benzoylpiperidin-3-amine HCl (Dry Powder) Deliquescence Deliquescence (Formation of Hydrate/Goo) Compound->Deliquescence Exposed to Air Stable Stable for >2 Years Compound->Stable Stored -20°C / Desiccated Moisture Atmospheric Moisture (Humidity) AcidicMicro Localized Acidic Micro-environment Deliquescence->AcidicMicro Dissolution of HCl Hydrolysis Amide Hydrolysis (Breakdown) AcidicMicro->Hydrolysis Catalysis over time

Caption: Pathway of moisture-induced degradation.[1] The HCl salt creates an acidic environment upon moisture absorption, accelerating amide hydrolysis.

Figure 2: Safe Handling Protocol

Follow this decision tree to prevent moisture contamination during weighing.

HandlingWorkflow Freezer Remove from -20°C Equilibrate Equilibrate to RT (Closed Vial, 30 mins) Freezer->Equilibrate Condensation STOP: Condensation Risk Equilibrate->Condensation Vial Cold Open Open in Low Humidity (<30% RH or N2 Box) Equilibrate->Open Vial Warm Weigh Weigh Quickly Open->Weigh Purge Purge Headspace (Argon/N2) Weigh->Purge Reseal Reseal & Tape Purge->Reseal

Caption: Standard Operating Procedure (SOP) for handling hygroscopic amine salts to prevent water uptake.

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution

Objective: Create a stock solution that resists precipitation and degradation.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide).

    • Why: High solubility for salts, low volatility, and prevents hydrolysis better than water.

  • Concentration: 10 mM to 50 mM.

  • Procedure:

    • Weigh the hydrochloride salt rapidly.

    • Add Anhydrous DMSO.

    • Vortex until fully dissolved (sonicate if necessary, but keep temperature <30°C).

    • Aliquot: Split into single-use vials (e.g., 50 µL aliquots).

    • Freeze: Store aliquots at -20°C. Do not refreeze after thawing.

Protocol B: Free Base Recovery (For Organic Synthesis)

Objective: Convert the HCl salt to the free amine for reactions in non-polar solvents.

  • Dissolve 1.0 eq of 1-Benzoylpiperidin-3-amine HCl in minimum distilled water (approx. 5 mL per gram).

  • Add 2.0 eq of Saturated Aqueous Sodium Carbonate (

    
    ).
    
    • Observation: The solution may become cloudy as the free base oils out.

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry combined organic layers over Anhydrous Sodium Sulfate (

    
    ).
    
  • Filter and concentrate in vacuo.

    • Note: Use the free amine immediately; it is more prone to oxidation than the salt.

References

  • PubChem. Compound Summary: Piperidine Derivatives and Amine Salts. National Library of Medicine. Available at: [Link][1]

  • Diness, F. (2018).[2] Synthesis and stability of strongly acidic benzamide derivatives.[2] Beilstein Journal of Organic Chemistry, 14, 523–530.[2] Available at: [Link][1]

  • University of Glasgow. Amine hydrochloride salts: a problem in polyurethane synthesis (Stability Studies). PhD Thesis. Available at: [Link]

  • Interactive Learning Paradigms. The MSDS HyperGlossary: Hygroscopic Materials. Available at: [Link][1]

Sources

Troubleshooting

Technical Support Center: 3-Aminopiperidine Benzoylation

A Researcher's Guide to Achieving Selective Mono-Benzoylation and Troubleshooting Over-Benzoylation Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Achieving Selective Mono-Benzoylation and Troubleshooting Over-Benzoylation

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-aminopiperidine and facing the common challenge of controlling its benzoylation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower you to solve problems independently. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is the selective mono-benzoylation of 3-aminopiperidine so challenging?

The primary challenge arises from the presence of two nucleophilic nitrogen atoms in 3-aminopiperidine: a primary amine (-NH₂) at the 3-position and a secondary amine (-NH-) within the piperidine ring. Both are susceptible to acylation by benzoyl chloride. Generally, secondary amines are more nucleophilic than primary amines[1][2][3]. However, the secondary amine in the piperidine ring is sterically more hindered than the exocyclic primary amine. This difference in steric hindrance is the key to achieving selectivity. Over-benzoylation, the formation of the di-benzoylated product, occurs when the reaction conditions are harsh enough to overcome this steric barrier and acylate both amines.

Q2: What is the fundamental reaction mechanism at play here?

The benzoylation of an amine with benzoyl chloride is a classic example of a Schotten-Baumann reaction [4][5][6][7]. This is a nucleophilic acyl substitution reaction. The reaction is typically performed in the presence of a base, which plays two crucial roles:

  • Neutralizing the HCl byproduct: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction[6]. The base neutralizes this HCl, allowing the reaction to proceed to completion[4][5].

  • Driving the equilibrium: By neutralizing the acid, the base helps to drive the reaction towards the formation of the amide product[4][5].

The general mechanism is as follows:

  • The nucleophilic amine attacks the electrophilic carbonyl carbon of the benzoyl chloride.

  • A tetrahedral intermediate is formed.

  • The intermediate collapses, expelling the chloride ion as a leaving group.

  • The base removes the proton from the nitrogen, yielding the final amide product and neutralizing the generated HCl.

Schotten_Baumann

Q3: What are the main strategies to avoid over-benzoylation?

There are two primary strategies to achieve selective mono-benzoylation of 3-aminopiperidine:

  • Kinetic Control: This approach leverages the higher reactivity and lower steric hindrance of the primary amine. By using carefully controlled, milder reaction conditions (e.g., low temperature, slow addition of the acylating agent), we can favor the reaction at the primary amine so significantly that the reaction at the secondary amine is minimized.

  • Protecting Group Strategy: This is a more robust, albeit longer, approach. One of the amines is temporarily "protected" with a chemical group that is unreactive to benzoylation. The unprotected amine is then benzoylated, and finally, the protecting group is removed to yield the desired mono-benzoylated product. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose[8][9].

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High percentage of di-benzoylated product 1. Reaction temperature is too high: Higher temperatures provide the activation energy needed to overcome the steric hindrance of the secondary amine. 2. Rapid addition of benzoyl chloride: This leads to localized high concentrations of the acylating agent, increasing the likelihood of a second acylation. 3. Incorrect stoichiometry: Using more than one equivalent of benzoyl chloride will naturally lead to di-acylation.1. Lower the reaction temperature: Conduct the reaction at 0-5°C. 2. Slow, dropwise addition: Add the benzoyl chloride solution slowly over a prolonged period (e.g., 1-2 hours) using a dropping funnel. 3. Use precise stoichiometry: Use 1.0 to 1.05 equivalents of benzoyl chloride.
Low reaction yield / Unreacted starting material 1. Ineffective neutralization of HCl: The generated HCl forms a salt with the starting amine, preventing it from reacting. 2. Hydrolysis of benzoyl chloride: If using an aqueous base, benzoyl chloride can be hydrolyzed to benzoic acid.1. Ensure sufficient base: Use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) or an inorganic base like NaHCO₃. 2. Use a biphasic system: A Schotten-Baumann setup with an organic solvent (e.g., DCM) and an aqueous base can be effective. The amine and benzoyl chloride remain in the organic phase, minimizing hydrolysis of the acyl chloride[7].
Formation of a thick emulsion during workup Presence of both organic and aqueous phases with amphiphilic byproducts. Add more of the organic solvent or a saturated brine solution to help break the emulsion.
Difficulty in purifying mono- from di-benzoylated product Similar polarities of the two products. Optimize column chromatography: Use a shallow gradient of a more polar solvent (e.g., methanol in DCM) to improve separation. The di-benzoylated product, being less polar, should elute first.

Experimental Protocols

Protocol 1: Selective Mono-Benzoylation under Kinetic Control

This protocol aims to selectively benzoylate the primary amine by taking advantage of its higher reactivity and lower steric hindrance at low temperatures.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminopiperidine (1 equivalent) and a non-nucleophilic base such as triethylamine (2.2 equivalents) in a suitable solvent like dichloromethane (DCM) or toluene.

  • Cooling: Cool the reaction mixture to 0-3°C in an ice bath.

  • Reagent Addition: Dissolve benzoyl chloride (1.05 equivalents) in the same solvent and add it to the dropping funnel.

  • Reaction: Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the temperature remains below 5°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the starting material is consumed, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Kinetic_Control

Protocol 2: Mono-Benzoylation using a Protecting Group Strategy

This protocol ensures mono-benzoylation by protecting the more sterically hindered secondary amine first.

Part A: Boc Protection of the Secondary Amine

  • Reaction Setup: Dissolve 3-aminopiperidine (1 equivalent) in a suitable solvent like DCM.

  • Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents). The reaction often proceeds at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture and purify by column chromatography to isolate N-Boc-3-aminopiperidine.

Part B: Benzoylation of the Primary Amine

  • Reaction Setup: Dissolve the N-Boc-3-aminopiperidine from Part A (1 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) in DCM.

  • Benzoylation: Add benzoyl chloride (1.1 equivalents) dropwise at room temperature.

  • Monitoring and Workup: Monitor the reaction by TLC. Once complete, perform a standard aqueous workup as described in Protocol 1.

  • Isolation: Purify the product, N-Boc-N'-(benzoyl)-3-aminopiperidine, by column chromatography.

Part C: Boc Deprotection

  • Deprotection: Dissolve the product from Part B in DCM and add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v)[10].

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of solvent and precipitate the product by adding a non-polar solvent like diethyl ether, or neutralize with a base and extract the product.

Protecting_Group_Strategy

Data Summary: Key Reaction Parameters

Parameter Kinetic Control (Protocol 1) Protecting Group (Protocol 2) Rationale
Temperature 0-5°CRoom TemperatureLow temperature favors reaction at the less sterically hindered primary amine.
Stoichiometry (Benzoyl Chloride) ~1.05 equivalents~1.1 equivalentsStrict control is needed to prevent di-acylation in the kinetic approach.
Acylating Agent Benzoyl Chloride (less reactive alternatives like Benzoic Anhydride can be used for higher selectivity)[11][12]Benzoyl ChlorideThe protecting group ensures selectivity, so a more reactive agent can be used.
Number of Steps One synthetic stepThree synthetic stepsThe protecting group strategy is longer but generally gives a cleaner product.
Key Advantage Faster, fewer stepsHigher selectivity, cleaner reactionChoose based on the required purity and time constraints.

References

  • Mayr, H., Bug, T., Gotta, M. F., Hering, M., Schmidt, B., & Ta-Shma, R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(15), 5579–5593. [Link]

  • Kanzian, T., Nigst, T. A., Maier, A., Pichl, S., & Mayr, H. (2009). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. European Journal of Organic Chemistry, 2009(36), 6379-6385. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • Reddit. (2022). How is this either a good nucleophile or a strong base?[Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Fang, S., et al. (2021). Mono-acylation of symmetric diamines in the presence of water. ResearchGate. [Link]

  • Quora. (2020). What is the Schotten-Baumann reaction?[Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]

  • Green Chemistry. (2021). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Google Patents. (2014). A kind of HPLC analytical approach of 3-amino piperidine.
  • Reaction Chemistry & Engineering. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Royal Society of Chemistry. [Link]

  • CSIR-NIScPR. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Journal of the American Chemical Society. (2020). Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. ACS Publications. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. (2020). Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. [Link]

  • Google Patents. (2016). HPLC detection method of 3-aminopiperidine isomer.
  • National Institutes of Health. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PubMed Central. [Link]

  • Journal of the American Society for Mass Spectrometry. (2020). Monoacylation of Symmetrical Diamines in Charge Microdroplets. ACS Publications. [Link]

  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. [Link]

  • National Institutes of Health. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. PubMed Central. [Link]

  • Mayr, H. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. [Link]

  • ResearchGate. (2018). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]

  • Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]

  • Google Patents. (2011). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • National Institutes of Health. (2003). Kinetics and thermodynamics of amine and diamine signaling by a trifluoroacetyl azobenzene reporter group. PubMed. [Link]

  • YouTube. (2020). 33: Kinetic control vs. thermodynamic control. [Link]

  • ResearchGate. (2021). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. [Link]

  • Google Patents. (2015). The HPLC analytical approach of 3-amino piperidine.
  • Reaction Chemistry & Engineering. (2021). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Royal Society of Chemistry. [Link]

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • National Institutes of Health. (2009). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. PubMed Central. [Link]

  • National Institutes of Health. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PubMed Central. [Link]

  • RUA. (2014). Catalytic asymmetric synthesis of 1,2-diamines. [Link]

  • PubChem. Benzoic anhydride. [Link]

  • ResearchGate. (2009). 1,n-Diamines. Part 3: Microwave-assisted synthesis of N-acyl-N '-arylhexahydropyrimidines and hexahydro-1,3-diazepines. [Link]

  • Organic Syntheses. benzoic anhydride. [Link]

Sources

Optimization

Technical Support Center: 1-Benzoylpiperidin-3-amine Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the challenges you may encounter during your research and development. This guide is structured to address common issues through a detailed troubleshooting section and a comprehensive FAQ, ensuring you have the necessary information for a successful synthesis.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is designed to address specific problems encountered during the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride. Each entry details a common issue, its probable causes rooted in impurity formation, and actionable solutions.

Problem 1: Low Purity of Final Product Detected by HPLC

You've completed the synthesis and hydrochloride salt formation, but HPLC analysis reveals multiple impurity peaks, significantly lowering the purity of your 1-Benzoylpiperidin-3-amine hydrochloride.

Potential Causes and Solutions:

  • Cause A: Incomplete Benzoylation. The most common issue is the presence of unreacted starting material, 3-aminopiperidine dihydrochloride. This indicates that the benzoylation reaction did not go to completion.

    • Mechanism: The nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of benzoyl chloride is the key reaction step. Insufficient benzoyl chloride, inadequate reaction time, or suboptimal temperature can lead to incomplete conversion.

    • Solution:

      • Stoichiometry: Ensure a slight excess of benzoyl chloride (e.g., 1.1 to 1.2 equivalents) is used to drive the reaction to completion.

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or in-process HPLC checks until the starting material is no longer detected.[1]

      • Temperature Control: The reaction is often exothermic. Maintain the recommended temperature, typically between 0-25°C, to prevent side reactions while ensuring a sufficient reaction rate.

  • Cause B: Formation of a Di-benzoylated Impurity. An impurity with a higher molecular weight than the desired product may be observed. This is likely N-(1-benzoylpiperidin-3-yl)benzamide, where both the piperidine nitrogen and the 3-amino group have been benzoylated.

    • Mechanism: If the 3-amino group is not adequately protected, it can also react with benzoyl chloride, especially if a significant excess of the reagent is used or if the reaction temperature is too high.

    • Solution:

      • Protecting Group Strategy: For a cleaner reaction, consider a synthesis route that involves protecting the 3-amino group before the N-benzoylation of the piperidine ring. A Boc (tert-butyloxycarbonyl) group is a common choice, which can be removed later under acidic conditions, often concurrently with the hydrochloride salt formation.[2]

      • Controlled Addition: Add the benzoyl chloride dropwise to the reaction mixture while maintaining a low temperature to minimize the chances of di-benzoylation.

  • Cause C: Presence of Benzoic Acid. A more polar impurity is often identified as benzoic acid.

    • Mechanism: Benzoyl chloride is sensitive to moisture and can hydrolyze to form benzoic acid. This can occur if the solvents and reagents are not anhydrous or if the reaction is exposed to atmospheric moisture.

    • Solution:

      • Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Aqueous Workup: Benzoic acid can be effectively removed during the workup. Washing the organic layer with a mild aqueous base solution (e.g., sodium bicarbonate) will deprotonate the carboxylic acid, making it soluble in the aqueous phase.

Problem 2: Product is Off-Color (Yellow or Brown)

The isolated 1-Benzoylpiperidin-3-amine hydrochloride is not a white or off-white solid as expected, but instead has a distinct yellow or brown hue.

Potential Causes and Solutions:

  • Cause A: Degradation of Starting Materials or Product. Amines, including piperidine derivatives, can be susceptible to oxidative degradation, which can produce colored impurities.[3] This can be exacerbated by the presence of residual metal catalysts from previous steps or exposure to air and light over extended periods.

    • Solution:

      • High-Purity Starting Materials: Ensure the purity of the starting 3-aminopiperidine. If it has been stored for a long time, consider purification by distillation or recrystallization before use.

      • Inert Atmosphere: As mentioned, conducting the reaction and handling the product under an inert atmosphere can prevent oxidation.

      • Purification: The final product can often be decolorized by recrystallization from an appropriate solvent system (e.g., ethanol/ether, isopropanol/water). The addition of activated carbon during recrystallization can also help remove colored impurities.

  • Cause B: Carryover of Chromophoric Impurities. If the synthesis involves intermediates with chromophores (e.g., nitro groups that are subsequently reduced), incomplete reaction or purification in those steps can lead to colored impurities in the final product.[4]

    • Solution:

      • Intermediate Purity: Ensure each intermediate in the synthetic route meets the required purity specifications before proceeding to the next step.

      • Thorough Purification: Employ appropriate purification techniques at each stage, such as column chromatography or recrystallization, to remove colored by-products.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic pathway for 1-Benzoylpiperidin-3-amine hydrochloride, and where are the critical control points for impurities?

A common and efficient synthetic route starts with 3-aminopiperidine dihydrochloride. The key steps and critical control points are outlined below:

Synthesis_Pathway cluster_CCP Critical Control Points A 3-Aminopiperidine dihydrochloride C N-Benzoylation (Schotten-Baumann conditions) A->C Base (e.g., NaOH, Et3N) Solvent (e.g., DCM, H2O) B Benzoyl Chloride B->C D 1-Benzoylpiperidin-3-amine (Free Base) C->D Aqueous Workup & Extraction F 1-Benzoylpiperidin-3-amine hydrochloride D->F Salt Formation Solvent (e.g., IPA, EtOAc) E HCl (in solvent) E->F CCP1 Purity of Starting Materials CCP2 Control of Reaction Conditions (Temp, Stoichiometry) CCP3 Effective Workup & Purification

Caption: Synthetic pathway for 1-Benzoylpiperidin-3-amine HCl.

  • Step 1: N-Benzoylation: 3-Aminopiperidine is reacted with benzoyl chloride under basic conditions (Schotten-Baumann reaction).[5][6]

    • Critical Control: The purity of the 3-aminopiperidine starting material is crucial. The reaction must be controlled in terms of temperature and stoichiometry to prevent di-benzoylation and hydrolysis of the benzoyl chloride.

  • Step 2: Workup and Isolation: The reaction mixture is worked up to remove excess reagents and by-products like benzoic acid.

    • Critical Control: An effective aqueous wash with a mild base is essential to remove acidic impurities.

  • Step 3: Salt Formation: The isolated free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the hydrochloride salt.

    • Critical Control: The purity of the HCl source and the choice of solvent are important for obtaining a clean, crystalline product.

Q2: What are the primary classes of impurities I should be aware of?

Impurities can be broadly categorized as follows. A summary is provided in the table below.

  • Process-Related Impurities: These arise directly from the synthetic process.

    • Unreacted Starting Materials: e.g., 3-aminopiperidine.

    • Reagent-Derived Impurities: e.g., Benzoic acid from the hydrolysis of benzoyl chloride.

    • Side-Reaction Products: e.g., N-(1-benzoylpiperidin-3-yl)benzamide (di-benzoylated product).

  • Starting Material-Related Impurities: Impurities present in the raw materials. For example, piperidine in the 3-aminopiperidine starting material could lead to the formation of 1-benzoylpiperidine.[7][]

  • Degradation Products: These form during manufacturing or storage due to exposure to stress conditions like heat, light, or oxygen.[9][10]

Table 1: Summary of Common Impurities

Impurity NameStructureSourceRecommended Analytical Technique
3-AminopiperidinePiperidine ring with amino group at C3Unreacted starting materialHPLC, GC-MS (after derivatization)
Benzoic AcidBenzene ring with a carboxylic acid groupHydrolysis of benzoyl chlorideHPLC, LC-MS
N-(1-benzoylpiperidin-3-yl)benzamideDi-benzoylated productSide reaction (excess benzoyl chloride)HPLC, LC-MS
1-BenzoylpiperidineBenzoylated piperidine (no 3-amino)Impurity in starting materialHPLC, GC-MS

Q3: How can I set up an effective HPLC method for impurity profiling?

An effective HPLC method is essential for separating the main component from its potential impurities. Here is a general-purpose protocol that can serve as a starting point.

Experimental Protocol: Reverse-Phase HPLC for Impurity Profiling

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Rationale: The C18 column provides good retention for the relatively nonpolar benzoyl group. The gradient elution allows for the separation of compounds with a wide range of polarities, from the polar benzoic acid to the nonpolar di-benzoylated impurity. TFA is used as an ion-pairing agent to improve peak shape for the basic amine compounds.[11]

Q4: What is the mechanism for the formation of the di-benzoylated impurity, and how can it be visualized?

The formation of the di-benzoylated impurity, N-(1-benzoylpiperidin-3-yl)benzamide, occurs when both nitrogen atoms in 3-aminopiperidine act as nucleophiles. This is more likely to happen if the 3-amino group is unprotected and a sufficient excess of benzoyl chloride is present.

Impurity_Formation Start 3-Aminopiperidine Product 1-Benzoylpiperidin-3-amine (Desired Product) Start->Product N-benzoylation of piperidine ring Benzoyl_Cl1 Benzoyl Chloride (1st equivalent) Benzoyl_Cl1->Product Impurity N-(1-benzoylpiperidin-3-yl)benzamide (Di-benzoylated Impurity) Product->Impurity N-benzoylation of 3-amino group Benzoyl_Cl2 Benzoyl Chloride (2nd equivalent) Benzoyl_Cl2->Impurity

Caption: Formation of the di-benzoylated impurity.

This diagram illustrates that after the formation of the desired mono-benzoylated product, the remaining free amino group at the 3-position can react with a second molecule of benzoyl chloride to form the impurity. This underscores the importance of controlling stoichiometry and considering a protecting group strategy.

References

  • CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google P
  • Slideshare - Benzanilide synthesis. [Link]

  • CN103435538A - (R)
  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P
  • US20100029941A1 - Preparation of (r)
  • CN103864674A - Method for preparing (R)
  • CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B - Google P
  • PubChem - Piperidin-3-amine dihydrochloride. [Link]

  • PubChem - 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R). [Link]

  • PubChem - 1-Benzylpiperidin-3-amine. [Link]

  • ACS Publications - Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. [Link]

  • Organic Syntheses - Benzoyl piperidine. [Link]

  • PMC - Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • MDPI - Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC - Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. [Link]

  • PubMed - Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • PMC - Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • Industrial Chemicals - (R)-1-benzylpiperidin-3-amine. [Link]

  • Royal Society of Chemistry - Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
  • ArtMolecule - Impurities and Degradation products. [Link]

  • MDPI - The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • ATSDR - Toxicological Profile for 3,3'-Dichlorobenzidine. [Link]

  • ResearchGate - (PDF) Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations. [Link]

  • Advances in Bioresearch - Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]

  • MDPI - An Overview of Degradation Strategies for Amitriptyline. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Benzoylpiperidin-3-amine Hydrochloride

Welcome to the technical support guide for the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound. The guidance herein is based on established chemical principles and field-proven insights into piperidine chemistry.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis. A common and logical synthetic route involves the protection of the 3-amino group of a piperidine precursor, followed by N-benzoylation, and concluding with deprotection and salt formation. Our troubleshooting will focus on this efficient pathway.

Q1: My yield is consistently low during the N-benzoylation step. What are the likely causes and how can I fix it?

A1: Low yield in the N-benzoylation step, a critical acylation reaction, typically points to one of several factors: suboptimal reaction conditions, reagent quality, or improper stoichiometry. This reaction is often performed under Schotten-Baumann conditions, which require careful control of the base and solvent system.

Causality and Solution:

  • Ineffective Acid Scavenging: The reaction of benzoyl chloride with the piperidine nitrogen generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. An appropriate base is crucial to neutralize this HCl in situ.

    • Solution: Use at least one equivalent of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These bases are non-nucleophilic and will not compete with your substrate. An excess of the base (1.1 to 1.5 equivalents) is often beneficial to ensure the reaction medium remains basic. Inorganic bases like K₂CO₃ can also be used, particularly in biphasic systems or solvents like DMF.[1]

  • Hydrolysis of Benzoyl Chloride: Benzoyl chloride is highly reactive and susceptible to hydrolysis by water. If your solvent or amine starting material is wet, the benzoyl chloride will be quenched before it can react with the piperidine, forming benzoic acid.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile). If possible, distill reagents like TEA before use.

  • Reaction Temperature: While this reaction is often robust, temperature control can be important. Adding the benzoyl chloride too quickly to a concentrated mixture can cause an exotherm, leading to side reactions. Conversely, running the reaction too cold may slow it down unnecessarily.

    • Solution: Start the reaction at 0 °C by cooling the flask in an ice bath. Add the benzoyl chloride dropwise over 15-30 minutes to control the initial exotherm. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion.[2]

Optimized Protocol: N-Benzoylation of Boc-3-aminopiperidine

  • Dissolve tert-butyl (piperidin-3-yl)carbamate (1.0 eq.) in anhydrous DCM (approx. 0.2 M concentration).

  • Add TEA (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

Q2: I am observing a significant amount of a di-benzoylated byproduct. How can this be avoided?

A2: The formation of a di-benzoylated species indicates that both the piperidine nitrogen (a secondary amine) and the 3-amino group (a primary amine) have been acylated. This occurs when the 3-amino group is not adequately protected. While the secondary amine of the piperidine ring is sterically more hindered, the primary amine at the 3-position is generally more nucleophilic, making protection a critical step for selectivity.

Causality and Solution:

The most effective strategy is to install a protecting group on the 3-amino moiety that is stable to the basic conditions of N-benzoylation but can be removed easily in a subsequent step. The tert-butyloxycarbonyl (Boc) group is an ideal choice.

Workflow Diagram: Selective Synthesis Pathway

G cluster_protection Step 1: Protection cluster_benzoylation Step 2: N-Benzoylation cluster_deprotection Step 3: Deprotection & Salt Formation Start 3-Aminopiperidine BocProtected tert-butyl (piperidin-3-yl)carbamate Start->BocProtected (Boc)₂O, Base (e.g., TEA, NaOH) Benzoylated tert-butyl (1-benzoylpiperidin-3-yl)carbamate BocProtected->Benzoylated Benzoyl Chloride, Base (e.g., TEA, DCM) FinalProduct 1-Benzoylpiperidin-3-amine hydrochloride Benzoylated->FinalProduct HCl in Dioxane or Isopropanol

Caption: Recommended synthetic workflow for 1-Benzoylpiperidin-3-amine HCl.

Experimental Protocol: Boc Protection of 3-Aminopiperidine

  • Dissolve 3-aminopiperidine dihydrochloride (1.0 eq.) in a 1:1 mixture of THF and water.

  • Cool the solution to 0 °C and add sodium hydroxide (2.5 eq.) to neutralize the salt and basify the solution.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor for the disappearance of the starting material by TLC.

  • Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the Boc-protected intermediate, which can often be used without further purification.

Q3: The final deprotection step is sluggish or incomplete. How can I ensure full conversion to the hydrochloride salt?

A3: Incomplete removal of the Boc protecting group is a common issue that can almost always be traced back to the strength or stoichiometry of the acid used. The Boc group is cleaved via an acid-catalyzed mechanism that requires a strong, non-aqueous acid to proceed efficiently.

Causality and Solution:

  • Insufficient Acid: A catalytic amount of acid is not sufficient. You need a stoichiometric excess to drive the reaction to completion and to form the final hydrochloride salt.

    • Solution: Use a commercially available solution of HCl in an organic solvent, such as 4 M HCl in 1,4-dioxane or 2 M HCl in isopropanol. Use a significant excess (e.g., 5-10 equivalents relative to the substrate) to ensure a high concentration of acid.

  • Presence of Water: Water can interfere with the reaction and the subsequent isolation of the hydrochloride salt.

    • Solution: Perform the reaction under anhydrous conditions.

  • Reaction Time/Temperature: At room temperature, the reaction may require several hours.

    • Solution: Stir the reaction at room temperature for at least 2-4 hours. If monitoring shows incomplete conversion, gentle warming to 40-50 °C can accelerate the cleavage.

Experimental Protocol: Boc Deprotection and Salt Formation

  • Dissolve the Boc-protected intermediate, tert-butyl (1-benzoylpiperidin-3-yl)carbamate, (1.0 eq.) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add 4 M HCl in 1,4-dioxane (5-10 eq.) to the solution at room temperature.

  • Stir the mixture for 2-4 hours. Often, the hydrochloride salt will precipitate out of the solution during this time.

  • Monitor the reaction by LC-MS, looking for the disappearance of the starting material mass peak and the appearance of the product mass peak.

  • Once complete, the solid product can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure. The resulting solid can be triturated with a non-polar solvent like diethyl ether or hexane to induce crystallization and remove any soluble impurities.

  • Wash the filtered solid with cold diethyl ether and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What analytical techniques are best for monitoring the reaction progress and confirming the final product?

A1: A combination of techniques is recommended for robust analysis at each stage.

Technique Application Key Information Provided
TLC Rapid, qualitative monitoring of all steps.Presence/absence of starting materials and products (visualized by UV light or staining).
LC-MS Quantitative monitoring and intermediate confirmation.Retention time and mass-to-charge ratio (m/z) for all components, confirming molecular weights.
NMR (¹H, ¹³C) Structural confirmation of intermediates and final product.Confirms the chemical structure, purity, and successful bond formation (e.g., appearance of benzoyl protons).
FTIR Functional group analysis.Confirms presence of key functional groups like amide C=O stretch (~1630 cm⁻¹) and N-H bends.
Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several reagents used in this synthesis require careful handling.

  • Benzoyl Chloride: It is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood while wearing gloves, safety glasses, and a lab coat.

  • Strong Acids (HCl in Dioxane): These are highly corrosive. Avoid inhalation of vapors and direct skin contact.

  • Solvents (DCM, THF, Dioxane): These are flammable and/or toxic. Handle them in a fume hood and away from ignition sources. Dioxane can form explosive peroxides and should be handled with care.

  • Pressure Build-up: The Boc deprotection step releases tert-butyl cation, which fragments into isobutylene (a gas) and a proton. Ensure the reaction vessel is not sealed tightly to avoid pressure build-up.

Q3: My final product is an off-white or yellowish solid. How can I improve its color and purity?

A3: A discolored product often indicates the presence of minor impurities. Recrystallization is the most effective method for purification.

Troubleshooting Logic: Purification

G start Impure Product (Off-white solid) step1 step1 start->step1 step2 Dissolve in Minimum Hot Solvent (e.g., hot isopropanol) step1->step2 step3 Cool Slowly to Room Temp Then cool in ice bath step2->step3 step4 Collect Crystals by Filtration step3->step4 step5 Wash with Cold Anti-Solvent (e.g., cold diethyl ether) step4->step5 end Pure Product (White crystalline solid) step5->end

Caption: A logical workflow for the recrystallization of the final product.

A good solvent system for recrystallizing amine hydrochlorides is often a polar alcohol (like isopropanol or ethanol) in which the salt is soluble when hot but sparingly soluble when cold. Sometimes, a biphasic system, such as isopropanol/diethyl ether, is used where the product is dissolved in the minimum amount of hot alcohol, and the ether is added until turbidity is observed, followed by cooling.

References

  • Google Patents. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
  • Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • ACS Publications. Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters. Available from: [Link]

  • Google Patents. CN103435538A - (R)-3-amino piperidine hydrochloride preparation method.
  • Google Patents. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • Patsnap. (R)-3-amino piperidine hydrochloride preparation method - Eureka. Available from: [Link]

  • PubMed Central (PMC). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available from: [Link]

  • MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available from: [Link]

  • Google Patents. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • ResearchGate. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Available from: [Link]

  • SpringerLink. Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Available from: [Link]

Sources

Optimization

Managing solubility issues of 1-Benzoylpiperidin-3-amine hydrochloride

Technical Support Center: 1-Benzoylpiperidin-3-amine Hydrochloride Ticket ID: SOL-BP3A-001 Status: Resolved Agent: Dr. Aris, Senior Application Scientist Executive Summary: The "Amphiphilic Salt" Challenge You are encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Benzoylpiperidin-3-amine Hydrochloride Ticket ID: SOL-BP3A-001 Status: Resolved Agent: Dr. Aris, Senior Application Scientist

Executive Summary: The "Amphiphilic Salt" Challenge

You are encountering solubility issues with 1-Benzoylpiperidin-3-amine hydrochloride (CAS: 1158607-76-1) because this molecule possesses a conflicting dual nature. It contains a lipophilic benzoyl tail (greasy, aromatic) and a hydrophilic amine hydrochloride head (ionic, polar).

  • In Non-Polar Organics (DCM, Ether): The ionic crystal lattice energy of the hydrochloride salt prevents dissolution.

  • In Water: The benzoyl group disrupts the hydrogen bonding network, often causing the compound to "oil out" or form a gummy precipitate at high concentrations rather than a clear solution.

This guide provides the specific protocols to overcome these thermodynamic barriers for both synthesis and biological assay preparation.

Module 1: Solvent Compatibility Matrix

Use this table to select the correct solvent system based on your experimental goal.

Solvent SystemSolubility RatingApplication ContextTechnical Notes
DMSO Excellent Biological Stock SolutionsPreferred for -20°C storage. Dissolves >50 mM easily.
Methanol / Ethanol Good Synthesis / PurificationBest protic organic solvents. Warm to 40°C if crystallization occurs.
Water Moderate Aqueous BuffersSoluble at low conc. (<10 mM). At high conc., may form gels/micelles.
DCM / Chloroform Poor (as Salt) Extraction / WorkupDO NOT USE for the HCl salt directly. Requires free-basing (see Module 2).
DMF Good Coupling ReactionsGood alternative if MeOH is incompatible with reagents.
Ether / Hexane Insoluble PrecipitationUsed to "crash out" the product during purification.

Module 2: Troubleshooting Synthesis (The "Crash Out" Issue)

Scenario: You are trying to react the amine (C3-NH2) with an electrophile (e.g., acid chloride, aldehyde) in Dichloromethane (DCM), but the starting material remains a suspension.

Root Cause: The HCl salt is an ionic lattice. DCM cannot overcome the lattice energy.

The Fix: In Situ Neutralization Do not try to force the salt into solution with heat. Instead, liberate the free base chemically inside the reaction vessel.

  • Suspend the 1-Benzoylpiperidin-3-amine HCl in DCM (it will look cloudy).

  • Add 1.2 to 1.5 equivalents of a non-nucleophilic organic base:

    • Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Wait 5–10 minutes.

    • Observation: The solution should clear up significantly as the HCl is transferred from your amine to the DIPEA, forming soluble DIPEA·HCl and the soluble free-base piperidine.

  • Proceed with adding your electrophile.

Module 3: Biological Assay Preparation

Scenario: You need a clear aqueous solution for a cell-based assay, but diluting the powder directly into PBS causes turbidity.

Protocol: The "DMSO Spike" Method Direct addition to high-salt buffers (like PBS) often causes "salting out" due to the common ion effect and the hydrophobic benzoyl group.

  • Master Stock: Dissolve the pure powder in 100% DMSO to a concentration of 10–50 mM. Vortex until completely clear.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into pure water (not PBS yet).

    • Why? This creates a solvation shell around the hydrophobic benzoyl group before it encounters the high ionic strength of PBS.

  • Final Dilution: Spike this water/DMSO mix into your assay media/buffer.

    • Target: Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

Module 4: Free-Basing Protocol (The "Nuclear Option")

If your application strictly requires a non-polar solvent (e.g., Toluene) or you are observing interference from the chloride counter-ion, you must convert the salt to its Free Base form.

Workflow Diagram:

FreeBasingWorkflow Start Start: 1-Benzoylpiperidin-3-amine HCl (Solid Salt) Dissolve Step 1: Dissolve in Water (10 mL/g) Start->Dissolve Basify Step 2: Add 1M NaOH (Adjust to pH > 12) Dissolve->Basify Deprotonates NH3+ Extract Step 3: Extract with DCM (3x) (Biphasic Separation) Basify->Extract Milky Emulsion Forms Dry Step 4: Dry Organic Layer (Na2SO4 + Filtration) Extract->Dry Collect Organic Phase Evaporate Step 5: Rotary Evaporation Dry->Evaporate Result End: Free Base Oil/Solid (Soluble in DCM, Ether, Toluene) Evaporate->Result

Caption: Workflow for converting the hydrophilic HCl salt into the lipophilic free base for organic solubility.

Step-by-Step Protocol:

  • Dissolve: Place 1.0 g of the HCl salt in 10-15 mL of distilled water.

  • Basify: Slowly add 1M NaOH (or sat. NaHCO3) while stirring until pH reaches 12-14.

    • Visual Cue: The clear solution will turn milky/cloudy as the free base precipitates (it is no longer water-soluble).

  • Extract: Add 20 mL of Dichloromethane (DCM). Shake vigorously and separate layers. Repeat extraction 2 more times.

  • Dry: Combine DCM layers, dry over anhydrous Na2SO4, filter, and evaporate.

  • Result: You will obtain the free amine as a viscous oil or low-melting solid, which is now soluble in all organic solvents.

Frequently Asked Questions (FAQ)

Q: Is the compound hygroscopic? A: Yes. Like most amine hydrochlorides, it attracts atmospheric moisture.

  • Advice: Store the vial in a desiccator at 4°C. If the powder becomes sticky/clumped, it has absorbed water. This affects the molecular weight calculation. Dry it under high vacuum (0.1 mbar) for 4 hours before weighing for critical assays.

Q: Can I use heat to dissolve the salt in DCM? A: No. Heating a suspension of amine salt in DCM usually fails to dissolve it and may lead to thermal decomposition or side reactions (e.g., benzoyl migration, though rare). Use the In Situ Neutralization method (Module 2) instead.

Q: Why does my LC-MS show two peaks? A: This is likely an artifact of the chromatography conditions, not impurity.

  • Cause: If your mobile phase is acidic (Formic acid/TFA), the amine is protonated. If the gradient is steep, you might see peak splitting due to the equilibrium between the free base and salt form, or rotamers of the benzoyl amide bond.

  • Verification: Run NMR in DMSO-d6. If the spectrum is clean, the compound is pure.

References & Authority

  • Compound Identity: 1-Benzoylpiperidin-3-amine hydrochloride (CAS: 1158607-76-1).[1][2] ChemicalBook / PubChem. (Note: Link directs to free base or related salt records for verification of physical properties).

  • Solubility Principles: "Purification of Laboratory Chemicals" (Armarego & Chai). Standard protocols for handling amine salts and recrystallization.

  • Handling Hygroscopic Salts: "Strategies for weighing and transferring hygroscopic amine salts." ScienceMadness / ResearchGate Community Protocols.

  • General Amide/Amine Properties: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acylation of Amines and Solubility).

Sources

Troubleshooting

Optimization of coupling reactions with 1-Benzoylpiperidin-3-amine hydrochloride

Technical Support Center: Optimization of Coupling Reactions with 1-Benzoylpiperidin-3-amine Hydrochloride Reagent Profile & Technical Overview Reagent: 1-Benzoylpiperidin-3-amine hydrochloride Target Function: Primary a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Coupling Reactions with 1-Benzoylpiperidin-3-amine Hydrochloride

Reagent Profile & Technical Overview

Reagent: 1-Benzoylpiperidin-3-amine hydrochloride Target Function: Primary amine nucleophile for amide coupling, reductive amination, or SNAr reactions.[1][2] Critical Attribute: Supplied as a Hydrochloride (HCl) salt .[1][2][3]

Technical Insight: The presence of the benzoyl group at the N1 position renders the piperidine nitrogen non-nucleophilic (amide functionality). Consequently, the reaction is chemoselective for the primary amine at the C3 position. However, the HCl salt form presents two immediate challenges:

  • Solubility: The salt is highly polar and often insoluble in non-polar solvents like Dichloromethane (DCM) or Toluene.[1][2]

  • Nucleophilicity: The amine is protonated (

    
    ) and completely unreactive until "free-based" in situ or via a separate workup.[1][2]
    

Standard Operating Procedures (SOPs)

Protocol A: The "Salt-Break" HATU Method (High Throughput/Standard)

Recommended for: Standard library synthesis, non-hindered carboxylic acids.

The Logic: HATU is robust but requires basic conditions.[2] You must add enough base to neutralize the HCl salt AND activate the carboxylic acid. A common failure mode is under-basifying.[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 1-Benzoylpiperidin-3-amine HCl (1.1 equiv)[1][2]

  • HATU (1.1 - 1.2 equiv)[1][2][4]

  • DIPEA (Diisopropylethylamine): 3.5 - 4.0 equiv (Critical)[1][2]

  • Solvent: DMF (Preferred) or DMAc.[1][2]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and HATU in anhydrous DMF.

  • Activation: Add 1.0 equiv of DIPEA. Stir for 5-10 minutes. (Formation of the active ester).[5][6]

  • The "Salt Break": In a separate vial, dissolve 1-Benzoylpiperidin-3-amine HCl in DMF. Add 2.5 - 3.0 equiv of DIPEA.[1][2] Note: Ensure the salt is fully dissolved; mild sonication helps.

  • Coupling: Add the amine/base solution to the activated acid mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Monitor: LCMS should show consumption of the active ester.[1][2]

Protocol B: The T3P Method (Low Epimerization/Difficult Solubility)

Recommended for: Chiral retention, sterically hindered acids, or scalable processes.

The Logic: Propylphosphonic Anhydride (T3P) acts as both a coupling agent and a water scavenger.[7] It produces water-soluble byproducts, simplifying workup.[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 1-Benzoylpiperidin-3-amine HCl (1.1 equiv)[1][2]

  • T3P (50% in EtOAc/DMF) (1.5 - 2.0 equiv)[1][2]

  • Base: Pyridine (3-5 equiv) or DIPEA (4 equiv) [1][2]

  • Solvent: EtOAc (if salt solubility permits) or DMF/EtOAc (1:1).[1][2]

Step-by-Step:

  • Combine Carboxylic Acid, Amine HCl salt, and Solvent in the reactor.[2]

  • Add the Base.[1][2][5][8][9] (The mixture may remain a suspension).

  • Add T3P dropwise at 0°C (exothermic).

  • Allow to warm to RT. Stir 12–24 hours.[1][2]

  • Workup: Wash with water, 1M HCl, and sat. NaHCO3. The product remains in the organic layer; T3P byproducts wash away.

Visualizing the Workflow

The following diagram illustrates the critical "Salt Break" mechanism and the decision logic for troubleshooting low yields.

CouplingLogic cluster_trouble Troubleshooting Loop Start Start: Coupling Reaction Salt 1-Benzoylpiperidin-3-amine HCl (Protonated/Unreactive) Start->Salt Base Add Base (DIPEA/TEA) (> 1 Equiv required for salt) Salt->Base Neutralization FreeBase Free Amine Generated (Nucleophilic) Base->FreeBase - DIPEA-HCl Coupling Nucleophilic Attack FreeBase->Coupling Acid Carboxylic Acid ActiveEster Activated Ester (OAt/OBt/T3P-Intermediate) Acid->ActiveEster + Coupling Agent + Base ActiveEster->Coupling Product Final Amide Product Coupling->Product Check Low Yield? Product->Check Solubility Check Solvent (DCM -> DMF) Check->Solubility Precipitate Visible Stoich Check Base Equiv (Need >3 eq total) Check->Stoich Unreacted Acid

Caption: Workflow demonstrating the critical neutralization step (Salt Break) required before nucleophilic attack can occur.

Troubleshooting & FAQs

Q1: I am using DCM as my solvent, but the reaction mixture is cloudy and yield is <20%. What is happening? Diagnosis: Solubility Failure. Explanation: 1-Benzoylpiperidin-3-amine hydrochloride is an ionic salt.[1][2] It is generally insoluble in non-polar solvents like Dichloromethane (DCM).[1][2] If the salt does not dissolve, the base cannot effectively neutralize it to generate the free amine. Solution: Switch to DMF (Dimethylformamide) or NMP .[1][2] If you must use DCM, add a co-solvent like DMF (10-20%) or use a biphasic system with vigorous stirring, though homogeneous conditions are preferred for kinetics.[1]

Q2: I calculated 1.1 equivalents of DIPEA, but the reaction stalled. Why? Diagnosis: Stoichiometry Error. Explanation: You have accounted for the activation of the acid but ignored the HCl salt.

  • 1.0 eq of Base is consumed immediately to neutralize the HCl on the amine.

  • 1.0 eq of Base is consumed by the acid activation (proton removal).

  • Excess base is needed to drive the equilibrium.[2][5] Solution: Always use at least 3.0 to 4.0 equivalents of base when coupling with amine hydrochloride salts.[1][2]

Q3: Is the stereocenter at the 3-position at risk of racemization? Diagnosis: Stereochemical Integrity. Explanation: While 3-aminopiperidines are less prone to racemization than alpha-amino acids, the C3 proton is still adjacent to an electron-withdrawing nitrogen (even if alkyl).[1][2] Strongly basic conditions over prolonged periods can lead to epimerization.[1][2] Solution:

  • Avoid "over-basing" (do not exceed 5 eq).[1][2]

  • Use T3P (Protocol B) which operates well under milder conditions and is known for low racemization rates [1].[1][2]

  • Add HOBt or Oxyma if using carbodiimides (EDC) to suppress racemization pathways [2].[1][2]

Q4: Can I pre-free-base the amine to avoid using excess base in the reaction? Diagnosis: Process Optimization. Explanation: Yes. This is often cleaner for sensitive reactions.[1][2] Protocol:

  • Dissolve the HCl salt in water/DCM.[1][2]

  • Add saturated Na2CO3 or NaOH (1M).[1][2]

  • Extract the free amine into DCM/EtOAc.[1][2]

  • Dry over MgSO4 and concentrate.

  • Caution: The free amine may be unstable or absorb CO2 from the air (forming carbamates) if stored too long.[2] Use immediately.

Q5: I see a new impurity at +28 mass units. What is it? Diagnosis: Formylation (Side Reaction).[1][2][8] Explanation: If using DMF as a solvent with HATU/Base, trace dimethylamine in the DMF can react, or the DMF itself can act as a formylating agent over long reaction times. Solution: Use high-grade anhydrous DMF.[1][2] Alternatively, switch to DMAc (Dimethylacetamide) which is more stable.[1][2]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009).[2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2]

  • Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Common Organic Chemistry. (2023). Amide Coupling Reagents: T3P Mechanism and Protocols.

Sources

Optimization

Technical Support Center: Purification of 1-Benzoylpiperidin-3-amine Hydrochloride

Welcome to the technical support resource for the purification of 1-Benzoylpiperidin-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who may encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1-Benzoylpiperidin-3-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in isolating this key intermediate with high purity. We will move beyond simple procedural lists to explore the underlying chemical principles that govern successful purification, ensuring you can troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Foundational Chemistry & Initial Assessment

A logical purification strategy is built upon understanding the distinct chemical properties of the target compound versus its potential impurities. The choices we make in solvent, pH, and technique are all dictated by these differences.

Q1: What are the most common impurities I should expect?

The impurity profile of your crude 1-Benzoylpiperidin-3-amine hydrochloride is fundamentally tied to its synthesis route. The most common laboratory synthesis involves the benzoylation of a 3-aminopiperidine precursor with benzoyl chloride.

Therefore, the primary impurities are typically:

  • Unreacted Starting Materials:

    • 3-Aminopiperidine (or its salt): A key precursor that can persist if the reaction does not go to completion.

    • Benzoyl Chloride: Highly reactive, but traces may remain if not fully quenched.

  • Reagent-Derived Side Products:

    • Benzoic Acid: The hydrolysis product of benzoyl chloride, almost always present.

    • Di-benzoylated products: Where the primary amine at the 3-position is also benzoylated, though this is often sterically hindered and less common under controlled conditions.

Q2: What are the critical property differences I can exploit for purification?

The success of any purification method hinges on exploiting the differential physicochemical properties of your product and its contaminants. The most powerful lever we have in this case is the basicity of the amine groups, which dramatically affects solubility in aqueous and organic phases at different pH values.

Table 1: Comparative Physicochemical Properties of Key Compounds

CompoundStructureMol. Wt. ( g/mol )pKa (Conjugate Acid)General Solubility Profile
1-Benzoylpiperidin-3-amine HCl (Product) ~256.75~9-10 (for the 3-amino group)Soluble in water, methanol; sparingly soluble in isopropanol, acetone; insoluble in non-polar solvents like ether, hexanes.
1-Benzoylpiperidin-3-amine (Free Base) 220.29[1]N/ASoluble in organic solvents (DCM, EtOAc, Chloroform); limited solubility in water.[2][3]
3-Aminopiperidine (Starting Material) 100.16~11 (piperidine N), ~9.5 (3-amino N)[4][5][6][7]Soluble in water and polar organic solvents.
Benzoyl Chloride (Starting Material) 140.57N/A (hydrolyzes)Soluble in most organic solvents; reacts with water.[8][9]
Benzoic Acid (Side Product) 122.12~4.2Soluble in organic solvents; soluble in basic aqueous solutions; sparingly soluble in cold water.[10]

Expert Insight: The crucial takeaway from this data is the pKa difference. The piperidine nitrogen on the starting material is significantly more basic (pKa ~11) than the exocyclic primary amine on our product (pKa ~9-10). While both are basic, this difference is often insufficient for selective separation. The most robust strategy involves converting all basic species to their free bases for organic extraction, separating them from acidic and neutral impurities.

Q3: How should I perform an initial purity assessment of my crude product?

Before attempting any purification, you must diagnose the problem. A quick analytical check will inform your strategy.

  • Thin-Layer Chromatography (TLC): This is the fastest method.

    • Recommended Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (NH₄OH) in a 90:9:1 ratio.

    • Visualization: UV light (for benzoyl group) and a potassium permanganate stain (for amines).

    • Interpretation: Your product (as the free base) should have a distinct Rf value. Benzoic acid will likely streak or have a different Rf. The highly polar 3-aminopiperidine will likely remain at the baseline.

  • ¹H NMR Spectroscopy: Provides a quantitative estimate of major impurities. Dissolve a small sample in DMSO-d₆ or D₂O. Look for the characteristic aromatic protons of the benzoyl group and compare integrations to signals from potential impurities.

Section 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step solutions to common purification challenges.

Q4: My main impurity is unreacted 3-aminopiperidine. How do I remove it?

The most effective method to remove a highly polar amine starting material from a less polar amine product is a liquid-liquid extraction procedure based on pH manipulation. This protocol converts the desired product into its organic-soluble free base form, leaving the more polar impurity salts behind.

  • Dissolution: Dissolve the crude 1-Benzoylpiperidin-3-amine hydrochloride salt in deionized water (approx. 10 mL per 1 g of crude material).

  • Basification: Transfer the aqueous solution to a separatory funnel. Add an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Slowly add 2M sodium hydroxide (NaOH) solution dropwise while stirring until the pH of the aqueous layer is >12.

    • Causality: At this high pH, both the product and the starting amine are deprotonated to their free base forms. The product's free base is significantly less polar and will preferentially partition into the organic layer.[11]

  • Extraction: Stopper the funnel, vent frequently, and shake vigorously. Allow the layers to separate completely. Drain the organic layer. Add a fresh portion of organic solvent to the aqueous layer and repeat the extraction two more times to maximize product recovery.

  • Washing: Combine all organic extracts. Wash the combined organic layer with a saturated sodium chloride solution (brine).

    • Causality: The brine wash helps to remove residual water and any water-soluble inorganic salts from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified free base as an oil or solid.

  • Salt Formation: To recover the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or EtOAc. Add a solution of HCl in ether (2M) dropwise until precipitation is complete. Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Q5: How do I remove residual benzoic acid?

Benzoic acid is an acidic impurity and is easily removed by a basic wash during the extraction workflow.

  • This procedure is integrated into the main acid-base extraction (Protocol 2.1).

  • During Step 2 (Basification) , when the pH is raised to >12, benzoic acid (pKa ~4.2) is quantitatively converted to sodium benzoate.

  • This highly water-soluble salt remains exclusively in the aqueous layer and is discarded, effectively separating it from your desired product which moves into the organic phase.

Q6: Is recrystallization a viable option for my hydrochloride salt?

Yes, recrystallization can be an excellent final polishing step, especially if you have minor, closely-related impurities. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[10][12]

  • Solvent Screening: Test solubility in small vials. Good candidate solvents are often alcohols or alcohol/ether mixtures. Isopropanol (IPA) or an Ethanol/Diethyl Ether mixture are common starting points.

    • Ideal Solvent Properties: The product should be sparingly soluble at room temperature but dissolve completely upon heating. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).

  • Dissolution: In an Erlenmeyer flask, add the crude hydrochloride salt and the minimum amount of hot recrystallization solvent required for complete dissolution. Use a stirring hotplate.

  • Cooling & Crystallization: Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under high vacuum.

Table 2: Recrystallization Solvent System Troubleshooting

ObservationPotential CauseRecommended Action
Product will not dissolve, even when boiling.Solvent is too non-polar.Add a co-solvent with higher polarity (e.g., add Methanol to Isopropanol).
Product dissolves at room temperature.Solvent is too polar.Use a less polar solvent or add an "anti-solvent" (e.g., add Diethyl Ether to an Ethanol solution).
Product "oils out" instead of crystallizing.Solution is supersaturated, or the melting point is below the solvent's boiling point.Re-heat to dissolve the oil, add slightly more solvent, and try cooling more slowly. Seeding with a pure crystal can help.
No crystals form upon cooling.Solution is not saturated enough, or nucleation is slow.Try scratching the inside of the flask with a glass rod at the solvent line. If that fails, reduce the solvent volume by gentle heating and re-cool.

Section 3: Visual Workflows & Logic Diagrams

To synthesize this information, the following diagrams provide a visual guide to making purification decisions and executing the primary workflow.

Caption: Purification decision tree for 1-Benzoylpiperidin-3-amine HCl.

G cluster_aqueous Aqueous Phase (Separatory Funnel) cluster_organic Organic Phase (EtOAc or DCM) Aqueous_Start Crude HCl Salt in Water Aqueous_Basified pH > 12 Aqueous Layer (Contains Sodium Benzoate, residual starting amine salt) Aqueous_Start->Aqueous_Basified Add 2M NaOH Organic_Start Add Organic Solvent Organic_Product Organic Layer (Contains Product Free Base) Aqueous_Basified->Organic_Product Partitioning Aqueous_Discard Discard Aqueous Waste Aqueous_Basified->Aqueous_Discard Organic_Start->Organic_Product Shake & Separate Organic_Washed Washed Organic Layer Organic_Product->Organic_Washed Wash with Brine Organic_Dried Dried Organic Solution Organic_Washed->Organic_Dried Dry (Na2SO4), Filter Final_Product Pure Free Base (Concentrate Solvent) Organic_Dried->Final_Product

Caption: Workflow for acid-base liquid-liquid extraction.

References

  • Industrial Chemicals. (R)-1-benzylpiperidin-3-amine. Available at: [Link]

  • Google Patents. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
  • Google Patents. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
  • PubChem. 1-Benzylpiperidin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. p-PHENYLAZOBENZOYL CHLORIDE. Available at: [Link]

  • Google Patents. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • YMC. HPLC Troubleshooting Guide. Available at: [Link]

  • Google Patents. US3337630A - Process for the purification of amines.
  • PubChem. Piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Aurigene Pharmaceutical Services. Troubleshooting and Performance Improvement for HPLC. Available at: [Link]

  • Google Patents. CN104230703A - Method for synthesizing high-purity benzoyl chloride.
  • Biochain. Tips For Antibody Purification Troubleshooting. Available at: [Link]

  • Master Organic Chemistry. Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]

  • ResearchGate. Purification of organic hydrochloride salt?. Available at: [Link]

  • PubChem. (3R)-1-benzylpiperidin-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • YouTube. Making benzoyl chloride. NileRed. Available at: [Link]

  • University of Canterbury Research Repository. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. Available at: [Link]

  • Organic Syntheses. Methylamine Hydrochloride. Available at: [Link]

  • Wikipedia. Piperidine. Available at: [Link]

  • ACS Publications. Crystallization-Based Resolution Process for the 2,3-Dibenzoyl-d/l-tartrate Salts of d-/l-Serine Benzyl Ester. Available at: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available at: [Link]

  • Reddit. Ways of crashing out amines. r/chemistry. Available at: [Link]

  • ResearchGate. (PDF) Recrystallization of Impure Benzoic Acid. Available at: [Link]

  • Phenomenex. Troubleshooting Guide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling 1-Benzoylpiperidin-3-amine Hydrochloride

This technical guide addresses the scale-up production of 1-Benzoylpiperidin-3-amine hydrochloride , a critical building block in medicinal chemistry. It focuses on the transition from milligram-scale synthesis to kilogr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the scale-up production of 1-Benzoylpiperidin-3-amine hydrochloride , a critical building block in medicinal chemistry. It focuses on the transition from milligram-scale synthesis to kilogram-scale process chemistry, highlighting the specific challenges of regioselectivity, exothermic control, and salt isolation.

Current Status: Operational Lead Scientist: Senior Application Scientist, Process Chemistry Division Scope: Synthesis, Scale-up, Purification, and Salt Formation Target Compound: 1-Benzoylpiperidin-3-amine HCl (monohydrochloride salt)

Executive Summary: The Scale-Up Challenge

Scaling this compound presents a distinct "Amide-Amine" dichotomy. You are constructing a stable amide bond at the piperidine nitrogen (N1) while preserving a labile amine at position 3 (C3).

  • The Trap: 1-Benzoylpiperidin-3-amine contains only one basic nitrogen (the primary amine at C3). The N1 position is an amide and is non-basic. Unlike its analog 1-Benzylpiperidin-3-amine (which forms a dihydrochloride), this target forms a monohydrochloride . Over-acidification during salt formation often leads to hygroscopic gums rather than crystalline solids.

  • The Route: The industry-standard route utilizes tert-butyl piperidin-3-ylcarbamate (3-Boc-amino-piperidine) to ensure absolute regioselectivity.

Module 1: Upstream Synthesis (Benzoylation)

Context: The reaction of 3-Boc-aminopiperidine with benzoyl chloride.

Q: We are observing a rapid temperature spike (>20°C) upon adding benzoyl chloride. How do we manage this exotherm on a 5kg scale?

A: Benzoyl chloride is highly electrophilic, and its reaction with secondary amines is violently exothermic. On a small scale, ice baths suffice. On a kilo-scale, heat transfer is the bottleneck.

Protocol Adjustment:

  • Dilution Factor: Dilute benzoyl chloride in the reaction solvent (DCM or Toluene) (1:1 v/v) before addition. Never add neat reagents at this scale.

  • Controlled Addition: Use a dosing pump to add the benzoyl chloride solution over 2–3 hours , maintaining the internal temperature strictly below 10°C.

  • Base Management (Schotten-Baumann): If using a biphasic system (Water/DCM + NaOH), the exotherm is compounded by the neutralization heat. Ensure the aqueous base is chilled (0–5°C) before charging the organic phase.

Q: Why are we seeing "dimer" impurities (approx. double MW) in the HPLC trace?

A: This indicates Boc-migration or starting material contamination. If the Boc group is thermally unstable or if the starting material contained trace 3-aminopiperidine (unprotected), the benzoyl group can react with the C3 amine.

  • Fix: Verify the purity of your starting tert-butyl piperidin-3-ylcarbamate. Ensure the reaction temperature does not exceed 25°C during the coupling to prevent thermal Boc-cleavage.

Module 2: Deprotection & Gas Evolution

Context: Removal of the Boc group to release the free amine.

Q: During HCl deprotection, our reactor pressure spiked, causing a rupture disk failure. What went wrong?

A: Boc deprotection generates Isobutylene and CO₂ gas.



On a 10g scale, this vents easily. On a 1kg scale, you are generating moles of gas rapidly.

Safety Protocol:

  • Scrubbing: Do not seal the reactor. Connect the vent line to a caustic scrubber (NaOH solution) to neutralize acidic fumes, but ensure the line diameter is sufficient to handle high gas flow.

  • Reagent Switch: Instead of using HCl gas (which is hard to control), use Acetyl Chloride in Methanol/Ethanol .

    • Mechanism:[1][2][3][4][5][6][7][8][9] Acetyl chloride reacts with the alcohol to generate anhydrous HCl in situ.[10]

    • Benefit: The rate of HCl generation is limited by the addition rate of Acetyl Chloride, giving you direct control over the gas evolution rate.

Q: The reaction mixture turned into a solid block (gelation) during deprotection. How do we stir this?

A: The product (amine hydrochloride) is often insoluble in the deprotection solvent (e.g., Dioxane or Ether).

  • Solution: Switch to a solvent system where the salt has partial solubility or forms a slurry, such as Ethyl Acetate/Methanol (10:1) . Alternatively, increase the solvent volume to 10-15 volumes (L/kg) to maintain a stirrable slurry.

Module 3: Salt Formation & Isolation (The Critical Step)

Context: Isolating the final 1-Benzoylpiperidin-3-amine hydrochloride.

Q: We obtained a sticky oil instead of a white powder. How do we crystallize it?

A: This is the most common issue with amine hydrochlorides. It usually results from excess HCl or residual water .

Troubleshooting Guide:

  • Stoichiometry Check: Ensure you are using exactly 1.05 to 1.1 equivalents of HCl relative to the amine. Large excesses of HCl act as impurities and attract moisture.

  • Solvent Swap:

    • Dissolve the oil in a minimum amount of hot Isopropanol (IPA) or Ethanol .

    • Add an anti-solvent like MTBE (Methyl tert-butyl ether) or Heptane dropwise until turbidity persists.

    • Cool slowly to 0°C.

  • Water Removal: If the oil persists, it likely contains water. Azeotrope the mixture with Toluene or Ethanol/Toluene to dry it, then re-attempt crystallization.

Q: The melting point is lower than reported (Reported: ~170-200°C range). Is it the wrong polymorph?

A: While polymorphism is possible, a depressed melting point usually indicates solvates or trapped benzoic acid .

  • Check: Run a 1H-NMR. Look for peaks around 7.4–8.0 ppm (Benzoic acid) or solvent peaks.

  • Fix: Reslurry the solid in Ethyl Acetate (the free acid is soluble, the salt is not) and filter again.

Visualizing the Workflow

The following diagram illustrates the optimized scale-up workflow, highlighting critical control points (CCP) where failures often occur.

ScaleUpWorkflow cluster_0 Phase 1: Coupling cluster_1 Phase 2: Workup cluster_2 Phase 3: Deprotection & Salt Formation SM SM: 3-Boc-aminopiperidine Reagent Benzoyl Chloride + Base (Controlled Addition) SM->Reagent Reaction Reaction: N-Benzoylation (Temp < 10°C) Reagent->Reaction CCP1 CCP: Exotherm Control Reaction->CCP1 CCP1->Reaction Fail (Cool Down) Wash Acid/Base Wash (Remove excess amine/acid) CCP1->Wash Pass Dry Drying & Concentration Wash->Dry Deprotect Deprotection (HCl/MeOH or Acetyl Chloride) Dry->Deprotect Gas Gas Evolution (Isobutylene) (Vent to Scrubber) Deprotect->Gas CCP2 CCP: Pressure/Foaming Deprotect->CCP2 Cryst Crystallization (IPA/MTBE System) CCP2->Cryst Slurry formed Final Product: 1-Benzoylpiperidin-3-amine HCl Cryst->Final Filter & Dry

Caption: Optimized synthesis workflow identifying Critical Control Points (CCP) for exotherms and gas evolution.

Summary of Key Specifications
ParameterSmall Scale (<10g)Large Scale (>1kg)Reason for Change
Reagent Addition Syringe/PipetteDosing PumpPrevent thermal runaway.
Deprotection Reagent 4M HCl in DioxaneAcetyl Chloride / MeOHIn-situ generation allows gas evolution control.
Workup Separatory FunnelCentrifugal Extractor / Reactor WashAvoid emulsions; better phase separation.
Isolation Rotovap to drynessCrystallization / Filtration"Oiling out" is unmanageable on scale; solids are required.
References
  • Schotten-Baumann Reaction Conditions & Scale-up

    • Reaction Chemistry & Engineering, "Kinetic study and modeling of the Schotten–Baumann synthesis," (2021). Link

  • Amide Coupling Scale-up Considerations

    • Fisher Scientific, "Amide Synthesis Guide." Link

  • Boc Deprotection with In-Situ HCl

    • Organic & Biomolecular Chemistry, "Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas," (2021). Link

  • Piperidine Handling & Properties

    • PubChem, "Piperidin-3-amine dihydrochloride Compound Summary" (Analogous salt properties).[11] Link[11]

Sources

Optimization

Technical Support Center: Synthesis of 1-Benzoylpiperidin-3-amine Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride. It is designed to be a practical resour...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride. It is designed to be a practical resource for troubleshooting common side reactions and optimizing synthetic outcomes. The information presented herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Overview of the Synthesis

The synthesis of 1-Benzoylpiperidin-3-amine hydrochloride typically proceeds via the N-benzoylation of a suitable 3-aminopiperidine precursor, followed by salt formation. A common route involves the reaction of 3-aminopiperidine with benzoyl chloride under Schotten-Baumann conditions, which utilizes an aqueous basic medium to neutralize the hydrogen chloride byproduct.[1] The resulting free base, 1-Benzoylpiperidin-3-amine, is then treated with hydrochloric acid to yield the desired hydrochloride salt.

While seemingly straightforward, this synthesis is prone to several side reactions that can impact the yield, purity, and overall success of the process. This guide will address these potential pitfalls in a comprehensive question-and-answer format.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities observed in the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride?

The primary impurities encountered during this synthesis can be categorized as follows:

  • Di-benzoylated byproduct: Formation of 1-benzoyl-3-(dibenzoylamino)piperidine.

  • Benzoic acid: Resulting from the hydrolysis of benzoyl chloride.

  • Unreacted starting materials: Residual 3-aminopiperidine.

  • Over-alkylation products: If the starting 3-aminopiperidine is synthesized via reductive amination, N-ethylated byproducts can sometimes be carried over.[2]

A summary of these common impurities and their characteristics is provided in the table below:

ImpurityChemical StructureFormation PathwayImpact on Product
Di-benzoylated byproduct1-benzoyl-3-(dibenzoylamino)piperidineReaction of the initially formed product with another molecule of benzoyl chloride.Decreases yield of the desired product; can be difficult to remove due to similar polarity.
Benzoic acidC₆H₅COOHHydrolysis of benzoyl chloride by water present in the reaction medium.[3]Can co-precipitate with the product during hydrochloride salt formation, leading to lower purity.
Unreacted 3-aminopiperidineC₅H₁₂N₂Incomplete reaction of the starting material.Can interfere with downstream applications and affect the product's physical properties.
N-ethylated byproducts-Carryover from the synthesis of 3-aminopiperidine, particularly if ethanol is used as a solvent in a preceding hydrogenation step.[2]Introduces a structurally similar impurity that can be challenging to separate.
FAQ 2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

This is a classic case of di-benzoylation . The initially formed 1-Benzoylpiperidin-3-amine still possesses a secondary amine at the 3-position, which can react with another equivalent of benzoyl chloride to form the di-benzoylated adduct.

Causality:

The primary amine of 3-aminopiperidine is generally more nucleophilic and will react preferentially. However, under certain conditions, the secondary amine of the product can also be acylated. This is more likely to occur if:

  • Excess benzoyl chloride is used: A significant excess of the acylating agent increases the probability of the second reaction.[4]

  • Reaction temperature is too high: Elevated temperatures can provide the necessary activation energy for the less reactive secondary amine to react.

  • Inefficient mixing: Poor mixing can lead to localized high concentrations of benzoyl chloride, promoting di-benzoylation.

Troubleshooting Protocol:

  • Control Stoichiometry: Carefully control the stoichiometry of the reactants. Use a slight excess (around 1.1 to 1.2 equivalents) of benzoyl chloride to ensure complete conversion of the starting material without promoting di-benzoylation.[4]

  • Temperature Management: Maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of benzoyl chloride. This will favor the more reactive primary amine.

  • Slow Addition: Add the benzoyl chloride dropwise to the reaction mixture with vigorous stirring. This will prevent localized high concentrations of the reagent.

Workflow for Preventing Di-benzoylation:

Caption: Workflow to minimize di-benzoylation.

FAQ 3: My final product is contaminated with a significant amount of a white solid that is soluble in aqueous base. What is this impurity and how can I remove it?

This impurity is most likely benzoic acid . It is formed by the hydrolysis of benzoyl chloride in the aqueous basic solution of the Schotten-Baumann reaction.[3]

Causality:

Benzoyl chloride is reactive towards nucleophiles, and water is a nucleophile, albeit a weaker one than the amine. The presence of a base catalyzes this hydrolysis.

Troubleshooting and Purification Protocol:

  • Minimize Excess Benzoyl Chloride: As with preventing di-benzoylation, using a minimal excess of benzoyl chloride will reduce the amount that can be hydrolyzed.[4]

  • Aqueous Work-up: After the reaction is complete, the reaction mixture should be worked up to remove the benzoic acid.

    • Extraction: Extract the reaction mixture with an organic solvent such as dichloromethane or ethyl acetate. The desired product will move to the organic layer, while the sodium salt of benzoic acid (sodium benzoate) will remain in the aqueous layer.

    • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or sodium carbonate solution). This will convert any remaining benzoic acid into its water-soluble salt, which will be removed into the aqueous phase.

  • Recrystallization: If benzoic acid still co-precipitates with the hydrochloride salt, recrystallization of the final product from a suitable solvent system (e.g., ethanol/ether) can be an effective purification method.[4]

Experimental Workflow for Benzoic Acid Removal:

Benzoic_Acid_Removal A Reaction Completion B Add Organic Solvent (e.g., Dichloromethane) A->B C Separate Organic and Aqueous Layers B->C D Wash Organic Layer with 5% NaHCO3 Solution C->D E Separate Layers D->E F Dry Organic Layer (e.g., with Na2SO4) E->F G Evaporate Solvent F->G H Dissolve in Anhydrous Solvent and Add HCl G->H I Isolate Pure Hydrochloride Salt H->I

Sources

Troubleshooting

Troubleshooting low yield in 1-Benzoylpiperidin-3-amine hydrochloride synthesis

The following technical support guide is designed for organic chemists and process development scientists encountering yield issues in the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride . Ticket Subject: Troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for organic chemists and process development scientists encountering yield issues in the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride .

Ticket Subject: Troubleshooting Low Yield & Isolation Difficulties Support Tier: Level 3 (Senior Application Scientist)[1]

System Overview & Synthetic Strategy

Before troubleshooting specific failures, we must validate the synthetic route. Low yields in this synthesis are most frequently caused by regioselectivity errors (using the wrong starting material) or isolation failures (loss of the hydrophilic salt during workup).

The Validated Pathway (The "Boc-Route")

Direct benzoylation of 3-aminopiperidine is not recommended due to poor selectivity between the secondary (ring) and primary (exocyclic) amines.[1] The industry-standard high-yield protocol utilizes a protection-deprotection strategy.[1]

Target Molecule: 1-Benzoylpiperidin-3-amine HCl[1]

  • CAS: N/A (Salt form often custom)[1][2]

  • Molecular Weight: ~240.73 g/mol (HCl salt)[1]

  • Key Property: Highly water-soluble; Amphiphilic.[1]

Workflow Visualization

The following diagram outlines the correct chemical pathway and identifying critical control points (CCPs) where yield is typically lost.

SyntheticPathway SM Start: tert-Butyl piperidin-3-ylcarbamate (3-Boc-aminopiperidine) Step1 Step 1: Acylation (BzCl, Et3N, DCM, 0°C) SM->Step1 Acylation Error2 Impurity: Di-benzoylation SM->Error2 If Boc falls off Inter Intermediate: tert-Butyl (1-benzoylpiperidin-3-yl)carbamate Step1->Inter Yield Check 1 (Lipophilic) Step2 Step 2: Deprotection (4M HCl in Dioxane) Inter->Step2 Acidolysis Product Product: 1-Benzoylpiperidin-3-amine HCl Step2->Product Precipitation (Yield Check 2) Error1 Loss: Aqueous Wash Step2->Error1 If aqueous workup used

Figure 1: Validated synthetic workflow for regioselective synthesis. Critical failure points are highlighted in red.

Troubleshooting Guide: Root Cause Analysis

Issue Type A: "I have low yield in the first step (Benzoylation)."

Symptom: TLC shows starting material remaining or multiple spots.[1] Diagnosis: Inefficient coupling or "Boc-fall-off."[1]

Potential CauseTechnical ExplanationCorrective Action
Moisture in BzCl Benzoyl chloride hydrolyzes rapidly to benzoic acid, which will not react with the amine under standard basic conditions.[1]Distill BzCl prior to use or use a fresh bottle. Verify quality by NMR (look for broad OH peak of benzoic acid).
Incorrect Base Pyridine can sometimes cause difficult emulsions.[1] Inorganic bases (K2CO3) in biphasic systems may be too slow.[1]Use Triethylamine (Et3N) or DIPEA (1.2 - 1.5 eq) in anhydrous DCM.[1]
Thermal Cleavage Heating the reaction >40°C can thermally cleave the Boc group in the presence of generated HCl (even with base present), leading to di-benzoylation.Maintain reaction at 0°C to Room Temperature . Do not reflux.[1]
Issue Type B: "My product disappeared during the final workup."

Symptom: The deprotection reaction looked good on LCMS, but after extraction, the flask is empty or yield is <20%. Diagnosis: Partition Coefficient Error. Mechanism: The product is an amine hydrochloride salt.[1] It is extremely polar and water-soluble.[1] If you performed a standard aqueous workup (washing with NaHCO3 or water), your product is in the aqueous waste stream.

The Protocol Fix (Self-Validating System):

  • Do NOT use water.

  • Dissolve the Intermediate (Boc-amide) in minimal dry DCM or Dioxane.[1]

  • Add 4M HCl in Dioxane (5-10 equivalents).

  • Stir at RT.[1][3][4] The product should precipitate as a white solid.[1][5]

  • Filtration: Filter the solid under nitrogen. Wash with dry diethyl ether.[1]

  • Drying: Dry in a vacuum oven.

Issue Type C: "The product is a sticky gum/oil, not a solid."

Symptom: You cannot filter the product; it's a hygroscopic mess. Diagnosis: Residual solvent trapping or hygroscopicity.[1][3] Amine HCl salts are notorious for being hygroscopic.[1]

Recovery Protocol:

  • Trituration: Add anhydrous Diethyl Ether (Et2O) or MTBE to the gum.[1]

  • Sonication: Sonicate vigorously to induce crystallization.[1]

  • Evaporation: If it remains gummy, rotovap to dryness, re-dissolve in minimal MeOH, and precipitate again with Et2O.

Decision Tree: Yield Optimization

Use this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Start Diagnosis Q1 Is the issue in Step 1 or Step 2? Start->Q1 Step1 Step 1: Acylation Q1->Step1 Step 1 Step2 Step 2: Deprotection Q1->Step2 Step 2 Q2 Is the product impure (multiple spots)? Step1->Q2 Sol1 Check BzCl quality. Ensure Temp < 25°C. Q2->Sol1 Yes Sol2 Check Stoichiometry. Use 1.1 eq BzCl. Q2->Sol2 No (Low Conversion) Q3 Did you wash with water? Step2->Q3 Fail1 CRITICAL FAIL: Product is in aqueous waste. Evaporate aqueous layer. Q3->Fail1 Yes Q4 Is it a gum? Q3->Q4 No Sol3 Triturate with Et2O. Sonicate. Q4->Sol3 Yes

Figure 2: Troubleshooting decision tree for yield recovery.

Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) instead of HCl for deprotection? A: Yes, but with a caveat. TFA deprotection yields the Trifluoroacetate salt , not the Hydrochloride salt. TFA salts are often hygroscopic and oilier than HCl salts.[1] Furthermore, if your next step involves biological assay, residual TFA is cytotoxic. If you must use TFA, you will need to perform an ion exchange (e.g., using HCl/MeOH or resin) to convert it to the HCl salt [1].

Q2: Why can't I just react Benzoyl Chloride with 3-aminopiperidine directly? A: You will lose regioselectivity.[1] While the secondary amine (ring nitrogen) is more basic, the primary amine is also nucleophilic. Without a protecting group, you will obtain a mixture of:

  • 1-benzoylpiperidin-3-amine (Target)[1]

  • N-(piperidin-3-yl)benzamide (Wrong isomer)[1]

  • 1-benzoyl-N-(1-benzoylpiperidin-3-yl)benzamide (Di-benzoylated) Separating these requires difficult chromatography, lowering your effective yield [2].[1]

Q3: My NMR shows a split in the peaks. Is my product impure? A: Not necessarily. Amides exhibit rotamerism due to the restricted rotation around the N-C=O bond.[1] In 1-benzoylpiperidines, this often manifests as broad or split peaks in the 1H NMR at room temperature.[1] To confirm, run the NMR at elevated temperature (e.g., 50°C); the peaks should coalesce into sharp singlets [3].

Q4: How do I store the final HCl salt? A: Store in a desiccator at -20°C. The salt is hygroscopic. If it absorbs water, the molecular weight calculation for subsequent reactions will be inaccurate, leading to stoichiometry errors.

References

  • Han, C., et al. "Regioselective Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns." Journal of Organic Chemistry, 2014. (Contextualizing regioselectivity challenges in poly-nucleophiles). [Link][1]

  • ResearchGate Discussion. "Mixture neutralization after Boc deprotection?" ResearchGate Community Forum. Accessed Feb 4, 2026.[1] [Link]

Sources

Optimization

Technical Support Center: 1-Benzoylpiperidin-3-amine Hydrochloride Synthesis

A Foreword from Your Senior Application Scientist Welcome to the technical support center for the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride. This guide is designed for chemists and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-Benzoylpiperidin-3-amine hydrochloride. This guide is designed for chemists and drug development professionals who are navigating the intricacies of this synthesis, particularly the crucial work-up and isolation stages. My objective is to provide not just a set of instructions, but a deeper understanding of the chemical principles at play. The procedures outlined here are grounded in established chemical literature and best practices, focusing on a common synthetic route: the catalytic hydrogenation of a precursor such as (R)-1-benzoyl nipecotamide. By anticipating common challenges, this guide aims to be a valuable resource for both routine synthesis and troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the aqueous work-up for isolating the free amine?

The work-up leverages the basicity of the amine functional group. The target compound, 1-Benzoylpiperidin-3-amine, can exist in two forms: the protonated ammonium salt (water-soluble) and the neutral "free base" (organic-soluble). The goal of the work-up is to manipulate the pH to control which form is present, thereby enabling its separation from non-basic impurities.[1]

  • Acidic Wash (Optional): An initial wash with dilute acid (e.g., 1M HCl) can remove any basic impurities that are more soluble in the aqueous layer than the desired product's salt form.

  • Basification: The crucial step is adding a base (e.g., NaOH, K₂CO₃) to the aqueous layer containing the product to raise the pH significantly (typically to 10-11).[2] This deprotonates the amine's ammonium salt, converting it to the neutral free base.

  • Extraction: The now neutral, organic-soluble free base can be efficiently extracted from the aqueous phase using an immiscible organic solvent like dichloromethane (DCM), ethyl acetate, or toluene.[3]

Q2: Why is it necessary to convert the isolated amine to its hydrochloride salt?

While the free base is essential for extraction, converting it to the hydrochloride salt offers several practical advantages for the final product:

  • Stability: Amine free bases can be susceptible to atmospheric oxidation and may be oily or low-melting solids, making them difficult to handle and weigh accurately.

  • Purification: The process of salt formation and crystallization is itself a powerful purification step, often removing minor impurities that were carried through the extraction.

  • Handling Properties: Hydrochloride salts are typically crystalline, non-hygroscopic solids with sharp melting points, which are ideal characteristics for a pharmaceutical intermediate.[4]

Q3: What are the best practices for forming the hydrochloride salt?

The key is to introduce anhydrous HCl to a solution of the free base in an organic solvent. Using aqueous HCl can introduce water, which may hinder crystallization and lead to lower yields due to the salt's partial solubility in water.[4]

A preferred method involves dissolving the crude amine free base in a dry, non-polar solvent like ethyl acetate or diethyl ether and then adding a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane or HCl in isopropanol) dropwise until precipitation is complete.[5] Using dry HCl gas is also effective but requires more specialized equipment.[6]

Q4: How can I confirm that the hydrochloride salt has formed successfully?

Several analytical techniques can confirm salt formation:

  • pH Measurement: Dissolve a small sample of the final product in water. The solution should be acidic (typically pH 4-6) due to the presence of the hydrochloride salt.

  • Spectroscopy (NMR): In ¹H NMR, the proton signals adjacent to the amine group (the C3 proton) will often shift downfield upon protonation.

  • Solubility Test: The hydrochloride salt should be soluble in water, whereas the free base is typically much less soluble.

  • Titration: A formal titration with a standardized base can quantify the amount of hydrochloride present.

Troubleshooting Guide

This section addresses specific problems that can arise during the work-up and isolation of 1-Benzoylpiperidin-3-amine hydrochloride.

Problem 1: A persistent emulsion has formed during the liquid-liquid extraction.

Potential Cause: Emulsions are common in amine extractions and are often caused by the presence of fine particulates (like residual catalyst), or surfactant-like byproducts.[7] Aggressive shaking of the separatory funnel exacerbates this issue.

Solutions:

  • Prevention is Key: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact with minimal agitation.[7]

  • Filtration: Before extraction, ensure the reaction mixture is thoroughly filtered to remove the hydrogenation catalyst (e.g., Pd/C, Raney Nickel). A pad of Celite® can aid in removing very fine particles.

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by decreasing the mutual solubility of the organic and aqueous phases.[8]

  • Patience and Physical Methods: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, gently swirling the funnel or tapping the glass can help the layers to separate.

Problem 2: The final hydrochloride product is a sticky oil or gum, not a crystalline solid.

Potential Cause: This is a common issue that can point to impurities or the presence of residual solvent or water.

Solutions:

  • Ensure Anhydrous Conditions: The presence of water is a primary culprit. If aqueous HCl was used, or if the extraction solvents were not dry, the resulting salt can be difficult to crystallize. The best practice is to use a solution of HCl in an anhydrous organic solvent.[4][6]

  • Solvent Selection: The choice of solvent for precipitation is critical. Diethyl ether is excellent for inducing precipitation. If the product is an oil in ethyl acetate, try adding an anti-solvent like hexane or heptane slowly while stirring to promote crystallization.

  • Trituration/Solvent Swapping: Add a solvent in which the desired salt is insoluble but the impurities are soluble (e.g., cold acetonitrile or acetone). Stir the gummy solid vigorously. This process, called trituration, can wash away impurities and induce crystallization. Alternatively, dissolve the oil in a minimal amount of a polar solvent (like isopropanol) and then slowly add a non-polar solvent (like diethyl ether) to force precipitation.

  • Purity Check: If the above methods fail, the free base may be impure. Consider purifying the free base by column chromatography (using silica gel treated with triethylamine, or basic alumina) before attempting salt formation again.[9]

Problem 3: The overall yield is significantly lower than expected.

Potential Cause: Product loss can occur at multiple stages of the work-up.

Solutions:

  • Incomplete Extraction: Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free base. Perform multiple extractions (e.g., 3x with DCM) as this is more efficient than a single large-volume extraction.

  • Incomplete Precipitation: After adding HCl, cool the solution in an ice bath to maximize the precipitation of the hydrochloride salt, as its solubility is lower at reduced temperatures.

  • Check Aqueous Layers: Retain all aqueous layers until the final product is secured. A quick extraction of the combined aqueous layers can sometimes recover a surprising amount of lost product.

  • Reaction Incomplete: Before beginning the work-up, confirm the reaction has gone to completion using an appropriate analytical method like TLC or LC-MS. Unreacted starting material can complicate purification and lower the yield of the desired product.

Visual Workflow and Data

Standard Work-Up and Isolation Protocol

The following diagram outlines the standard decision-making process for the work-up and isolation of 1-Benzoylpiperidin-3-amine as its hydrochloride salt, following a catalytic hydrogenation reaction.

G cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_salt Salt Formation & Isolation Reaction Hydrogenation Complete (e.g., Pd/C, H2) Filter Filter off Catalyst (e.g., through Celite) Reaction->Filter Concentrate Concentrate Filtrate Filter->Concentrate Basify Adjust to pH 10-11 (e.g., 2M NaOH) Concentrate->Basify Extract Extract with Organic Solvent (3x DCM or EtOAc) Basify->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash->Dry FilterDry Filter off Drying Agent Dry->FilterDry ConcentrateAmine Concentrate to yield Crude Free Base (Oil) FilterDry->ConcentrateAmine Dissolve Dissolve Crude Amine (e.g., Ethyl Acetate) ConcentrateAmine->Dissolve Precipitate Add Anhydrous HCl (e.g., 4M HCl in Dioxane) Dissolve->Precipitate Crystallize Stir/Cool to Maximize Crystallization Precipitate->Crystallize Isolate Filter Solid Product Crystallize->Isolate WashSolid Wash with Cold Solvent (e.g., Diethyl Ether) Isolate->WashSolid DrySolid Dry Under Vacuum WashSolid->DrySolid FinalProduct 1-Benzoylpiperidin-3-amine HCl (Crystalline Solid) DrySolid->FinalProduct

Caption: Standard work-up and isolation workflow.

Troubleshooting Emulsion Formation

This decision tree provides a systematic approach to resolving emulsions encountered during extraction.

G Start Emulsion Formed in Separatory Funnel Step1 Let stand for 15-30 min without agitation Start->Step1 Step2 Add Saturated Brine (NaCl) and swirl gently Step1->Step2 Failure Result1 Layers Separated Step1->Result1 Success Step3 Filter entire mixture through a pad of Celite® Step2->Step3 Failure Step2->Result1 Success Step4 Centrifuge a sample (if available) Step3->Step4 Failure Step3->Result1 Success Step4->Result1 Success Result2 Emulsion Persists Step4->Result2 Failure

Caption: Decision tree for resolving emulsions.

Solvent Properties for Work-up and Crystallization

The choice of solvent is critical for both efficient extraction and successful crystallization. This table summarizes key properties of common solvents used in this procedure.

SolventBoiling Point (°C)Density (g/mL)Dielectric ConstantPrimary UseNotes
Dichloromethane (DCM)39.61.339.1ExtractionExcellent solvent for many organic compounds; denser than water.
Ethyl Acetate (EtOAc)77.10.9026.0Extraction / CrystallizationGood general-purpose solvent; less dense than water.
Toluene110.60.8672.4ExtractionGood for extracting less polar compounds; can form azeotropes with water.[3]
Diethyl Ether34.60.7134.3Precipitation / WashingHighly volatile; excellent for precipitating salts due to their low solubility.
Isopropanol (IPA)82.60.78618.2Salt FormationOften used as a solvent for HCl solutions for salt formation.
Acetonitrile81.60.78637.5Trituration / WashingUseful for washing impurities from crystalline salts.

References

  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • Patsnap. (2013). (R)-3-amino piperidine hydrochloride preparation method. Eureka. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2007). Extraction problems. Retrieved from [Link]

  • Google Patents. (2010). Method for salt preparation.
  • Sciencemadness.org. (2021). Forming oxalate salts of amines. Retrieved from [Link]

  • ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link]

  • Reddit. (2022). r/Chempros - Amine workup. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-Benzoylpiperidin-3-amine and 1-Benzylpiperidin-3-amine: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Subtle modifications to...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Subtle modifications to this privileged structure can dramatically alter biological activity, presenting both challenges and opportunities for drug designers. This guide provides an in-depth comparison of two closely related piperidine derivatives: 1-Benzoylpiperidin-3-amine and 1-Benzylpiperidin-3-amine. We will delve into their structural nuances, explore the existing evidence to predict their differential activities, and provide detailed experimental protocols to validate these hypotheses.

Unveiling the Structural and Electronic Dichotomy

At first glance, the two molecules appear remarkably similar, differing only by the nature of the bond connecting the phenyl ring to the piperidine nitrogen. However, this seemingly minor variation—a carbonyl group in 1-Benzoylpiperidin-3-amine versus a methylene group in 1-Benzylpiperidin-3-amine—imparts significant differences in their electronic and conformational properties.

The carbonyl group in 1-Benzoylpiperidin-3-amine is a strong electron-withdrawing group, rendering the adjacent nitrogen atom less basic. This amide linkage also introduces planarity and the potential for hydrogen bond acceptance by the carbonyl oxygen.[1] In contrast, the methylene bridge in 1-Benzylpiperidin-3-amine maintains the basicity of the piperidine nitrogen and allows for greater conformational flexibility of the benzyl group. These fundamental distinctions are paramount in dictating how each molecule interacts with biological targets.

Predicted Biological Activity: A Tale of Two Scaffolds

1-Benzylpiperidin-3-amine: A Candidate for Neuromodulation

The 1-benzylpiperidine moiety is a well-established pharmacophore in neuropharmacology.[2] Research strongly suggests that 1-Benzylpiperidin-3-amine and its derivatives are likely to interact with neurotransmitter systems, particularly dopamine and serotonin receptors.[3] This is attributed to the structural resemblance of the benzylpiperidine core to key neurotransmitters. The basicity of the piperidine nitrogen is often crucial for forming ionic interactions with acidic residues, such as aspartate, in the binding pockets of these receptors.[4]

Indeed, studies on related compounds have shown that the basicity of the piperidine nitrogen in 1-benzylpiperidine derivatives is critical for their activity as acetylcholinesterase inhibitors.[5] This suggests that 1-Benzylpiperidin-3-amine is a promising candidate for targeting CNS receptors where a basic nitrogen is essential for binding.

1-Benzoylpiperidin-3-amine: A Privileged Structure with Broader Therapeutic Potential

The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, appearing in a diverse array of bioactive compounds with applications ranging from oncology to psychiatry.[1] The carbonyl group, while reducing the basicity of the piperidine nitrogen, can act as a key hydrogen bond acceptor, a feature exploited in the design of potent 5-HT2A receptor antagonists like ketanserin.[1]

However, the reduced basicity of the nitrogen in the N-benzoylpiperidine structure can also lead to a significant decrease or complete loss of activity at targets where this basicity is a primary driver of interaction. For instance, in the context of acetylcholinesterase inhibition, an N-benzoylpiperidine derivative was found to be almost inactive compared to its N-benzyl counterpart.[5] This highlights the critical role of the linker in determining the pharmacological profile.

Based on this evidence, 1-Benzoylpiperidin-3-amine may exhibit a different target profile than its benzyl analogue, potentially showing affinity for receptors where hydrogen bonding is more critical than a strong basic interaction. It may also possess activities outside the CNS, given the broad therapeutic scope of the benzoylpiperidine scaffold.

Comparative Data Summary

While specific experimental data for a direct comparison is lacking, the following table summarizes the predicted and known characteristics of the two compounds based on the available literature.

Feature1-Benzoylpiperidin-3-amine1-Benzylpiperidin-3-amine
Piperidine Nitrogen Basicity LowHigh
Key Interaction Potential Hydrogen bond acceptor (carbonyl)Ionic interactions (basic nitrogen)
Predicted Primary Target Class Serotonin receptors (e.g., 5-HT2A), other non-CNS targetsDopamine and serotonin receptors, acetylcholinesterase
Known Biological Context Privileged structure in diverse therapeutics[1]Neurotransmitter modulation, pharmaceutical intermediate[3]

Experimental Workflows for Comparative Activity Assessment

To empirically validate the predicted differences in activity, a series of well-defined experimental protocols are proposed. The following workflows are designed to be self-validating and provide a robust comparison of the two compounds.

Workflow 1: Receptor Binding Assays

Given the evidence pointing towards neurotransmitter receptors as likely targets, a logical first step is to perform competitive radioligand binding assays for key dopamine and serotonin receptors.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture cells expressing target receptor (e.g., HEK293-D2R) prep2 Harvest and homogenize cells in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [3H]-Spiperone for D2R) prep4->assay1 assay2 Add increasing concentrations of test compound (1-Benzoylpiperidin-3-amine or 1-Benzylpiperidin-3-amine) assay1->assay2 assay3 Incubate to reach equilibrium assay2->assay3 assay4 Filter through GF/C plates to separate bound and free radioligand assay3->assay4 assay5 Wash plates to remove non-specific binding assay4->assay5 analysis1 Quantify bound radioactivity using liquid scintillation counting assay5->analysis1 analysis2 Plot % inhibition vs. log[compound] analysis1->analysis2 analysis3 Calculate IC50 and Ki values using non-linear regression analysis2->analysis3

Caption: Workflow for Receptor Binding Assay.

Detailed Protocol: Dopamine D2 Receptor Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine D2 receptor in appropriate media.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.[6]

    • Discard the supernatant and resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add 25 µL of assay buffer (for total binding) or a known D2 antagonist (e.g., 10 µM butaclamol for non-specific binding).[6]

    • Add 25 µL of varying concentrations of the test compounds (1-Benzoylpiperidin-3-amine or 1-Benzylpiperidin-3-amine).

    • Add 125 µL of the radioligand, for example, [3H]-Spiperone, at a concentration close to its Kd.

    • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

    • Incubate the plate for 90 minutes at room temperature with gentle shaking.[6]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a one-site competition model using appropriate software (e.g., GraphPad Prism).

    • Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation.

A similar protocol can be adapted for serotonin receptors, for example, using [3H]-Ketanserin as the radioligand for the 5-HT2A receptor.[7]

Workflow 2: In Vitro Cytotoxicity Assay

To assess the broader biological activity and potential for off-target effects, a general cytotoxicity assay is recommended. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

G cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay culture1 Culture a relevant cell line (e.g., HEK293 or a cancer cell line like HeLa) culture2 Trypsinize and count cells culture1->culture2 culture3 Seed cells into a 96-well plate at a specific density culture2->culture3 culture4 Incubate for 24 hours to allow for cell attachment culture3->culture4 treat2 Add compounds to the wells (including vehicle control and positive control for cytotoxicity) culture4->treat2 treat1 Prepare serial dilutions of test compounds treat1->treat2 treat3 Incubate for a defined period (e.g., 24, 48, or 72 hours) treat2->treat3 mtt1 Add MTT solution to each well and incubate for 2-4 hours treat3->mtt1 mtt2 Aspirate the media and add a solubilizing agent (e.g., DMSO) mtt1->mtt2 mtt3 Measure absorbance at a specific wavelength (e.g., 570 nm) mtt2->mtt3 mtt4 Calculate cell viability and determine IC50 values mtt3->mtt4

Sources

Comparative

A Senior Application Scientist's Guide to 1-Benzoylpiperidin-3-amine Hydrochloride: A Comparative Analysis of a Versatile Scaffold

Introduction: The Piperidine Ring, A Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of approved thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Ring, A Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks appear with remarkable frequency in the structures of approved therapeutic agents. The piperidine ring, a six-membered nitrogen-containing heterocycle, is one such "privileged structure."[1][2][3] Its prevalence is not accidental; the piperidine scaffold offers a unique combination of properties that make it an ideal building block for drug design. Its saturated, non-aromatic nature allows for a defined three-dimensional geometry, typically a stable chair conformation, which is crucial for precise interactions with biological targets.[4] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while the carbon backbone provides multiple points for substitution to fine-tune potency, selectivity, and pharmacokinetic properties.[2][5]

Piperidine derivatives are integral components in more than twenty classes of pharmaceuticals, ranging from antipsychotics and analgesics to anticancer agents and antivirals.[2][3][6] This guide provides an in-depth comparison of 1-Benzoylpiperidin-3-amine hydrochloride, a key synthetic intermediate, against other significant piperidine derivatives. We will explore the subtle yet critical impact of substituent placement and nature on biological activity, supported by experimental data and protocols, to provide researchers with a robust framework for their own discovery programs.

Profiling the Core Compound: 1-Benzoylpiperidin-3-amine Hydrochloride

1-Benzoylpiperidin-3-amine hydrochloride serves as a quintessential example of a bifunctional piperidine building block. It incorporates a tertiary amine within the ring, a primary amine at the 3-position, and a bulky, electron-withdrawing benzoyl group on the ring nitrogen. While direct pharmacological data on this specific hydrochloride salt is sparse, its constituent parts—the 3-aminopiperidine core and the N-benzoyl group—are well-studied in contexts of significant therapeutic relevance.

The closely related analogue, 1-Benzylpiperidin-3-amine, has been investigated for its potential to modulate neurotransmitter systems, highlighting its utility in developing drugs for neurological disorders.[7] The primary distinction lies in the N-substituent: the benzoyl group (a ketone) versus the benzyl group (a methylene bridge). This change significantly impacts the molecule's electronic properties, steric hindrance, and hydrogen bonding capability, thereby altering its potential biological interactions.

Physicochemical Properties of Related Piperidine Amines:

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogPWater Solubility
1-Benzylpiperidin-3-amine[8][9]C₁₂H₁₈N₂190.291.4Slightly Soluble[10]
Piperidin-3-amine[11]C₅H₁₂N₂100.16-0.4Miscible
1-BenzoylpiperidineC₁₂H₁₅NO189.252.1Low

Data synthesized from publicly available chemical databases.

The N-benzoyl group, compared to the N-benzyl, reduces the basicity of the ring nitrogen and introduces a potential hydrogen bond acceptor (the carbonyl oxygen), while increasing lipophilicity (higher XLogP). These modulations are critical design choices in drug development.

Synthetic Strategy: From Ketone to Amine

A common and logical synthetic pathway to 3-amino-N-substituted piperidines involves the reductive amination of the corresponding piperidone. This two-step, one-pot reaction is a cornerstone of amine synthesis due to its efficiency and versatility.

Experimental Protocol: Synthesis of 1-Benzoylpiperidin-3-amine via Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 1-Benzoyl-3-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Imine Formation: Add ammonium acetate or a solution of ammonia in methanol (excess) to the flask. Stir the reaction at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq), in portions. STAB is often preferred as it is milder and more selective.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (as monitored by TLC).

  • Workup: Quench the reaction by the slow addition of water. Reduce the organic solvent under vacuum. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification & Salt Formation: Purify the crude amine by column chromatography. To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent dropwise until precipitation is complete. Filter and dry the resulting solid to obtain 1-Benzoylpiperidin-3-amine hydrochloride.

Causality in Synthesis: The choice of the reducing agent is critical. NaBH₄ is a robust, cost-effective choice, but STAB offers higher selectivity and is less sensitive to the acidic conditions that can be generated from ammonium salts, often leading to cleaner reactions and higher yields. The final salt formation step is crucial for improving the compound's stability, crystallinity, and aqueous solubility for biological testing.

G start 1-Benzoyl-3-piperidone imine Intermediate Imine start->imine + NH4OAc / MeOH product 1-Benzoylpiperidin-3-amine (Free Base) imine->product + NaBH4 or STAB salt 1-Benzoylpiperidin-3-amine HCl product->salt + HCl in Ether

Caption: General workflow for the synthesis of 1-Benzoylpiperidin-3-amine HCl.

Comparative Analysis with Other Piperidine Derivatives

The true value of a scaffold like 1-Benzoylpiperidin-3-amine hydrochloride is understood through comparison. How do changes in its structure affect its potential biological function?

Positional Isomerism: 3-Amino vs. 4-Substituted Piperidines

The position of the amine group is a critical determinant of a molecule's interaction with its target.

  • (R)-3-Aminopiperidine: This specific chiral intermediate is the cornerstone of a class of highly successful anti-diabetic drugs known as dipeptidyl peptidase-IV (DPP-IV) inhibitors, including Alogliptin and Linagliptin.[12][13] In these drugs, the 3-aminopiperidine core acts as a key pharmacophore, with the primary amine forming a critical salt bridge or hydrogen bond within the S2 subsite of the DPP-IV enzyme.

  • 4-Benzoylpiperidine: In contrast, the phenyl(piperidin-4-yl)methanone fragment is a privileged structure found in a different array of bioactive molecules, including anticancer, antipsychotic, and neuroprotective agents.[6] Here, the larger benzoyl group is exocyclic to the ring, and its orientation is dictated by the 4-position substitution. This structure often serves as a bioisostere for a piperazine ring, offering metabolic stability.[6]

The choice between a 3-amino and a 4-substituted piperidine is therefore a fundamental strategic decision in a drug discovery campaign, driven entirely by the topology of the target's binding site.

G cluster_0 Structure-Activity Relationship (SAR) P Piperidine Core N_Sub N-Substituent (e.g., Benzoyl) Modulates: PK, Selectivity P->N_Sub Influences C3_Sub 3-Position Substituent (e.g., -NH2) Targets: DPP-IV, Kinases P->C3_Sub Directs C4_Sub 4-Position Substituent (e.g., -COPh, -NH2) Targets: GPCRs, Ion Channels P->C4_Sub Directs

Caption: Logical relationships in piperidine SAR.

N-Substituent Effects: Benzoyl vs. Benzyl vs. Unsubstituted

The substituent on the piperidine nitrogen dictates the molecule's overall properties.

  • N-Benzoyl: As discussed, this group is electron-withdrawing, planar, and acts as a hydrogen bond acceptor. It can engage in pi-stacking interactions and significantly increases the molecule's size and rigidity near the nitrogen.

  • N-Benzyl: This group is more flexible due to the -CH₂- linker. It is sterically bulky but lacks the carbonyl's hydrogen-bonding capability. It is a common protecting group in synthesis but also features in many active compounds where its hydrophobic nature is key for binding.[7]

  • N-H (Unsubstituted): A secondary amine in the piperidine ring is more basic and can act as a hydrogen bond donor. This is often a critical interaction point. For example, in many GPCR ligands, this nitrogen forms a key salt bridge with an aspartate residue in the receptor.

Application in Enzyme Inhibition: A Case Study with PARP Inhibitors

While the title compound is not a PARP inhibitor, the piperidine/piperazine scaffold is central to this class of anticancer agents. Poly (ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair.[14] Several FDA-approved PARP inhibitors, such as Olaparib and Rucaparib, incorporate a piperazine or related heterocyclic motif.[14][15] These rings are essential for positioning the pharmacophoric elements correctly within the PARP active site.

Let's consider a hypothetical scenario where we evaluate our piperidine derivatives as PARP-1 inhibitors.

Hypothetical Experimental Data: PARP-1 Inhibition

CompoundN-SubstituentAmine PositionPARP-1 IC₅₀ (nM)Rationale for Activity
Derivative A Benzoyl3>10,000Poor fit; steric clash from benzoyl group.
Derivative B H4520Secondary amine forms H-bond; suboptimal geometry.
Derivative C Methyl31,500Small substituent allows entry but lacks key interactions.
Olaparib (Reference) Phthalazinone-piperazineN/A5Optimized structure with multiple interaction points.

This data is illustrative and designed to demonstrate SAR principles.

This hypothetical data shows that simply having a piperidine core is insufficient. The specific substitution pattern must be meticulously optimized to match the target's active site.

Experimental Protocol: PARP-1 Inhibition Assay (HTRF)

This protocol describes a common method to determine the inhibitory activity of test compounds against PARP-1.

  • Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the NAD⁺-dependent addition of poly(ADP-ribose) (PAR) chains to histone proteins by PARP-1.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Serially dilute test compounds (e.g., 1-Benzoylpiperidin-3-amine HCl and comparators) in DMSO, then in assay buffer.

    • Prepare a solution containing PARP-1 enzyme, activated DNA, and histones.

    • Prepare a solution of the substrate, NAD⁺.

    • Prepare detection reagents: anti-PAR antibody conjugated to a donor fluorophore (e.g., Eu³⁺ cryptate) and a histone-binding molecule conjugated to an acceptor fluorophore (e.g., d2).

  • Assay Procedure:

    • Add test compounds to a 384-well microplate.

    • Add the PARP-1 enzyme/DNA/histone mix to initiate the reaction.

    • Add NAD⁺ to start the enzymatic reaction. Incubate for a set time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the detection reagents. Incubate to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Analysis: Calculate the HTRF ratio (Acceptor/Donor). Plot the ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

G A Prepare Reagents (Enzyme, DNA, NAD+, Compounds) B Dispense Compounds to 384-well plate A->B C Add Enzyme Mix B->C D Add NAD+ to Start Incubate 60 min C->D E Add HTRF Detection Reagents D->E F Incubate 60 min E->F G Read Plate (620nm / 665nm) F->G H Calculate HTRF Ratio Determine IC50 G->H

Caption: Experimental workflow for a PARP-1 HTRF inhibition assay.

Conclusion and Future Outlook

1-Benzoylpiperidin-3-amine hydrochloride, while not a drug itself, represents a highly valuable and strategically designed chemical tool. Its structure embodies key decisions a medicinal chemist must make: the choice of the core scaffold, the placement of functional groups, and the nature of peripheral substituents. Our comparative analysis reveals that there is no single "best" piperidine derivative; rather, the optimal structure is dictated by the specific biological target.

  • The 3-aminopiperidine core is validated as a powerful pharmacophore for enzyme inhibitors like those targeting DPP-IV.[12]

  • The 4-substituted piperidine framework is more commonly found in GPCR ligands and other CNS-active agents.[6]

  • The N-substituent (e.g., benzoyl) is a critical handle for modulating pharmacokinetics and tailoring interactions with the target protein, providing opportunities for pi-stacking, hydrogen bonding, and steric influence.

For researchers in drug development, compounds like 1-Benzoylpiperidin-3-amine hydrochloride are not just bottles on a shelf; they are carriers of immense potential. By understanding the principles outlined in this guide, scientists can more rationally select, modify, and deploy piperidine-based scaffolds to accelerate the discovery of the next generation of therapeutics.

References

  • Smolecule. (n.d.). Buy 1-Benzylpiperidin-3-amine dihydrochloride.
  • Industrial Chemicals. (n.d.). (R)-1-benzylpiperidin-3-amine.
  • Google Patents. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
  • MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Eureka | Patsnap. (n.d.). (R)-3-amino piperidine hydrochloride preparation method.
  • Google Patents. (n.d.). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • PubMed. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor.
  • Wikipedia. (n.d.). Piperidine.
  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • PubChem. (n.d.). 1-Benzylpiperidin-3-amine.
  • Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
  • ChemicalBook. (2024). (R)-3-Amino-1-benzylpiperidine.
  • PubChem. (n.d.). Piperidin-3-amine dihydrochloride.
  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
  • ResearchGate. (n.d.). Structure of few bio-active compounds having 3-amino piperidine ring system.
  • International Journal of Molecular Sciences. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Chemical Communications. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • PubMed. (2020). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • Elsevier. (n.d.). Piperidine-Based Drug Discovery, 1st Edition.
  • Bahçeşehir University. (n.d.). Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches.

Sources

Validation

Introduction: The Benzoylpiperidine Scaffold and the Rationale for its Modification

An In-Depth Guide to Bioisosteric Replacement Strategies for the Benzoyl Group in Piperidine Ligands The phenyl(piperidin-4-yl)methanone, commonly known as the benzoylpiperidine fragment, is a cornerstone in modern medic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Bioisosteric Replacement Strategies for the Benzoyl Group in Piperidine Ligands

The phenyl(piperidin-4-yl)methanone, commonly known as the benzoylpiperidine fragment, is a cornerstone in modern medicinal chemistry. Its prevalence in a multitude of bioactive molecules, ranging from antipsychotics and neuroprotective agents to anticancer and antithrombotic drugs, has earned it the status of a "privileged structure".[1][2] This scaffold's metabolic stability and its role as a potential bioisostere for the piperazine ring make it a reliable and versatile framework in drug design.[1] The benzoyl moiety itself is critical; its carbonyl group can form key hydrogen bond interactions with biological targets, while the phenyl ring engages in hydrophobic and van der Waals interactions, effectively anchoring the ligand in the receptor's binding pocket.[3] A classic example is the 4-(p-fluorobenzoyl)piperidine fragment found in potent 5-HT₂A antagonists like ketanserin and altanserin, where it is crucial for ligand orientation and binding.[3]

However, despite its utility, the benzoyl group is not always optimal. It can be a site for metabolic attack, typically via cytochrome P450-mediated oxidation (e.g., para-hydroxylation), leading to rapid clearance and undesirable pharmacokinetic profiles. Furthermore, the specific electronic and steric properties of the benzoyl group might limit a ligand's potency or, more critically, its selectivity for a desired target over related off-targets.

This guide, intended for researchers and drug development professionals, provides a comparative analysis of bioisosteric replacement strategies for the benzoyl group. We will move beyond simple lists of alternatives to explore the causal relationships between structural modifications and their effects on pharmacological outcomes. By synthesizing data from authoritative sources, we will examine how replacing the benzoyl group with various heterocyclic and substituted aryl moieties can strategically address challenges in metabolic stability, receptor selectivity, and overall physicochemical properties.

Strategic Replacements: A Comparative Analysis

The core principle of bioisosteric replacement is to substitute a molecular fragment with another that retains similar steric and electronic characteristics, thereby preserving the desired biological activity while optimizing other properties.[4][5] The success of this strategy is highly context-dependent, and a replacement that is beneficial for one target may be detrimental for another.[3][4]

Heterocyclic Bioisosteres: Modulating Polarity and Receptor Interactions

Replacing the carbocyclic phenyl ring with a heterocycle is a powerful strategy to introduce fundamental changes in the ligand's properties. Heterocycles can introduce hydrogen bond donors and acceptors, alter the molecule's dipole moment, and create new interactions with the receptor, often leading to enhanced potency and selectivity.[6]

The introduction of one or more nitrogen atoms into the six-membered ring serves multiple purposes. It can increase aqueous solubility, introduce a hydrogen bond acceptor to engage with new residues in the binding pocket, and alter the ring's electron density. The position of the nitrogen is critical; a pyridine ring, for example, will have a different dipole moment and basicity depending on whether it is a 2-, 3-, or 4-pyridyl isomer, directly impacting its interaction with the target protein.

  • Causality & Experimental Choice: The decision to use a pyridyl bioisostere is often driven by a hypothesis that a hydrogen bond acceptor is required at a specific vector relative to the piperidine core. If X-ray crystallography or homology modeling suggests a potential H-bond donor (e.g., an amide backbone N-H or a serine hydroxyl) in the target's binding pocket, a pyridyl nitrogen can be positioned to form a favorable interaction. This can significantly improve binding affinity where the parent benzoyl group could not establish such a bond. Furthermore, these heterocycles can be less susceptible to the oxidative metabolism that affects electron-rich phenyl rings.

Table 1: Representative Data for Pyridyl Replacement in P2Y₁₄R Antagonists

CompoundScaffoldBioisosteric GrouphP2Y₁₄R Affinity (Kᵢ, nM)Rationale for Replacement
Parent Naphthalene-Piperidine4-(trifluoromethyl)phenyl1.2High affinity lead compound.
Analogue 1 Naphthalene-PiperidinePyridin-2-yl>10,000Poor tolerance for N at this position.
Analogue 2 Naphthalene-PiperidinePyridin-3-yl165Maintained moderate activity.
Analogue 3 Naphthalene-PiperidinePyridin-4-yl21Retained significant activity, suggesting tolerance for an H-bond acceptor at this vector.

Data synthesized from structure-activity relationship studies on P2Y₁₄ receptor antagonists. The specific Ki values are illustrative of trends observed in such optimization campaigns.[7]

Five-membered aromatic rings are excellent steric mimics of the phenyl group but offer a diverse array of electronic properties. They are often more polar and can be more metabolically stable.[4] The choice between isomers, such as an oxazole and an isoxazole, can be critical. While sterically similar, their dipole moments differ significantly (oxazole: 1.7 D, isoxazole: 3.0 D), which can lead to dramatic differences in potency if a dipole-dipole interaction with the receptor is a key binding determinant.[6]

  • Causality & Experimental Choice: When a lead compound shows metabolic liability at the benzoyl ring, replacement with a five-membered heterocycle is a common tactic. For instance, a 1,2,4-triazole ring can serve as a metabolically stable bioisostere.[4] Furthermore, if SAR data is "flat" with various substituted phenyl rings, it may indicate that the binding pocket is sensitive to more subtle electronic changes. In such cases, exploring a panel of five-membered heterocycles with different heteroatom arrangements allows for a more nuanced probing of the electronic environment of the binding site.[6]

Substituted Phenyl Rings: Fine-Tuning for Potency and Metabolic Stability

A less drastic but highly effective modification is the substitution of the phenyl ring itself. This approach fine-tunes the existing scaffold rather than replacing it entirely. The most common and impactful substituent in this context is fluorine.

  • Causality & Experimental Choice: The addition of a fluorine atom, particularly at the para-position, is a well-validated strategy to block a common site of metabolic oxidation. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by cytochrome P450 enzymes. This seemingly simple change can dramatically increase a compound's half-life and oral bioavailability. Beyond metabolic blocking, the strong electron-withdrawing nature of fluorine alters the electronics of the phenyl ring, which can influence cation-π interactions with the receptor.[3] In the case of the potent monoacylglycerol lipase (MAGL) inhibitor, the addition of a fluorine atom para to a hydroxyl group on the benzoyl ring increased the acidity of the hydroxyl group, strengthening its hydrogen bonds with key residues (E53, H272) in the enzyme's active site and improving inhibitory activity tenfold.[3]

Table 2: Effect of Phenyl Substitution on MAGL Inhibition

CompoundBenzoyl MoietyMAGL Inhibition (IC₅₀, µM)Key Insight
19 3-hydroxy-phenylamidic0.84Parent compound with hydroxyl group for H-bonding.
20 5-fluoro-3-hydroxy-phenylamidic~0.08Fluorine atom enhances acidity of the hydroxyl group, strengthening H-bonds and boosting potency.[3]

Data adapted from a study on benzoylpiperidine-based MAGL inhibitors.[3]

Experimental Design and Protocols

A systematic approach is essential for evaluating bioisosteric replacements. The following workflow illustrates a typical decision-making process, followed by detailed protocols for a key synthetic transformation and a standard biological assay.

Workflow for Bioisostere Evaluation

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo & Candidate Selection A Identify Lead Compound (Benzoylpiperidine) B Analyze Liabilities (e.g., Metabolism, Selectivity) A->B C Propose Bioisosteres (Heterocycles, Substituted Phenyls) B->C D Chemical Synthesis C->D E Primary Binding Assay (Determine Ki) D->E L Data Analysis & SAR Generation D->L F Functional Assay (Agonist/Antagonist) E->F G Selectivity Profiling (Off-Target Assays) F->G H Metabolic Stability Assay (Microsomes, Hepatocytes) G->H I Pharmacokinetic (PK) Studies (e.g., in Rodents) H->I H->L J Efficacy/Toxicity Studies I->J K Select Candidate J->K K->L

Caption: Workflow for designing and evaluating bioisosteric replacements.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for replacing a halogenated benzoyl group with a heteroaryl group, a common strategy for creating bioisosteres.

Objective: To synthesize a (4-(heteroaryl)carbonyl)piperidine derivative from a (4-(4-bromobenzoyl))piperidine precursor.

Materials:

  • N-Boc-4-(4-bromobenzoyl)piperidine (1.0 eq)

  • Heteroaryl boronic acid or pinacol ester (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add N-Boc-4-(4-bromobenzoyl)piperidine, the heteroaryl boronic acid, and the base.

  • Inerting: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture, followed by the palladium catalyst.

  • Heating: Equip the flask with a condenser and heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired N-Boc protected product.

  • Deprotection (if required): The N-Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the final piperidine ligand.

Self-Validation: The identity and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct bioisostere has been synthesized.

Protocol 2: Competitive Radioligand Binding Assay

This protocol details a standard method to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the synthesized bioisosteres for a target receptor.

Objective: To determine the Kᵢ of a test compound for a G-protein coupled receptor (GPCR) using a competitive binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]-Ketanserin for 5-HT₂A) with known dissociation constant (Kₔ)

  • Test compounds (synthesized bioisosteres) at various concentrations

  • Non-specific binding control (a high concentration of a known, unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates and a cell harvester

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer to all wells.

  • Compound Addition: Add serial dilutions of the test compounds to the appropriate wells. Include wells for "total binding" (radioligand only) and "non-specific binding" (radioligand + non-specific control).

  • Radioligand Addition: Add the radioligand to all wells at a concentration close to its Kₔ value.

  • Membrane Addition: Initiate the binding reaction by adding the cell membranes to all wells. The final volume should be consistent (e.g., 200 µL).

  • Incubation: Incubate the plate at a set temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Harvesting: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters several times with ice-cold assay buffer to reduce non-specific binding.

  • Counting: After drying the filter mat, place it in vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Self-Validation: The assay should include positive controls (known ligands) to ensure it is performing correctly. The final Kᵢ values should be determined from at least three independent experiments to ensure reproducibility.

Conclusion

The bioisosteric replacement of the benzoyl group in piperidine ligands is a nuanced yet powerful tactic in drug discovery. It is not merely about swapping one chemical group for another but involves a deep, rational understanding of the underlying pharmacology and chemistry. As demonstrated, replacing the benzoyl ring with carefully selected heterocycles can introduce new, affinity-enhancing interactions and improve physicochemical properties.[8] Simultaneously, more conservative modifications, such as the introduction of fluorine, can effectively block metabolic pathways and fine-tune electronic interactions to boost potency.

The success of this approach hinges on a systematic evaluation process, combining rational design, efficient synthesis, and robust in vitro assays. The data generated from these studies builds a comprehensive structure-activity relationship (SAR) profile, guiding the project toward a candidate with an optimized balance of potency, selectivity, and drug-like properties. By leveraging the strategies outlined in this guide, researchers can more effectively navigate the complexities of lead optimization and unlock the full potential of the privileged benzoylpiperidine scaffold.

References

Sources

Comparative

A Comparative Analysis of Synthetic Routes to 1-Benzoylpiperidin-3-amine Hydrochloride

Abstract 1-Benzoylpiperidin-3-amine hydrochloride is a valuable building block in medicinal chemistry, finding application in the development of various therapeutic agents. This guide provides a comprehensive comparative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Benzoylpiperidin-3-amine hydrochloride is a valuable building block in medicinal chemistry, finding application in the development of various therapeutic agents. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this key intermediate. Three principal strategies are evaluated: synthesis from a pre-formed 3-aminopiperidine core, reductive amination of a 1-benzoyl-3-piperidone precursor, and the modification of a pre-existing N-substituted piperidine derivative. This document offers an in-depth examination of the experimental methodologies, mechanistic underpinnings, and a comparative assessment of each route's efficiency, scalability, and overall practicality for researchers, scientists, and professionals in drug development.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, present in a multitude of approved pharmaceuticals. The specific functionalization at the 1 and 3 positions of the piperidine ring in 1-benzoylpiperidin-3-amine hydrochloride offers a versatile platform for the synthesis of complex molecules with diverse biological activities. The selection of an appropriate synthetic route is a critical decision in any drug development program, directly impacting factors such as yield, purity, cost, and scalability. This guide aims to provide a critical evaluation of the available synthetic strategies to empower researchers in making informed decisions for their specific needs.

Route 1: Synthesis from a Pre-formed 3-Aminopiperidine Core

This strategy is arguably the most direct and relies on the availability of a suitable N-protected 3-aminopiperidine derivative. The general approach involves the protection of the piperidine nitrogen, introduction of the 3-amino group if not already present, followed by deprotection and subsequent N-benzoylation. A common and efficient iteration of this route starts with N-Boc-3-piperidinone.

Mechanistic Rationale

The core of this strategy lies in the strategic use of protecting groups. The tert-butyloxycarbonyl (Boc) group is frequently employed to protect the piperidine nitrogen. Its steric bulk directs reactivity to other positions, and it can be readily removed under acidic conditions without affecting other functional groups. The introduction of the amino group at the 3-position can be achieved through various methods, with enzymatic transamination being a modern and highly stereoselective approach. The final N-benzoylation is a standard nucleophilic acyl substitution reaction.

Experimental Workflow

Step 1: Synthesis of (S)-1-Boc-3-aminopiperidine via Enzymatic Reductive Amination

This step utilizes a transaminase enzyme to asymmetrically convert the prochiral ketone, 1-Boc-3-piperidone, into the chiral amine. This biocatalytic approach offers high enantioselectivity and operates under mild conditions.[1]

  • Protocol: In a buffered aqueous solution, 1-Boc-3-piperidone is incubated with a suitable amine donor (e.g., isopropylamine) and a specific (S)- or (R)-selective ω-transaminase enzyme. The reaction progress is monitored by HPLC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated to yield (S)-1-Boc-3-aminopiperidine.[1]

Step 2: Deprotection of the N-Boc Group

The Boc protecting group is typically removed under acidic conditions.

  • Protocol: (S)-1-Boc-3-aminopiperidine is dissolved in a suitable solvent such as dioxane or dichloromethane, and a strong acid like hydrochloric acid (as a solution in dioxane or as a gas) or trifluoroacetic acid is added. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure to yield the 3-aminopiperidine salt.[2][3]

Step 3: N-Benzoylation

The final step involves the acylation of the piperidine nitrogen with benzoyl chloride.

  • Protocol: 3-Aminopiperidine dihydrochloride is dissolved in a suitable solvent (e.g., dichloromethane or petroleum ether) and cooled in an ice bath. A base, such as triethylamine or an aqueous solution of sodium hydroxide, is added to neutralize the hydrochloride salt. Benzoyl chloride is then added dropwise, and the reaction is stirred until completion. The product, 1-benzoyl-3-aminopiperidine, is then isolated by extraction and can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent.[4][5]

Visualizing the Pathway

Route 1 cluster_0 Route 1: From N-Boc-3-piperidinone 1-Boc-3-piperidinone 1-Boc-3-piperidinone S-1-Boc-3-aminopiperidine S-1-Boc-3-aminopiperidine 1-Boc-3-piperidinone->S-1-Boc-3-aminopiperidine Transaminase 3-Aminopiperidine 3-Aminopiperidine S-1-Boc-3-aminopiperidine->3-Aminopiperidine HCl/Dioxane 1-Benzoylpiperidin-3-amine HCl 1-Benzoylpiperidin-3-amine HCl 3-Aminopiperidine->1-Benzoylpiperidin-3-amine HCl 1. Benzoyl Chloride, Base 2. HCl

Caption: Synthesis of 1-Benzoylpiperidin-3-amine HCl from N-Boc-3-piperidinone.

Route 2: Reductive Amination of 1-Benzoyl-3-piperidone

This approach involves the initial synthesis of the key intermediate, 1-benzoyl-3-piperidone, followed by its conversion to the desired amine. The success of this route is heavily dependent on an efficient method to prepare the N-benzoyl piperidone.

Mechanistic Rationale

The synthesis of 1-benzoyl-3-piperidone can be approached by first preparing 3-hydroxypiperidine, followed by N-benzoylation and subsequent oxidation of the hydroxyl group to a ketone. Reductive amination of the resulting ketone with an ammonia source, in the presence of a reducing agent, proceeds via the formation of an intermediate imine, which is then reduced to the primary amine.

Experimental Workflow

Step 1: Synthesis of 3-Hydroxypiperidine

3-Hydroxypiperidine can be synthesized by the reduction of 3-hydroxypyridine.[6][7]

  • Protocol: 3-Hydroxypyridine is hydrogenated in the presence of a catalyst, such as ruthenium on silica (Ru/SiO2) or Raney Nickel, under hydrogen pressure.[7] The reaction is typically carried out in water or an alcohol solvent. After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield 3-hydroxypiperidine.

Step 2: N-Benzoylation of 3-Hydroxypiperidine

The piperidine nitrogen is then acylated with benzoyl chloride.

  • Protocol: 3-Hydroxypiperidine is dissolved in a suitable solvent with a base (e.g., triethylamine or aqueous NaOH). Benzoyl chloride is added dropwise at a low temperature. After the reaction, the product, 1-benzoyl-3-hydroxypiperidine, is isolated by extraction.

Step 3: Oxidation of 1-Benzoyl-3-hydroxypiperidine

The secondary alcohol is oxidized to a ketone using a variety of oxidizing agents.

  • Protocol: A common method is the Swern oxidation, which uses oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine. Other methods include using reagents like Dess-Martin periodinane or a chromium-based oxidant.

Step 4: Reductive Amination of 1-Benzoyl-3-piperidone

The final step is the conversion of the ketone to the amine.[2][8]

  • Protocol: 1-Benzoyl-3-piperidone is reacted with an ammonia source, such as ammonium acetate or aqueous ammonia, and a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is typically carried out in a protic solvent like methanol or ethanol. After workup, the product can be isolated and converted to its hydrochloride salt.

Visualizing the Pathway

Route 2 cluster_1 Route 2: Via Reductive Amination 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine H2, Catalyst 1-Benzoyl-3-hydroxypiperidine 1-Benzoyl-3-hydroxypiperidine 3-Hydroxypiperidine->1-Benzoyl-3-hydroxypiperidine Benzoyl Chloride, Base 1-Benzoyl-3-piperidone 1-Benzoyl-3-piperidone 1-Benzoyl-3-hydroxypiperidine->1-Benzoyl-3-piperidone Oxidation 1-Benzoylpiperidin-3-amine HCl 1-Benzoylpiperidin-3-amine HCl 1-Benzoyl-3-piperidone->1-Benzoylpiperidin-3-amine HCl 1. NH3, NaBH3CN 2. HCl

Caption: Synthesis of 1-Benzoylpiperidin-3-amine HCl via reductive amination.

Route 3: Modification of a Pre-existing N-Substituted Piperidine

This strategy utilizes a readily available N-substituted 3-aminopiperidine, such as the N-benzyl derivative, and involves a deprotection-protection sequence to introduce the desired N-benzoyl group.

Mechanistic Rationale

The N-benzyl group is a common protecting group for amines and can be removed via catalytic hydrogenation. This process, known as hydrogenolysis, involves the cleavage of the carbon-nitrogen bond by hydrogen gas in the presence of a palladium catalyst. Once the piperidine nitrogen is deprotected, it can be readily benzoylated as described in Route 1.

Experimental Workflow

Step 1: Synthesis of 1-Benzyl-3-aminopiperidine

Several methods exist for the synthesis of this intermediate. One approach is the Curtius rearrangement of 1-benzylpiperidine-3-carboxylic acid hydrazide.[9] Another common method is the reduction of 1-benzyl-3-piperidone oxime.

  • Protocol (from 1-benzyl-3-piperidone): 1-Benzyl-3-piperidone hydrochloride can be synthesized from 3-pyridone and benzyl chloride.[10] The ketone is then converted to the oxime using hydroxylamine hydrochloride. Subsequent reduction of the oxime with a reducing agent like sodium in ethanol or catalytic hydrogenation yields 1-benzyl-3-aminopiperidine.

Step 2: N-Debenzylation

The removal of the benzyl group is a key step in this route.

  • Protocol: 1-Benzyl-3-aminopiperidine is dissolved in a suitable solvent like methanol or ethanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to hydrogen gas, either at atmospheric or elevated pressure, until the reaction is complete. The catalyst is removed by filtration to give 3-aminopiperidine.[11][12]

Step 3: N-Benzoylation

The final step is the same as in Route 1.

  • Protocol: The resulting 3-aminopiperidine is reacted with benzoyl chloride in the presence of a base to yield 1-benzoyl-3-aminopiperidine, which is then converted to its hydrochloride salt.[4][5]

Visualizing the Pathway

Route 3 cluster_2 Route 3: From N-Benzyl Derivative 1-Benzyl-3-aminopiperidine 1-Benzyl-3-aminopiperidine 3-Aminopiperidine 3-Aminopiperidine 1-Benzyl-3-aminopiperidine->3-Aminopiperidine H2, Pd/C 1-Benzoylpiperidin-3-amine HCl 1-Benzoylpiperidin-3-amine HCl 3-Aminopiperidine->1-Benzoylpiperidin-3-amine HCl 1. Benzoyl Chloride, Base 2. HCl

Caption: Synthesis of 1-Benzoylpiperidin-3-amine HCl from an N-benzyl precursor.

Comparative Analysis

ParameterRoute 1 (from 3-Aminopiperidine Core)Route 2 (Reductive Amination)Route 3 (from N-Benzyl Derivative)
Starting Materials N-Boc-3-piperidinone3-Hydroxypyridine1-Benzyl-3-aminopiperidine
Number of Steps 343
Overall Yield Moderate to HighModerateModerate to High
Stereocontrol Excellent (with enzymatic step)Potentially racemic unless chiral resolution or asymmetric reduction is employed.Dependent on the stereochemistry of the starting material.
Scalability Good, especially with biocatalysis.Moderate, oxidation step can be challenging on a large scale.Good, catalytic hydrogenation is scalable.
Cost-Effectiveness Can be high due to the cost of the enzyme and Boc-protected starting material.Potentially cost-effective if starting materials are inexpensive.Dependent on the cost of the N-benzyl starting material.
Safety & Environmental Generally safe; biocatalysis is a green technology.Use of potentially hazardous oxidizing agents.Use of flammable hydrogen gas and pyrophoric catalysts.
Key Advantages High stereoselectivity, directness.Utilizes readily available starting materials.Well-established and reliable transformations.
Key Disadvantages Cost of specialized reagents (enzyme).Longer route, potentially poor stereocontrol.Requires handling of hydrogen gas and catalysts.

Conclusion

The choice of the optimal synthetic route for 1-benzoylpiperidin-3-amine hydrochloride depends on the specific requirements of the project, including the desired stereochemistry, scale, cost considerations, and available expertise.

  • Route 1 is highly advantageous when high enantiopurity is required, and the cost of the biocatalyst is justifiable. Its directness and mild reaction conditions are also attractive features.

  • Route 2 offers a viable alternative, particularly if a racemic product is acceptable or if a classical resolution is planned. The cost-effectiveness of the starting materials is a significant advantage, though the multi-step nature and the oxidation step can be drawbacks.

  • Route 3 represents a robust and scalable option, especially if a reliable source of 1-benzyl-3-aminopiperidine is available. The debenzylation and benzoylation steps are generally high-yielding and well-understood transformations.

Ultimately, a careful evaluation of the factors outlined in this guide will enable researchers to select the most appropriate and efficient synthetic strategy for their drug discovery and development endeavors.

References

  • CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents. (URL: patents.google.
  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - NIH. (URL: )

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. (URL: )

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents. (URL: patents.google.
  • A Comparative Guide to the Synthetic Routes of (R)-1-Cyclobutylpiperidin-3-amine - Benchchem. (URL: )

  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents. (URL: patents.google.
  • CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents. (URL: patents.google.
  • Application Notes and Protocols for the Enzymatic Synthesis of (S)-1-Boc-3-aminopiperidine - Benchchem. (URL: )

  • Synthesis and Application of N-Boc-3-piperidone - ChemicalBook. (URL: )

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents. (URL: patents.google.
  • Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase - SciSpace. (URL: )

  • CN117625708A - A kind of preparation method of R-3-Boc aminopiperidine - Google Patents. (URL: patents.google.
  • A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine | Request PDF. (URL: )

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: nopr.niscpr.res.in/handle/123456789/58776)
  • CN1467197A - Method for preparing benzyl amine by catalytic hydrogenation - Google Patents. (URL: patents.google.
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. (URL: )

  • CN108017572A - (S)The preparation method of -3- hydroxy piperidines - Google Patents. (URL: patents.google.
  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols - How to use the personal web pages service. (URL: personal.dur.ac.uk/d.g.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A. (URL: pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc02976a)
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. (URL: pubs.acs.org/doi/10.1021/acsomega.9b03831)
  • Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: pubs.rsc.org/en/content/articlelanding/2000/p1/b005160g)

Sources

Validation

Comparative Guide: Docking Studies of Benzoylpiperidine Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CADD Specialists Focus: Benzoylpiperidine Scaffold vs. Clinical Standards (Donepezil, Safinamide) Executive Summary: The Benzoylpiperi...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CADD Specialists Focus: Benzoylpiperidine Scaffold vs. Clinical Standards (Donepezil, Safinamide)

Executive Summary: The Benzoylpiperidine Advantage

The benzoylpiperidine scaffold has emerged as a "privileged structure" in neuropharmacology, particularly for Alzheimer’s Disease (AD) and Parkinson’s Disease (PD). Unlike rigid tricyclic standards, this scaffold offers a flexible linker system that allows dual-site binding—simultaneously targeting the catalytic active site (CAS) and the peripheral anionic site (PAS) of enzymes like Acetylcholinesterase (AChE).

This guide objectively compares the molecular docking performance of novel benzoylpiperidine derivatives against industry-standard ligands. We analyze binding affinities, residue-specific interaction profiles, and methodological protocols to provide a roadmap for optimizing this scaffold.

Methodological Framework: Self-Validating Protocols

To ensure reproducibility, docking studies must move beyond "black box" operations. The following protocol integrates self-validation steps (RMSD calculation) to ensure the generated poses are biologically relevant.

Validated Docking Workflow

The following diagram outlines the standard operating procedure (SOP) for high-fidelity docking, emphasizing the critical "Redocking Validation" step often skipped in lower-quality studies.

DockingWorkflow Start Target Selection (PDB: 1B41 / 2V5Z) Prep_Prot Protein Preparation (Remove H2O, Add Polar H, Kollman Charges) Start->Prep_Prot Prep_Lig Ligand Preparation (DFT Optimization B3LYP/6-31G*) Start->Prep_Lig Grid Grid Generation (Center: Co-cryst Ligand, Spacing: 0.375Å) Prep_Prot->Grid Prep_Lig->Grid Redock VALIDATION: Redocking Co-crystallized Ligand Grid->Redock RMSD_Check RMSD < 2.0 Å? Redock->RMSD_Check RMSD_Check->Grid No (Refine Grid) Docking Production Docking (Lamarckian GA / Vina) RMSD_Check->Docking Yes Analysis Interaction Profiling (Pi-Pi, H-Bonds, Hydrophobic) Docking->Analysis

Figure 1: Validated molecular docking workflow. The critical decision diamond (Red) ensures the protocol can reproduce experimental data (RMSD < 2.0 Å) before testing new derivatives.

Comparative Analysis: Benzoylpiperidines vs. Standards

Scenario A: Acetylcholinesterase (AChE) Inhibition

Context: In Alzheimer's pathology, inhibiting AChE increases acetylcholine levels.[1] The standard drug, Donepezil , features a benzylpiperidine moiety.[2][3][4] Benzoylpiperidine derivatives aim to improve upon this by introducing a carbonyl linker that facilitates additional hydrogen bonding with the acyl binding pocket.

Quantitative Benchmarking

The table below summarizes binding energy data extracted from recent comparative studies (e.g., Molecules 2025, Eur J Med Chem 2021).

MetricReference Standard (Donepezil )Benzoylpiperidine Derivative (Cmpd 19) Performance Delta
Binding Energy -10.2 to -11.5 kcal/mol-11.8 to -12.5 kcal/mol+1.3 kcal/mol (Improved Affinity)
Primary Interaction Pi-Pi Stacking (Trp86, Trp286)Dual Pi-Pi Stacking + H-Bond (Ser293)Enhanced stability via carbonyl linker
Site Occupancy Spans CAS and PASSpans CAS and PASEquivalent span, tighter fit
RMSD (Stability) 0.8 Å (Crystal structure ref)1.1 Å (Dynamic simulation)Comparable stability
Mechanistic Insight

While Donepezil relies heavily on hydrophobic stacking with Trp86 (anionic subsite) and Trp286 (peripheral site), benzoylpiperidine derivatives introduce a carbonyl oxygen that acts as a hydrogen bond acceptor.

  • Critical Residue: Phe295 or Ser293 (depending on species). The benzoyl carbonyl often forms a water-mediated or direct H-bond here, which is absent in the benzyl-based Donepezil.

  • Outcome: This additional anchor point reduces the entropic penalty of binding, theoretically leading to higher potency (lower IC50).

Scenario B: Monoamine Oxidase B (MAO-B) Inhibition

Context: For Parkinson's treatment, selective MAO-B inhibition is required.[5][6] Benzoylpiperidines are compared against Safinamide and Selegiline .

Selectivity Profile Analysis
FeatureSafinamide (Standard)Pyridazinobenzylpiperidine (S5) Interpretation
MAO-B Affinity -9.8 kcal/mol-10.5 kcal/molSlightly superior binding
MAO-A Affinity -6.5 kcal/mol-6.2 kcal/molHigher Selectivity Index
Key Residue Tyr326 (Gating residue)Tyr398 & Tyr435 (Aromatic Cage)S5 locks the "aromatic cage" more effectively
Steric Fit Linear, flexibleBulky, rigid coreS5 exploits the hydrophobic entrance cavity

Expert Insight: The benzoylpiperidine derivatives often exhibit superior selectivity because the "benzoyl" portion is bulky enough to clash with the narrower substrate channel of MAO-A (Ile335 gate), whereas it fits perfectly into the wider MAO-B cavity (Tyr326 gate).

Structural Interaction Map

To visualize why benzoylpiperidines perform well, we map the specific residue interactions within the AChE active site (PDB: 1B41).

InteractionMap Ligand Benzoylpiperidine Scaffold Trp86 Trp86 (Anionic Subsite) Ligand->Trp86 Pi-Pi Stacking (Piperidine Ring) Trp286 Trp286 (PAS) Ligand->Trp286 Pi-Pi Stacking (Benzoyl Ring) Tyr337 Tyr337 (Gating) Ligand->Tyr337 Hydrophobic Contact Phe295 Phe295 (Acyl Pocket) Ligand->Phe295 H-Bond (Carbonyl Oxygen)

Figure 2: Interaction map of Benzoylpiperidine within the AChE active site. Green edge highlights the unique H-bond advantage over standard benzylpiperidines.

Critical Analysis & Limitations

While docking scores favor benzoylpiperidines, the following limitations must be acknowledged in any development pipeline:

  • Solvation Effects: Standard docking functions (like Vina) often underestimate the desolvation penalty of the carbonyl group. Molecular Dynamics (MD) simulations (e.g., 50ns in GROMACS) are required to verify if water bridges stabilize or destabilize this group.

  • Synthetic Feasibility: Unlike the simple alkylation to form Donepezil, benzoyl derivatives often require amide coupling or Friedel-Crafts acylation, which can introduce impurities that affect in vitro assay results.

  • ADMET Profile: The addition of the carbonyl group increases Polar Surface Area (PSA). While this improves solubility, it may slightly reduce Blood-Brain Barrier (BBB) permeability compared to the purely lipophilic benzylpiperidines.

References

  • González-Gutiérrez, J.P., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter. Molecules.[1][2][5][6][7][8][9][10][11][12][13][14]

  • Lee, J., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives.[5] Pharmaceuticals.[1][14]

  • Amin, K.M., et al. (2021). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase. Molecules.[1][2][5][6][7][8][9][10][11][12][13][14]

  • BenchChem Protocols. Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery.

  • RCSB Protein Data Bank. Crystal structure of Human Acetylcholinesterase (PDB: 1B41).

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of 1-Benzoylpiperidin-3-amine Hydrochloride Analogs

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the piperidine scaffold stands as a "privileged structure," a testament to its recurring presence in a mul...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of clinically successful drugs.[1] Its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity, make it a cornerstone in drug design.[1][2] Within this broad class, 1-benzoylpiperidine derivatives have garnered significant attention for their diverse biological activities, ranging from anticancer to neuroprotective effects.[3] This guide provides an in-depth, objective comparison of the performance of 1-benzoylpiperidine analogs, drawing upon supporting experimental data to elucidate key structure-activity relationships (SAR).

While direct comparative efficacy data for a homologous series of 1-benzoylpiperidin-3-amine hydrochloride analogs is not extensively available in the public domain, this guide will leverage a well-documented study on structurally related 1-benzylpiperidine and 1-benzoylpiperidine derivatives to illustrate the principles of SAR and comparative analysis. The insights gleaned from this analogous series can provide a predictive framework for the rational design and evaluation of novel 3-amino substituted analogs.

The Benzoylpiperidine Core: A Versatile Pharmacophore

The benzoylpiperidine moiety is a metabolically stable and synthetically accessible chemical frame.[3] It is often considered a potential bioisostere of the piperazine ring, a common fragment in many bioactive compounds.[4] The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, potentially establishing crucial interactions with biological targets.[4] The phenyl ring and the piperidine scaffold offer numerous points for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.

Comparative Efficacy Analysis: A Case Study in Alzheimer's Disease Targets

A compelling example of the comparative evaluation of piperidine-based scaffolds comes from a study on dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), both implicated in the pathology of Alzheimer's disease.[5][6] This research provides a valuable dataset for understanding how subtle structural modifications can profoundly impact biological activity.

Table 1: Comparative in vitro Activity of 1-Benzylpiperidine and 1-Benzoylpiperidine Analogs
Compound IDCore ScaffoldR (Substitution on Benzyl/Benzoyl Ring)AChE IC50 (µM)h-SERT Ki (µM)
7 1-BenzylpiperidineH41 ± 2> 100
8 1-Benzylpiperidine3-F35 ± 1> 100
9 1-Benzylpiperidine3-Cl28 ± 1> 100
10 1-Benzylpiperidine3-Br31 ± 2> 100
12 1-BenzoylpiperidineH> 5005.4 ± 0.3
13 1-Benzoylpiperidine3-F> 5002.1 ± 0.1
14 1-Benzoylpiperidine3-Cl> 5001.8 ± 0.1
15 1-Benzoylpiperidine3-Br> 5001.5 ± 0.1
16 1-Benzoylpiperidine4-F> 5003.2 ± 0.2
19 1-Benzylpiperidine (with 2-phenylacetate)H5.10 ± 0.24> 100

Data extracted from a study on dual-target inhibitors for Alzheimer's Disease.[3][6] Note: The substitution pattern in this study is at the 4-position of the piperidine ring, not the 3-amino position.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals critical SAR trends that can inform the design of future analogs:

  • Core Scaffold Determines Target Preference : A stark dichotomy in activity is observed between the 1-benzylpiperidine and 1-benzoylpiperidine cores. The 1-benzylpiperidine analogs (7-10) exhibit moderate inhibitory activity against AChE, while showing negligible affinity for SERT.[3] Conversely, the 1-benzoylpiperidine analogs (12-16) demonstrate micromolar affinity for SERT but are inactive against AChE.[3] This suggests that the electronic and conformational properties imparted by the benzoyl versus the benzyl group are primary determinants of target selectivity.

  • Substitution on the Benzoyl Ring Modulates SERT Affinity : Within the 1-benzoylpiperidine series, substitutions on the phenyl ring significantly impact SERT binding. Halogenation at the 3-position (compounds 13-15) generally enhances affinity compared to the unsubstituted analog (12), with the bromo-substituted analog (15) exhibiting the highest potency.[3] This indicates that electronic and/or steric factors at this position are crucial for optimal interaction with the SERT binding pocket.

  • The N-substituent is a Key Modulator : The dramatic increase in AChE inhibitory activity for compound 19, which incorporates a 2-phenylacetate moiety on the piperidine nitrogen, underscores the importance of this position for activity.[3] This highlights that modifications at the piperidine nitrogen can lead to significant gains in potency.

Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative efficacy studies, standardized and well-validated experimental protocols are paramount.

General Synthesis of 1-Benzoyl-3-aminopiperidine Analogs

The synthesis of 1-benzoyl-3-aminopiperidine analogs can be achieved through a multi-step process, with a key step being the reductive amination of a protected 3-piperidone.[7]

Step 1: N-Benzoylation of 3-Piperidone

  • Dissolve 3-piperidone hydrochloride in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine, to neutralize the hydrochloride salt.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the desired substituted benzoyl chloride.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

  • Work up the reaction by washing with an aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-benzoyl-3-piperidone.

Step 2: Reductive Amination

  • Dissolve the N-benzoyl-3-piperidone in a suitable solvent like dichloroethane.

  • Add the desired amine (or ammonia equivalent for the primary amine).

  • Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise.[8]

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 1-benzoyl-3-aminopiperidine analog.

Step 3: Salt Formation

  • Dissolve the purified amine in a suitable solvent like diethyl ether or methanol.

  • Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the hydrochloride salt.

In Vitro Enzyme Inhibition Assay (Example: Acetylcholinesterase)

The inhibitory activity of the synthesized analogs against AChE can be determined using a modified Ellman's method.

  • Prepare Reagents :

    • AChE solution (from electric eel or human recombinant).

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Phosphate buffer (pH 8.0).

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure :

    • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate (ATCI).

    • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis :

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Diagrams

Logical Flow of Drug Discovery and Evaluation

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Analysis & Optimization A Scaffold Selection (1-Benzoylpiperidine) B Analog Design (SAR-guided) A->B C Chemical Synthesis B->C D Primary Screening (e.g., Enzyme Inhibition Assay) C->D E IC50 Determination D->E F Selectivity Profiling E->F G Structure-Activity Relationship Analysis F->G H Lead Optimization G->H H->B Iterative Design

Caption: A generalized workflow for the discovery and optimization of bioactive compounds.

Illustrative Signaling Pathway Inhibition

cluster_pathway Target Pathway Receptor Receptor Enzyme Enzyme (e.g., AChE) Receptor->Enzyme Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Cellular_Response Cellular Response Product->Cellular_Response Inhibitor 1-Benzoylpiperidine Analog Inhibitor->Enzyme Inhibition

Caption: A diagram illustrating the inhibitory action of a 1-benzoylpiperidine analog on a target enzyme.

Conclusion and Future Directions

The 1-benzoylpiperidine scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The case study presented herein, though focused on 4-substituted analogs, provides a clear demonstration of how systematic structural modifications can be used to modulate potency and selectivity for specific biological targets. Key takeaways include the profound influence of the N-substituent (benzyl vs. benzoyl) on target preference and the ability to fine-tune activity through substitutions on the phenyl ring.

Future research on 1-benzoylpiperidin-3-amine hydrochloride analogs should focus on the systematic exploration of substitutions on both the benzoyl ring and the 3-amino group. A comprehensive understanding of the SAR for this particular scaffold will require the synthesis of a diverse library of analogs and their evaluation in a panel of relevant biological assays. Such studies will undoubtedly pave the way for the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • Schaduang, J., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5053. Retrieved from [Link]

  • Fransson, R., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(21), 7567-7576. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Retrieved from [Link]

  • Contreras, J. M., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. Molecules, 27(19), 6250. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • Hutt, M., et al. (2005). 4-Benzyl and 4-benzoyl-3-dimethylaminopyridin-2(1H)-ones: in vitro evaluation of new C-3-amino-substituted and C-5,6-alkyl-substituted analogues against clinically important HIV mutant strains. Journal of Medicinal Chemistry, 48(23), 7348-7359. Retrieved from [Link]

  • Di Sarno, V., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(8), 2465. Retrieved from [Link]

  • Szymańska, E., et al. (2018). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Bulletin of Mathematical Biology, 80(10), 2643-2666. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of IC 50 values of 1 and similar compounds with from the literature. Retrieved from [Link]

  • Di Sarno, V., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(8), 2465. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. Retrieved from [Link]

  • Bandyopadhyay, D., et al. (2009). Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. Journal of Medicinal Chemistry, 52(10), 3194-3205. Retrieved from [Link]

  • Chen, Y. L., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 8(39), 21856-21875. Retrieved from [Link]

Sources

Validation

Introduction: The Critical Role of Selectivity Profiling in Drug Discovery

An In-Depth Guide to Characterizing the Selectivity and Cross-Reactivity of Novel Piperidine-Containing Compounds: A Case Study of 1-Benzoylpiperidin-3-amine hydrochloride In the landscape of modern drug discovery, the i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Characterizing the Selectivity and Cross-Reactivity of Novel Piperidine-Containing Compounds: A Case Study of 1-Benzoylpiperidin-3-amine hydrochloride

In the landscape of modern drug discovery, the identification of a potent "hit" compound is merely the first step. The subsequent, and arguably more critical, challenge is to determine its specificity. A compound's tendency to interact with unintended off-targets, a phenomenon known as cross-reactivity, can lead to unforeseen side effects, toxicity, or a misleading interpretation of its biological role. This guide utilizes 1-Benzoylpiperidin-3-amine hydrochloride as a representative case study to illustrate a robust, multi-tiered strategy for comprehensively profiling the selectivity of novel chemical entities.

The piperidine ring, present in our subject molecule, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of protein classes. Its prevalence, however, also means that compounds containing this motif have the potential to interact with a broad range of biological targets. Therefore, a systematic and rigorous assessment of cross-reactivity is not just a regulatory requirement but a fundamental component of building a successful and safe therapeutic profile.

This guide provides researchers, scientists, and drug development professionals with a strategic framework, detailed experimental protocols, and data interpretation insights for evaluating the selectivity of novel compounds like 1-Benzoylpiperidin-3-amine hydrochloride. We will move from broad, panel-based screening to specific, functional validation, explaining the scientific rationale behind each experimental choice.

A Tiered Strategy for Selectivity Profiling

A logical, tiered approach is the most efficient method for profiling a new compound. This strategy, often referred to as a screening cascade, begins with broad, cost-effective assays and progresses to more specific, resource-intensive functional studies for initial hits. This ensures that resources are focused on the most promising and relevant findings.

G cluster_0 Tier 1: In Silico & Initial Assessment cluster_1 Tier 2: Broad Panel Screening cluster_2 Tier 3: Hit Confirmation & Functional Validation cluster_3 Tier 4: In Vivo & Advanced Studies A Compound Synthesis & Structural Analysis (1-Benzoylpiperidin-3-amine HCl) B In Silico Prediction (Similarity searches, e.g., ChEMBL, PubChem) A->B Analyze Structure C Broad Receptor Panel Screen (e.g., GPCRs, Ion Channels) B->C Inform Panel Choice D Kinase Panel Screen (e.g., KinomeScan) B->D E Safety Panel Screen (e.g., CEREP Safety Panel) B->E F Dose-Response Binding Assays (Determine Ki/IC50 for initial hits) C->F Identify Hits D->F Identify Hits E->F Identify Hits G Cell-Based Functional Assays (e.g., Calcium Flux, cAMP, Reporter Gene) F->G Confirm Functional Activity H Selectivity Index Calculation G->H Quantify Selectivity I Off-Target In Vivo Validation (PK/PD, Animal Models) H->I Guide In Vivo Design G cluster_workflow Competitive Binding Assay Workflow A Prepare Receptor Source (Cell membranes, purified protein) B Incubate: Receptor + Radioligand + Test Compound (Varying Conc.) A->B C Separate Bound from Free Ligand (Rapid filtration) B->C Equilibrium Reached D Quantify Bound Radioactivity (Scintillation counting) C->D E Data Analysis (Generate dose-response curve, calculate IC50 and Ki) D->E

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well microplate, add assay buffer to all wells.

  • Compound Addition: Add 1-Benzoylpiperidin-3-amine hydrochloride in a series of dilutions (e.g., from 100 µM to 1 pM) to the appropriate wells. Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known, unlabeled ligand).

  • Radioligand Addition: Add a fixed, low concentration of the radioligand (e.g., [³H]-Ketanserin for the 5-HT2A receptor) to all wells. The concentration is typically at or below the Kd (dissociation constant) of the radioligand to ensure assay sensitivity.

  • Receptor Addition: Add the receptor source (e.g., cell membranes expressing the target receptor) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific binding counts from all other counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Convert the IC50 to a Ki using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Calcium Flux Functional Assay

Principle: Many G-protein coupled receptors (GPCRs), particularly those coupled to Gq, signal by increasing intracellular calcium ([Ca²⁺]i) levels upon activation. This assay uses a calcium-sensitive fluorescent dye that dramatically increases its fluorescence intensity upon binding to free calcium, providing a direct measure of receptor activation.

Step-by-Step Methodology:

  • Cell Culture: Plate cells engineered to express the target receptor (e.g., HEK293 cells expressing the M1 muscarinic receptor) in a clear-bottom, black-walled 96- or 384-well plate and grow to confluence.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified into its active form.

  • Compound Preparation: Prepare a dilution series of 1-Benzoylpiperidin-3-amine hydrochloride in a separate plate.

  • Assay Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FLIPR or FlexStation). The instrument measures a baseline fluorescence, then automatically adds the test compound from the compound plate and immediately begins recording the fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline reading. Plot this response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits 50% of the maximal response).

Data Interpretation and Comparative Analysis

The goal of the screening cascade is to generate quantitative data that allows for a direct comparison of a compound's activity across multiple targets. This data is best summarized in a table.

Table 1: Hypothetical Selectivity Profile for 1-Benzoylpiperidin-3-amine hydrochloride

Target ClassTargetAssay TypeResult (Ki or EC50)Potency Ranking
Primary Target Hypothetical Target X Binding Assay 50 nM (Ki) High
GPCR (Serotonergic)5-HT2ABinding Assay850 nM (Ki)Moderate
GPCR (Dopaminergic)D2Binding Assay1,200 nM (Ki)Low
GPCR (Muscarinic)M1Calcium Flux2,500 nM (EC50)Low
Ion ChannelhERGElectrophysiology> 10,000 nM (IC50)Negligible
KinaseCDK2Enzyme Assay> 10,000 nM (IC50)Negligible

Analysis and Selectivity Index:

From this hypothetical data, we can calculate a selectivity index, which is a critical metric for comparing potency at the intended target versus off-targets.

  • Selectivity Index (vs. 5-HT2A) = Ki (5-HT2A) / Ki (Target X) = 850 nM / 50 nM = 17-fold

  • Selectivity Index (vs. D2) = Ki (D2) / Ki (Target X) = 1,200 nM / 50 nM = 24-fold

A higher selectivity index is desirable, with a general benchmark often being >100-fold for a high-quality lead compound to minimize the risk of off-target effects in vivo. In this case, the moderate selectivity suggests that chemical modifications may be necessary to improve the compound's profile. The lack of activity at the hERG channel is a very positive sign, as hERG inhibition is a major cause of drug-induced cardiac arrhythmias.

Conclusion

The characterization of 1-Benzoylpiperidin-3-amine hydrochloride serves as a practical model for the systematic evaluation of any new chemical entity. A rigorous, tiered approach to cross-reactivity profiling is indispensable. By combining broad panel screening with detailed, quantitative follow-up assays, researchers can build a comprehensive understanding of a compound's biological interactions. This data-driven process not only de-risks a project by identifying potential liabilities early but also provides crucial insights that can guide the optimization of compound selectivity, ultimately leading to safer and more effective therapeutics.

References

  • Title: The Piperidine Ring in CNS-Active Compounds. Source: Neurochemical Research. URL: [Link]

  • Title: The mighty piperidine: a ubiquitous structural motif in bioactive compounds and its diverse roles in drug discovery. Source: RSC Medicinal Chemistry. URL: [Link]

  • Title: Basic Principles of Radioligand Binding. Source: IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

  • Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations. Source: Molecular Pharmacology. URL: [Link]

  • Title: The importance of compound selectivity in drug discovery. Source: Expert Opinion on Drug Discovery. URL: [Link]

Comparative

Efficacy of 1-Benzoylpiperidin-3-amine hydrochloride vs known inhibitors

An In-Depth Comparative Guide to the Efficacy of 1-Benzoylpiperidin-3-amine hydrochloride versus Known Monoamine Oxidase B (MAO-B) Inhibitors This guide provides a comprehensive comparison of the potential efficacy of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of 1-Benzoylpiperidin-3-amine hydrochloride versus Known Monoamine Oxidase B (MAO-B) Inhibitors

This guide provides a comprehensive comparison of the potential efficacy of the novel compound 1-Benzoylpiperidin-3-amine hydrochloride against established inhibitors of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the fields of neuropharmacology and drug development. The content herein is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical experimental frameworks.

Introduction: The Significance of MAO-B Inhibition

Monoamine Oxidase B (MAO-B) is a critical enzyme primarily located in the outer mitochondrial membrane of cells, with a high concentration in the astrocytes of the brain. Its principal function is the oxidative deamination of various neurotransmitters, most notably dopamine.[1] By breaking down dopamine, MAO-B plays a pivotal role in modulating dopaminergic signaling.[1][2][3] Consequently, the inhibition of MAO-B is a well-established therapeutic strategy for conditions characterized by dopamine deficiency, such as Parkinson's disease.[4] Inhibiting MAO-B increases the synaptic availability of dopamine, thereby alleviating motor symptoms and potentially slowing disease progression.[2][4]

This guide will explore the inhibitory potential of 1-Benzoylpiperidin-3-amine hydrochloride in the context of three clinically approved MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.

The Inhibitors: A Comparative Overview

Established MAO-B Inhibitors

The current landscape of MAO-B inhibitors is dominated by compounds that have demonstrated both efficacy and safety in clinical settings.[4]

  • Selegiline: An irreversible inhibitor that forms a covalent bond with the FAD cofactor of MAO-B.[4] It is utilized both as an early monotherapy and as an adjunct to levodopa treatment in Parkinson's disease.[2][5]

  • Rasagiline: Another irreversible inhibitor with a similar mechanism to Selegiline but with a different metabolic profile.[4][6] It is also used as both monotherapy and adjunctive therapy.[2]

  • Safinamide: A reversible and selective MAO-B inhibitor.[4] Its reversibility may offer a different safety profile compared to irreversible inhibitors, particularly concerning interactions with other medications.[2]

1-Benzoylpiperidin-3-amine hydrochloride: A Novel Candidate

1-Benzoylpiperidin-3-amine hydrochloride is a compound featuring a benzoylpiperidine scaffold. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide array of biologically active molecules, including those targeting the central nervous system.[7] While direct experimental data on the MAO-B inhibitory activity of 1-Benzoylpiperidin-3-amine hydrochloride is not yet widely published, its structural components suggest a potential interaction with monoaminergic systems. This guide will proceed with the hypothesis that this compound is a novel, reversible inhibitor of MAO-B, and will outline the necessary experimental framework to validate this hypothesis and compare its efficacy to the established inhibitors.

Comparative Efficacy: An Illustrative In Vitro Analysis

To provide a clear comparison, the following table presents hypothetical, yet plausible, IC50 values for each compound against human MAO-B. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. Lower IC50 values are indicative of higher potency.

InhibitorTypeHypothetical IC50 (nM)
SelegilineIrreversible8.5
RasagilineIrreversible5.2
SafinamideReversible25.0
1-Benzoylpiperidin-3-amine hydrochlorideReversible (Hypothesized)15.8

Note: The IC50 value for 1-Benzoylpiperidin-3-amine hydrochloride is presented for illustrative purposes to guide the experimental design.

Experimental Protocols for Efficacy Determination

The following protocols describe the essential experiments required to determine and compare the inhibitory efficacy of these compounds. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: In Vitro MAO-B Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified human MAO-B.

Causality of Experimental Choices: The choice of a fluorometric assay provides high sensitivity and a continuous readout of the reaction, allowing for accurate determination of initial velocities, which is crucial for kinetic studies.[8] The substrate concentration is set near the Km value to ensure the sensitive detection of competitive inhibitors.[8]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzyme Stock: Recombinant human MAO-B at a concentration of 1 mg/mL.

    • Substrate Stock: Benzylamine at 10 mM in deionized water.

    • Detection Reagent: A commercially available kit containing horseradish peroxidase (HRP) and a non-fluorescent HRP substrate (e.g., Amplex Red).

    • Inhibitor Stocks: Prepare 10 mM stock solutions of Selegiline, Rasagiline, Safinamide, and 1-Benzoylpiperidin-3-amine hydrochloride in DMSO. Create a serial dilution series for each inhibitor.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of assay buffer to all wells.

    • Add 2 µL of the appropriate inhibitor dilution to the test wells. For control wells, add 2 µL of DMSO.

    • Add 20 µL of the MAO-B enzyme solution (diluted in assay buffer to a final concentration of 5 µg/mL).

    • Pre-incubate the plate at 37°C for 15 minutes. For irreversible inhibitors, a longer pre-incubation time may be necessary to allow for covalent modification.

    • Initiate the reaction by adding 20 µL of the benzylamine substrate (diluted to a final concentration near the Km).

    • Immediately add 10 µL of the detection reagent.

    • Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over 30 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the velocities to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Visualizing the Experimental Workflow

MAO_B_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) plate Dispense Buffer and Inhibitors into 96-well plate reagents->plate add_enzyme Add MAO-B Enzyme plate->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate start_reaction Add Substrate & Detection Reagent pre_incubate->start_reaction read_plate Measure Fluorescence (Kinetic Read) start_reaction->read_plate calc_velocity Calculate Initial Velocities read_plate->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data calc_ic50 Determine IC50 plot_data->calc_ic50

Caption: Workflow for the in vitro MAO-B enzymatic inhibition assay.

The Dopamine Metabolism Pathway

Understanding the mechanism of action of MAO-B inhibitors requires visualizing their role in the broader context of dopamine metabolism.

Dopamine_Metabolism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_glia Astrocyte / Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 Vesicular Storage (VMAT2) Dopamine->VMAT2 Dopamine_Synapse Dopamine VMAT2->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Postsynaptic_Receptor Postsynaptic Dopamine Receptors Dopamine_Synapse->Postsynaptic_Receptor Dopamine_Glia Dopamine DAT->Dopamine_Glia Reuptake MAO_B MAO-B DOPAL DOPAL HVA Homovanillic Acid (HVA) DOPAL->HVA ALDH/COMT Dopamine_Glia->DOPAL Oxidative Deamination Inhibitor MAO-B Inhibitor (e.g., 1-Benzoylpiperidin-3-amine HCl) Inhibitor->MAO_B Inhibition

Caption: Dopamine metabolism and the site of action for MAO-B inhibitors.

Discussion and Future Directions

The provided experimental framework allows for a robust comparison of 1-Benzoylpiperidin-3-amine hydrochloride with established MAO-B inhibitors. Should the hypothetical potency of this novel compound be confirmed, several factors would warrant further investigation:

  • Selectivity: Assays against MAO-A would be crucial to determine the selectivity of 1-Benzoylpiperidin-3-amine hydrochloride. High selectivity for MAO-B is desirable to avoid the "cheese effect" associated with non-selective MAO inhibitors.

  • Reversibility: The reversible nature of its inhibition, if confirmed, could translate to a more favorable safety profile, particularly in polypharmacy scenarios common in elderly patient populations.

  • Cellular Efficacy: Positive results from the in vitro assay should be followed by cell-based assays using, for example, SH-SY5Y neuroblastoma cells to confirm that the compound can cross cell membranes and increase dopamine levels in a cellular context.

  • In Vivo Studies: Ultimately, in vivo studies in animal models of Parkinson's disease would be necessary to evaluate the compound's pharmacokinetic properties, brain penetration, and therapeutic efficacy.

References

  • Smolecule. (n.d.). Buy 1-Benzylpiperidin-3-amine dihydrochloride.
  • Benchchem. (n.d.). 3-Piperidinamine hydrochloride | 127294-75-1.
  • Parkinson's UK. (2025, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide).
  • BOC Sciences. (2023, December 8). Deciphering MAO-B Inhibitors and Keeping Up with Their Recent Developments.
  • Parkinson's Foundation. (n.d.). MAO-B Inhibitors.
  • Chen, J., et al. (n.d.). CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride. Google Patents.
  • Chen, X. F., et al. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Frontiers in Aging Neuroscience, 13, 776759.
  • PubChem. (n.d.). 1-Benzylpiperidin-3-amine.
  • Rostom, S. A. F., et al. (2020). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 25(14), 3283.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 431–442.
  • Cai, Z., et al. (2021). Comparative efficacy and safety of monoamine oxidase type B inhibitors plus channel blockers and monoamine oxidase type B inhibitors as adjuvant therapy to levodopa in the treatment of Parkinson's disease: a network meta-analysis of randomized controlled trials. Annals of Translational Medicine, 9(12), 993.
  • Cochrane. (2022, April 1). Monoamine oxidase B inhibitors compared with other treatments in early Parkinson's.
  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGF1bQ006Tup8nQDaV7Xki4nHc6UaTd8AaG2qBO8bK9xC52Jp-kzXzm8G55cBPtI63xcpI8tVsNjh4mCCNDxTDrX2oT5ZRrZOdNSb-IixtYB4YcKVxfz1tn8a003dn39yCbeN8HUMg=](

Sources

Validation

A Senior Application Scientist's Guide to the Pharmacokinetics of Benzoylpiperidine Derivatives

Authored for Drug Development Professionals The benzoylpiperidine scaffold is a cornerstone in the development of synthetic opioids, representing a class of analgesics critical to modern medicine. However, the therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals

The benzoylpiperidine scaffold is a cornerstone in the development of synthetic opioids, representing a class of analgesics critical to modern medicine. However, the therapeutic success of these compounds is intrinsically linked to their pharmacokinetic (PK) profiles—the journey a drug takes through the body. Understanding the nuances of their Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount for designing safer, more effective analgesics and for predicting potential toxicities. This guide provides a comparative analysis of key benzoylpiperidine derivatives, supported by established experimental data and methodologies, to aid researchers in this complex endeavor.

Comparative Pharmacokinetic Data

The efficacy and safety of a benzoylpiperidine derivative are dictated by key PK parameters. A high oral bioavailability may be desirable for patient convenience, while a short half-life could be advantageous in an acute care setting to minimize prolonged side effects. Conversely, a long half-life is often sought for managing chronic pain. The following table summarizes critical PK parameters for several notable benzoylpiperidine derivatives.

Table 1: Comparative Pharmacokinetic Parameters of Benzoylpiperidine Derivatives

ParameterPethidine (Meperidine)KetobemidoneBezitramide
Oral Bioavailability 50–60%[1][2]34% (±16%)[3][4]N/A (Prodrug)
Time to Peak (Tmax, oral) 1–2 hours[2]~2.5 hours[3]2.5–3.5 hours[5][6]
Plasma Protein Binding 65–75%[1]VariableNot Specified
Elimination Half-life (t½) 2.5–4 hours[1]2.25–2.45 hours[3]11–24 hours[5]
Primary Metabolism Hepatic (CYP2B6, CYP3A4, CYP2C19), Hydrolysis[1]Hepatic (N-demethylation, Glucuronidation)[4][7]Hydrolysis to active metabolite[8][9]
Primary Excretion Renal[1]Renal (13-24% unchanged)[4]Renal (<0.3% unchanged)[5]

Field Insights: The data reveals significant variability. Pethidine and Ketobemidone are characterized by relatively rapid elimination, making them suitable for managing acute pain but posing challenges for chronic pain due to the need for frequent dosing[3][10]. Bezitramide, a prodrug, exhibits a much longer half-life, suggesting its utility for sustained analgesia[5][6]. However, the low oral bioavailability of Ketobemidone (34%) highlights the significant impact of first-pass metabolism, a common challenge for this class of drugs[3][11][12].

Metabolic Pathways: The Nexus of Efficacy and Toxicity

The metabolism of benzoylpiperidines occurs predominantly in the liver, mediated by the cytochrome P450 (CYP) enzyme system and other enzymes[11][12][13]. These biotransformations can produce metabolites that are either active analgesics, inactive compounds, or, critically, toxic substances.

A paradigmatic example is the metabolism of pethidine. It is metabolized via two primary routes: hydrolysis to the inactive pethidinic acid and N-demethylation by CYP enzymes (including CYP2B6, CYP3A4, and CYP2C19) to form norpethidine[1]. Norpethidine retains about half the analgesic activity of its parent compound but has a much longer elimination half-life and is a known neurotoxin, capable of causing convulsions and hallucinogenic effects[1]. This dual-edged metabolic profile underscores the necessity of characterizing metabolic pathways early in the drug development process.

G cluster_0 Hepatic Metabolism of Pethidine Pethidine Pethidine (Parent Drug) CYP_Enzymes CYP2B6, CYP3A4 CYP2C19 Pethidine->CYP_Enzymes Esterases Carboxylesterases Pethidine->Esterases Norpethidine Norpethidine (Active/Toxic Metabolite) PethidinicAcid Pethidinic Acid (Inactive Metabolite) CYP_Enzymes->Norpethidine N-demethylation Esterases->PethidinicAcid Hydrolysis

Caption: Primary metabolic pathways of Pethidine in the liver.

Experimental Protocol: A Framework for In Vivo Pharmacokinetic Assessment

To generate the comparative data essential for drug development, a robust and validated experimental workflow is required. The following protocol outlines a standard approach for assessing the pharmacokinetic profile of a novel benzoylpiperidine derivative in a preclinical rodent model.

Rationale for Method Selection:

  • Animal Model: Rodent models (rats, mice) are widely used in early PK studies because their physiological and metabolic systems share important similarities with humans, allowing for initial predictions of a drug's behavior[14]. They provide a cost-effective and ethically regulated system for initial in-vivo exposure analysis[15].

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry gold standard for bioanalysis[16][17]. Its superior sensitivity and specificity allow for the precise quantification of the parent drug and its metabolites in complex biological matrices like plasma, even at very low concentrations[17][18].

Step-by-Step Protocol

Part A: In Vivo Dosing and Sampling

  • Animal Acclimatization: House male Sprague-Dawley rats (n=5 per group) for at least 7 days under controlled conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. This ensures that baseline physiological stress does not confound the experimental results.

  • Dosing Preparation: Formulate the test compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline). The choice of vehicle is critical to ensure the compound is fully solubilized and stable, preventing precipitation upon administration.

  • Administration: Administer the compound via oral gavage (for bioavailability assessment) or intravenous injection (for clearance and volume of distribution).

  • Blood Sampling: Collect serial blood samples (~100 µL) from a cannulated vessel (e.g., tail vein) into heparinized tubes at specific time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose). The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's concentration-time curve.

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Transfer the plasma to clean, labeled tubes and store at -80°C until analysis. This prevents degradation of the analytes.

Part B: Bioanalysis by LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an internal standard (a structurally similar compound used to correct for variability in extraction and instrument response).

    • Vortex for 2 minutes to precipitate plasma proteins.

    • Centrifuge at 13,000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a new plate/vial for analysis. This is a rapid method to remove the bulk of matrix interferences.

  • Chromatographic Separation:

    • Inject the prepared sample onto a C18 reverse-phase column (e.g., 100 x 2.1 mm, 5 µm)[17][18].

    • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile[19]. This method separates the parent drug from its metabolites based on their polarity.

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer with a positive electrospray ionization (ESI) source[17][19].

    • Operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the mass of the target analyte) and a specific product ion (a fragment of the analyte), creating a highly selective and sensitive detection method[18].

Part C: Pharmacokinetic Data Analysis

  • Concentration-Time Profile: Plot the measured plasma concentrations against the sampling times for each animal.

  • Non-Compartmental Analysis (NCA): Use specialized software (e.g., WinNonlin™) to calculate key PK parameters from the concentration-time data[16]. NCA is preferred for its simplicity and fewer assumptions compared to model-based approaches[20][21][22][23]. Key parameters include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is observed.

    • AUC (Area Under the Curve): A measure of total drug exposure, calculated using the trapezoidal rule[22].

    • t½ (Half-life): Time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma[11].

G cluster_workflow Preclinical Pharmacokinetic Workflow A 1. Animal Dosing (Oral or IV) B 2. Serial Blood Sampling (Time-course) A->B C 3. Plasma Separation (Centrifugation) B->C D 4. Sample Preparation (Protein Precipitation) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing (Concentration vs. Time) E->F G 7. Non-Compartmental Analysis (Calculate PK Parameters) F->G H PK Profile (AUC, Cmax, t½, etc.) G->H

Caption: Standard workflow for a preclinical pharmacokinetic study.

Conclusion

The pharmacokinetic profile of a benzoylpiperidine derivative is a critical determinant of its clinical viability. As demonstrated, compounds within this class exhibit diverse ADME properties, which directly influence their therapeutic application, dosing regimens, and safety margins. The significant role of hepatic metabolism, particularly the production of active or toxic metabolites like norpethidine, necessitates a thorough characterization for every new chemical entity. By employing a systematic and validated experimental workflow, from in-vivo studies to sensitive LC-MS/MS bioanalysis and non-compartmental data analysis, drug development professionals can generate the robust, comparative data needed to select and advance the most promising candidates, ultimately leading to safer and more effective pain therapeutics.

References

  • Pethidine - Wikipedia. Wikipedia. [Link]

  • Pethidine: Uses, Dosage, Side Effects and More. MIMS Philippines. [Link]

  • Bondesson, U., Hartvig, P., & Abrahamsson, L. (1983). Clinical pharmacokinetics and oral bioavailability of ketobemidone. European Journal of Clinical Pharmacology, 25(4), 541–544. [Link]

  • Dale, O., Nilsen, T., & Aas, T. (2003). The pharmacokinetics of ketobemidone in critically ill patients. Critical Care, 7(6), R132–R137. [Link]

  • Pethidine Injection Data Sheet. Medsafe, New Zealand Medicines and Medical Devices Safety Authority. [Link]

  • Dale, O., Nilsen, T., & Aas, T. (2003). The pharmacokinetics of ketobemidone in critically ill patients. PubMed. [Link]

  • Opioid Pharmacokinetics. Palliative Care Network of Wisconsin. [Link]

  • Smith, H. S. (2009). The metabolism of opioid agents and the clinical impact of their active metabolites. Pain Physician, 12(1), 21–38. [Link]

  • Wang, X., Xiang, Z., Cai, X., Wu, H., Wang, X., Li, J., & Zhang, M. (2011). Determination of pethidine in human plasma by LC-MS/MS. Biomedical Chromatography, 25(7), 833–837. [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Certara. [Link]

  • Mather, L. E. (1983). Clinical pharmacokinetics of pethidine. Clinical Pharmacokinetics, 8(5), 422–446. [Link]

  • Kreek, M. J., Reed, B., & Butelman, E. R. (2019). Sex Differences in Animal Models of Opioid Reward. Current Opinion in Behavioral Sciences, 28, 1-9. [Link]

  • Meijer, D. K., Hovinga, G., Versluis, A., Bröring, J., van Aken, K., Moolenaar, F., & Wesseling, H. (1984). Pharmacokinetics of the oral narcotic analgesic bezitramide and preliminary observations on its effect on experimentally induced pain. European Journal of Clinical Pharmacology, 27(5), 615–618. [Link]

  • Ketobemidone - Wikipedia. Wikipedia. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Non-compartmental analysis. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 445–454. [Link]

  • Bezitramide - Wikipedia. Wikipedia. [Link]

  • Kendall, J. C., & Clark, T. P. (2023). Long-Acting Opioid Analgesics for Acute Pain: Pharmacokinetic Evidence Reviewed. Veterinary Sciences, 10(5), 372. [Link]

  • Zhang, C., Li, X., Xu, Y., Wu, T., Ren, X., & Liu, D. (2017). Simultaneous Determination of Pethidine and Norpethidine in Mouse Plasma by Liquid Chromatography-Electrospray Ionization Source-Mass Spectrometry. Journal of Analytical Toxicology, 41(6), 524–530. [Link]

  • Bernard, S., & Bruera, E. (2000). Opioid Metabolism and Effects of Cytochrome P450. Palliative Medicine, 14(4), 327-336. [Link]

  • Bezitramide. PubChem. [Link]

  • Grenald, S. A., Largent-Milnes, T. M., & Vanderah, T. W. (2014). Animal models for opioid addiction drug discovery. Expert Opinion on Drug Discovery, 9(11), 1345–1354. [Link]

  • Wang, X., Xiang, Z., Cai, X., Wu, H., Wang, X., Li, J., & Zhang, M. (2011). Determination of pethidine in human plasma by LC-MS/MS. Semantic Scholar. [Link]

  • Smith, H. S. (2009). Opioid Metabolism. Mayo Clinic Proceedings, 84(7), 613–624. [Link]

  • Animal Models of Addiction and the Opioid Crisis. Taconic Biosciences. [Link]

  • Bezitramide. chemeurope.com. [Link]

  • Drug Interactions Review: Opioids & CYP Enzyme Inhibitors. UPMC. [Link]

  • Tamsen, A., Hartvig, P., Fagerlund, C., & Dahlström, B. (1982). Patient-controlled analgesic therapy. Part I: Pharmacokinetics of pethidine in the per- and postoperative periods. Clinical Pharmacokinetics, 7(3), 252–263. [Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis. Datapharm Australia. [Link]

  • Kendall, J. C., & Clark, T. P. (2023). Long-Acting Opioid Analgesics for Acute Pain: Pharmacokinetic Evidence Reviewed. PubMed. [Link]

  • Ninja Nerd. (2022, July 29). Pharmacokinetics | Drug Distribution [Video]. YouTube. [Link]

  • Vicini, P. (2024, February 29). Noncompartmental vs. Compartmental Approaches to Pharmacokinetic Analysis [Video]. YouTube. [Link]

  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTISEL. [Link]

  • Daniel, W. A., & Syrek, M. (2001). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Pharmacological Reports, 53(1), 53-64. [Link]

  • Farina, A., Gostoli, G., Bossù, E., Montinaro, A., Lestingi, C., & Lecce, R. (2005). LC-MS determination of MPTP at sub-ppm level in pethidine hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 37(5), 1089–1093. [Link]

  • What is a Non-Compartmental Analysis (NCA)? Momentum Metrix. [Link]

Sources

Validation

Publish Comparison Guide: Structure-Activity Relationship of 1-Benzoylpiperidin-3-amine Derivatives

Executive Summary: The Scaffold at a Glance 1-Benzoylpiperidin-3-amine represents a privileged scaffold in medicinal chemistry, particularly within central nervous system (CNS) drug discovery. Unlike its 4-substituted co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

1-Benzoylpiperidin-3-amine represents a privileged scaffold in medicinal chemistry, particularly within central nervous system (CNS) drug discovery. Unlike its 4-substituted counterparts or the more flexible 1-benzyl analogs, this scaffold offers a unique combination of conformational rigidity , metabolic stability , and vectorial functionalization .

This guide objectively compares 1-Benzoylpiperidin-3-amine derivatives against standard alternatives in the context of Acetylcholinesterase (AChE) inhibition (Alzheimer's therapy) and Monoamine Transporter modulation (Depression/Anxiety).

Why This Scaffold?
  • Chirality-Driven Selectivity: The C3 stereocenter allows for precise probing of chiral binding pockets (e.g., NK1 receptors, AChE peripheral sites).

  • Metabolic Hardening: The N1-benzoyl amide bond is significantly more resistant to oxidative dealkylation (CYP450) compared to the N1-benzyl moiety found in Donepezil-like analogs.

  • Dual-Vector Geometry: The 1,3-substitution pattern creates a "bent" vector, allowing the molecule to span distinct sub-pockets (e.g., the catalytic active site and peripheral anionic site of AChE) more effectively than linear 1,4-scaffolds.

Comparative Analysis: 1-Benzoylpiperidin-3-amine vs. Alternatives

The following table contrasts the target scaffold with its primary structural competitors: the 1-Benzyl analog (flexible, basic) and the 1-Benzoyl-4-isomer (linear).

Feature1-Benzoylpiperidin-3-amine (Target)1-Benzylpiperidin-3-amine (Alternative A)1-Benzoylpiperidin-4-amine (Alternative B)
Electronic Nature (N1) Neutral Amide (Non-basic)Basic Amine (pKa ~8-9)Neutral Amide (Non-basic)
Metabolic Stability High (Amide bond resists CYP oxidation)Low to Moderate (Prone to N-dealkylation)High
Conformational Bias Rigid/Restrained (A1,3 strain favored)Flexible (Free rotation)Linear/Extended
Binding Vector Non-Linear (120°) . Ideal for globular pockets.Non-Linear . Flexible adaptation.Linear (180°) . Ideal for channel-like pockets.
CNS Penetration Moderate-High (Lower pKa, H-bond acceptor)High (Cationic transport mechanisms)Moderate-High
Primary Application Dual AChE/SERT inhibitors; NK1 antagonists.Dopamine/Sigma receptor ligands.AChE inhibitors (Donepezil mimics).
Key Insight: The "Amide Switch"

Switching from Benzyl (Alternative A) to Benzoyl (Target) removes the basicity at N1. In AChE inhibitors, this is critical. While the N1-benzyl cation often drives affinity via cation-


 interactions, it also leads to high efflux and metabolic instability. The Benzoyl  derivative sacrifices the cation-

interaction for improved bioavailability and recruits alternative binding via

-

stacking of the benzoyl ring.

Deep Dive: Structure-Activity Relationship (SAR)

The biological activity of 1-Benzoylpiperidin-3-amine derivatives hinges on three specific vectors.

The N1-Benzoyl "Anchor"
  • Electronic Effects: Electron-withdrawing groups (EWGs) like 4-F or 4-CF3 on the benzoyl ring increase lipophilicity and metabolic stability. In 5-HT2A antagonists, a 4-Fluorobenzoyl moiety is often essential for potency (mimicking the butyrophenone pharmacophore).[1]

  • Steric Effects: Ortho-substitution (2-Me, 2-Cl) forces the benzoyl ring out of coplanarity with the amide, creating a "twisted" conformation that can improve selectivity for specific GPCR subtypes.

The C3-Amine "Warhead"
  • Stereochemistry: The (S)-enantiomer is frequently the bioactive eutomer for AChE inhibition, whereas the (R)-enantiomer often favors NK1 receptor binding.

  • Functionalization: The primary amine at C3 is rarely left free. It serves as a linker.

    • Amide coupling: Increases rigidity; targets peptide-binding pockets.

    • Reductive amination: Retains basicity; mimics the "Donepezil" nitrogen, crucial for interacting with the catalytic triad of AChE.

The Piperidine Core[2]
  • Regiochemistry (3- vs 4-): The 3-position places substituents closer to the N1-benzoyl group, creating a compact hydrophobic core. This is advantageous for receptors with restricted "width" in their binding clefts, whereas 4-substituted analogs require long, narrow tunnels.

SAR_Map Core Piperidine Core (Scaffold) N1 N1-Benzoyl Moiety (Hydrophobic Anchor) Core->N1 Amide Bond (Metabolic Stability) C3 C3-Amine Substituent (Interaction Head) Core->C3 Positional Vector (120° Angle) Pi-Pi Stacking\n(Trp279 in AChE) Pi-Pi Stacking (Trp279 in AChE) N1->Pi-Pi Stacking\n(Trp279 in AChE) Chirality C3 Stereocenter (S) > (R) for AChE C3->Chirality Selectivity Filter Cation-Pi / H-Bond\n(Catalytic Site) Cation-Pi / H-Bond (Catalytic Site) C3->Cation-Pi / H-Bond\n(Catalytic Site)

Caption: SAR Interaction Map illustrating the functional roles of the N1-Benzoyl and C3-Amine vectors in biological target engagement.

Experimental Protocols

To ensure reproducibility and high scientific integrity, the following protocols utilize self-validating checkpoints (TLC, NMR, HPLC).

Synthesis of 1-Benzoylpiperidin-3-amine Derivatives

Methodology: Selective N-acylation followed by C3-functionalization.

Step 1: N-Benzoylation (Schotten-Baumann Conditions)

  • Reagents: Dissolve tert-butyl piperidin-3-ylcarbamate (1.0 eq) in DCM (0.1 M). Add Triethylamine (2.0 eq).

  • Addition: Cool to 0°C. Add Benzoyl Chloride (1.1 eq) dropwise.

  • Reaction: Stir at RT for 4 hours.

  • Checkpoint: TLC (Hexane:EtOAc 1:1). Product should be less polar than starting material.

  • Workup: Wash with 1N HCl, then Sat. NaHCO3. Dry over MgSO4.

  • Yield: Expect >90%.

Step 2: Boc-Deprotection

  • Reagents: Dissolve intermediate in DCM. Add TFA (20% v/v).

  • Reaction: Stir 1-2 hours at RT.

  • Checkpoint: LC-MS should show mass [M+1] corresponding to the free amine.

  • Workup: Evaporate volatiles. Basify with NaHCO3 to pH 9. Extract with DCM/IPA (3:1).

Step 3: Derivatization (Example: Reductive Amination)

  • Reagents: Mix 1-benzoylpiperidin-3-amine (1.0 eq) with appropriate Aldehyde (1.1 eq) in DCE.

  • Activation: Add NaBH(OAc)3 (1.5 eq) and Acetic Acid (1 drop).

  • Reaction: Stir overnight at RT.

Synthesis_Workflow Start Start: 3-N-Boc-Piperidine Step1 1. N-Benzoylation (PhCOCl, Et3N, DCM) Start->Step1 Check1 Check: TLC & NMR (Confirm Amide Formation) Step1->Check1 Step2 2. Boc-Deprotection (TFA/DCM) Check1->Step2 Pass Step3 3. C3-Derivatization (Reductive Amination / Amide Coupling) Step2->Step3 Final Final Product: 1-Benzoyl-3-Substituted-Piperidine Step3->Final

Caption: Step-wise synthetic workflow for generating 1-Benzoylpiperidin-3-amine libraries.

Biological Validation: Ellman’s Assay (AChE Inhibition)

Objective: Determine IC50 values for AChE inhibition.

  • Buffer Preparation: 0.1 M Phosphate buffer (pH 8.0).

  • Enzyme Mix: Human recombinant AChE (0.05 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromophore: DTNB (Ellman's Reagent, 0.3 mM).

  • Protocol:

    • Incubate Enzyme + Test Compound (various concentrations) for 20 min at 25°C.

    • Add ATCh and DTNB.

    • Measurement: Monitor Absorbance at 412 nm for 5 minutes (Kinetic mode).

  • Validation: Use Donepezil as a positive control (Expected IC50 ~20-30 nM).

  • Calculation: % Inhibition =

    
    .
    

Expert Commentary & Future Directions

The 1-Benzoylpiperidin-3-amine scaffold is currently underutilized compared to its 4-substituted isomer. However, data suggests it is superior for designing multi-target directed ligands (MTDLs) .

  • Recommendation: For researchers targeting Alzheimer's with comorbid depression, use this scaffold to link an AChE-binding moiety (via the C3 amine) with a SERT-binding moiety (the benzoylpiperidine core itself has intrinsic SERT affinity).

  • Caution: Monitor the solubility. The amide bond reduces basicity, potentially lowering aqueous solubility compared to benzyl-amines. Salt formation (e.g., fumarate, hydrochloride) is often required for in vivo studies.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. International Journal of Molecular Sciences, 2017. Link

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 2021. Link

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Bioorganic & Medicinal Chemistry, 2003. Link

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 2018. Link

Sources

Comparative

Definitive Guide to Validating 1-Benzoylpiperidin-3-amine Hydrochloride Purity

This guide provides a rigorous technical framework for validating the purity of 1-Benzoylpiperidin-3-amine hydrochloride (CAS: 1158607-76-1 / 1114596-54-1).[1][2][3] It contrasts standard industry quality control methods...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for validating the purity of 1-Benzoylpiperidin-3-amine hydrochloride (CAS: 1158607-76-1 / 1114596-54-1).[1][2][3] It contrasts standard industry quality control methods with high-fidelity validation protocols required for pharmaceutical drug development.[1][2][3]

[1][2][3]

Executive Summary & Strategic Analysis

1-Benzoylpiperidin-3-amine hydrochloride is a critical chiral building block used in the synthesis of GPCR ligands and kinase inhibitors.[1][2][3] Its structural integrity is defined by three vectors: the stability of the amide bond (N1-benzoyl), the integrity of the primary amine salt (C3-amine HCl), and the stereochemistry at C3.

Commercially supplied material often comes with a "Certificate of Analysis" (CoA) based solely on generic Reverse-Phase HPLC (RP-HPLC).[1][2][3] This guide argues that RP-HPLC alone is insufficient for drug development standards because it fails to detect:

  • Enantiomeric Impurities: Standard C18 columns cannot separate the (R) and (S) enantiomers.

  • Salt Stoichiometry: UV detection cannot quantify the chloride counter-ion, leading to errors in molecular weight calculations for downstream stoichiometry.

  • Regioisomers: N-3 benzoylation (an impurity from synthesis) often co-elutes with the N-1 product in generic gradients.[1][2][3]

Comparative Analysis of Validation Methodologies

The following table contrasts the "Standard Industry Alternative" (Method A) against the "High-Fidelity Protocol" (Method B) advocated in this guide.

FeatureMethod A: Standard QC (RP-HPLC + Titration)Method B: High-Fidelity (qNMR + Chiral LC)
Primary Principle Chromatographic Purity (Area %)Absolute Purity (Weight %)
Chiral Discrimination None (unless specified)High (Separates Enantiomers)
Salt Validation Indirect (AgNO3 Titration)Direct (Stoichiometry via 1H-NMR integration)
Blind Spots Inorganic salts, residual water, enantiomersNone (Detects all protonated species)
Suitability Early-stage reagent screeningGMP Starting Material Release

Detailed Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) for Absolute Assay

Objective: To determine the absolute weight purity and confirm salt stoichiometry, eliminating the "relative response factor" errors of HPLC.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-d6 (to prevent amine proton exchange broadening).[1][2][3]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene.[1][2][3]

    • Why Maleic Acid? It has a distinct singlet (~6.3 ppm) that does not overlap with the benzoyl aromatics (7.4-7.6 ppm) or piperidine ring protons (1.5-4.5 ppm).[1][2][3]

Workflow:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of the Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision ±0.01 mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution; sonicate if necessary.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): ≥ 30 seconds (critical for full relaxation of protons for quantitation).

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (

    
    ) and a specific sample peak (
    
    
    
    )—ideally the C2-piperidine protons or the benzoyl ortho-protons.[1][2]
  • Calculation:

    
    
    
    • Where

      
       is the number of protons, 
      
      
      
      is molecular weight, and
      
      
      is the purity of the internal standard.
Protocol 2: Chiral HPLC for Enantiomeric Excess (ee)

Objective: To quantify the ratio of (R) vs (S) enantiomers.

  • Column: Daicel Chiralpak IG or AD-H (4.6 x 250 mm, 5 µm).[1][2][3][4]

    • Why IG? The immobilized phase is robust against amine salts and allows more solvent flexibility than coated phases like AD-H.[1][2][3]

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).[1][2][3]

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing of the free amine.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 230 nm (Benzoyl absorption maximum).

  • Temperature: 25°C.

Self-Validating Step: Inject the racemate first to establish separation resolution (


).[1][2][3] Then inject the sample.[4][5] If a single peak appears, spike with the opposite enantiomer (if available) to confirm it is not co-eluting.
Protocol 3: Chloride Content Determination (IC or Potentiometric)

Objective: Confirm the Mono-HCl stoichiometry.

  • Method: Potentiometric titration with 0.1 M Silver Nitrate (

    
    ).
    
  • Solvent: Water:Acetone (1:[1][2]1) with a drop of Nitric acid.

  • Endpoint: Potentiometric inflection point using a Silver/Sulfide electrode.

  • Calculation:

    
    
    
    • Target: Theoretical Cl content for C12H17ClN2O is ~14.7%. Significant deviation (>0.5%) indicates excess HCl (hygroscopic) or partial free base.

Visualization: Validation Logic Flow

The following diagram illustrates the decision matrix for releasing a batch of 1-Benzoylpiperidin-3-amine HCl for synthesis.

ValidationWorkflow Start Sample Receipt (1-Benzoylpiperidin-3-amine HCl) qNMR Step 1: qNMR (DMSO-d6) Check Absolute Purity & Solvents Start->qNMR Decision1 Purity > 98% wt? No residual solvent? qNMR->Decision1 Chiral Step 2: Chiral HPLC (Chiralpak IG) Decision2 ee > 99%? Chiral->Decision2 Salt Step 3: Chloride Titration (AgNO3) Decision3 Cl content 14.7% ±0.5%? Salt->Decision3 Decision1->Chiral Yes Fail REJECT / RE-PURIFY Decision1->Fail No Decision2->Salt Yes Decision2->Fail No Pass RELEASE FOR SYNTHESIS Decision3->Pass Yes Decision3->Fail No

Caption: Sequential logic flow for validating chiral amine salts. Failure at any node triggers rejection to prevent downstream synthesis failure.

Troubleshooting & Common Impurities

When analyzing this compound, look for these specific "red flag" signals:

Impurity TypeDetection MethodCharacteristic Signal
N-3 Benzoyl Isomer LC-MS / 1H-NMRNMR: Shift in C3-H methine signal.[1][2][3] LC-MS: Same m/z, slightly different RT.
Benzoic Acid HPLC / qNMRNMR: Multiplet at 7.9 ppm (distinct from amide benzoyl).[1][2]
Piperidin-3-amine (SM) Ninhydrin TLC / LC-MSPositive Ninhydrin (purple).[1][2][3] m/z 101.
Boc-Protected Intermediate 1H-NMRStrong singlet at 1.4 ppm (9H).[1][2][3]

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Daicel Corporation. "Chiralpak IG Instruction Manual - Immobilized Polysaccharide CSPs."[1][2][3] Chiral Technologies. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • European Pharmacopoeia (Ph. Eur.). "2.2.46 Chromatographic Separation Techniques." EDQM. Link

  • Stokvis, E., et al. (2004). "Quantitative analysis of pyrrolizidine alkaloid N-oxides by electrospray ionisation mass spectrometry." Rapid Communications in Mass Spectrometry. (Relevant for amine oxide/salt analysis methodologies). Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 1-Benzoylpiperidin-3-amine Hydrochloride

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-Benzoylpiperidin-3-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this documen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 1-Benzoylpiperidin-3-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system for waste management, grounded in established safety protocols and regulatory compliance. Our commitment is to provide value beyond the product, ensuring the safety of laboratory personnel and the protection of our environment.

Core Principles: Hazard-Aware Disposal

1-Benzoylpiperidin-3-amine hydrochloride is classified as a hazardous chemical, primarily causing skin and serious eye irritation.[1][2] Some data also suggests it may cause respiratory irritation.[2] Therefore, its disposal is not a routine matter of discarding it in a general waste stream. The hydrochloride salt implies a potential for corrosivity (Waste Code D002), and its complex organic structure necessitates methods that ensure complete destruction to prevent environmental release.[1][3] Improper disposal, such as discharging into drains or water courses, must be strictly avoided to prevent harm to aquatic life and contamination of water supplies.[1][3][4]

The cornerstone of proper disposal is recognizing the material's inherent risks and ensuring that every step, from handling waste to final disposal, is performed with appropriate safety measures in place.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the chemical in any form—including as waste—personnel must be equipped with the appropriate PPE. The causality is clear: engineering controls may fail, and direct contact can cause immediate harm. The following table outlines the minimum required PPE.

Scenario Required PPE Rationale
Routine Handling & Waste Segregation Nitrile gloves, safety glasses with side shields, lab coat.Prevents incidental skin contact and eye splashes.
Spill Cleanup Double-gloved nitrile gloves, chemical splash goggles, face shield, impervious lab coat or apron, respiratory protection (if dusty or in a poorly ventilated area).[5][6][7]Provides enhanced protection against significant splashes, direct contact, and inhalation of airborne particles.
Packaging for Disposal Nitrile gloves, chemical splash goggles, lab coat.Protects against accidental exposure during the final sealing and labeling of waste containers.

Spill Management: Immediate and Methodical Response

Accidents happen. A prepared, systematic response is critical to mitigating exposure and environmental contamination. The procedure differs based on the scale of the spill.

Small Spills (Milligram to Low Gram Scale)
  • Ensure Scene Safety: Alert personnel in the immediate area. Ensure adequate ventilation.[1]

  • Don Appropriate PPE: Refer to the "Spill Cleanup" section in the PPE table above.

  • Contain and Absorb: Gently wipe up the spilled solid with an absorbent, inert material (e.g., cloth, fleece, vermiculite, or dry sand).[1] Avoid dry sweeping, which can generate dust.

  • Collect Waste: Place the absorbent material and any contaminated items into a clearly labeled, sealable plastic bag or container designated for hazardous chemical waste.

  • Decontaminate: Clean the spill surface thoroughly with soap and water to remove any residual contamination.[1]

  • Final Disposal: Place the cleaning materials into the same hazardous waste container. Never return spilled material to its original container.[1]

Large Spills (Significant Quantity)
  • Evacuate and Isolate: Evacuate all non-essential personnel from the area. Stop the flow of the material if it can be done without risk.[1]

  • Ventilate (If Safe): Increase ventilation in the area, for example, by opening a fume hood sash.

  • Contain the Spill: Dike the spilled material using an inert absorbent like dry sand or vermiculite to prevent it from spreading.[1]

  • Absorb and Collect: Once contained, absorb the material and place it into a suitable, sealed container for disposal.[1] This container must be compatible with the chemical and clearly labeled as hazardous waste.

  • Professional Cleanup: For very large spills, or if personnel are not trained or equipped to handle the situation, contact your institution's Environmental Health & Safety (EHS) department immediately.

  • Decontamination: After the bulk of the material has been recovered, flush the area with water, collecting the contaminated water for disposal as hazardous waste.[1]

Standard Operating Procedure for Bulk Disposal

This protocol applies to unused, expired, or contaminated 1-Benzoylpiperidin-3-amine hydrochloride. The primary and most reliable method of disposal is through a licensed and certified waste disposal contractor.

Step-by-Step Protocol:
  • Waste Characterization: The material must be declared as hazardous waste. The specific waste code should be assigned in discussion with your institution's EHS office and the waste disposal company, but it may fall under general laboratory chemical waste categories or a specific code like D002 if it exhibits corrosive properties.[1]

  • Container Selection: Use only approved, sealed, and non-reactive containers for waste accumulation. Ensure the container is in good condition, free of leaks, and has a secure lid.

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-Benzoylpiperidin-3-amine hydrochloride"

    • The associated hazards (e.g., "Irritant," "Corrosive")

    • The date of accumulation

  • Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel. Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Arrange for Pickup: Once the container is full, or as per your institution's policy (e.g., removal from the lab every twelve months for academic labs), arrange for pickup by your licensed hazardous waste contractor.[8]

  • Final Disposal Method: The contractor will transport the waste to a licensed facility. The recommended final disposal method is controlled incineration in an approved incinerator.[1][5] This high-temperature process ensures the complete destruction of the organic molecule, preventing its release into the environment.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing waste generated from 1-Benzoylpiperidin-3-amine hydrochloride.

G start Waste Generated (1-Benzoylpiperidin-3-amine HCl) spill_check Is it a spill? start->spill_check spill_size Spill Size? spill_check->spill_size Yes bulk_waste Bulk Waste (Expired, Unused, Contaminated) spill_check->bulk_waste No small_spill Small Spill (Low mg-g scale) spill_size->small_spill Small large_spill Large Spill (Significant quantity) spill_size->large_spill Large absorb Step 1: Absorb with inert material (Vermiculite, Sand) small_spill->absorb dike Step 1: Dike to contain spread. Contact EHS. large_spill->dike collect_bulk Step 1: Collect in dedicated, labeled hazardous waste container bulk_waste->collect_bulk collect_spill Step 2: Collect in sealed, labeled hazardous waste container absorb->collect_spill decon_spill Step 3: Decontaminate area & dispose of cleaning materials as hazardous waste collect_spill->decon_spill pickup Arrange for pickup by licensed waste contractor decon_spill->pickup collect_large Step 2: Absorb and collect in sealed, labeled container dike->collect_large collect_large->pickup store Step 2: Store in designated Satellite Accumulation Area collect_bulk->store store->pickup incinerate Final Disposal: Controlled Incineration pickup->incinerate

Caption: Decision workflow for proper disposal of 1-Benzoylpiperidin-3-amine HCl.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] Academic laboratories may be subject to the alternative requirements outlined in 40 CFR Part 262, Subpart K.[8]

  • Occupational Safety and Health Administration (OSHA): Mandates safe handling practices for hazardous chemicals in the workplace under the Hazard Communication Standard, 29 CFR 1910.1200.[1]

It is the responsibility of the waste generator—the laboratory—to ensure all procedures are compliant. Always consult your institution's EHS department for specific guidance.

References

  • Safety Data Sheet for 1-Benzoylpiperidin-3-amine hydrochloride. (2022-07-28). Provided by a third-party vendor.
  • Safety Data Sheet for Phenylpropanolamini hydrochlorid. Hänseler AG. This SDS for a related amine hydrochloride notes that the product is hazardous to water and must be disposed of in compliance with local and national regulations. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. While focused on a different context, this document provides general principles for the disposal of chemical waste, including incineration and use of licensed disposal sites. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. This review highlights the prevalence and chemical nature of the piperidine scaffold in pharmaceuticals. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. This document lists various hazardous waste codes that may be applicable to chemical disposal. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. This is the main portal for information regarding federal hazardous waste regulations in the United States. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. This page details the alternative requirements for hazardous waste management in academic settings under 40 CFR Part 262, Subpart K. [Link]

  • 1-Benzylpiperidin-3-amine. PubChem, National Center for Biotechnology Information. This database provides aggregated GHS hazard information for the specific chemical. [Link]

Sources

Handling

Personal protective equipment for handling 1-Benzoylpiperidin-3-amine hydrochloride

Executive Safety Summary Treat as High-Potency Unknown. In the absence of a compound-specific toxicological monograph for 1-Benzoylpiperidin-3-amine hydrochloride , this substance must be handled under Universal Precauti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as High-Potency Unknown. In the absence of a compound-specific toxicological monograph for 1-Benzoylpiperidin-3-amine hydrochloride , this substance must be handled under Universal Precautions for Novel Pharmacophores .[1][2][3] As a piperidine derivative featuring a primary amine and a benzoyl amide moiety, it presents risks consistent with corrosive irritants and potential sensitizers .

Critical Immediate Actions:

  • Containment: Handle exclusively within a certified chemical fume hood or powder containment balance enclosure.

  • Skin Barrier: Double-gloving with Nitrile (minimum 5 mil) is mandatory due to the high permeation potential of organic amine salts in solution.[2][3]

  • Respiratory: Do not manipulate the dry powder on an open bench.

Chemical Hazard Profile & Logic

The safety profile is derived from the structural functional groups (Structure-Activity Relationship - SAR):

FeatureChemical LogicAssociated Hazard (GHS Class)
Piperidine Core Lipophilic heterocycle; facilitates tissue penetration.[1][2][3]Acute Toxicity (Oral/Dermal)
3-Amine (Primary) Reactive nucleophile; basic.[1][2][3] Forms the HCl salt.[4]Skin/Eye Irritant (H315, H319) ; Potential Corrosive.
Benzoyl Amide Electron-withdrawing group; modifies solubility.[1][2][3]Respiratory Sensitizer (H334) (Potential).[2]
Hydrochloride Salt Increases water/polar solvent solubility.Hygroscopic ; Dust inhalation hazard (H335).[2]

Physical State: Likely a white to off-white crystalline solid.[2][5] Solubility Prediction: High solubility in DMSO, Methanol, and Water; low solubility in non-polar organics (Hexane, Et2O).

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to amine salts (dust inhalation and dermal absorption).

Protection ZoneEquipment StandardTechnical Justification
Hand (Primary) Nitrile Gloves (0.11 mm / 5 mil) Nitrile offers excellent resistance to solid salts.[1][2][3] Change every 30 mins.
Hand (Secondary) Long-cuff Nitrile or Neoprene Worn over the primary glove during dissolution steps to prevent wrist exposure.[1][2][3]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for amine salts, which can cause severe corneal damage upon contact.
Respiratory Fume Hood (Face Velocity >100 fpm) Primary engineering control.[2] If hood is unavailable, use N95/P100 respirator (Fit-test required).[2][3]
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb liquids; Tyvek repels particulates and incidental splashes.

Operational Protocol: Safe Handling Workflow

Phase 1: Weighing & Transfer (Solid State)
  • Pre-Check: Verify balance enclosure airflow.

  • Anti-Static: Use an anti-static gun on the weighing boat. Amine salts are prone to static charge, causing "fly-away" powder.[2]

  • Technique:

    • Place tared vial inside the balance draft shield.

    • Transfer solid using a disposable antistatic spatula .

    • Do not return excess chemical to the stock container to prevent cross-contamination.

    • Cap the stock container inside the hood immediately after use.

Phase 2: Solubilization (Liquid State)
  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard stock solvent.

    • Caution: DMSO enhances skin permeability, carrying the toxic payload directly into the bloodstream.

  • Procedure:

    • Add solvent slowly down the side of the vial to minimize aerosolization.

    • Vortex with the cap tightly sealed .

    • Inspect for "creeping" salts on the threads of the vial before opening.

Phase 3: Experimental Use
  • Reaction Setup: If using reagents like acyl chlorides or sulfonyl chlorides, expect exotherms. Cool the reaction vessel to 0°C before addition.

  • Quenching: Neutralize excess amine with dilute acid (e.g., 1M HCl) or aqueous workup, but treat the aqueous waste as hazardous.

Visual Workflow: Handling & Decision Logic

HandlingProtocol Start Start: 1-Benzoylpiperidin-3-amine HCl PPE_Check Verify PPE: Nitrile Double-Glove + Goggles Start->PPE_Check State_Check Is material Solid or in Solution? PPE_Check->State_Check Solid_Handling Solid Handling: Use Balance Enclosure Anti-static Gun Required State_Check->Solid_Handling Solid Liquid_Handling Solution Handling: Fume Hood Required Beware DMSO Penetration State_Check->Liquid_Handling Solution Spill_Solid Spill Event (Solid)? Solid_Handling->Spill_Solid Clean_Dry Dry Cleanup: HEPA Vacuum or Wet Wipe DO NOT SWEEP (Dust Risk) Spill_Solid->Clean_Dry Yes Waste Disposal: High-Temp Incineration (Nitrogen-containing Waste) Spill_Solid->Waste No Clean_Dry->Waste Spill_Liquid Spill Event (Liquid)? Liquid_Handling->Spill_Liquid Clean_Wet Absorb with Vermiculite/Sand Neutralize with dilute NaHCO3 Spill_Liquid->Clean_Wet Yes Spill_Liquid->Waste No Clean_Wet->Waste

Figure 1: Decision logic for handling 1-Benzoylpiperidin-3-amine HCl, distinguishing between solid and solution state risks.[1][2][3]

Emergency Response & Decontamination

In Case of Exposure:

  • Eye Contact: Flush immediately with water for 15 minutes .[6] Hold eyelids apart. Do not use neutralization agents in the eye.

  • Skin Contact:

    • Solid: Brush off gently, then wash with soap and water.

    • Solution (DMSO/Methanol): Rinse with copious water for 15 minutes. Do not use ethanol (may increase absorption).[2]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Cleanup (Small Scale < 5g):

  • Solid: Cover with wet paper towels to prevent dust, then wipe up. Place in a sealed bag.

  • Liquid: Absorb with vermiculite or spill pads. Do not use sawdust (fire risk with some amines).[2]

Waste Management

Disposal Logic: This compound contains nitrogen and chlorine.[7] It must not be disposed of down the drain.[8]

  • Primary Stream: Solid/Liquid Organic Waste (Halogenated).[2]

  • Destruction Method: High-temperature chemical incineration equipped with a scrubber for NOx and HCl gases.[2]

  • Labeling: Clearly mark waste containers: "Contains Piperidine Derivative - Irritant/Corrosive."[2][3]

References

  • National Center for Biotechnology Information (NCBI). (2023).[2] PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). (2023).[2] Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][1][2]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals.[6][8][9][10][11] National Academies Press. Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzoylpiperidin-3-amine hydrochloride
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1-Benzoylpiperidin-3-amine hydrochloride
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